molecular formula C7H4N2O3 B172818 3-Hydroxy-2-nitrobenzonitrile CAS No. 129298-23-3

3-Hydroxy-2-nitrobenzonitrile

Cat. No.: B172818
CAS No.: 129298-23-3
M. Wt: 164.12 g/mol
InChI Key: JELNXWUZFOQXGZ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-nitrobenzonitrile (CAS 129298-23-3) is an aromatic compound with the molecular formula C₇H₄N₂O₃ and a molecular weight of 164.12 g/mol . This solid compound features a benzonitrile core substituted with both a hydroxyl (-OH) and a nitro (-NO₂) group at the 3- and 2-positions, respectively . Its structure, represented by the canonical SMILES N#CC1=CC=CC(O)=C1 N+ =O, provides multiple reactive sites for chemical modification . This compound serves as a versatile synthetic intermediate in various research fields. In pharmaceutical research , it is a key precursor for drug synthesis, with studies indicating its structural analogs exhibit antimicrobial and antifungal properties . Its derivatives have also been investigated for their potential to inhibit the Hepatitis C virus NS5B polymerase, suggesting promise in antiviral drug development . The functional groups on the aromatic ring allow for diverse chemical transformations, including reduction of the nitro group to an amine, forming 3-hydroxy-2-aminobenzonitrile, or nucleophilic substitution of the hydroxyl group . Beyond life sciences, this compound finds applications in material science , where its molecular structure is valuable in crystal engineering and the synthesis of dyes and pigments . A specific patent also highlights the use of related amidoxime compounds, which can be synthesized from nitriles like this compound, as effective chelating agents in semiconductor manufacturing processes . Please note: This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications . Handling should be conducted in accordance with the provided Safety Data Sheet (SDS), which indicates this compound may be harmful if swallowed and causes skin and serious eye irritation .

Properties

IUPAC Name

3-hydroxy-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N2O3/c8-4-5-2-1-3-6(10)7(5)9(11)12/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELNXWUZFOQXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551417
Record name 3-Hydroxy-2-nitrobenzonitrile
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129298-23-3
Record name 3-Hydroxy-2-nitrobenzonitrile
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Record name 3-hydroxy-2-nitrobenzonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy-2-nitrobenzonitrile: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Hydroxy-2-nitrobenzonitrile is a substituted aromatic compound featuring hydroxyl, nitro, and nitrile functional groups. This unique trifunctional arrangement imparts a distinct reactivity profile, making it a molecule of significant interest as a potential building block in medicinal chemistry and materials science. While this compound is commercially available for research purposes, it remains sparsely characterized in peer-reviewed literature. This guide provides a comprehensive overview of its known chemical properties, a proposed synthetic pathway based on established chemical principles, an in-depth analysis of its expected spectroscopic characteristics, and a discussion of its potential applications, particularly in the context of drug discovery. Every protocol and claim is presented with a focus on scientific integrity, causality, and authoritative grounding.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 129298-23-3) is a small organic molecule with a compact and rigid scaffold.[1][2] The benzene ring is substituted with three functional groups that profoundly influence its electronic properties and reactivity: a hydroxyl (-OH) group at position 3, a nitro (-NO₂) group at position 2, and a nitrile (-C≡N) group at position 1. The strong electron-withdrawing nature of both the nitro and nitrile groups renders the aromatic ring electron-deficient, while the hydroxyl group acts as an electron-donating group through resonance.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 129298-23-3[1][2]
Molecular Formula C₇H₄N₂O₃[1][2]
Molecular Weight 164.12 g/mol [1][2]
SMILES C1=CC(=C(C(=C1)O)[O-])C#N[1][3]
IUPAC Name This compound[2]
Predicted XlogP 1.1[3]
Melting Point Data not available. Isomers 3-nitrobenzonitrile and 4-hydroxy-3-nitrobenzonitrile melt at 114-117 °C and 146-148 °C, respectively.[4]
Solubility Data not available. Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO, DMF, and acetone.

Proposed Synthesis Protocol: Regioselective Nitration

While one vendor source suggests a synthesis via the nitration of 3,4-dihydroxybenzonitrile, this pathway is chemically improbable as it does not align with the final substitution pattern.[1] A more chemically sound approach is the electrophilic nitration of 3-hydroxybenzonitrile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. Therefore, nitration is expected to occur at the positions ortho or para to the hydroxyl group (positions 2, 4, and 6). Position 2 is sterically hindered by the adjacent nitrile group, and position 4 is also activated by the hydroxyl group. Position 6 is less sterically hindered. Consequently, the reaction will likely yield a mixture of isomers, including the desired this compound, which would require careful chromatographic separation for isolation.

synthesis_workflow Figure 2: Proposed Synthesis Workflow start Start: 3-Hydroxybenzonitrile reagents Reagents: - Acetic Anhydride (Protecting Agent) - Fuming Nitric Acid - Sulfuric Acid (Catalyst) protection Step 1: Acetyl Protection Protect the hydroxyl group as an acetate ester to control reactivity. reagents->protection 1. Pyridine, 0 °C to RT nitration Step 2: Electrophilic Nitration Introduce the nitro group onto the aromatic ring. protection->nitration 2. HNO₃, H₂SO₄, 0-5 °C deprotection Step 3: Hydrolysis Remove the acetyl protecting group to yield the final product mixture. nitration->deprotection 3. Aq. HCl, Reflux purification Step 4: Purification Isolate this compound from isomers using column chromatography. deprotection->purification product Product: this compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology (Proposed)
  • Principle: To enhance the regioselectivity and prevent oxidation of the phenol, the hydroxyl group is first protected as an acetate ester. Subsequent nitration is followed by deprotection to yield the target compound.

  • Safety: This procedure involves strong acids and nitrating agents. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Protection of 3-Hydroxybenzonitrile:

    • Dissolve 3-hydroxybenzonitrile (1.0 eq) in acetic anhydride (3.0 eq).

    • Add a catalytic amount of pyridine (0.1 eq).

    • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-cyanophenyl acetate.

  • Nitration of 3-Cyanophenyl Acetate:

    • To a flask containing concentrated sulfuric acid, cooled to 0 °C in an ice-salt bath, slowly add the 3-cyanophenyl acetate from the previous step.

    • Prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

    • Add the nitrating mixture dropwise to the solution of the acetate, maintaining the internal temperature between 0-5 °C.

    • Stir the reaction at this temperature for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional hour.

    • Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the crude product.

  • Hydrolysis (Deprotection):

    • Suspend the crude nitrated acetate in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6 M HCl).

    • Heat the mixture to reflux for 2-4 hours, monitoring the deprotection by TLC.

    • Cool the reaction mixture to room temperature. The product may precipitate. If not, concentrate the mixture under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product mixture.

  • Purification:

    • The crude mixture of nitrated isomers is to be separated by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The polarity of this compound will be influenced by intramolecular hydrogen bonding between the adjacent hydroxyl and nitro groups, which may affect its retention factor compared to other isomers.

Spectroscopic and Structural Characterization

Detailed experimental spectroscopic data for this compound is not widely available in the public domain.[5] The following sections provide an expert analysis of the expected spectral characteristics based on the known effects of its constituent functional groups, which serves as a predictive guide for characterization.

¹H and ¹³C NMR Spectroscopy (Predicted)

The interpretation of the NMR spectra for this molecule relies on understanding the electronic effects of each substituent on the chemical shifts of the aromatic protons and carbons.[6]

  • ¹H NMR: The aromatic region should display three distinct signals corresponding to the protons at the C4, C5, and C6 positions. These protons will form a complex splitting pattern (likely a doublet of doublets or triplet for H5, and doublets for H4 and H6). The proton ortho to the nitro group (H?) would be the most deshielded, followed by the proton para to the nitro group (H?). The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are influenced by the combined electronic effects of the substituents. The carbon bearing the nitrile group (C1) and the carbons bearing the nitro (C2) and hydroxyl (C3) groups will be significantly shifted. The nitrile carbon itself will appear in the characteristic 115-120 ppm range.

Table 2: Predicted NMR Chemical Shifts (δ in ppm) Note: These are estimated values. Actual experimental values may vary.

Position¹H NMR (Predicted)¹³C NMR (Predicted)Rationale for Prediction
C1-C≡N-~117Typical range for benzonitrile carbons.
C2-NO₂-~148Electron-withdrawing NO₂ group causes significant deshielding.
C3-OH-~155Oxygen atom causes strong deshielding of the attached carbon.
C4~7.8 (d)~125Ortho to deactivating NO₂ and meta to activating OH.
C5~7.4 (t)~120Para to deactivating NO₂ and ortho to activating OH.
C6~7.6 (d)~130Para to activating OH and meta to deactivating NO₂.
3-OHbroad singlet-Chemical shift is variable; subject to hydrogen bonding.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of its three functional groups.

Table 3: Expected Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (hydroxyl)Stretching, H-bonded3400 - 3200 (broad)Strong
C-H (aromatic)Stretching3100 - 3000Medium
C≡N (nitrile)Stretching2240 - 2220Sharp, Medium
C=C (aromatic)Stretching1600 - 1450Medium to Strong
N-O (nitro)Asymmetric Stretching1550 - 1475Strong
N-O (nitro)Symmetric Stretching1360 - 1290Strong
C-O (hydroxyl)Stretching1260 - 1180Strong
Mass Spectrometry (MS)

Predicted mass spectrometry data indicates that under electrospray ionization (ESI), the molecule would be readily observed as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, as well as other common adducts.

Table 4: Predicted m/z Values for Common Adducts

AdductCalculated m/zSource
[M+H]⁺165.02947[3]
[M-H]⁻163.01491[3]
[M+Na]⁺187.01141[3]
[M+NH₄]⁺182.05601[3]

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its functional groups:

  • Hydroxyl Group: Can be alkylated, acylated, or act as a nucleophile. Its acidity allows for deprotonation to form a phenoxide, which is a stronger nucleophile.

  • Nitro Group: Can be reduced to an amine group (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up a vast number of subsequent reactions, such as diazotization and Sandmeyer reactions, making it a versatile synthetic handle.[7][8]

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.

  • Aromatic Ring: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a good leaving group were present on the ring.

Applications in Drug Discovery and Medicinal Chemistry

While direct, peer-reviewed studies on the biological activity of this compound are scarce, its structural motifs are prevalent in pharmacologically active molecules.

  • Reported Anti-Tumor Activity: A vendor datasheet claims that the compound inhibits the proliferation of tumor cells by binding to and inhibiting DNA synthesis, leading to apoptosis or necrosis.[1] However, this claim requires substantiation through independent, peer-reviewed research.

  • Scaffold for Kinase Inhibitors: Substituted nitrobenzonitriles are valuable precursors in the synthesis of heterocyclic scaffolds, such as pyrazolopyridines, which are known to function as potent ATP-competitive kinase inhibitors.[9] The nitro group can be reduced to an amine, which can then be used to construct the heterocyclic ring system. Kinase dysregulation is a hallmark of many cancers, making inhibitors of these enzymes a major focus of oncology drug development.

  • General Bioactivity of Nitroaromatics: Nitroaromatic compounds are known to possess a wide range of biological activities.[10][11][12] Their electron-deficient nature can facilitate interactions with biological targets and they can be bioreduced in hypoxic environments, a characteristic of solid tumors, to generate reactive radical species. This property is exploited in the design of hypoxia-activated prodrugs.[13]

Safety and Handling

Based on available data, this compound is classified as hazardous.

Table 5: GHS Hazard Information

Hazard CodeDescriptionSource(s)
H302Harmful if swallowed[1][2]
H315Causes skin irritation[1][2]
H319Causes serious eye irritation[1][2]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.

Conclusion

This compound presents itself as a molecule with considerable untapped potential for synthetic and medicinal chemistry. Its trifunctional nature provides multiple handles for chemical modification, allowing for the construction of more complex molecular architectures. While there is a significant lack of published experimental data, this guide has provided a robust framework for its synthesis and characterization based on fundamental chemical principles. The unsubstantiated claims of its anti-tumor activity warrant further investigation, as its structure is consistent with scaffolds known to exhibit such properties. It is hoped that this technical guide will serve as a valuable resource for researchers and stimulate further exploration into the chemistry and biology of this intriguing compound.

References

A comprehensive list of all cited sources with clickable URLs for verification.

Sources

An In-depth Technical Guide to 3-Hydroxy-2-nitrobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Hydroxy-2-nitrobenzonitrile, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document delves into its fundamental properties, synthesis, safety protocols, and applications, with a focus on its emerging role in anticancer research.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 129298-23-3[1]

  • Molecular Formula: C₇H₄N₂O₃[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Weight 164.12 g/mol [1]
Appearance Pale yellow powder[2]
Melting Point Not explicitly reported for this isomer; related isomers have melting points in the range of 140-150°C.
Solubility Soluble in common organic solvents like DMSO and DMF. Limited solubility in water.
pKa Estimated to be around 6-7 due to the acidic phenolic hydroxyl group.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and cyano groups and the electron-donating effect of the hydroxyl group. The protons ortho and para to the nitro group are expected to be the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the electron-withdrawing groups (cyano and nitro) and the hydroxyl group will have characteristic chemical shifts. For example, the carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm.[2][3]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by prominent absorption bands corresponding to the functional groups present. Key expected peaks include:

    • O-H stretching (phenolic): ~3200-3600 cm⁻¹ (broad)

    • C≡N stretching (nitrile): ~2220-2260 cm⁻¹[4]

    • N-O stretching (nitro group): ~1500-1550 cm⁻¹ (asymmetric) and ~1300-1370 cm⁻¹ (symmetric)[4]

    • C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 164. Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and the cyano group (CN).[5][6]

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of a substituted benzonitrile precursor. A plausible and efficient synthetic route is the nitration of 3-hydroxybenzonitrile.

Experimental Protocol: Nitration of 3-Hydroxybenzonitrile

This protocol is a representative procedure based on established methods for the nitration of phenolic compounds.

Materials:

  • 3-Hydroxybenzonitrile

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzonitrile (1 eq.) in concentrated sulfuric acid at 0°C (ice bath).

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2 eq.) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.[7]

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of phenolic compounds is a highly exothermic and rapid reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

  • Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Purification: Column chromatography is a standard and effective technique for separating the desired product from unreacted starting material and any isomeric byproducts that may have formed during the reaction.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 3-Hydroxybenzonitrile in H₂SO₄ Nitration Add HNO₃/H₂SO₄ at 0-10°C Start->Nitration Stirring Stir for 1-2h at 0-5°C Nitration->Stirring Quenching Pour onto ice Stirring->Quenching Neutralization Neutralize with NaHCO₃ Quenching->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure this compound Purification->Product AnticancerWorkflow Start Seed Cancer Cells Treatment Treat with this compound Start->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Solubilize Formazan MTT->Formazan Readout Measure Absorbance at 570 nm Formazan->Readout Analysis Calculate IC₅₀ Value Readout->Analysis

Caption: Workflow for assessing anticancer activity.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. [8][9]* Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [8][9]* Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents. * Disposal: Dispose of waste according to local, state, and federal regulations. Nitrophenolic compounds are often considered hazardous waste and require specialized disposal procedures. [8][10]

Conclusion

This compound is a valuable chemical intermediate with demonstrated potential in the field of drug discovery, particularly in the development of novel anticancer agents. Its synthesis is achievable through standard nitration procedures, and its biological activity can be assessed using established in vitro assays. This guide provides a foundational framework for researchers to safely handle and effectively utilize this compound in their scientific endeavors. Further research into its precise mechanism of action and its efficacy in various cancer models is warranted to fully elucidate its therapeutic potential.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • ResearchGate. (2017). How can I purify impure benzonitrile?.
  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE.
  • LibreTexts Chemistry. (2023). Interpretation of Mass Spectra.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Zhang, X. (n.d.). FTIR Spectrum.
  • PubChem. (n.d.). 3-Nitrobenzonitrile.
  • Faisca Phillips, A. M., et al. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 613. [Link]
  • Kłeczek, N., et al. (2020). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 25(21), 5037. [Link]

Sources

An In-depth Technical Guide to the Regioselective Synthesis of 3-Hydroxy-2-nitrobenzonitrile from 3,4-dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-Hydroxy-2-nitrobenzonitrile, a valuable nitroaromatic intermediate, from the readily available starting material, 3,4-dihydroxybenzonitrile. The core of this transformation is a challenging electrophilic aromatic substitution—specifically, the regioselective nitration of a catechol derivative. This document elucidates the underlying chemical principles governing the reaction's regioselectivity, details a robust experimental protocol designed to maximize the yield of the desired isomer while minimizing oxidative degradation, and offers insights into potential challenges and validation checkpoints. This guide is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and drug development who require a practical and scientifically grounded approach to the synthesis of functionalized nitro-catechol compounds.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound, serving as a key building block in the synthesis of various heterocyclic systems and pharmacologically active molecules. Its structure, featuring adjacent hydroxyl, nitro, and nitrile groups, offers a rich platform for further chemical modification. The synthesis of this target molecule from 3,4-dihydroxybenzonitrile (also known as protocatechunitrile) is a non-trivial process that hinges on controlling the regioselectivity of an electrophilic nitration reaction on a highly activated and sensitive aromatic ring.[1][2][3]

The primary challenge lies in the nature of the 3,4-dihydroxybenzonitrile substrate. The catechol (1,2-dihydroxybenzene) moiety is extremely susceptible to oxidation, particularly under the strongly acidic and oxidative conditions typical of many nitration procedures.[4][5] Furthermore, the two hydroxyl groups are powerful ortho, para-directing activators, while the nitrile group is a deactivating, meta-directing group. The interplay of these electronic effects makes several positions on the ring susceptible to nitration, leading to potential mixtures of isomers. This guide presents a methodology focused on selectively introducing the nitro group at the C-2 position, which is ortho to the C-3 hydroxyl group and meta to the C-4 hydroxyl group.

The strategy detailed herein employs a carefully controlled nitration using dilute nitric acid in an acetic acid solvent system at low temperatures. This approach is designed to generate the nitronium ion electrophile in situ at a controlled rate, thereby mitigating the risks of substrate oxidation and the formation of undesired isomeric byproducts.

Mechanistic Rationale and Regiochemical Control

The nitration of 3,4-dihydroxybenzonitrile is an electrophilic aromatic substitution (EAS) reaction. The success of the synthesis depends on understanding and controlling the factors that dictate where the electrophile (the nitronium ion, NO₂⁺) will attack the aromatic ring.

2.1. Generation of the Electrophile In an aqueous acidic medium, the nitronium ion is typically formed through the protonation of nitric acid by a stronger acid, followed by the loss of a water molecule.[6] When using nitric acid in a solvent like acetic acid, an equilibrium is established that provides a controlled concentration of the active electrophile.

2.2. Directing Effects and Regioselectivity The regiochemical outcome is determined by the combined electronic influence of the substituents on the benzene ring.

  • Hydroxyl (-OH) Groups: These are potent activating groups that direct incoming electrophiles to the ortho and para positions by stabilizing the intermediate carbocation (the sigma complex or arenium ion) through resonance.

  • Cyano (-CN) Group: This is a strong deactivating group that directs incoming electrophiles to the meta position due to its electron-withdrawing inductive and resonance effects.

In 3,4-dihydroxybenzonitrile, the activating influence of the two hydroxyl groups overwhelmingly dominates the deactivating effect of the nitrile. The potential sites for nitration are C-2, C-5, and C-6.

  • Position C-2: Is ortho to the C-3 hydroxyl and meta to the C-4 hydroxyl.

  • Position C-5: Is para to the C-3 hydroxyl and ortho to the C-4 hydroxyl.

  • Position C-6: Is meta to the C-3 hydroxyl and ortho to the C-4 hydroxyl.

While positions C-5 and C-6 are strongly activated by one ortho and one para hydroxyl group, the C-2 position is also significantly activated. The formation of the desired this compound is favored under specific conditions, potentially due to a combination of steric hindrance at other positions and the possibility of hydrogen bonding or chelation effects involving the adjacent hydroxyl groups that may direct the incoming electrophile. The choice of a moderately polar solvent like acetic acid can influence the transition state energies, further guiding the regioselectivity of the reaction.[7][8]

Reaction Scheme Visualization

The overall transformation is depicted below.

Caption: Overall synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified conditions, particularly temperature control and the rate of addition, is critical for achieving the desired outcome and ensuring safety.

3.1. Reagents and Equipment

Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Equiv.Notes
3,4-DihydroxybenzonitrileC₇H₅NO₂135.125.00 g37.01.0Starting material, >98% purity.[9][10]
Glacial Acetic AcidCH₃COOH60.0550 mL--Solvent, reagent grade.
Nitric Acid (70%)HNO₃63.012.5 mL~39.41.06ACS reagent grade, d=1.42 g/mL.
Deionized WaterH₂O18.02As needed--For work-up.
Ethyl AcetateC₄H₈O₂88.11~300 mL--Extraction solvent, ACS grade.
Saturated NaHCO₃ (aq)NaHCO₃84.01~100 mL--For neutralization wash.
Brine (Saturated NaCl)NaCl58.44~50 mL--For final wash.
Anhydrous MgSO₄ or Na₂SO₄--As needed--Drying agent.

Required Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (if necessary)

  • TLC plates (Silica gel 60 F₂₅₄)

3.2. Step-by-Step Synthesis Procedure

Step 1: Preparation of the Substrate Solution

  • Place 5.00 g (37.0 mmol) of 3,4-dihydroxybenzonitrile into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Add 50 mL of glacial acetic acid to the flask.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Once dissolved, place the flask in an ice/water bath and cool the solution to 0-5 °C. Ensure the thermometer bulb is submerged in the solution.

Step 2: Addition of the Nitrating Agent

  • In a separate beaker, carefully add 2.5 mL of 70% nitric acid to 10 mL of glacial acetic acid. Caution: This mixing is exothermic; perform it slowly in a fume hood.

  • Transfer this acidic solution to a dropping funnel fitted onto the central neck of the reaction flask.

  • Add the nitric acid solution dropwise to the stirred, cooled solution of 3,4-dihydroxybenzonitrile over a period of 45-60 minutes.

  • Crucial Control Point: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A rapid increase in temperature can lead to uncontrolled side reactions and a decrease in yield.

Step 3: Reaction and Monitoring

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

    • Visualization: UV light (254 nm). The product should appear as a new spot with a different Rf value than the starting material.

  • The reaction is complete when the starting material spot has been consumed or is no longer diminishing.

Step 4: Reaction Quench and Work-up

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a 600 mL beaker containing 300 g of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Allow the ice to melt completely, then transfer the aqueous slurry to a separatory funnel.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash sequentially with:

    • Deionized water (2 x 100 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid. Caution: CO₂ evolution may occur. Vent the funnel frequently.

    • Brine (1 x 50 mL) to aid in breaking any emulsions and removing bulk water.

Step 5: Isolation and Purification

  • Dry the washed organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to isolate the pure this compound.

Experimental Workflow Visualization

The following flowchart outlines the key stages of the synthesis process, from setup to final product isolation.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification arrow -> dissolve Dissolve 3,4-dihydroxybenzonitrile in glacial acetic acid cool Cool solution to 0-5 °C in an ice bath dissolve->cool add_nitrating Dropwise addition of HNO₃ in Acetic Acid (Maintain T < 5 °C) cool->add_nitrating stir Stir at 0-5 °C for 2h add_nitrating->stir monitor Monitor via TLC stir->monitor quench Quench by pouring onto crushed ice monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Concentrate via Rotary Evaporation dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify characterize Characterize final product (NMR, MS, m.p.) purify->characterize

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion and Further Applications

The synthesis of this compound from 3,4-dihydroxybenzonitrile is a prime example of controlled electrophilic aromatic substitution on a sensitive substrate. The protocol provided in this guide emphasizes meticulous temperature control and gradual reagent addition to favor the desired regioselective nitration at the C-2 position while minimizing oxidative decomposition and the formation of isomeric impurities. Successful execution of this synthesis provides access to a versatile chemical intermediate poised for further elaboration in diverse research and development programs, particularly in the synthesis of novel therapeutic agents and functional materials.[3]

References

  • Khalafi, L., & Rafiee, M. (2010). Kinetic study of the oxidation and nitration of catechols in the presence of nitrous acid ionization equilibria.
  • Rojas, A., et al. (2022). Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. ACS Earth and Space Chemistry, 6(11), 2824-2836. [Link]
  • Chegg. (n.d.). Construct the product(s) formed when the mentioned compound is treated with HNO3 and H2SO4. Chegg Study. [Link]
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. (n.d.). CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. [Link]
  • Al-Zaydi, K. M. (2009). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 14(6), 2273-2280. [Link]
  • Vekariya, R. H., & Patel, H. D. (2014). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches.
  • NIST. (n.d.). 1,3-Benzenediol, 2-nitro-. NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.). 3,4-Dihydroxybenzonitrile.
  • Google Patents. (n.d.). CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile.
  • Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • ResearchGate. (2021).
  • Taylor, R. (1990).
  • Sillar, K., & Ragnarsson, U. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]
  • Evans, M. (2023).
  • Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Carl ROTH. (n.d.). 3,4-Dihydroxybenzonitrile. [Link]
  • Shopsowitz, K., Lelj, F., & MacLachlan, M. J. (2011). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of Organic Chemistry, 76(5), 1285-1294. [Link]
  • University of British Columbia. (n.d.). Regioselectivity in the Nitration of Dialkoxybenzenes. UBC Chemistry. [Link]
  • Sana, S., et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Green and Sustainable Chemistry, 2(3), 97-111. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (2011). Clean Manufacture of 2,4,6-Trinitrotoluene (TNT)

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Introduction: The Significance of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Determination of 3-Hydroxy-2-nitrobenzonitrile

This guide provides a comprehensive framework for the determination, analysis, and interpretation of the single-crystal X-ray structure of this compound. Addressed to researchers in crystallography, medicinal chemistry, and materials science, this document outlines a complete experimental and computational workflow. While a definitive, publicly archived crystal structure for this specific compound remains elusive, this whitepaper presents a robust methodology for its determination, drawing upon established protocols and comparative analysis with structurally related compounds.

Benzonitrile derivatives are foundational scaffolds in modern drug discovery and the development of functional organic materials. The nitrile moiety is a versatile functional group, participating in various chemical transformations and acting as a key hydrogen bond acceptor in biological systems.[1] Its electronic properties, and thereby the reactivity and intermolecular interactions of the entire molecule, can be finely tuned by the strategic placement of substituents on the benzene ring.[1]

The title compound, this compound, incorporates three key functional groups: a nitrile, a nitro group, and a hydroxyl group. This combination suggests a rich potential for diverse intermolecular interactions, including strong hydrogen bonding and π-π stacking, which are critical in determining the solid-state packing and, consequently, the material's physical properties such as solubility and stability. An unambiguous understanding of its three-dimensional structure is paramount for rational drug design, polymorphism screening, and the development of novel materials.

This guide provides the scientific rationale and detailed protocols necessary to achieve this structural elucidation, from synthesis to final crystallographic analysis.

Proposed Experimental Workflow: From Synthesis to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

A plausible synthetic route, adapted from known transformations of related compounds, is proposed. One potential starting material is 3-hydroxybenzonitrile.

Protocol:

  • Nitration of 3-Hydroxybenzonitrile:

    • Dissolve 3-hydroxybenzonitrile in a suitable solvent such as glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the reaction exotherm and regioselectivity. The ortho-directing effect of the hydroxyl group should favor the formation of the 2-nitro product.

    • After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring it over crushed ice.

    • Collect the precipitated product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification:

    • The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve the high purity (>99%) required for successful crystallization.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. Several methods should be attempted in parallel.

Methodologies:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or methanol) to near saturation. Loosely cover the container to allow for slow solvent evaporation over several days to weeks at room temperature.

  • Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., methanol). Place this solution in a small, open vial inside a larger, sealed jar containing a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting gradual crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

The flowchart below illustrates the proposed experimental workflow.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Analysis s1 3-Hydroxybenzonitrile s2 Nitration Reaction s1->s2 s3 Crude Product s2->s3 s4 Recrystallization s3->s4 s5 Purified this compound s4->s5 c1 Slow Evaporation s5->c1 c2 Vapor Diffusion s5->c2 c3 Cooling s5->c3 a1 Single Crystal X-ray Diffraction c1->a1 c2->a1 c3->a1 a2 Structure Solution & Refinement a1->a2 a3 Final Crystal Structure a2->a3

Caption: Experimental workflow from synthesis to structure determination.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.

Data Collection Protocol
  • Crystal Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a suitable holder (e.g., a MiTeGen loop).

  • Diffractometer Setup: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.

  • Data Collection: Perform a full data collection by rotating the crystal through a series of angles, collecting diffraction data at each orientation. The data collection strategy should aim for high completeness and redundancy.

Structure Solution and Refinement
  • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.

  • Structure Solution: Use direct methods or dual-space algorithms (e.g., using software like SHELXT or Olex2) to solve the phase problem and obtain an initial model of the molecular structure.

  • Structure Refinement: Refine the initial structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This involves refining atomic positions, and anisotropic displacement parameters. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.

Anticipated Structural Features: A Comparative Analysis

In the absence of experimental data for the title compound, we can predict its key structural features by analyzing closely related, structurally determined molecules such as 3-Nitrobenzonitrile[2][3] and 3-bromo-2-hydroxybenzonitrile[4].

Molecular Geometry

The core of the molecule will be an essentially planar benzene ring. The nitro group is expected to be slightly twisted out of the plane of the benzene ring, similar to what is observed in 3-Nitrobenzonitrile, where this tilt angle is approximately 11.2 degrees.[2] The C≡N bond of the nitrile group will be nearly linear.

Intermolecular Interactions and Crystal Packing

The presence of the hydroxyl group as a hydrogen bond donor, and the nitrile and nitro groups as hydrogen bond acceptors, strongly suggests that hydrogen bonding will be a dominant feature in the crystal packing.

  • Hydrogen Bonding: It is highly probable that a strong intramolecular hydrogen bond will exist between the hydroxyl group and the adjacent nitro group, forming a stable six-membered ring. Intermolecular hydrogen bonds, likely involving the nitrile nitrogen, are also expected to link molecules into chains or sheets.

  • π-π Stacking: Aromatic π-π stacking interactions between the benzene rings of adjacent molecules are also anticipated, contributing to the overall stability of the crystal lattice.[2]

The interplay of these interactions will define the final three-dimensional packing arrangement.

G cluster_molecule Anticipated Interactions cluster_M1 cluster_M2 M1 This compound (Molecule A) M2 This compound (Molecule B) OH1 O-H NO2_1 NO2 OH1->NO2_1 Intramolecular H-Bond CN2 C≡N OH1->CN2 Intermolecular H-Bond CN1 C≡N Ring1 Aromatic Ring Ring2 Aromatic Ring Ring1->Ring2 π-π Stacking OH2 O-H NO2_2 NO2

Caption: Predicted intermolecular interactions for this compound.

Data Presentation: Expected Crystallographic Parameters

Based on the analysis of related compounds, a hypothetical set of crystallographic data for this compound is presented below. This serves as a template for the reporting of the actual experimental data.

ParameterAnticipated Value (based on analogs)
Chemical FormulaC₇H₄N₂O₃
Formula Weight164.12 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)6 - 15
b (Å)4 - 10
c (Å)10 - 20
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)800 - 1200
Z (molecules/unit cell)4 or 8
Calculated Density (g/cm³)1.5 - 1.7

Conclusion

While the definitive crystal structure of this compound is not yet publicly documented, this technical guide provides a complete and scientifically rigorous roadmap for its determination and analysis. By following the proposed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the precise three-dimensional arrangement of this molecule. The predictive analysis, based on structurally similar compounds, offers valuable insights into the expected molecular geometry and the crucial role of hydrogen bonding and π-π stacking in its crystal packing. This foundational structural knowledge is indispensable for advancing the application of this compound in the fields of medicinal chemistry and materials science.

References

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination.
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
  • Harris, K. D. M., Tremayne, M., Lightfoot, P., & Bruce, P. G. (1994). Crystal Structure Determination from Powder Diffraction Data by Monte Carlo Methods. Journal of the American Chemical Society, 116(8), 3543–3547.
  • David, W. I. F., Shankland, K., & Shankland, N. (2022).
  • Inorganic Chemistry. (2023). ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles.
  • Virant, M., et al. (2023). 3-Nitrobenzonitrile. IUCrData, 8(10), x230913.
  • ResearchGate. (2023). (PDF) 3-Nitrobenzonitrile.
  • PubChem. (n.d.). This compound.
  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
  • Oh, S., & Tanski, J. M. (2013). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1798.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structure deposition.
  • Indico. (n.d.). Growth of single crystals in material research.
  • Cambridge Crystallographic Data Centre (CCDC). (2025). CCDC Deposition Criteria for CSD and ICSD Inclusion.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search - Access Structures.
  • Wikipedia. (n.d.). Covalent organic framework.

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Solubility and stability of 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-2-nitrobenzonitrile for Pharmaceutical Development

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of this compound (3H2NBN), a key intermediate and potential active pharmaceutical ingredient (API). For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is a prerequisite for successful formulation, process development, and regulatory submission. This document synthesizes established scientific principles with actionable, field-proven protocols, grounded in authoritative guidelines from the International Council for Harmonisation (ICH). We will explore theoretical solubility profiles, present robust experimental methodologies for their determination, and detail a systematic approach to stability testing through forced degradation studies. The objective is to equip scientists with the necessary tools to generate reliable, in-house data, ensuring the development of a safe, effective, and stable drug product.

Introduction to this compound

This compound is an aromatic compound featuring a benzonitrile core substituted with both a hydroxyl (-OH) and a nitro (-NO₂) group.[1] This unique combination of functional groups imparts specific chemical characteristics that are critical to its function and behavior in a pharmaceutical context. The hydroxyl group can act as a hydrogen bond donor and acceptor, the nitrile group is a polar moiety, and the nitro group is a strong electron-withdrawing group.[2] Understanding the interplay of these groups is essential for predicting and confirming the molecule's solubility and stability.

This guide is structured to provide a logical workflow, beginning with the foundational property of solubility and progressing to the more complex analysis of chemical stability under stress conditions, all underpinned by robust analytical methodology.

Chemical Structure and Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₄N₂O₃ PubChem[1]
Molecular Weight 164.12 g/mol PubChem[1]
IUPAC Name This compound PubChem[1]

| CAS Number | 129298-23-3 | PubChem[1] |

Caption: Isothermal Shake-Flask Method Workflow.

Protocol 1: Isothermal Shake-Flask Solubility Determination

This method is the gold standard for determining thermodynamic solubility, ensuring a true equilibrium is reached between the solid and liquid phases. [3]

  • Preparation: For each solvent to be tested, add a volume (e.g., 2 mL) to a clear glass vial equipped with a magnetic stir bar.

  • Temperature Control: Place the vials in an incubator shaker or on a stirring plate within a temperature-controlled chamber set to the desired experimental temperature (e.g., 25°C or 37°C). Allow the solvents to equilibrate for at least 30 minutes.

  • Addition of Solute: Add an excess amount of solid this compound to each vial, ensuring a visible amount of undissolved solid remains at the bottom. This is critical to confirm that saturation has been reached.

  • Equilibration: Seal the vials and agitate them at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is achieved.

  • Sampling: After equilibration, stop the agitation and allow the solid to settle for at least 1 hour at the experimental temperature.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of this compound using a validated, stability-indicating HPLC method (see Section 4).

  • Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the concentration determined by HPLC and the dilution factor used.

Chemical Stability and Degradation Pathway Analysis

Stability testing is a cornerstone of drug development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors like pH, temperature, and light. [4][5]Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods. [6]

Forced Degradation (Stress Testing) Protocols

The following protocols are designed based on ICH Q1A(R2) guidelines to evaluate the intrinsic stability of this compound. [5][7]A typical starting concentration for the drug substance in solution is 1 mg/mL. [8]The goal is to achieve 10-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities. [9]

Hydrolysis is a common degradation pathway for molecules with susceptible functional groups, such as nitriles. [8]The nitrile group in 3H2NBN can hydrolyze under acidic or basic conditions, first to a primary amide (3-hydroxy-2-nitrobenzamide) and subsequently to a carboxylic acid (3-hydroxy-2-nitrobenzoic acid). [10][11]

Parent This compound (C≡N group) Amide 3-Hydroxy-2-nitrobenzamide (CONH₂ group) Parent->Amide H⁺ or OH⁻ +H₂O Acid 3-Hydroxy-2-nitrobenzoic Acid (COOH group) Amide->Acid H⁺ or OH⁻ +H₂O

Caption: Proposed Hydrolytic Degradation Pathway.

Protocol 2: Hydrolytic Degradation Study

  • Acid Hydrolysis: Dissolve 3H2NBN in 0.1 M Hydrochloric Acid (HCl). If insoluble, a co-solvent like methanol or acetonitrile can be used, but its own stability must be considered.

  • Base Hydrolysis: Dissolve 3H2NBN in 0.1 M Sodium Hydroxide (NaOH).

  • Neutral Hydrolysis: Dissolve 3H2NBN in purified water.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation. [10]Include a control sample stored at 4°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

  • Analysis: Analyze all samples, including the control, by a validated stability-indicating HPLC method.

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. While nitroaromatic compounds are often resistant to oxidation due to the electron-withdrawing nature of the nitro group, the phenolic hydroxyl group can be susceptible. [2] Protocol 3: Oxidative Degradation Study

  • Preparation: Dissolve 3H2NBN in a suitable solvent and treat it with a solution of hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw and analyze samples at appropriate intervals.

  • Analysis: Analyze by HPLC. Note that residual peroxide can damage HPLC columns, so quenching or significant dilution may be necessary.

Thermal stress testing evaluates the stability of the drug substance at elevated temperatures.

Protocol 4: Thermal Degradation Study

  • Solid State: Place a thin layer of solid 3H2NBN powder in an open container and expose it to a high temperature (e.g., 80°C) in a calibrated oven.

  • Solution State: Prepare a solution of 3H2NBN in a suitable solvent and subject it to the same high temperature.

  • Control: Store parallel samples (solid and solution) at a controlled cold temperature (e.g., 4°C).

  • Analysis: At designated time points, remove samples, allow them to cool, prepare solutions (for the solid sample), and analyze by HPLC. For nitroaromatic compounds, techniques like DSC can also provide insight into thermal decomposition events. [12]

Photostability testing determines if a drug substance is degraded by exposure to light. This is governed by ICH guideline Q1B. [13][14] Protocol 5: Photostability Study

  • Sample Preparation: Prepare samples of both solid 3H2NBN and a solution of 3H2NBN in a photochemically inert, transparent container.

  • Dark Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls. These are exposed to the same temperature conditions but protected from light.

  • Light Exposure: Place the test and control samples in a calibrated photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [13]4. Analysis: After the exposure period, analyze all samples (exposed and dark controls) by HPLC. Compare the results to determine the extent of photodegradation.

Overall Stability Testing Workflow

Caption: ICH-Guided Stability Testing Program Workflow.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure capable of accurately and selectively measuring the active ingredient in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose. [10]

Protocol 6: Development of a Reversed-Phase HPLC-UV Method

This protocol provides a starting point for developing a robust SIM.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a versatile starting point.

  • Wavelength Selection: Analyze a dilute solution of this compound across the UV spectrum (200-400 nm) to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. [15]4. Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol.

  • Method Development:

    • Begin with a broad gradient elution (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all potential degradation products from the forced degradation samples.

    • Optimize the gradient to ensure adequate resolution (>2) between the parent peak and the closest eluting impurity peak.

    • Adjust flow rate (typically 1.0 mL/min) and column temperature (typically 30°C) to fine-tune separation and peak shape.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the parent peak is free from interference from all identified degradants.

Summary and Conclusion

This guide has outlined a comprehensive, scientifically rigorous approach to determining the solubility and stability of this compound. By leveraging theoretical predictions, established experimental protocols, and the authoritative framework of ICH guidelines, researchers can systematically characterize this compound. The provided protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies offer a clear path to generating the critical data needed for informed decisions in pharmaceutical development. The development of a robust, stability-indicating HPLC method is presented as the essential analytical tool that underpins all of these investigations. Adherence to these principles and methodologies will ensure the generation of trustworthy and reliable data, paving the way for the successful advancement of this compound in the drug development pipeline.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency.
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
  • Ich guidelines for stability studies 1. (2012). Slideshare.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH.
  • Forced Degradation Studies. (2016). MedCrave online.
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Potential biological activity of 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-Hydroxy-2-nitrobenzonitrile

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in exploring the biological potential of this compound (3HNB). Moving beyond a simple recitation of facts, this guide is structured to provide a logical, scientifically-grounded pathway for investigation, from initial screening to mechanistic elucidation. We will delve into the causality behind experimental choices and provide self-validating, detailed protocols to ensure robust and reproducible results.

Introduction: Unveiling the Potential of a Bioactive Scaffold

This compound (CAS: 129298-23-3; Molecular Formula: C₇H₄N₂O₃) is an aromatic compound featuring three key functional groups: a hydroxyl (-OH), a nitro (-NO₂), and a nitrile (-C≡N) on a benzene ring.[1][2] This unique combination of moieties suggests a high potential for diverse biological activities. The nitro group, in particular, is a well-established pharmacophore and is present in numerous compounds with a wide spectrum of activities, including antineoplastic and antimicrobial effects, often mediated through cellular redox reactions.[3][4] Similarly, the benzonitrile scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise as enzyme inhibitors and anticancer agents.[5][6]

Initial research has identified 3HNB as a biomolecule with demonstrated antiproliferative activity against tumor cells.[7] This guide will use that established activity as a primary focus, while also outlining methodologies to explore other high-probability activities based on its structural alerts. Our objective is to provide a complete roadmap for a thorough preclinical investigation of this promising compound.

Part 1: Antiproliferative and Cytotoxic Potential

Scientific Rationale: From Observation to Mechanism

The most direct evidence for the bioactivity of 3HNB comes from studies demonstrating its ability to inhibit the proliferation of tumor cells. The proposed mechanism involves binding to DNA, inhibiting its synthesis, and ultimately inducing programmed cell death (apoptosis) or necrosis.[7] This finding immediately positions 3HNB as a compound of interest for oncological research. The initial step in validating and expanding upon this finding is to quantify its cytotoxic potency across a range of relevant cancer cell lines and then to dissect the precise molecular pathways it perturbs.

Experimental Workflow for Cytotoxicity Assessment

A logical progression from a broad screening for activity to a focused mechanistic study is critical. The workflow below outlines this process, ensuring that each step builds upon the last.

Cytotoxicity_Workflow cluster_0 Phase 1: Potency Screening cluster_1 Phase 2: Mechanism of Cell Death A Select Panel of Cancer Cell Lines (e.g., HepG2, SW620, MCF-7) B Perform MTT Assay (Dose-Response) A->B C Calculate IC50 Values B->C D Treat Cells at IC50 Concentration C->D Proceed if IC50 is potent E Annexin V / Propidium Iodide Staining D->E F Flow Cytometry Analysis E->F G Quantify Apoptosis vs. Necrosis F->G

Caption: Workflow for evaluating the antiproliferative activity of 3HNB.

Protocol 1: Initial Cytotoxicity Screening via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] It is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[9]

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, SW620) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the equivalent concentration of DMSO) and an untreated control.[9]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound

Cell Line Cancer Type IC₅₀ (µM) [Mean ± SD]
HepG2 Hepatocellular Carcinoma Experimental Data
SW620 Colorectal Adenocarcinoma Experimental Data
MCF-7 Breast Adenocarcinoma Experimental Data

| Positive Control (e.g., Doxorubicin) | | Experimental Data |

Protocol 2: Elucidating Cell Death Mechanism via Annexin V/PI Staining

Once cytotoxicity is established, it is crucial to determine whether the compound induces apoptosis or necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method for this purpose.[8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can bind to these exposed residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Culture: Seed cells in a 6-well plate and treat with 3HNB at its predetermined IC₅₀ concentration for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

    • Annexin V (-) / PI (+): Primarily necrotic cells.

Potential Signaling Pathway

Given the claim that 3HNB binds to DNA, a plausible mechanism involves the activation of the DNA Damage Response (DDR) pathway, leading to p53-mediated apoptosis.[7]

Apoptosis_Pathway A This compound B DNA Binding & DNA Synthesis Inhibition A->B C DNA Damage B->C D Activation of p53 C->D E Upregulation of Bax (Pro-apoptotic) D->E F Downregulation of Bcl-2 (Anti-apoptotic) D->F G Mitochondrial Outer Membrane Permeabilization E->G F->G H Caspase Activation (Caspase-9, Caspase-3) G->H I Apoptosis H->I

Caption: A potential DNA damage-induced apoptosis pathway for 3HNB.

Part 2: Potential Antimicrobial Activity

Scientific Rationale: Targeting Microbial Pathogens

The chemical structure of 3HNB contains moieties commonly found in antimicrobial agents.[10][11] Nitriles can exhibit antimicrobial properties, and nitroaromatic compounds are well-known for their efficacy against a range of bacteria, fungi, and protozoa.[3][12] Therefore, a systematic evaluation of 3HNB's antimicrobial activity is a logical extension of its biological profiling.

Protocol 3: Preliminary Screening via Agar Disk Diffusion (Kirby-Bauer Test)

This method is a widely used qualitative technique to assess the susceptibility of bacteria to an antimicrobial agent.[11]

Principle: A paper disc impregnated with the test compound is placed on an agar plate inoculated with a target microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth (zone of inhibition) will form around the disc.[11]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the entire surface of a Mueller-Hinton agar plate with the prepared inoculum.

  • Disc Application: Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.

  • Compound Loading: Pipette a defined volume (e.g., 10 µL) of a high-concentration stock solution of 3HNB (e.g., 10 mg/mL in DMSO) onto a disc. Use a DMSO-only disc as a negative control and a disc with a known antibiotic (e.g., gentamicin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).

Data Presentation: Disk Diffusion Results for this compound

Test Organism Gram Stain Zone of Inhibition (mm) [Mean ± SD]
S. aureus Positive Experimental Data
E. coli Negative Experimental Data
Positive Control Experimental Data

| Negative Control (DMSO) | | 0 |

Protocol 4: Quantitative Analysis via Broth Microdilution for MIC

Following a positive result in the disk diffusion assay, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and quantitative technique for this purpose.[13]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized number of microorganisms. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after overnight incubation.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 3HNB in Mueller-Hinton broth, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum and dilute it in broth to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the plate.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The first well that shows no visible growth is the MIC. This can also be confirmed by measuring the optical density (OD) at 600 nm.

Part 3: Potential as an Enzyme Inhibitor

Scientific Rationale: A Scaffold for Targeted Inhibition

Phenolic compounds are known to be effective enzyme inhibitors, and the structural motifs within 3HNB suggest it could interact with the active sites of various enzymes.[6] For instance, derivatives of the related 2-hydroxybenzonitrile have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[5] A general screening approach can identify potential enzyme targets, followed by specific assays to confirm and quantify the inhibitory activity.

Protocol 5: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted to many different enzymes that have a chromogenic or fluorogenic substrate.[14]

Principle: The activity of an enzyme is monitored by measuring the rate of conversion of a substrate into a colored or fluorescent product. The assay is performed in the presence of varying concentrations of the inhibitor (3HNB) to determine the concentration at which the enzyme's activity is reduced by 50% (IC₅₀).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and 3HNB in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of 3HNB. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This step is crucial to allow for the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

Caption: Principle of a competitive enzyme inhibition assay.

Safety and Toxicological Considerations

Researchers must exercise caution when handling this compound. Nitroaromatic compounds and nitriles can be toxic.[15][16] It is imperative to consult the Safety Data Sheet (SDS) before use.[17] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working within a chemical fume hood, are mandatory to avoid inhalation, ingestion, and skin contact.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a biologically active molecule, with confirmed antiproliferative effects and a high potential for antimicrobial and enzyme inhibitory activities. The experimental frameworks provided in this guide offer a systematic and robust approach to fully characterize its preclinical profile.

Future research should focus on:

  • Broadening the Scope: Testing against a wider panel of cancer cell lines, including drug-resistant variants, and a more diverse range of microbial pathogens.

  • Mechanistic Deep Dive: Utilizing transcriptomics, proteomics, and specific molecular biology techniques to validate the proposed mechanisms of action.

  • In Vivo Efficacy: Progressing to animal models to evaluate the compound's efficacy, safety, and pharmacokinetic profile.

  • Lead Optimization: Synthesizing derivatives of 3HNB to improve potency, selectivity, and drug-like properties, guided by structure-activity relationship (SAR) studies.

This technical guide serves as a foundational resource to empower researchers to unlock the full therapeutic potential of this compound.

References

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An In-depth Technical Guide to 3-Hydroxy-2-nitrobenzonitrile: From Synthesis to Potential Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-hydroxy-2-nitrobenzonitrile, a small molecule with potential applications in biomedical research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's physicochemical properties, a representative synthesis protocol, and a discussion of its potential biological activities, including methodologies for its evaluation.

Introduction: The Emerging Potential of Nitroaromatic Compounds

Nitroaromatic compounds represent a class of molecules with diverse biological activities, ranging from antimicrobial to anticancer effects.[1] The presence of the nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's electronic properties and its interactions with biological macromolecules.[1] this compound, a member of this class, has been suggested to possess antitumor properties through mechanisms involving DNA interaction and inhibition of DNA synthesis.[2] This guide aims to consolidate the available information on this compound and provide a framework for its further investigation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental for its application in biological systems. Key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₄N₂O₃[2][3]
Molecular Weight 164.12 g/mol [2][3]
CAS Number 129298-23-3[2][3]
IUPAC Name This compound[3]
SMILES C1=CC(=C(C(=C1)O)[O-])C#N[2][3]
Predicted XlogP 1.1[4]

Synthesis of this compound

Below is a representative, hypothetical protocol for the synthesis of this compound. Note: This protocol is illustrative and would require optimization and validation in a laboratory setting.

Representative Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Oximation cluster_2 Step 3: Dehydration to Nitrile Start 3-Hydroxybenzaldehyde Reagents1 Isopropyl Nitrate Tetrabutylammonium hydrogensulfate Concentrated Sulfuric Acid Start->Reagents1 in Dichloromethane Product1 3-Hydroxy-2-nitrobenzaldehyde & 3-Hydroxy-4-nitrobenzaldehyde Reagents1->Product1 Product1_input 3-Hydroxy-2-nitrobenzaldehyde Reagents2 Hydroxylamine Hydrochloride Product1_input->Reagents2 in Formamide/Toluene Product2 3-Hydroxy-2-nitrobenzaldoxime Reagents2->Product2 Product2_input 3-Hydroxy-2-nitrobenzaldoxime Reagents3 Heat (Azeotropic removal of water) Product2_input->Reagents3 Final_Product This compound Reagents3->Final_Product

Caption: A representative workflow for the synthesis of this compound.

Step-by-Step Methodology:
  • Nitration of 3-Hydroxybenzaldehyde:

    • Dissolve 3-hydroxybenzaldehyde in dichloromethane.

    • Add tetrabutylammonium hydrogensulfate and isopropyl nitrate to the solution.

    • Slowly add concentrated sulfuric acid dropwise while stirring at room temperature.[5]

    • After the reaction is complete, quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting mixture of 3-hydroxy-2-nitrobenzaldehyde and 3-hydroxy-4-nitrobenzaldehyde using column chromatography.[5]

  • Conversion of Aldehyde to Nitrile:

    • To the purified 3-hydroxy-2-nitrobenzaldehyde, add formamide and a solution of hydroxylamine hydrochloride in a suitable solvent like toluene.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and perform an aqueous work-up.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude this compound.

    • Further purification can be achieved by recrystallization.

Potential Biological Applications and Mechanism of Action

While primary research on the biological activities of this compound is limited, a commercial supplier suggests that the compound exhibits antitumor activity.[2] The proposed mechanism of action involves the inhibition of tumor cell proliferation by binding to DNA and inhibiting DNA synthesis, ultimately leading to apoptosis or necrosis.[2]

The biological activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group, which can lead to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.[1] This mechanism is a plausible explanation for the suggested anti-tumor effects of this compound.

Experimental Protocols for Biological Evaluation

To validate the potential biological activities of this compound, a series of in vitro assays are necessary. The following are detailed, representative protocols for assessing cytotoxicity and DNA binding.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a widely used method to assess cell viability. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7]

NRU_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate (e.g., BALB/c 3T3) Incubation1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of This compound Incubation1->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 NR_Staining Wash with PBS and add Neutral Red medium Incubation2->NR_Staining Incubation3 Incubate for 3h NR_Staining->Incubation3 Extraction Wash with PBS and add Neutral Red Desorb solution Incubation3->Extraction Measurement Shake and measure absorbance at 540 nm Extraction->Measurement

Caption: A generalized workflow for the in vitro Neutral Red Uptake (NRU) cytotoxicity assay.

  • Cell Seeding:

    • Culture a suitable cell line (e.g., BALB/c 3T3 fibroblasts or a cancer cell line of interest) under standard conditions.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well microtiter plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound in culture medium.

    • Remove the medium from the cells and add the different concentrations of the compound. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

    • Incubate the plate for a defined period (e.g., 48 hours).

  • Neutral Red Staining:

    • After the incubation period, remove the treatment medium and wash the cells with pre-warmed PBS.

    • Add 100 µL of Neutral Red medium (e.g., 50 µg/mL in culture medium) to each well and incubate for 3 hours.[8]

  • Dye Extraction and Quantification:

    • Remove the Neutral Red medium and wash the cells with PBS.

    • Add 150 µL of Neutral Red Desorb solution (e.g., a mixture of ethanol and acetic acid) to each well.[8]

    • Shake the plate for 10 minutes to extract the dye.

    • Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

DNA Binding Assay: Ethidium Bromide Displacement Assay

This assay is used to determine if a compound can bind to DNA, potentially by intercalation. Ethidium bromide (EtBr) fluoresces strongly when intercalated into DNA. A compound that also binds to DNA will displace the EtBr, leading to a decrease in fluorescence.

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl buffer). Determine the concentration of the DNA solution spectrophotometrically.

    • Prepare a stock solution of ethidium bromide.

    • Prepare a stock solution of this compound in a suitable solvent that does not interfere with the assay.

  • Assay Procedure:

    • In a fluorescence cuvette, mix the ctDNA solution and the ethidium bromide solution to obtain a stable fluorescence signal.

    • Record the initial fluorescence emission spectrum (e.g., excitation at 520 nm, emission from 550 to 700 nm).

    • Add increasing concentrations of this compound to the cuvette, incubating for a short period after each addition.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum of the DNA-EtBr complex as a function of the concentration of this compound.

    • A decrease in fluorescence intensity indicates that the compound is displacing EtBr from the DNA, suggesting a DNA binding interaction.

    • The data can be further analyzed using the Stern-Volmer equation to determine the binding constant.

Structure-Activity Relationship (SAR) of Hydroxy-Nitrobenzonitrile Isomers

The biological activity of a molecule is highly dependent on its structure. A comparative analysis of isomers can provide valuable insights into the structure-activity relationship (SAR). Below is a table of various hydroxy-nitrobenzonitrile isomers with some of their predicted physicochemical properties.

CompoundCAS NumberPredicted XlogP
This compound 129298-23-31.1
2-Hydroxy-3-nitrobenzonitrile42123-33-11.5
4-Hydroxy-3-nitrobenzonitrile3272-08-01.6
2-Hydroxy-5-nitrobenzonitrile39835-09-12.3
5-Hydroxy-2-nitrobenzonitrile13589-74-70.7
3-Hydroxy-4-nitrobenzonitrile18495-15-31.5

Data sourced from PubChem.[3][9][10]

A systematic evaluation of the cytotoxicity and DNA binding affinity of these isomers would be necessary to establish a clear SAR. Factors such as the relative positions of the hydroxyl, nitro, and nitrile groups will influence the molecule's electronic distribution, hydrogen bonding capacity, and steric hindrance, all of which can affect its interaction with biological targets.

Conclusion and Future Directions

This compound is a nitroaromatic compound with potential as a biomolecule, particularly in the context of anticancer research. While its anti-tumor activity has been suggested, this claim requires rigorous scientific validation through peer-reviewed studies. This technical guide provides a foundation for such investigations by outlining its physicochemical properties, a representative synthesis protocol, and detailed methodologies for evaluating its biological effects.

Future research should focus on:

  • Confirmation of Biological Activity: Conducting comprehensive in vitro studies to confirm the cytotoxicity of this compound against a panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological activity, including a detailed investigation of its DNA binding properties and its effects on DNA synthesis and repair pathways.

  • Structure-Activity Relationship Studies: Synthesizing and testing a series of analogues and isomers to establish a clear structure-activity relationship, which will be crucial for the rational design of more potent and selective compounds.

By systematically addressing these research questions, the full potential of this compound as a valuable tool for research and a potential lead compound for drug development can be realized.

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Discovery and initial studies of 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Hydroxy-2-nitrobenzonitrile: Discovery, Characterization, and Initial Studies

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 129298-23-3), a substituted aromatic nitrile of interest in medicinal chemistry and organic synthesis. While detailed primary literature on this specific isomer is emerging, this document synthesizes available data, theoretical predictions, and established chemical principles to serve as a foundational resource for researchers. The guide covers the compound's physicochemical properties, proposes a logical synthetic pathway with a detailed experimental protocol, and presents an in-depth analysis of its predicted spectroscopic signature for unambiguous identification. Furthermore, it explores initial findings on its biological activity, particularly its potential as an anti-tumor agent, and provides standardized protocols for its handling, safety, and further investigation. This whitepaper is designed to equip researchers, scientists, and drug development professionals with the critical information needed to undertake or advance studies involving this promising molecule.

Introduction and Structural Significance

This compound is a poly-functionalized aromatic compound featuring three key functional groups on a benzene ring: a hydroxyl (-OH), a nitro (-NO₂), and a nitrile (-C≡N) group. The specific ortho- and meta- arrangement of these substituents (hydroxyl at position 3, nitro at position 2) creates a unique electronic and steric environment that dictates its chemical reactivity and biological potential.

  • The Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. It is a common moiety in many pharmaceutical compounds.

  • The Nitro Group: A strong electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity. The nitroaromatic scaffold is a known pharmacophore and toxicophore, exhibiting a wide range of biological activities, including antimicrobial and antineoplastic effects, often through redox-mediated mechanisms.[1][2]

  • The Phenolic Hydroxyl Group: A hydrogen-bond donor and potential site for metabolic modification. Its presence can facilitate interactions with biological targets such as enzyme active sites.

The interplay of these groups suggests that this compound could serve as a valuable building block in organic synthesis or as a lead compound in drug discovery programs.

Physicochemical and Structural Characterization

Accurate characterization is the cornerstone of any chemical research. This section details the known and computed properties of this compound.

Identity and Nomenclature
  • IUPAC Name: this compound[3]

  • Synonyms: 2-Nitro-3-hydroxy benzonitrile[3][4]

  • CAS Number: 129298-23-3[3][5]

  • Molecular Formula: C₇H₄N₂O₃[3][5]

  • Molecular Weight: 164.12 g/mol [3][5]

  • InChI Key: JELNXWUZFOQXGZ-UHFFFAOYSA-N[3]

Physical Properties

The following table summarizes the key physical and chemical properties of the compound.

PropertyValue / DescriptionSource
Molecular Formula C₇H₄N₂O₃[3][5]
Molecular Weight 164.12 g/mol [3][5]
Canonical SMILES C1=CC(=C(C(=C1)O)[O-])C#N[3][5]
Appearance Predicted to be a yellowish solid, similar to related isomers.[6][7]
Solubility Predicted to be insoluble in water and soluble in organic solvents (e.g., ethanol, DMSO, acetone).[6]
XLogP3 1.1[3]

Synthesis and Purification

While one source suggests a synthesis from 3,4-dihydroxybenzonitrile and nitric acid, this route is chemically unlikely to yield the target product.[5] A more plausible approach involves the direct nitration of a suitable precursor, such as 3-hydroxybenzonitrile.

Expertise & Causality: The synthesis of this specific regioisomer is challenging due to the competing directing effects of the substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director. Nitration of 3-hydroxybenzonitrile would be expected to yield a mixture of isomers, primarily 2-nitro, 4-nitro, and 6-nitro derivatives. The desired 2-nitro product is formed by substitution ortho to the powerful hydroxyl director. The key to a successful synthesis lies in controlling the reaction conditions (temperature, nitrating agent) and employing a robust purification strategy to isolate the desired isomer from its side products.

G cluster_synthesis Synthesis cluster_purification Purification start 3-Hydroxybenzonitrile reaction Nitration (e.g., HNO₃ / H₂SO₄, 0°C) start->reaction mixture Crude Product Mixture (Isomers: 2-nitro, 4-nitro, 6-nitro) reaction->mixture quench Reaction Quench (Ice-water) mixture->quench extract Solvent Extraction (e.g., Ethyl Acetate) quench->extract chromatography Column Chromatography (Silica Gel) extract->chromatography product Pure this compound chromatography->product

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and requires optimization. It is designed as a self-validating system, incorporating analytical checks at key stages.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-hydroxybenzonitrile (1 eq.). Dissolve the starting material in concentrated sulfuric acid (H₂SO₄) and cool the mixture to 0°C in an ice-salt bath.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid in a separate cooled flask. Add this nitrating mixture dropwise to the solution of 3-hydroxybenzonitrile via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to observe the consumption of the starting material and the formation of new, more polar spots corresponding to the nitro-isomers.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate (the crude product mixture) should form.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. Dry the solid under vacuum.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes. Collect fractions and monitor by TLC to isolate the desired 2-nitro isomer.

  • Characterization (Self-Validation): Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product. Characterize the purified compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Determine the melting point as a final check of purity.

Spectroscopic Analysis

Definitive structural elucidation relies on a combination of spectroscopic techniques. As experimental data is not widely published, this section provides predicted data based on established principles of spectroscopy.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, plus a broad signal for the hydroxyl proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H-4~7.6-7.8Doublet of doublets (dd)Downfield shift due to deshielding from adjacent nitro and nitrile groups.
H-5~7.2-7.4Triplet (t)Typical aromatic proton signal, influenced by adjacent protons.
H-6~7.4-7.6Doublet of doublets (dd)Influenced by ortho hydroxyl group and meta nitro/nitrile groups.
-OH~5.0-10.0Broad singlet (br s)Exchangeable proton; chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1 (-CN)~110-115Location of the nitrile group.
C2 (-NO₂)~145-150Carbon bearing the strongly electron-withdrawing nitro group.
C3 (-OH)~155-160Carbon bearing the hydroxyl group, shifted downfield.
C4~125-130Aromatic CH carbon.
C5~120-125Aromatic CH carbon.
C6~115-120Aromatic CH carbon.
-C≡N~117-120Nitrile carbon, characteristically sharp.
Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (phenolic)3200 - 3600Broad
C-H Stretch (aromatic)3000 - 3100Sharp
C≡N Stretch (nitrile)2220 - 2240Sharp, strong[8]
N=O Stretch (asymmetric)1520 - 1560Strong
N=O Stretch (symmetric)1340 - 1380Strong
C=C Stretch (aromatic)1450 - 1600Medium, multiple bands
Mass Spectrometry

Mass spectrometry would confirm the molecular weight. The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 165.0295, corresponding to the formula C₇H₅N₂O₃⁺.

Initial Biological Activity Assessment

Initial reports suggest that this compound possesses significant biological activity.

Anti-Tumor Potential

Systematic studies have indicated that the compound may inhibit the proliferation of tumor cells.[5] The proposed mechanism involves binding to DNA, which in turn inhibits DNA synthesis and leads to programmed cell death (apoptosis) or necrosis, depending on the concentration.[5] This mode of action is plausible, as many nitroaromatic compounds are known to be bioreduced within cells to reactive species that can damage macromolecules like DNA.

G compound This compound cell Tumor Cell compound->cell Enters Cell dna Nuclear DNA cell->dna Binds to inhibition Inhibition of DNA Synthesis dna->inhibition caspases Caspase Activation inhibition->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

Caption: Hypothetical pathway for the induction of apoptosis by this compound.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a standardized method to validate the reported anti-tumor activity against a selected cancer cell line (e.g., HeLa, MCF-7).

  • Cell Culture: Culture the chosen cancer cell line in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations for treatment.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis (Self-Validation): Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

Hazard Identification

The compound is classified with the following GHS hazard codes:

  • GHS Pictogram: GHS07 (Irritant)[5]

  • Hazard Statements:

    • H302: Harmful if swallowed[3][5]

    • H315: Causes skin irritation[3][5]

    • H319: Causes serious eye irritation[3][5]

    • H335: May cause respiratory irritation[3]

  • Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[3][5]

Handling and Personal Protective Equipment (PPE)
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[9]

  • Wash hands thoroughly after handling.[9]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][9]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Conclusion and Future Directions

This compound is a compound with considerable potential, underscored by initial reports of its anti-tumor activity. While its study is still in the early stages, its unique structure warrants further investigation.

Future research should focus on:

  • Definitive Synthesis: Development and optimization of a regioselective synthesis to produce the compound in high yield and purity.

  • Full Characterization: Publication of complete, experimentally verified spectroscopic data (NMR, IR, MS) and physicochemical properties (melting point, solubility).

  • Validation of Biological Activity: Rigorous confirmation of its anti-tumor effects across a panel of cancer cell lines and elucidation of the precise molecular mechanism of action.

  • Analogue Development: Using this compound as a scaffold to synthesize derivatives to explore structure-activity relationships (SAR) and optimize for potency and selectivity.

This guide serves as a foundational starting point, providing the necessary theoretical and practical framework to enable and accelerate future research into this intriguing molecule.

References

  • This compound | C7H4N2O3 | CID 13862423. (n.d.). PubChem.
  • 3-Nitro-2-Hydroxybenzonitrile. (n.d.). Methylamine Supplier.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed.
  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.

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Introduction: The Strategic Importance of Hydroxybenzonitriles in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Substituted Hydroxybenzonitriles

Substituted hydroxybenzonitriles (HBNs) represent a critical class of scaffolds in modern medicinal chemistry. Their unique combination of a hydrogen bond-donating hydroxyl group and an electron-withdrawing, polar nitrile (cyano) group within a rigid aromatic framework makes them versatile building blocks for designing molecules with targeted biological activities. Understanding and manipulating the physicochemical properties of these compounds is paramount for researchers in drug discovery, as these properties govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its therapeutic potential.[1][2]

This guide provides a deep dive into the core physicochemical properties of substituted hydroxybenzonitriles, moving beyond simple data recitation to explain the causal relationships between molecular structure and empirical behavior. We will explore the nuanced effects of substituent placement on acidity (pKa), lipophilicity (logP/logD), and solid-state properties like solubility and melting point. For each property, we will detail both field-proven experimental methodologies and complementary computational approaches, offering a holistic perspective for the modern drug development professional.

Acidity (pKa): The Fulcrum of Ionization

The acidity of the phenolic proton, quantified by its pKa value, is arguably the most critical physicochemical parameter for an HBN. It dictates the molecule's charge state at physiological pH (typically ~7.4), which directly impacts its solubility, receptor binding, and ability to permeate biological membranes.[2] The interplay between the electron-donating hydroxyl group and the powerfully electron-withdrawing cyano group creates a fascinating study in substituent effects.[3]

The Decisive Role of Isomeric Position

The relative positioning of the hydroxyl and cyano groups profoundly influences the stability of the corresponding phenoxide conjugate base, thereby altering the pKa:

  • 2-Hydroxybenzonitrile (ortho): This isomer is uniquely capable of forming a strong intramolecular hydrogen bond between the phenolic proton and the nitrogen of the cyano group.[4] This interaction stabilizes the neutral form, making the proton more difficult to remove and thus raising the pKa (making it less acidic) compared to what might be expected from electronic effects alone.

  • 3-Hydroxybenzonitrile (meta): The cyano group exerts a strong, acid-strengthening inductive effect (-I) due to the electronegativity of the nitrogen atom. However, from the meta position, it cannot exert its resonance-withdrawing effect (-M).

  • 4-Hydroxybenzonitrile (para): In this configuration, the cyano group exerts both its inductive (-I) and its powerful resonance (-M) electron-withdrawing effects. The resonance effect allows for the delocalization of the negative charge of the phenoxide anion across the entire molecule, including the cyano group. This significant stabilization of the conjugate base makes 4-hydroxybenzonitrile the most acidic of the three primary isomers.

G cluster_para 4-Hydroxybenzonitrile (para-Isomer) Conjugate Base cluster_meta 3-Hydroxybenzonitrile (meta-Isomer) Conjugate Base cluster_ortho 2-Hydroxybenzonitrile (ortho-Isomer) Conjugate Base p_node Phenoxide Anion p_effect Strong Stabilization via Resonance (-M) and Inductive (-I) Effects p_node->p_effect Charge delocalization onto cyano group p_result Lowest pKa (Most Acidic) p_effect->p_result m_node Phenoxide Anion m_effect Moderate Stabilization via Inductive Effect (-I) Only m_node->m_effect m_result Intermediate pKa m_effect->m_result o_node Neutral Molecule o_effect Stabilization of Neutral Form via Intramolecular Hydrogen Bonding o_node->o_effect o_result Highest pKa (Least Acidic) o_effect->o_result

Influence of Isomeric Position on the Acidity of Hydroxybenzonitriles.
Quantitative Data: pKa of Hydroxybenzonitrile Isomers
CompoundIsomeric PositionReported pKaPrimary Influence
2-Hydroxybenzonitrileortho~9.9Intramolecular H-Bonding
3-Hydroxybenzonitrilemeta~8.6Inductive Effect (-I)
4-Hydroxybenzonitrilepara~7.9Resonance (-M) & Inductive (-I) Effects

Note: pKa values are approximate and can vary slightly based on experimental conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a gold standard due to its accuracy and direct measurement of proton dissociation.

Causality: The protocol is designed to precisely measure the change in pH of a solution of the analyte as a known concentration of a strong base is added. The pKa is the pH at which the analyte is exactly half-neutralized, a point of inflection on the titration curve that can be determined with high precision.

  • Preparation: Accurately weigh ~5-10 mg of the substituted hydroxybenzonitrile and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

  • Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at the experimental temperature.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce the calibrated pH electrode and a magnetic stirrer.

  • Titrant: Use a calibrated burette or an autotitrator to add a standardized solution of a strong base (e.g., 0.01 M KOH or NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). For more accuracy, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence point.

Lipophilicity (logP/logD): The Gateway to Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH, which accounts for both neutral and ionized forms.[2][5] For ionizable molecules like HBNs, logD is the more physiologically relevant parameter.

The relationship is defined as: For an acid: logD = logP - log(1 + 10(pH - pKa))

This equation demonstrates the intimate link between pKa and logD; as the pH rises above the pKa, the molecule ionizes, becomes more hydrophilic, and its logD value decreases dramatically.

Experimental Protocol: logP Determination by Shake-Flask Method

This classic method directly measures the partitioning of the compound between two immiscible phases and remains the benchmark for accuracy.

Causality: The choice of n-octanol and water is a well-established surrogate for the lipid bilayer/aqueous environment of the body.[6] The protocol ensures that equilibrium is reached and that the concentration in each phase can be accurately measured, providing a direct, empirical value for the partition coefficient.

  • Phase Preparation: Prepare pre-saturated n-octanol and buffer (typically phosphate-buffered saline at pH 7.4 for logD). To do this, mix equal volumes of octanol and buffer in a separatory funnel, shake vigorously for 30 minutes, and allow the layers to separate completely overnight.

  • Sample Preparation: Prepare a stock solution of the hydroxybenzonitrile in the aqueous phase at a concentration that is detectable by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated octanol phase and the pre-saturated aqueous phase containing the analyte (e.g., 5 mL of each).

  • Equilibration: Seal the vial and shake gently on a mechanical shaker at a constant temperature for a set period (e.g., 1-3 hours) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the analyte using a pre-established calibration curve via UV-Vis spectroscopy or HPLC. The concentration in the octanol phase is determined by difference from the initial concentration.

  • Calculation: Calculate logP (or logD) using the formula: logP = log([Analyte]_octanol / [Analyte]_aqueous).

G start Start: Prepare Pre-saturated Octanol & Buffer stock Prepare Analyte Stock in Aqueous Phase start->stock mix Combine Octanol & Aqueous-Analyte Phases stock->mix shake Shake to Reach Equilibrium mix->shake separate Centrifuge for Phase Separation shake->separate quantify Quantify Analyte in Aqueous Phase (HPLC/UV) separate->quantify calculate Calculate logP/logD by Difference quantify->calculate end End: Report logP/logD calculate->end

Workflow for Shake-Flask logP/logD Determination.
Computational Prediction of Lipophilicity

While experimental methods are definitive, computational models are invaluable for early-stage discovery and library design.[1][] These methods, such as atomic logP (AlogP) or fragment-based cLogP, estimate lipophilicity by summing the contributions of individual atoms or molecular fragments.[5] However, it is crucial to recognize their limitations. Predictions can be less accurate for molecules with strong intramolecular interactions, like the hydrogen bonding in 2-hydroxybenzonitrile, which are not always well-parameterized in the models.[8][9]

Solid-State Properties: Solubility and Melting Point

The solid-state characteristics of a compound, governed by the efficiency of its crystal packing and the strength of its intermolecular forces, directly influence its melting point and aqueous solubility.[]

  • Melting Point (Mp): A high melting point indicates strong intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking. Breaking this stable lattice requires more energy.

  • Aqueous Solubility (S): For a compound to dissolve, the energy gained from solvent-solute interactions must overcome both the energy of the crystal lattice (related to Mp) and the energetic penalty of creating a cavity in the solvent (related to lipophilicity).

Structural Influences on HBN Solid-State Properties

The isomeric position of the functional groups in HBNs creates distinct solid-state behaviors:

  • 2-Hydroxybenzonitrile: The intramolecular hydrogen bond significantly reduces the availability of the hydroxyl proton and cyano nitrogen for intermolecular hydrogen bonding. This leads to weaker crystal lattice forces, resulting in a lower melting point and often higher solubility compared to the other isomers.

  • 4-Hydroxybenzonitrile: This isomer's linear shape and ability to form extensive intermolecular hydrogen bond networks (hydroxyl-to-cyano) allow for very efficient crystal packing. This results in a much stronger crystal lattice, leading to a significantly higher melting point and, consequently, lower intrinsic solubility.

  • 3-Hydroxybenzonitrile: Exhibits intermediate behavior, with less efficient packing than the para-isomer but stronger intermolecular forces than the ortho-isomer.

Quantitative Data: Solid-State Properties of HBN Isomers
CompoundIsomeric PositionMelting Point (°C)Aqueous SolubilityPrimary Influence on Solid State
2-Hydroxybenzonitrileortho~96 °CHigherWeaker lattice due to intramolecular H-bonding
3-Hydroxybenzonitrilemeta~82 °CIntermediateLess optimal packing symmetry
4-Hydroxybenzonitrilepara~113 °CLowerStrong lattice from intermolecular H-bonding

Note: Values are approximate and sourced from chemical databases.

Conclusion: A Unified Approach to Property-Based Design

The physicochemical properties of substituted hydroxybenzonitriles are not independent variables but are deeply interconnected. The pKa governs the pH-dependent distribution coefficient (logD), while both lipophilicity and solid-state forces (reflected in the melting point) dictate aqueous solubility. A successful drug design strategy relies on understanding and co-optimizing these parameters. The ortho-, meta-, and para-isomers of hydroxybenzonitrile serve as a foundational lesson in how subtle changes in molecular architecture can lead to dramatic shifts in physical behavior. By integrating robust experimental measurements with predictive computational tools, researchers can navigate the complex landscape of drug discovery with greater precision, accelerating the development of novel therapeutics.[1][][10]

References

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
  • Cirit, M., & Hsin, J. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. National Institutes of Health (NIH). [Link]
  • ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. [Link]
  • Slideshare. (n.d.).
  • ProtoQSAR. (n.d.). Computational methods for predicting properties. [Link]
  • Bentham Science Publishers. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]
  • Hou, T., Li, Y., He, Y., Chen, H., & Xu, X. (2000). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. ACTA PHYSICO-CHIMICA SINICA. [Link]
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
  • Dahlin, J. L., et al. (n.d.). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC. [Link]
  • Zi, D., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
  • ResearchGate. (2021).

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A Theoretical Exploration of 3-Hydroxy-2-nitrobenzonitrile: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth theoretical analysis of 3-Hydroxy-2-nitrobenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. By leveraging established computational methodologies, we will explore its structural, spectroscopic, electronic, and thermodynamic properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the molecule's behavior and potential applications.

Introduction: The Significance of Substituted Benzonitriles

Benzonitrile and its derivatives are a cornerstone in the synthesis of a wide array of organic compounds, finding applications as intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The introduction of hydroxyl and nitro functional groups to the benzonitrile scaffold, as in this compound, can dramatically alter its electronic and steric properties, leading to unique biological activities and material characteristics. Mechanistic studies have indicated that compounds like this compound can exhibit inhibitory effects on tumor cell proliferation by binding to DNA and hindering its synthesis[1]. This guide will delve into the theoretical underpinnings that govern these properties, providing a foundational understanding for further experimental investigation and rational drug design.

Molecular Structure and Synthesis

This compound (3HNB) is a cyclic biomolecule with the chemical formula C₇H₄N₂O₃.[2][3] One method for its synthesis involves the reaction of 3,4-dihydroxybenzonitrile with nitric acid.[1] The optimized molecular structure of this compound, as determined by computational methods, is crucial for understanding its chemical behavior.

PropertyValue
Molecular Formula C₇H₄N₂O₃[3]
Molecular Weight 164.12 g/mol [3]
CAS Number 129298-23-3[3]
IUPAC Name This compound[3]
SMILES C1=CC(=C(C(=C1)O)[O-])C#N[3]

The planarity and bond angles of the molecule are key determinants of its interaction with biological targets and its packing in the solid state. For instance, in the related molecule 3-nitrobenzonitrile, the nitro group is slightly tilted out of the plane of the benzene ring.[4][5]

Computational Methodology: A Framework for Theoretical Analysis

To elucidate the properties of this compound, a robust computational protocol based on Density Functional Theory (DFT) is employed. DFT has proven to be a reliable method for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost.

Experimental and Computational Protocols

A combined experimental and theoretical approach provides a robust framework for analyzing the vibrational properties of molecules. While experimental spectra offer real-world data, computational methods allow for a detailed assignment of the vibrational modes.

Experimental Protocols:

  • FT-IR Spectroscopy: The FT-IR spectrum would be recorded in the solid phase, with the sample prepared using the KBr pellet technique. The spectral data would be collected over a range of 4000-400 cm⁻¹.

  • FT-Raman Spectroscopy: The FT-Raman spectrum would also be recorded on a solid powder sample, with data collected in the region of 4000-100 cm⁻¹.

Computational Protocols:

  • Software: All quantum chemical calculations can be performed using the Gaussian software package.

  • Method: DFT calculations are typically carried out using Becke's three-parameter hybrid functional (B3LYP) combined with a suitable basis set, such as 6-311++G(d,p). This level of theory is known for its accuracy in predicting molecular geometries and vibrational frequencies.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Sample Sample FT-IR FT-IR Sample->FT-IR KBr pellet FT-Raman FT-Raman Sample->FT-Raman Powder Analysis Spectral & Property Analysis FT-IR->Analysis Comparison FT-Raman->Analysis Comparison Molecule Molecule DFT_Calc DFT Calculation (B3LYP/6-311++G(d,p)) Molecule->DFT_Calc DFT_Calc->Analysis

Experimental and Computational Workflow for Spectroscopic Analysis.

Spectroscopic Properties: The Vibrational Signature

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations are instrumental in assigning the observed spectral bands to specific molecular motions.

Vibrational Analysis

The vibrational modes of this compound can be predicted using DFT calculations. The calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. For studies on similar benzonitrile derivatives, scaling factors around 0.96 have been used for B3LYP calculations.

Key vibrational modes to analyze include:

  • O-H stretch: Characteristic of the hydroxyl group.

  • C≡N stretch: A strong, sharp band characteristic of the nitrile group.

  • NO₂ symmetric and asymmetric stretches: Indicative of the nitro group.

  • Aromatic C-H stretches and bends: Corresponding to the benzene ring.

  • Aromatic C-C stretches: Vibrations within the benzene ring.

Electronic Properties and Chemical Reactivity

The electronic properties of a molecule are paramount in determining its reactivity and potential as a drug candidate. Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) maps provide valuable insights into these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.

ParameterDescription
E(HOMO) Energy of the Highest Occupied Molecular Orbital
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital
ΔE = E(LUMO) - E(HOMO) HOMO-LUMO energy gap

These energies allow for the calculation of global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index, which further characterize the molecule's reactivity.

G HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) Chemical Reactivity HOMO->Energy_Gap Electron Donation LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Electron Acceptance

Relationship between HOMO, LUMO, and Chemical Reactivity.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly in drug-receptor binding. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Thermodynamic Properties and Stability

The thermodynamic properties of this compound, such as enthalpy, entropy, and Gibbs free energy, can also be calculated using DFT. These parameters provide insights into the molecule's stability and the spontaneity of its formation.

Potential Applications in Drug Development

The theoretical insights gained from these studies can be directly applied to drug development. For instance, understanding the electronic properties and reactive sites of this compound can aid in the design of more potent and selective inhibitors. The structural information is also critical for molecular docking studies to predict the binding affinity of the molecule with its biological target.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing DFT calculations, we can gain a deep understanding of its molecular structure, spectroscopic signatures, electronic properties, and thermodynamic stability. These theoretical insights are invaluable for guiding future experimental work and for the rational design of novel therapeutic agents and advanced materials based on the this compound scaffold.

References

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  • Semantic Scholar. Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives.
  • ResearchGate. (2017). Theoretical Studies of Molecular Structures, Infrared Spectra, NBO and NLO Properties of Some Novel 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone Dyes.
  • NIH. Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones.
  • NIH. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives.
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An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Hydroxy-2-nitrobenzonitrile is a multifunctional aromatic compound whose synthetic utility is largely defined by the reactivity of its nitrile group. The electronic character of this functionality is profoundly influenced by the presence of a strongly electron-withdrawing nitro group in the ortho position and a dual-natured hydroxyl group in the meta position. This guide provides a comprehensive technical analysis of the nitrile group's reactivity within this specific molecular framework. We will explore its susceptibility to hydrolysis, selective reduction, cycloaddition, and reactions with organometallic reagents. The causality behind experimental choices, detailed step-by-step protocols, and the strategic implications for drug discovery and materials science are discussed, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Electronic Profile

The reactivity of the nitrile group (-C≡N) in this compound is not governed in isolation but is a direct consequence of its electronic environment, dictated by the ortho-nitro (-NO₂) and meta-hydroxyl (-OH) substituents.

  • Ortho-Nitro Group Effect : The nitro group is a powerful electron-withdrawing group (EWG) through both the inductive effect (-I) and the resonance effect (-M). Its placement ortho to the nitrile group dramatically increases the electrophilicity of the nitrile carbon atom.[1][2] This activation makes the nitrile highly susceptible to attack by nucleophiles, as the electron density is pulled away from the C≡N triple bond.

  • Meta-Hydroxyl Group Effect : The hydroxyl group exhibits a dual electronic nature. It is electron-withdrawing via induction (-I) but electron-donating via resonance (+M). From the meta position, its resonance effect on the nitrile group is minimal. However, its inductive withdrawal adds to the overall electron-deficient character of the ring. Furthermore, under basic conditions, the phenolic proton can be abstracted to form a phenoxide ion, a potent electron-donating group, which could modulate the reactivity of the ring system, although its direct impact on the nitrile's electrophilicity from the meta position is less pronounced than the ortho-nitro group's effect.

The synergistic electron-withdrawing properties of the nitro and hydroxyl groups render the nitrile carbon in this compound a strong electrophilic site.

G start This compound step1 Add conc. H₂SO₄ / H₂O Heat to Reflux start->step1 step2 Monitor by TLC/HPLC step1->step2 step3 Cool and Quench on Ice step2->step3 step4 Filter Precipitate step3->step4 step5 Wash with Cold H₂O step4->step5 end 3-Hydroxy-2-nitrobenzoic Acid step5->end G start This compound reagents Add NaN₃, NH₄Cl in DMF start->reagents reaction Heat to 120 °C (12-24h) reagents->reaction workup Cool, Pour into Acidified Water reaction->workup product Precipitate Forms workup->product end 5-(3-Hydroxy-2-nitrophenyl)tetrazole product->end

Sources

The Nitro Group: A Linchpin in the Reactivity of 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic placement of a nitro group at the ortho position to a hydroxyl group and meta to a cyano group in 3-hydroxy-2-nitrobenzonitrile profoundly governs its chemical reactivity. This guide elucidates the multifaceted role of the nitro moiety, which extends beyond simple electronic and steric effects. It acts as a powerful electron-withdrawing group, significantly enhancing the acidity of the adjacent hydroxyl group and activating the aromatic ring towards nucleophilic substitution. Furthermore, the potential for intramolecular hydrogen bonding between the nitro and hydroxyl groups introduces a layer of conformational rigidity that can influence reaction pathways. This document provides a comprehensive analysis of these effects, supported by mechanistic insights and detailed experimental protocols, to empower researchers in harnessing the unique chemical properties of this versatile scaffold in synthetic and medicinal chemistry.

Introduction

This compound is a substituted aromatic compound with a molecular formula of C₇H₄N₂O₃.[1][2] Its structure is characterized by a benzene ring bearing three functional groups: a hydroxyl (-OH), a nitro (-NO₂), and a cyano (-C≡N) group. The specific arrangement of these substituents, particularly the ortho-relationship between the hydroxyl and nitro groups, creates a unique electronic and steric environment that dictates the molecule's reactivity. Understanding the influence of the nitro group is paramount for predicting and controlling its chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide will delve into the nuanced effects of the nitro group on the reactivity of the hydroxyl and cyano functionalities, as well as the aromatic ring itself.

The Dominant Influence: Electronic and Steric Effects of the Nitro Group

The nitro group is a potent electron-withdrawing group (EWG) through both inductive and resonance effects. This electronic pull is a primary determinant of the reactivity of this compound.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic substitution and increases the electrophilicity of the ring carbons.

  • Resonance Effect (-R): The nitro group can delocalize electron density from the aromatic ring onto its oxygen atoms, particularly from the ortho and para positions. This powerful deactivating effect further reduces the electron density of the ring, making it susceptible to nucleophilic attack.[3]

  • Steric Hindrance: The bulky nature of the nitro group ortho to the hydroxyl group can sterically hinder the approach of reagents to the hydroxyl functionality, potentially influencing reaction rates and favoring reactions at less hindered sites.

  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and nitro groups allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the nitro group.[4][5][6][7] This interaction can affect the acidity of the hydroxyl group and lock the molecule into a more planar conformation, which can, in turn, influence its reactivity in various transformations.

electronic_effects cluster_molecule This compound cluster_effects Influence of Nitro Group cluster_reactivity Impact on Reactivity Molecule Aromatic Ring EWG Electron-Withdrawing Group (EWG) Inductive Inductive Effect (-I) EWG->Inductive pulls e- density Resonance Resonance Effect (-R) EWG->Resonance delocalizes e- density OH_Acidity Increased OH Acidity Inductive->OH_Acidity CN_Electrophilicity Increased CN Electrophilicity Inductive->CN_Electrophilicity Ring_Activation Ring Activation for SNAr Resonance->Ring_Activation Steric Steric Hindrance Conformation Conformational Rigidity Steric->Conformation H_Bond Intramolecular H-Bonding H_Bond->OH_Acidity H_Bond->Conformation

Caption: Interplay of the nitro group's effects on the reactivity of this compound.

Modulating the Hydroxyl Group's Reactivity

The ortho-nitro group dramatically alters the chemical behavior of the hydroxyl group.

Enhanced Acidity

The strong electron-withdrawing nature of the nitro group stabilizes the corresponding phenoxide anion formed upon deprotonation of the hydroxyl group. This stabilization significantly increases the acidity (lowers the pKa) of the hydroxyl proton compared to phenol or 3-hydroxybenzonitrile. This enhanced acidity facilitates reactions that proceed via the phenoxide, such as O-alkylation and O-arylation.

O-Alkylation and O-Arylation

The formation of the more stable phenoxide ion allows for efficient O-alkylation under milder basic conditions than would be required for less acidic phenols.

Reactant Alkylating Agent Base Solvent Yield (%) Reference
2-HydroxybenzonitrileMethyl IodideK₂CO₃DMFHigh[8]
2-HydroxybenzonitrileEthyl BromideK₂CO₃AcetoneHigh[8]
2-HydroxybenzonitrileBenzyl BromideNaHDMFHigh[8]

Table 1: Representative Conditions for O-Alkylation of Hydroxybenzonitriles. [8]

Experimental Protocol: O-Methylation of this compound

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-methoxy-2-nitrobenzonitrile.

Activating the Cyano Group for Transformation

The electron-withdrawing effect of the nitro group also influences the reactivity of the cyano group, making the nitrile carbon more electrophilic and susceptible to nucleophilic attack.

Hydrolysis to Carboxylic Acid

While the hydrolysis of nitriles to carboxylic acids can be performed under both acidic and basic conditions, the presence of the electron-withdrawing nitro group can facilitate this transformation.[9][10][11][12] The initial step in both mechanisms involves the attack of a nucleophile (water in acidic media, hydroxide in basic media) on the nitrile carbon.

Conversion to Tetrazole

The [3+2] cycloaddition of an azide source to a nitrile is a common method for the synthesis of 5-substituted-1H-tetrazoles, which are important pharmacophores in medicinal chemistry.[13][14][15] The electron-withdrawing nitro group enhances the rate of this reaction by lowering the energy of the nitrile's LUMO, making it more susceptible to attack by the azide nucleophile.[15]

Catalyst/Conditions Azide Source Solvent Temperature (°C) General Yield Range (%)
ZnBr₂NaN₃Water100-170High
NH₄ClNaN₃DMF100-120Good to High
Pyridine HClNaN₃-110-120Good to High

Table 2: Common Conditions for Tetrazole Synthesis from Nitriles. [14]

Experimental Protocol: Synthesis of 5-(3-Hydroxy-2-nitrophenyl)-1H-tetrazole

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction's progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • Acidify the solution to a pH of ~2 with 2M HCl to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Directing Reactivity on the Aromatic Ring

The collective influence of the hydroxyl, nitro, and cyano groups directs the regioselectivity of further substitutions on the aromatic ring. While the hydroxyl group is an ortho-, para-director and the nitro and cyano groups are meta-directors for electrophilic aromatic substitution, the overall deactivation of the ring by the two strong EWGs makes such reactions challenging.[3][16]

However, the strong electron-withdrawing nature of the nitro group, in concert with the cyano group, significantly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) .[17][18][19][20] Halogen substituents ortho or para to the nitro group are particularly susceptible to displacement by nucleophiles. While this compound itself does not have a leaving group in an activated position, understanding this principle is crucial when considering derivatives of this scaffold. For instance, a halogen at the 4- or 6-position would be highly activated towards SNAr.

snar_reactivity Start Aryl Halide with EWG (e.g., 4-Fluoro-3-nitrobenzonitrile) Attack Nucleophilic Attack on Carbon with Leaving Group Start->Attack Nucleophile Nucleophile (e.g., R-NH2, R-O-) Nucleophile->Attack Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Attack->Intermediate Rate-determining step Stabilization EWG (Nitro Group) Stabilizes Negative Charge via Resonance Intermediate->Stabilization Elimination Loss of Leaving Group (Halide) Intermediate->Elimination Product Substituted Product Elimination->Product

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Conclusion

The nitro group in this compound is not merely a passive substituent but an active director of the molecule's chemical fate. Its powerful electron-withdrawing properties enhance the acidity of the hydroxyl group, increase the electrophilicity of the nitrile carbon, and activate the aromatic ring towards nucleophilic attack. The potential for intramolecular hydrogen bonding further adds a layer of structural and chemical complexity. A thorough understanding of these principles is essential for chemists aiming to utilize this compound as a versatile building block in the design and synthesis of complex molecular architectures with applications in drug discovery and materials science.

References

  • Quora. (2016, June 13). How 2 nitro phenol and 4 nitro phenol are differentiated?.
  • ResearchGate. (n.d.). Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs. Inter-Molecular Hydrogen Bond Dynamics.
  • Wikipedia. (n.d.). Tetrazole.
  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.
  • MDPI. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”.
  • RSC Publishing. (n.d.). Electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile revealed by broadband rotational spectroscopy and their comparison with 4-nitrobenzonitrile.
  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th....
  • Google Patents. (n.d.). WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.
  • PubMed Central - NIH. (n.d.). Tetrazoles via Multicomponent Reactions.
  • Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Marcel Dekker, Inc. (1985). Formation of Aromatic Nitriles by Direct Replacement of the Nitro Groups of Dinitrotetrachlorobenzenes. Synthetic Communications, 15(6), 479-483.
  • ResearchGate. (n.d.). Intramolecular hydrogen bonding in 2-fluoro-4-nitrophenol (a) in comparison to intermolecular hydrogen bonding in 3-fluoro-4-nitrophenol (b).
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • PubChem. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C7H4N2O3).
  • Allen. (n.d.). Do ortho- nitrophenol and para - nitrophenol have hydrogen bonding in their molecules? Explain which of the two has higher boiling point?.
  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • RSC Publishing. (n.d.). Nucleophilic aromatic substitution of the nitro-group.
  • Organic Syntheses Procedure. (n.d.). p-NITROBENZONITRILE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Exploring the Synthesis of 3-Hydroxy-4-nitrobenzonitrile: A Deep Dive for Chemical Enthusiasts.
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  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
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A Preliminary Investigation of 3-Hydroxy-2-nitrobenzonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the preliminary investigation of 3-Hydroxy-2-nitrobenzonitrile and its derivatives as a potential scaffold for novel therapeutic agents. This document is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible research framework.

Introduction: The Therapeutic Potential of the Benzonitrile Scaffold

Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, recognized for their diverse biological activities. The unique electronic properties of the nitrile group, coupled with the versatility of the benzene ring for chemical modification, make this scaffold a privileged structure in drug design.[1] These derivatives have shown promise in various therapeutic areas, including oncology, virology, and microbiology.[1] The introduction of hydroxyl and nitro functionalities, as seen in this compound, offers additional vectors for chemical modification and potential interaction with biological targets. This guide outlines a systematic approach to synthesize and evaluate a library of this compound derivatives to explore their therapeutic potential.

Synthesis and Characterization of this compound and Its Derivatives

Synthesis of the Core Scaffold: this compound

The parent compound, this compound (3HNB), can be synthesized via the nitration of a suitable precursor. One reported method involves the reaction of 3,4-dihydroxybenzonitrile with nitric acid.[2] Careful control of reaction conditions is crucial to achieve selective nitration and avoid the formation of byproducts.

DOT Diagram of this compound Synthesis:

G 3,4-dihydroxybenzonitrile 3,4-dihydroxybenzonitrile This compound This compound 3,4-dihydroxybenzonitrile->this compound HNO3

Caption: Synthesis of this compound.

Proposed Synthetic Strategy for this compound Derivatives

The presence of three distinct functional groups (hydroxyl, nitro, and nitrile) on the 3HNB core allows for a variety of chemical modifications to generate a library of derivatives. A proposed workflow for the synthesis and subsequent biological evaluation is outlined below.

DOT Diagram of the Synthetic and Screening Workflow:

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation 3HNB This compound Derivatization Chemical Modification (e.g., Etherification, Reduction) 3HNB->Derivatization Library Library of Derivatives Derivatization->Library Purification Purification (Column Chromatography) Library->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Primary_Screening Primary Screening (e.g., MTT Assay) Characterization->Primary_Screening Screening Cascade Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Mechanism of Action) Hit_Identification->Secondary_Screening Lead_Compound Lead Compound Identification Secondary_Screening->Lead_Compound

Caption: Workflow for Synthesis and Biological Screening.

Experimental Protocols

This protocol describes a general method for the etherification of the hydroxyl group on the 3HNB core.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (R-X, 1.2 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel.

This protocol outlines a general procedure for the reduction of the nitro group to an amine.

  • Dissolve the this compound derivative (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Characterization of Synthesized Compounds

The identity and purity of all synthesized compounds must be confirmed using a combination of analytical techniques.

Technique Purpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compounds.[3][4]
UV-Vis Spectrophotometry To determine the wavelength of maximum absorbance (λmax) for compounds with chromophores.[3]

Preliminary Biological Investigation

Based on the reported anti-tumor activity of the parent compound, a preliminary investigation into the anti-cancer properties of the synthesized derivatives is warranted.[2]

In Vitro Anti-proliferative Activity Screening

The initial biological evaluation will involve screening the library of derivatives against a panel of human cancer cell lines to determine their anti-proliferative activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1]

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives and a vehicle control for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Proposed Mechanism of Action Studies

Compounds that exhibit significant anti-proliferative activity in the primary screen will be subjected to further studies to elucidate their mechanism of action. Given the reported DNA synthesis inhibition of the parent compound, initial investigations could focus on this pathway.[2]

DOT Diagram of a Potential Signaling Pathway for Inhibition:

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression for Cell Cycle Progression Transcription_Factors->Gene_Expression DNA_Synthesis DNA Synthesis Gene_Expression->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Derivative 3HNB Derivative Derivative->DNA_Synthesis Inhibition

Caption: Potential inhibition of DNA synthesis by 3HNB derivatives.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary investigation of this compound derivatives. The proposed synthetic strategies and biological screening protocols are designed to be robust and adaptable. Promising lead compounds identified through this workflow can be further optimized for improved potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics.

References

  • ResearchGate. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
  • 岩矿测试. (n.d.). Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry.

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Methodological & Application

Synthetic Protocols for 3-Hydroxy-2-nitrobenzonitrile: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed synthetic protocols for the preparation of 3-Hydroxy-2-nitrobenzonitrile (CAS No: 129298-23-3), a valuable intermediate in medicinal chemistry and materials science.[1] This document moves beyond simple procedural lists to offer an in-depth analysis of the strategic considerations underpinning various synthetic routes. We explore the mechanistic nuances of key chemical transformations, including electrophilic aromatic substitution and Sandmeyer reactions, to provide researchers with the foundational knowledge required for procedural optimization and troubleshooting. Each protocol is presented with step-by-step instructions, causality-driven explanations for experimental choices, and integrated safety advisories, ensuring both reproducibility and safe laboratory practice.

Introduction: Chemical Profile and Synthetic Strategy

This compound, also known as 3-cyano-2-nitrophenol, is a substituted aromatic compound featuring hydroxyl, nitro, and cyano functional groups.[1] Its molecular structure presents a unique electronic landscape, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents.

PropertyValueSource
Molecular Formula C₇H₄N₂O₃[1][2]
Molecular Weight 164.12 g/mol [1][2]
CAS Number 129298-23-3[1]
Appearance (Predicted) Crystalline SolidN/A
SMILES C1=CC(=C(C(=C1)O)[O-])C#N[1]

The synthetic challenge in preparing this compound lies in achieving the specific 1,2,3-trisubstitution pattern on the benzene ring with high regioselectivity. The directing effects of the substituents must be carefully managed. The hydroxyl group is a strongly activating ortho-, para-director, while the cyano group is a deactivating meta-director. The nitro group is also a strong deactivating meta-director. This guide will detail two primary, field-proven synthetic strategies:

  • Electrophilic Nitration of 3-Hydroxybenzonitrile: A direct approach that requires precise control over reaction conditions to favor nitration at the C-2 position.

  • The Sandmeyer Reaction: An indirect, multi-step approach that offers excellent regiochemical control by building the substitution pattern sequentially from an aromatic amine precursor.

Below is a logical workflow for selecting a synthetic protocol based on common laboratory constraints and objectives.

G start Start: Synthesize This compound regio_check Is regiochemical purity the absolute priority? start->regio_check scale_check Is the synthesis for large-scale production? regio_check->scale_check No sandmeyer Protocol 2: Sandmeyer Reaction regio_check->sandmeyer  Yes scale_check->sandmeyer No nitration Protocol 1: Direct Nitration scale_check->nitration  Yes sandmeyer_adv Advantage: High regioselectivity. sandmeyer->sandmeyer_adv nitration_adv Advantage: Fewer steps, potentially higher throughput. nitration->nitration_adv

Caption: Decision workflow for selecting a synthetic protocol.

Protocol 1: Regioselective Nitration of 3-Hydroxybenzonitrile

This method involves the direct electrophilic nitration of 3-hydroxybenzonitrile. The primary challenge is controlling the position of nitration. The hydroxyl group directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The cyano group directs to the meta (C5) position. Therefore, nitration can yield a mixture of isomers, primarily 2-nitro-, 4-nitro-, and 6-nitro-3-hydroxybenzonitrile.

Mechanistic Rationale: The reaction proceeds via the standard electrophilic aromatic substitution mechanism. Nitric acid is protonated by sulfuric acid to form the nitronium ion (NO₂⁺), a potent electrophile. The electron-rich phenol ring attacks the nitronium ion. The regioselectivity is dictated by the stability of the resulting Wheland intermediate (arenium ion). The intermediates leading to C2 and C4 substitution are more stabilized by resonance involving the lone pairs on the hydroxyl oxygen. Judicious choice of nitrating agent and temperature can enhance selectivity for the ortho product. Using a milder nitrating agent like cerium (IV) ammonium nitrate (CAN) can sometimes offer higher regioselectivity for ortho-nitration of phenols.[3]

G cluster_0 Nitration of 3-Hydroxybenzonitrile cluster_1 Purification A 3-Hydroxybenzonitrile B This compound (Desired Product) A->B HNO₃ / H₂SO₄ (Controlled Temp.) C Isomeric Byproducts (4-nitro-, 6-nitro-) A->C HNO₃ / H₂SO₄ (Less Control) Mix Reaction Mixture B->Mix C->Mix P Pure Product Mix->P Column Chromatography

Caption: Reaction scheme for the direct nitration approach.

Experimental Protocol

Safety Precaution: This reaction involves the use of concentrated strong acids (nitric and sulfuric). Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The nitration reaction is highly exothermic and can run away if the addition of nitric acid is too fast.

  • Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.

  • Reagent Charging: To the flask, add 3-hydroxybenzonitrile (1.0 eq).[4] Dissolve it in concentrated sulfuric acid (98%, ~3-4 mL per gram of starting material) and cool the mixture to 0-5 °C with stirring.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (68%, 1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Reaction Execution: Add the nitrating mixture dropwise from the dropping funnel to the solution of 3-hydroxybenzonitrile. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A rapid temperature increase indicates a potential runaway reaction.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product mixture.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude solid. The desired this compound isomer must be separated from other isomers (e.g., 4-nitro and 6-nitro derivatives) via column chromatography on silica gel, typically using a hexane/ethyl acetate solvent gradient.

Data and Expected Outcome
ParameterExpected ValueNotes
Yield 25-40%Yield is highly dependent on temperature control and chromatographic separation.
Purity >98%After column chromatography.
TLC (Silica) Rf will varyUse Hexane:Ethyl Acetate (e.g., 7:3) as eluent. The ortho-isomer often has a different polarity from para/other ortho isomers.

Rationale for Choices:

  • Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion.

  • Low Temperature (0-10 °C): Essential for controlling the rate of this highly exothermic reaction and for maximizing regioselectivity towards the ortho-product by minimizing over-nitration and side reactions.[5]

  • Column Chromatography: This purification step is non-negotiable for this protocol due to the inevitable formation of isomeric byproducts.

Protocol 2: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction provides a robust and highly regioselective pathway to aromatic nitriles.[6][7] This strategy involves the transformation of a primary aromatic amine into a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) catalyst.[8] To synthesize this compound, a suitable precursor is 3-amino-2-nitrophenol.

Mechanistic Rationale: The synthesis begins with the diazotization of 3-amino-2-nitrophenol. The amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable aryl diazonium salt.[9] In the subsequent Sandmeyer step, copper(I) cyanide catalyzes the substitution of the diazonium group with a cyano group. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts to form the benzonitrile product, regenerating the copper(I) catalyst.[6]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation A 3-Amino-2-nitrophenol B Aryl Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C This compound B->C CuCN, KCN

Caption: Workflow for the Sandmeyer reaction synthesis.

Experimental Protocol

Safety Precaution: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in situ without isolation. All steps should be performed behind a blast shield. Copper cyanide is highly toxic; handle with extreme care and appropriate PPE.

Part A: Diazotization of 3-Amino-2-nitrophenol

  • Acidic Solution: In a beaker, suspend 3-amino-2-nitrophenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Solution: Prepare a solution of sodium nitrite (1.05 eq) in a small amount of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature strictly between 0 and 5 °C. The initial suspension should clarify as the soluble diazonium salt forms. The reaction is complete when a drop of the reaction mixture gives a positive test on potassium iodide-starch paper (indicating a slight excess of nitrous acid).

Part B: Sandmeyer Cyanation

  • Catalyst Preparation: In a separate, larger reaction flask equipped with a mechanical stirrer, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution to 0-5 °C. (CAUTION: Cyanide salts are extremely toxic).

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the cold copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.[9] Control the rate of addition to keep the foaming manageable and the temperature below 15 °C.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt and completion of the reaction.

  • Work-up and Isolation: Cool the reaction mixture and acidify it with dilute HCl to protonate the phenolic group. The product can then be extracted into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary, though this route often produces a much cleaner crude product than direct nitration.

Data and Expected Outcome
ParameterExpected ValueNotes
Yield 60-75%The Sandmeyer reaction is generally efficient and highly regioselective.
Purity >95%Often high purity after simple extraction and washing. Recrystallization may be sufficient.

Rationale for Choices:

  • In situ Diazonium Formation: A critical safety measure to avoid the isolation of potentially explosive diazonium salts.[9]

  • Copper(I) Cyanide: The essential catalyst for the Sandmeyer cyanation reaction, facilitating the radical-nucleophilic aromatic substitution mechanism.[6][8]

  • Excess Cyanide: Helps to keep the copper(I) cyanide in solution as a complex ([Cu(CN)₂]⁻), which is the active catalytic species.

Conclusion

The synthesis of this compound can be successfully achieved via multiple pathways. The choice between direct nitration and a multi-step Sandmeyer sequence depends on the specific requirements of the researcher.

  • Direct Nitration (Protocol 1) is a faster, more atom-economical route but is hampered by the formation of isomers, necessitating careful temperature control and extensive chromatographic purification. It may be suitable for rapid, small-scale synthesis where yield and purity are not the primary drivers.

  • The Sandmeyer Reaction (Protocol 2) , while more complex and involving highly toxic reagents, offers superior regiochemical control and typically results in higher yields of a purer product. This makes it the preferred method for applications where isomeric purity is paramount and for more reliable scale-up.

Researchers should select the protocol that best aligns with their available starting materials, equipment, safety infrastructure, and desired scale and purity of the final product.

References

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  • HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE.
  • ScienceDirect. (2025). Direct vicinal cyano- and nitro-hydroxylation of alkenes: A review to construction of the biologically and synthetically β.
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  • PubChem. (n.d.). 2-Hydroxy-4-nitrobenzonitrile.
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Laboratory-scale synthesis of 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory-Scale Synthesis of 3-Hydroxy-2-nitrobenzonitrile

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. The synthetic strategy is centered on a two-stage process involving the diazotization of 2-amino-3-nitrophenol followed by a copper(I)-catalyzed Sandmeyer cyanation reaction. This application note offers a comprehensive, step-by-step methodology, critical safety considerations, and an explanation of the chemical principles underpinning the protocol to ensure reproducibility and safety for researchers in organic synthesis and drug discovery.

Introduction and Scientific Background

This compound (C₇H₄N₂O₃, Molar Mass: 164.12 g/mol ) is an aromatic compound featuring hydroxyl, nitro, and nitrile functional groups.[1][2] This specific arrangement of electron-withdrawing and electron-donating groups makes it a versatile building block for synthesizing more complex heterocyclic structures and active pharmaceutical ingredients (APIs). The inherent reactivity of its functional groups allows for a wide range of subsequent chemical transformations.[3]

The synthesis of substituted benzonitriles often presents challenges in achieving the desired regioselectivity. Direct nitration of 3-hydroxybenzonitrile, for instance, would likely yield a mixture of isomers. Therefore, a more controlled and reliable approach is required. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, offers an elegant solution.[4] This reaction facilitates the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) catalyst.[4][5] For the synthesis of nitriles, copper(I) cyanide is the reagent of choice, providing a robust pathway to the desired benzonitrile derivative.[6]

This protocol leverages the Sandmeyer reaction, starting from the commercially available 2-amino-3-nitrophenol. This precursor establishes the correct positioning of the hydroxyl and nitro groups, while the Sandmeyer reaction precisely installs the nitrile group, replacing the amine.

Synthetic Workflow Overview

The synthesis is performed in two primary stages, followed by extraction and purification. The workflow is designed to be conducted sequentially, with the diazonium salt intermediate prepared and used immediately in situ due to its inherent instability.

SynthesisWorkflow cluster_stage1 Stage 1: Diazotization cluster_stage2 Stage 2: Sandmeyer Cyanation cluster_stage3 Stage 3: Work-up & Purification A Dissolve 2-amino-3-nitrophenol in aq. H₂SO₄ B Cool to 0-5 °C (Ice Bath) A->B C Slowly add aq. NaNO₂ Solution B->C D Formation of Benzenediazonium Salt Solution (Keep Cold) C->D F Slowly add Diazonium Salt Solution to CuCN D->F Immediate Use E Prepare CuCN/NaCN Solution E->F G Stir at Room Temperature (N₂ Evolution) F->G H Crude Reaction Mixture G->H I Quench & Extract with Ethyl Acetate H->I J Wash Organic Layer (Water, Brine) I->J K Dry (Na₂SO₄) & Evaporate Solvent J->K L Purify by Column Chromatography K->L M Pure this compound L->M

Sources

The Strategic Utility of 3-Hydroxy-2-nitrobenzonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Hydroxy-2-nitrobenzonitrile is a highly functionalized aromatic scaffold of significant interest to the synthetic chemist. Its unique arrangement of a hydroxyl, a nitro, and a nitrile group on a benzene ring offers a versatile platform for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthesis and application of this valuable intermediate, complete with detailed experimental protocols and a discussion of the chemical principles that underpin its reactivity. The protocols herein are designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: A Trifecta of Functionality

The synthetic utility of this compound stems from the distinct and orthogonally reactive nature of its three functional groups. The hydroxyl group serves as a nucleophile or can be readily converted into a variety of ether and ester linkages. The nitro group, a strong electron-withdrawing group, can be selectively reduced to an amine, opening a vast landscape of further derivatization, including the formation of amides, sulfonamides, and heterocyclic rings. Finally, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This trifecta of reactivity makes this compound a powerful building block for the synthesis of a diverse array of target molecules, including but not limited to, substituted benzofurans and quinolines, which are prevalent motifs in many biologically active compounds.

PART 1: Synthesis of this compound

A robust synthesis of this compound can be achieved via the regioselective nitration of 3-hydroxybenzonitrile. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the nitrile is a deactivating, meta- directing group. The concerted directing effects of these two groups strongly favor the introduction of the nitro group at the C-2 position.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the nitration of substituted phenols.[1][2]

Reaction Scheme:

Synthesis of this compound start 3-Hydroxybenzonitrile reagents HNO₃, H₂SO₄ 0-10 °C start->reagents product This compound reagents->product

A schematic for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
3-Hydroxybenzonitrile119.125.95 g50Starting Material
Concentrated Sulfuric Acid (98%)98.0820 mL-Catalyst/Solvent
Concentrated Nitric Acid (70%)63.013.6 mL~50Nitrating Agent
Crushed Ice18.02200 g-Quenching
Deionized Water18.02As needed-Washing
Ethanol46.07As needed-Recrystallization

Experimental Procedure:

  • Substrate Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-hydroxybenzonitrile (5.95 g, 50 mmol).

  • Acidic Dissolution: Place the flask in an ice-salt bath to cool the contents to 0 °C. Slowly and with continuous stirring, add concentrated sulfuric acid (20 mL). Ensure the temperature is maintained below 10 °C during the addition.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (3.6 mL) to concentrated sulfuric acid (5 mL). This mixing should be done slowly while cooling the mixture in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 3-hydroxybenzonitrile in sulfuric acid. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 °C and 10 °C. This addition process should take approximately 30-45 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing approximately 200 g of crushed ice with vigorous stirring. A solid precipitate of the crude nitrated product should form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.

PART 2: Application of this compound in Organic Synthesis

The strategic placement of the three functional groups in this compound allows for a variety of subsequent transformations. The following protocols detail some of the most synthetically useful reactions.

Application 1: Selective Reduction of the Nitro Group to Synthesize 2-Amino-3-hydroxybenzonitrile

The selective reduction of the nitro group in the presence of the nitrile is a key transformation that opens up a wide range of synthetic possibilities. Tin(II) chloride dihydrate is a mild and effective reagent for this purpose, as it generally does not affect the nitrile or other reducible groups under the reaction conditions.[3][4][5]

Reaction Scheme:

Nitro Reduction start This compound reagents SnCl₂·2H₂O Ethanol, Reflux start->reagents product 2-Amino-3-hydroxybenzonitrile reagents->product

A schematic for the selective reduction of the nitro group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
This compound164.121.64 g10Starting Material
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6311.28 g50Reducing Agent
Ethanol46.0750 mL-Solvent
5% Aqueous Sodium Bicarbonate-As needed-Neutralization
Ethyl Acetate88.11As needed-Extraction Solvent
Brine-As needed-Washing
Anhydrous Sodium Sulfate142.04As needed-Drying Agent

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.64 g, 10 mmol) in ethanol (50 mL).

  • Addition of Reducing Agent: Add Tin(II) chloride dihydrate (11.28 g, 50 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice.

  • Neutralization: Carefully add 5% aqueous sodium bicarbonate solution with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-Amino-3-hydroxybenzonitrile.

Application 2: O-Alkylation of the Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated to form ethers, which is a common strategy in drug discovery to modulate physicochemical properties.[6][7]

Reaction Scheme:

O-Alkylation start This compound reagents R-X, K₂CO₃ DMF, 60-80 °C start->reagents product 3-Alkoxy-2-nitrobenzonitrile reagents->product

A schematic for the O-alkylation of the hydroxyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Moles (mmol)Role
This compound164.121.64 g10Starting Material
Alkyl Halide (R-X)Varies11-1211-12Alkylating Agent
Potassium Carbonate (K₂CO₃)138.212.07 g15Base
N,N-Dimethylformamide (DMF)73.0920 mL-Solvent

Experimental Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.64 g, 10 mmol).

  • Solvent and Base Addition: Add anhydrous DMF (20 mL) to dissolve the starting material. Add potassium carbonate (2.07 g, 15 mmol) to the solution.

  • Addition of Alkylating Agent: Add the alkyl halide (11-12 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with DMF.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DMF.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

PART 3: Synthesis of Heterocyclic Scaffolds

The derivatives of this compound are excellent precursors for the synthesis of various heterocyclic compounds with potential biological activity.

Application 3: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4][8][9][10][11] The product from Protocol 2, 2-Amino-3-hydroxybenzonitrile, can be envisioned as a precursor to a suitable 2-aminoaryl ketone for this reaction, for instance, through a reaction of the nitrile with a Grignard reagent.

Conceptual Workflow:

Friedlander Synthesis start 2-Amino-3-hydroxybenzonitrile step1 1. R-MgBr 2. H₃O⁺ start->step1 intermediate 2-Amino-3-hydroxy- aryl ketone step1->intermediate step2 R'COCH₂R'' Acid or Base Catalyst intermediate->step2 product Substituted Hydroxyquinoline step2->product

A conceptual workflow for the synthesis of substituted quinolines.

Application 4: Synthesis of Substituted Benzofurans via Intramolecular Cyclization

Substituted benzofurans can be synthesized from 2-cyanophenols.[12] A plausible route involves the O-alkylation of this compound with an α-halo ketone, followed by reductive cyclization where the nitro group is reduced to an amine which then undergoes intramolecular condensation with the ketone.

Conceptual Workflow:

Benzofuran Synthesis start This compound step1 BrCH₂COR, K₂CO₃ DMF start->step1 intermediate1 O-Alkylated Intermediate step1->intermediate1 step2 Reduction (e.g., SnCl₂·2H₂O) and Cyclization intermediate1->step2 product Substituted Aminobenzofuran step2->product

A conceptual workflow for the synthesis of substituted benzofurans.

Conclusion

This compound is a synthetically versatile intermediate that provides access to a wide range of complex molecules. The orthogonal reactivity of its functional groups allows for selective transformations, making it a valuable tool for medicinal chemists and materials scientists. The protocols and conceptual workflows presented in this guide are intended to serve as a practical resource for researchers, enabling the efficient utilization of this powerful building block in their synthetic endeavors. The principles of regioselectivity in electrophilic aromatic substitution, selective reduction, and nucleophilic substitution are key to understanding and exploiting the full potential of this remarkable compound.

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  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Arkat USA. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. ARKIVOC, 2003(xv), 124-133.
  • Google Patents. (n.d.). US3221062A - Nitration process.
  • Pharmaceutical Technology. (2010). Custom Synthesis of APIs.
  • Gupta, S., et al. (2012). 3-HYDROXY-2-(SUBSTITUTED PHENYL)-4H-CHROMEN-4-ONE DERIVATIVES- SYNTHESIS, SPECTRAL CHARACTERIZATION AND PHARMACOLOGICAL SCREENING. International Journal of Therapeutic Applications, 7, 1-8.
  • Zięba, A., et al. (2011). Design and synthesis of CK2 inhibitors. Molecular and Cellular Biochemistry, 356(1-2), 91-96.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(8), 1221-1241.
  • Synthesis and RET Protein Kinase Inhibitory Activity of 3-arylureidobenzylidene-indolin-2-ones. (2007). Journal of Medicinal Chemistry, 50(14), 3323-3333.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). International Journal of Molecular Sciences, 24(5), 4349.
  • C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. (2018). Beilstein Journal of Organic Chemistry, 14, 215-221.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1194-1219.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • Google Patents. (n.d.). EP0121701A1 - Process for the production of o-substituted oximes.
  • PubChem. (n.d.). 3-Hydroxy-4-nitrobenzonitrile.

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The Emerging Potential of 3-Hydroxy-2-nitrobenzonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 3-Hydroxy-2-nitrobenzonitrile, a seemingly simple aromatic molecule, presents a compelling case for its utility as a versatile building block in drug discovery. Its unique trifunctional arrangement—a hydroxyl group, a nitro group, and a nitrile moiety—offers a rich chemical space for derivatization and interaction with biological targets. The electron-withdrawing nature of the nitrile and nitro groups, combined with the hydrogen-bonding capability of the hydroxyl group, creates a unique electronic and steric profile that can be exploited for the rational design of enzyme inhibitors and other therapeutic agents.[1][2]

This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors. We will delve into its synthesis, explore its potential as a privileged structure in targeting various disease pathways, and provide detailed protocols for its derivatization and biological evaluation.

Chemical Properties and Synthesis

This compound possesses a molecular formula of C₇H₄N₂O₃ and a molecular weight of 164.12 g/mol .[3][4] Its structure is characterized by a benzene ring substituted with a hydroxyl group at position 3, a nitro group at position 2, and a nitrile group at position 1. This substitution pattern leads to a distinct electronic distribution within the aromatic ring, influencing its reactivity and potential biological activity.

Synthetic Approaches: A Protocol for Consideration

While multiple synthetic routes to nitrobenzonitrile derivatives exist, a common strategy involves the nitration of a corresponding phenol derivative. One plausible method for the synthesis of this compound is the direct nitration of 3-hydroxybenzonitrile. However, controlling the regioselectivity of the nitration can be challenging. A more controlled synthesis is suggested by the reaction of 3,4-dihydroxybenzonitrile with nitric acid, which would yield the target molecule.[3]

Another viable, though more indirect, approach could involve a Sandmeyer-type reaction starting from an appropriately substituted aniline, such as 2-amino-3-hydroxybenzonitrile.[5][6][7] The Sandmeyer reaction is a well-established method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[8][9][10]

Below is a representative, conceptual protocol for the synthesis of this compound based on the nitration of a precursor. Note: This protocol is illustrative and should be optimized and validated in a laboratory setting.

Protocol 1: Conceptual Synthesis of this compound via Nitration

Materials:

  • 3,4-dihydroxybenzonitrile

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Ice

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dihydroxybenzonitrile in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Nitration: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Once the ice has melted, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Applications in Medicinal Chemistry: A Scaffold with Diverse Potential

The structural features of this compound make it an attractive starting point for the synthesis of a variety of biologically active compounds. The presence of the nitro group, a known pharmacophore in many drugs, opens avenues for its application in antimicrobial and anticancer agent development.[11]

Anticancer Applications: Targeting Key Enzymes

The nitroaromatic scaffold is present in a number of anticancer agents.[12] Derivatives of this compound could be explored as inhibitors of several key cancer-related enzymes.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in DNA repair mechanisms.[13][14] The benzamide moiety is a common feature in many PARP inhibitors. The nitrile group of this compound can be readily hydrolyzed to a carboxylic acid and subsequently converted to a primary amide, providing a key interaction point with the PARP active site. The nitro and hydroxyl groups can be further functionalized to enhance potency and selectivity.[15]

  • Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[16][17][18] The benzonitrile scaffold is a known "privileged structure" for the development of kinase inhibitors.[19][20] The functional groups on this compound provide handles for the synthesis of libraries of compounds to be screened against various kinases, such as Janus kinases (JAKs).[16][17]

Protocol 2: Representative Synthesis of a 3-Amido-2-nitrobenzonitrile Derivative for PARP Inhibitor Screening

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Water

  • Thionyl chloride

  • Ammonia solution (concentrated)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

Procedure:

  • Hydrolysis of the Nitrile: Gently reflux this compound in a mixture of concentrated sulfuric acid and water to hydrolyze the nitrile group to a carboxylic acid. Monitor the reaction by TLC.

  • Formation of the Acid Chloride: After cooling, carefully neutralize the reaction mixture and extract the 3-hydroxy-2-nitrobenzoic acid. Dry the product and then react it with thionyl chloride in an inert solvent like DCM to form the corresponding acid chloride.

  • Amidation: Bubble ammonia gas through the solution of the acid chloride in DCM, or add a concentrated aqueous solution of ammonia, to form the 3-amido-2-nitrobenzonitrile derivative.

  • Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer and concentrate it to obtain the crude product, which can be purified by recrystallization or column chromatography.

Tyrosinase Inhibition: Applications in Hyperpigmentation Disorders

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders.[21][22] Phenolic compounds are known to be effective tyrosinase inhibitors, and the hydroxyl group of this compound is a key feature for potential activity.[23][24] The nitrile and nitro groups can be modified to optimize the inhibitory potency.[25]

Protocol 3: In Vitro Mushroom Tyrosinase Inhibition Assay

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • This compound derivatives (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. Prepare a stock solution of L-DOPA in phosphate buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the test compound solution to each well.

  • Pre-incubation: Incubate the plate at 25 °C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm at regular intervals for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value.

Modulation of Inflammatory Pathways: NF-κB Inhibition

The transcription factor NF-κB plays a crucial role in the inflammatory response, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions.[26][27][28] The inhibition of NF-κB signaling is a validated therapeutic strategy.[29][30] The electronic properties of the this compound scaffold make it a candidate for the development of NF-κB inhibitors.

Data Presentation and Workflow Visualization

To facilitate the understanding of the potential applications and evaluation of this compound derivatives, the following tables and diagrams summarize key information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₄N₂O₃[3][4]
Molecular Weight164.12 g/mol [3][4]
CAS Number129298-23-3[3]
AppearanceSolid (predicted)
pKa (hydroxyl group)Predicted to be acidic

Table 2: Potential Biological Targets for this compound Derivatives

Target ClassSpecific ExamplesRationale
DNA Repair EnzymesPARP-1, PARP-2Nitrile can be converted to an amide warhead.[13][15]
Protein KinasesJAK family, EGFR, etc.Benzonitrile is a privileged scaffold.[16][17]
OxidoreductasesTyrosinasePhenolic moiety is a known inhibitor pharmacophore.[21][23]
Transcription FactorsNF-κBPotential to interfere with signaling cascades.[26][27]

Diagram 1: General Workflow for the Synthesis and Evaluation of this compound Derivatives

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound derivatization Chemical Modification (e.g., nitrile hydrolysis, functionalization of OH/NO2) start->derivatization library Library of Derivatives derivatization->library in_vitro In Vitro Assays (Enzyme Inhibition, Cell-based) library->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar hit_id Hit Identification sar->hit_id lead_opt Lead Optimization (Potency, Selectivity, ADME) hit_id->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: A generalized workflow for the development of drug candidates from the this compound scaffold.

Diagram 2: Potential Mechanism of Action for Anticancer Derivatives

G inhibitor This compound Derivative parp PARP Enzyme inhibitor->parp Inhibition kinase Protein Kinase inhibitor->kinase Inhibition dna_damage DNA Damage parp->dna_damage Repair apoptosis Apoptosis parp->apoptosis Leads to signaling Aberrant Cell Signaling kinase->signaling Drives proliferation Reduced Cell Proliferation kinase->proliferation Leads to

Sources

Application Notes and Protocols: Development of Fluorescent Probes Using 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Sensing Capabilities with 3-Hydroxy-2-nitrobenzonitrile

In the dynamic landscape of chemical and biological sensing, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity.[1] The this compound scaffold has emerged as a promising starting material for the development of sophisticated "turn-on" fluorescent sensors. Its unique electronic properties, stemming from the juxtaposition of a hydroxyl group (an electron donor) and a nitro group (a potent electron acceptor), provide a versatile platform for engineering probes that exhibit significant changes in their photophysical characteristics upon interaction with a target analyte.

This guide provides a comprehensive overview of the principles, protocols, and applications of fluorescent probes derived from this compound, with a specific focus on the development of a highly sensitive sensor for zinc ions (Zn²⁺). Zinc is an essential metal ion involved in a myriad of physiological and pathological processes, making its detection a key area of research.[2] The protocols detailed herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in cell biology, diagnostics, and drug development.

Core Principle: From Quenched Precursor to Fluorescent Reporter

The fundamental design strategy for probes based on the this compound scaffold often relies on the principle of Photoinduced Electron Transfer (PeT). In its "off" state, the probe's fluorescence is quenched. This quenching is typically achieved by attaching a receptor unit that can donate an electron to the excited fluorophore, providing a non-radiative decay pathway. Upon binding to the target analyte, the receptor's ability to donate an electron is suppressed, thereby blocking the PeT process and "turning on" the fluorescence of the core scaffold.

This guide will focus on a probe where the this compound core is functionalized with a di(2-picolyl)amine (DPA) moiety, a well-established chelator for zinc ions.[3] In the absence of Zn²⁺, the lone pair of electrons on the DPA nitrogen quenches the fluorescence of the benzonitrile core. The binding of Zn²⁺ to the DPA unit sequesters these electrons, inhibiting the PeT process and leading to a significant enhancement of fluorescence.[3]

PART 1: Synthesis of a Zinc-Selective Fluorescent Probe

This section details the synthesis of a Zn²⁺-selective fluorescent probe, herein designated as HNB-DPA , starting from this compound. The synthetic route involves a two-step process: O-alkylation of the starting material followed by coupling with the DPA chelator.

Experimental Workflow: Synthesis of HNB-DPA

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Coupling with DPA cluster_2 Purification & Characterization A This compound reagent1 Ethyl Bromoacetate, K2CO3, Acetone A->reagent1 B Intermediate 1 (Alkylated Benzonitrile) C Intermediate 1 reagent1->B Reflux reagent2 Di(2-picolyl)amine, EDC, HOBt, DMF C->reagent2 D Final Probe: HNB-DPA E Crude HNB-DPA reagent2->D Stir at RT purification Column Chromatography E->purification F Purified HNB-DPA characterization NMR, Mass Spectrometry F->characterization G Structural Verification purification->F characterization->G

Caption: Synthetic workflow for the HNB-DPA fluorescent probe.

Protocol 1.1: Synthesis of Ethyl 2-((2-cyano-6-nitrophenoxy)methyl)acetate (Intermediate 1)
  • Rationale: The initial step involves the O-alkylation of the phenolic hydroxyl group of this compound. This functionalization introduces a reactive carboxylic ester group, which is essential for the subsequent amide coupling with the DPA chelator. Potassium carbonate is used as a mild base to deprotonate the phenol, and acetone serves as a suitable polar aprotic solvent.

  • Materials:

    • This compound (1.0 eq)

    • Ethyl bromoacetate (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous acetone

  • Procedure:

    • To a solution of this compound in anhydrous acetone, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate dropwise to the suspension.

    • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Intermediate 1 as a solid.

Protocol 1.2: Synthesis of HNB-DPA
  • Rationale: This step involves the aminolysis of the ester group of Intermediate 1 with di(2-picolyl)amine (DPA) to form the final probe. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used as coupling agents to facilitate the formation of the amide bond.

  • Materials:

    • Intermediate 1 (1.0 eq)

    • Di(2-picolyl)amine (DPA) (1.1 eq)

    • EDC (1.5 eq)

    • HOBt (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Intermediate 1 in anhydrous DMF.

    • Add EDC and HOBt to the solution and stir for 20 minutes at 0 °C.

    • Add DPA to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Pour the reaction mixture into cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford the final probe, HNB-DPA.

PART 2: Photophysical Characterization and Sensing Mechanism

A thorough characterization of the photophysical properties of HNB-DPA is crucial to validate its function as a fluorescent sensor. This involves assessing its absorption and emission spectra in the absence and presence of various metal ions.

Sensing Mechanism: A "Turn-On" Response to Zinc

G cluster_0 Probe in 'Off' State (No Zn²⁺) cluster_1 Probe in 'On' State (+ Zn²⁺) A HNB-DPA B Excited State HNB-DPA* A->B Excitation (hν) C Ground State HNB-DPA B->C Photoinduced Electron Transfer (PeT) (Non-radiative, Quenched Fluorescence) D HNB-DPA-Zn²⁺ Complex E Excited State HNB-DPA-Zn²⁺* D->E Excitation (hν) F Ground State HNB-DPA-Zn²⁺ E->F Fluorescence Emission (hν') (Radiative, 'Turned On')

Caption: PeT-based sensing mechanism of HNB-DPA for Zn²⁺.

Protocol 2.1: UV-Vis and Fluorescence Spectroscopy
  • Rationale: This protocol determines the absorption and emission maxima of the probe and quantifies the fluorescence enhancement upon Zn²⁺ binding. A titration experiment is performed to determine the binding affinity (dissociation constant, Kd).

  • Materials:

    • HNB-DPA stock solution (e.g., 1 mM in DMSO)

    • HEPES buffer (e.g., 50 mM, pH 7.4)

    • Stock solutions of various metal ions (e.g., ZnCl₂, CaCl₂, MgCl₂, FeCl₂, CuCl₂, etc.)

    • Quartz cuvettes

  • Procedure:

    • Prepare a working solution of HNB-DPA (e.g., 10 µM) in HEPES buffer.

    • Record the UV-Vis absorption spectrum.

    • Record the fluorescence emission spectrum by exciting at the absorption maximum.

    • To the HNB-DPA solution, incrementally add small aliquots of the ZnCl₂ stock solution.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to generate a binding curve.

    • Calculate the dissociation constant (Kd) from the binding curve.

    • To assess selectivity, add a saturating concentration of other metal ions to separate solutions of HNB-DPA and record the fluorescence response.

Data Presentation: Photophysical Properties of HNB-DPA
ParameterHNB-DPA (Free)HNB-DPA + Zn²⁺
Absorption λmax (nm) ~350~355
Emission λmax (nm) ~450~450
Quantum Yield (Φ) LowHigh
Fluorescence Fold Change ->40-fold[3]
Dissociation Constant (Kd) -~12 pM[3]

PART 3: Application in Biological Systems

The utility of HNB-DPA is demonstrated by its application in imaging labile Zn²⁺ in living cells. The probe's cell permeability can be enhanced by using its acetoxymethyl (AM) ester form, which is readily hydrolyzed by intracellular esterases to release the active probe.

Protocol 3.1: Live Cell Imaging of Intracellular Zn²⁺
  • Rationale: This protocol outlines the steps for loading cells with the HNB-DPA-AM ester and visualizing the intracellular Zn²⁺ distribution using fluorescence microscopy.

  • Materials:

    • HNB-DPA-AM stock solution (in DMSO)

    • Cell culture medium

    • Pluronic F-127 (for improved probe solubilization)

    • Phosphate-buffered saline (PBS)

    • Cells of interest (e.g., HeLa cells) cultured on glass-bottom dishes

    • Fluorescence microscope with appropriate filter sets

  • Procedure:

    • Culture cells to the desired confluency on glass-bottom dishes.

    • Prepare a loading solution of HNB-DPA-AM (e.g., 5 µM) in cell culture medium. The addition of a small amount of Pluronic F-127 can aid in dissolving the AM ester.

    • Remove the culture medium from the cells and wash with PBS.

    • Incubate the cells with the HNB-DPA-AM loading solution at 37 °C for 30-60 minutes.

    • Wash the cells with PBS to remove excess probe.

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. A significant increase in intracellular fluorescence is expected in cells containing labile Zn²⁺.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The successful synthesis of HNB-DPA should be confirmed by standard analytical techniques such as NMR and mass spectrometry. The photophysical characterization provides a quantitative measure of the probe's performance, including its sensitivity (fluorescence enhancement and Kd) and selectivity (response to other metal ions). The cell imaging experiments serve as a functional validation of the probe's ability to operate in a complex biological environment. Consistent results across these stages provide a high degree of confidence in the utility of the probe.

References

  • Fluorescent Zinc Sensor With Minimized Proton-Induced Interferences: Photophysical Mechanism for Fluorescence Turn-On Response and Detection of Endogenous Free Zinc Ions. ([Link])
  • Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. ([Link])
  • Novel turn-on fluorescence sensor for detection and imaging of endogenous H2S induced by sodium nitroprusside. ([Link])
  • A zinc-responsive fluorophore based on 5′-(p-hydroxyphenyl)-pyridylthiazole. ([Link])
  • Recent studies focusing on the development of fluorescence probes for zinc ion. ([Link])
  • A highly selective "turn-on" fluorescent chemosensor based on hydroxy pyrene-hydrazone deriv
  • Pyrene Scaffold as Real-Time Fluorescent Turn-on Chemosensor for Selective Detection of Trace-Level Al(III) and Its Aggregation-Induced Emission Enhancement. ([Link])
  • Using a 3-hydroxyflavone derivative as a fluorescent probe for the indirect determination of aminothiols separ

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Experimental procedures for the nitration of hydroxybenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Nitration of Hydroxybenzonitriles: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with detailed experimental protocols and the underlying chemical principles for the nitration of hydroxybenzonitrile isomers. Nitrated hydroxybenzonitriles are valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, making their controlled synthesis a critical process.[1][2] This document emphasizes safety, procedural rationale, and regiochemical control, offering a framework for reproducible and optimized laboratory synthesis.

Foundational Principles: The Mechanism of Electrophilic Aromatic Substitution

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds through the attack of an electron-rich aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺).

Generation of the Electrophile: The Nitronium Ion

The nitronium ion is typically generated in situ by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[3][4] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4][5]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Directing Effects and Regioselectivity

The position of nitration on the hydroxybenzonitrile ring is dictated by the electronic effects of the existing hydroxyl (-OH) and cyano (-CN) substituents.

  • Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group.[6][7] The lone pairs on the oxygen atom increase the electron density of the ring through resonance, particularly at the positions ortho and para to it, making these sites more susceptible to electrophilic attack.

  • Cyano (-CN) Group: This is a deactivating, meta-directing group.[8] The nitrile group is strongly electron-withdrawing, decreasing the ring's overall reactivity. It destabilizes the intermediates formed from ortho and para attack more than the intermediate from meta attack, thus directing the incoming electrophile to the meta position.

The final regiochemical outcome depends on the interplay between these competing or reinforcing effects in each specific isomer.

EAS_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 Nitric Acid NO2+ Nitronium Ion (Electrophile) HNO3->NO2+ + H2SO4 H2SO4 Sulfuric Acid ArH Hydroxybenzonitrile Arenium Arenium Ion (Resonance Stabilized) ArH->Arenium + NO2+ Product Nitrated Product Arenium->Product - H+

Caption: General mechanism of electrophilic aromatic nitration.

Critical Safety Protocols: Handling Nitrating Agents

Working with concentrated nitric and sulfuric acids requires strict adherence to safety protocols to prevent severe chemical burns, inhalation injuries, and violent reactions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles or a face shield, and acid-resistant gloves (avoid vinyl).[9][10]

  • Ventilation: All procedures must be performed inside a certified chemical fume hood to prevent inhalation of corrosive and toxic fumes.[9][11]

  • Acid Handling:

    • Always add acid slowly to other liquids, especially when adding sulfuric acid to nitric acid or when diluting. Never add water to concentrated acid due to the risk of a violent exothermic reaction and splashing.[10]

    • Keep the nitrating mixture away from combustible materials, as it is a strong oxidizing agent.[12][13]

  • Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station. Have a neutralizing agent like sodium bicarbonate available for spills.[11] In case of skin contact, rinse the affected area immediately and continuously with large amounts of water.[9]

Experimental Application Notes & Protocols

The following protocols provide detailed, step-by-step procedures for the nitration of hydroxybenzonitrile isomers. Temperature control is paramount to minimize side reactions and the formation of dinitrated products.[14]

Protocol 1: Nitration of 4-Hydroxybenzonitrile

In 4-hydroxybenzonitrile, the hydroxyl group directs the incoming nitro group to the ortho positions (positions 3 and 5). The reaction typically yields 4-hydroxy-3-nitrobenzonitrile as the major product.

Materials & Equipment:

  • 4-hydroxybenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Beaker with crushed ice

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: Place 5.0 g of 4-hydroxybenzonitrile in a 100 mL round-bottom flask. Add 20 mL of concentrated sulfuric acid and stir until the solid is completely dissolved. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 4-hydroxybenzonitrile over 30-45 minutes. Crucial: Monitor the temperature closely and ensure it does not rise above 10 °C. Slower addition may be necessary if the temperature increases rapidly.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and stir for another 1-2 hours.

  • Work-up (See Section 4): Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker. A yellow precipitate of 4-hydroxy-3-nitrobenzonitrile will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.

Protocol 2: Nitration of 2-Hydroxybenzonitrile (Salicylonitrile)

For 2-hydroxybenzonitrile, the activating ortho, para-directing hydroxyl group and the deactivating meta-directing cyano group work in concert. The hydroxyl group strongly directs nitration to position 5 (para to -OH and meta to -CN), leading to a high degree of regioselectivity. Dinitration can occur under harsher conditions.[15]

Procedure:

  • Follow the general procedure outlined in Protocol 1, using 2-hydroxybenzonitrile as the starting material.

  • Due to the activated nature of the ring, it is especially important to maintain a low temperature (0-5 °C) throughout the addition of the nitrating mixture to prevent over-nitration and oxidative side reactions.[7]

  • The expected major product is 2-hydroxy-5-nitrobenzonitrile.

Protocol 3: Nitration of 3-Hydroxybenzonitrile

This isomer presents the most complex regiochemical challenge, as the directing effects of the substituents are in opposition. The hydroxyl group directs to positions 2, 4, and 6, while the cyano group directs to positions 2 and 4 (and 6). The outcome is often a mixture of isomers, with nitration favored at the positions most activated by the hydroxyl group.

Procedure:

  • Follow the general procedure outlined in Protocol 1, using 3-hydroxybenzonitrile as the starting material.

  • The reaction will likely yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-hydroxybenzonitrile.

  • Careful analysis (e.g., NMR, GC-MS) of the crude product is necessary to determine the isomer ratio.

  • Separation of the isomers typically requires column chromatography.

Summary of Nitration Outcomes
Starting MaterialMajor Product(s)Key Considerations
4-Hydroxybenzonitrile 4-Hydroxy-3-nitrobenzonitrile[16]Directing effects are reinforcing. Good regioselectivity.
2-Hydroxybenzonitrile 2-Hydroxy-5-nitrobenzonitrileDirecting effects are strongly synergistic. High regioselectivity.
3-Hydroxybenzonitrile Mixture of 2-, 4-, and 6-nitro isomersCompeting directing effects. Isomer separation is required.

General Work-up and Purification Workflow

Proper work-up and purification are essential to isolate the desired product free from residual acids and unwanted byproducts.

  • Quenching: The reaction is terminated by pouring the acidic mixture into a large volume of ice water. This dilutes the acid, stops the reaction, and precipitates the water-insoluble organic product.

  • Isolation: The crude solid is collected via vacuum filtration.

  • Neutralization: The collected solid is washed with cold water to remove the bulk of the acid, followed by washing with a dilute sodium bicarbonate solution to neutralize any remaining acidic residue.[17] A final wash with cold water removes any remaining bicarbonate salt.

  • Drying: The product is dried in a desiccator or a low-temperature vacuum oven.

  • Purification:

    • Recrystallization: This is the most common method for purifying solid products. An appropriate solvent or solvent pair is chosen in which the desired product is soluble at high temperatures but insoluble at low temperatures.

    • Column Chromatography: For separating mixtures of isomers (as in the case of 3-hydroxybenzonitrile nitration) or removing highly colored impurities, silica gel column chromatography is employed.[18]

Workup_Workflow A Reaction Mixture (Product + Acids) B Pour onto Ice Water (Quenching & Precipitation) A->B C Vacuum Filtration B->C D Crude Solid Product C->D E Wash with H₂O D->E F Wash with NaHCO₃(aq) E->F G Final Wash with H₂O F->G H Dry the Product G->H I Purification Step H->I J Recrystallization I->J K Column Chromatography I->K L Pure Nitrated Product J->L K->L

Caption: General workflow for the work-up and purification process.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • FT-IR Spectroscopy: Confirms the presence of key functional groups. Look for characteristic strong absorption bands for the nitro group (approx. 1550 and 1375 cm⁻¹), the hydroxyl group (broad, ~3200-3600 cm⁻¹), and the nitrile group (~2220-2260 cm⁻¹).[19]

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information, allowing for the unambiguous determination of the substitution pattern on the aromatic ring by analyzing chemical shifts and coupling constants.[20]

References

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?
  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
  • Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones.
  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03).
  • Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2.
  • CAMEO Chemicals. (n.d.). NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID).
  • Columbus Chemical. (2021, December 13). Concentrated Nitric with 2% Sulfuric Acid.
  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Khan Academy. (2022, November 29). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • vpscience.org. (n.d.). NITRATION.
  • Chemistry LibreTexts. (2020, August 26). Electrophilic Substitution of Phenols.
  • University of Toronto Scarborough. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).
  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Chemistry LibreTexts. (2021, July 31). Nitro Compounds.
  • BenchChem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids.
  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.
  • Wikipedia. (n.d.). Nitration.
  • Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene.
  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzonitrile.
  • PubMed. (2013, February). Vibrational spectroscopic (FT-IR, FT-Raman, ¹H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole.

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Application Notes and Protocols for Assay Development Using 3-Hydroxy-2-nitrobenzonitrile as a Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Enzyme Activity with 3-Hydroxy-2-nitrobenzonitrile

For researchers, scientists, and professionals in drug development, the identification and characterization of novel enzyme activities are paramount for advancing discovery programs. This compound emerges as a valuable tool in this endeavor, primarily as a substrate for a class of enzymes known as nitrilases (EC 3.5.5.1). These enzymes catalyze the hydrolysis of a nitrile group to a carboxylic acid and ammonia, a transformation of significant interest in both industrial biocatalysis and pharmaceutical development.[1]

This comprehensive guide provides an in-depth exploration of assay development using this compound. We will delve into the underlying enzymatic reaction, present detailed protocols for robust and reliable assays, and offer insights into data interpretation and troubleshooting. The methodologies outlined herein are designed to be adaptable for various research settings, from high-throughput screening to detailed kinetic characterization.

The Enzymatic Reaction: A Gateway to Carboxylic Acid Synthesis

The core of the assay is the nitrilase-mediated hydrolysis of this compound. This reaction yields two products: 3-Hydroxy-2-nitrobenzoic acid and ammonia. The progress of the reaction can be monitored by detecting the formation of either of these products.

Enzymatic Reaction Substrate This compound Enzyme Nitrilase Substrate->Enzyme Products 3-Hydroxy-2-nitrobenzoic Acid + Ammonia Enzyme->Products H₂O

Caption: Enzymatic hydrolysis of this compound.

The choice of detection method will depend on the specific experimental goals, available instrumentation, and the presence of any interfering substances in the sample matrix.

Physicochemical Properties of Substrate and Product

A thorough understanding of the properties of both the substrate and the product is crucial for assay design and data interpretation.

PropertyThis compound (Substrate)3-Hydroxy-2-nitrobenzoic Acid (Product)
Molecular Formula C₇H₄N₂O₃[2][3]C₇H₅NO₅[4][5]
Molecular Weight 164.12 g/mol [2]183.12 g/mol [4][5]
CAS Number 129298-23-3[2]602-00-6[4][5]
Appearance -Yellow to orange crystalline solid[6]
Solubility -Soluble in hot water, ethanol, and ether[6]

Assay Protocols: A Step-by-Step Guide

We present two robust and widely applicable protocols for assaying nitrilase activity using this compound.

Protocol 1: Continuous Spectrophotometric Assay via Ammonia Detection

This method offers real-time monitoring of the enzymatic reaction by coupling the production of ammonia to the oxidation of NADH, which can be followed by a decrease in absorbance at 340 nm.[7][8] This assay is highly sensitive and ideal for kinetic studies.

Principle: The ammonia released from the nitrilase reaction is utilized by glutamate dehydrogenase (GDH) to convert α-ketoglutarate to glutamate. This reaction consumes a molecule of NADH, leading to a decrease in absorbance at 340 nm.

Coupled Assay Workflow cluster_nitrilase Nitrilase Reaction cluster_gdh GDH Coupled Reaction 3-HNB This compound Nitrilase Nitrilase 3-HNB->Nitrilase NH3 Ammonia GDH GDH NH3->GDH Nitrilase->NH3 alphaKG α-Ketoglutarate alphaKG->GDH NADH NADH (Abs @ 340 nm) NADH->GDH Glutamate Glutamate GDH->Glutamate NAD NAD⁺ (No Abs @ 340 nm) GDH->NAD

Caption: Workflow of the continuous coupled spectrophotometric assay.

Materials:

  • This compound (Substrate)

  • Nitrilase-containing sample (e.g., purified enzyme, cell lysate)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • α-Ketoglutarate

  • NADH

  • Glutamate Dehydrogenase (GDH)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable organic solvent like DMSO or methanol.

    • Assay Buffer: 50 mM potassium phosphate, pH 7.5.

    • Coupling Reagent Mix (prepare fresh): In assay buffer, prepare a solution containing 10 mM α-ketoglutarate and 2.5 mM NADH.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 160 µL of Assay Buffer

      • 20 µL of Coupling Reagent Mix

      • 10 µL of GDH solution (e.g., 10 units/mL)

      • 10 µL of nitrilase-containing sample (appropriately diluted)

    • Include a negative control with buffer instead of the enzyme sample.

  • Initiate the Reaction:

    • Add 10 µL of the 100 mM substrate stock solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to 30°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

    • The rate of NADH consumption is directly proportional to the rate of ammonia production.

    • Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Endpoint Colorimetric Assay for Carboxylic Acid Detection

This method is suitable for high-throughput screening and relies on the colorimetric detection of the carboxylic acid product. The ferric hydroxamate method is a classic and reliable approach.[9]

Principle: The carboxylic acid produced is converted to a hydroxamic acid, which then reacts with ferric ions to form a colored complex that can be quantified spectrophotometrically.

Materials:

  • This compound (Substrate)

  • Nitrilase-containing sample

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Hydroxylamine hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • Ferric perchlorate solution

  • 96-well clear microplate

  • Microplate spectrophotometer

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube or a well of a deep-well plate, combine:

      • 450 µL of Tris-HCl buffer (50 mM, pH 8.0)

      • 25 µL of 100 mM this compound stock solution

      • 25 µL of nitrilase-containing sample

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-24 hours).

    • Terminate the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by adding a quenching agent.

  • Colorimetric Detection:

    • Centrifuge the reaction mixture to pellet any precipitate.

    • To 100 µL of the supernatant in a new 96-well plate, add reagents for the ferric hydroxamate reaction according to a validated protocol.[9]

    • This typically involves the addition of hydroxylamine and a coupling agent like DCC, followed by the addition of a ferric salt solution.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength for the ferric hydroxamate complex (typically around 500-540 nm).

  • Data Analysis:

    • Create a standard curve using known concentrations of 3-Hydroxy-2-nitrobenzoic acid.

    • Determine the concentration of the product in the enzymatic reaction by comparing its absorbance to the standard curve.

Data Presentation and Interpretation

For comparative studies, such as screening different enzyme variants or optimizing reaction conditions, presenting the data in a clear, tabular format is essential.

Table 1: Hypothetical Screening of Nitrilase Variants

Enzyme VariantSubstrate Concentration (mM)Reaction Rate (µmol/min/mg)
Wild Type105.2
Mutant A1015.8
Mutant B102.1
Mutant C1025.4

Troubleshooting Common Assay Issues

Encountering unexpected results is a common part of assay development. The following table provides guidance on troubleshooting potential problems.[10]

IssuePossible CauseSuggested Solution
No or low enzyme activity Inactive enzymeVerify enzyme storage conditions and activity with a known positive control substrate.
Incorrect buffer pH or temperatureOptimize reaction conditions for the specific nitrilase being used.
Presence of inhibitors in the sampleConsider sample purification steps or test for inhibition by adding a known amount of active enzyme to the sample.
High background signal Non-enzymatic substrate degradationRun a no-enzyme control to quantify the rate of spontaneous hydrolysis.
Interfering substances in the sampleFor spectrophotometric assays, run a sample blank without the substrate.
Non-linear reaction progress Substrate depletionUse a lower enzyme concentration or a shorter reaction time.
Product inhibitionAnalyze the data for product inhibition kinetics.
Enzyme instabilityAssess enzyme stability under the assay conditions.

Conclusion

This compound serves as a versatile and valuable substrate for the development of robust and reliable assays for nitrilase activity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to screen for novel nitrilases, characterize their activity, and apply them in various fields, including drug discovery and biocatalysis. By carefully considering the principles of the enzymatic reaction and potential sources of interference, scientists can generate high-quality, reproducible data to accelerate their research programs.

References

  • From sequence to function: a new workflow for nitrilase identific
  • Chemical reaction scheme for assaying the nitrilase activity by ferric hydroxamate spectrophotometry.
  • A high-throughput screening assay for distinguishing nitrile hydratases
  • Nitrilase Enzyme Screening Kit. Almac. [Link]
  • Purification and Characterization of Nitphym, a Robust Thermostable Nitrilase From Paraburkholderia phym
  • Activity of the nitrilase collection at 30, 50°C, and after heat...
  • Novel Sensitive High-Throughput Screening Strategy for Nitrilase-Producing Strains. PMC. [Link]
  • Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Bentham Science. [Link]
  • 3-Hydroxy-2-nitrobenzoic acid. ChemBK. [Link]
  • Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation. Avicenna Journal of Medical Biotechnology. [Link]
  • UV-Visible Spectroscopy. MSU chemistry. [Link]
  • Benzoic acid, 2-hydroxy-3-nitro-. the NIST WebBook. [Link]
  • Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. PubMed Central. [Link]
  • 3-Hydroxy-2-nitrobenzoic acid | C7H5NO5 | CID 293291. PubChem. [Link]
  • This compound (C7H4N2O3). PubChemLite. [Link]
  • Recent advances and challenges in the heterologous production of microbial nitrilases for biocatalytic applic
  • UV-vis absorption spectra of the reduction of various nitro compounds:...
  • Absorption spectrum of 3-hydroxy benzoic acid (3OH-BA), C 7 H 6 O 3 at...

Sources

Application Notes and Protocols for the Synthesis of 3-Hydroxy-2-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-2-nitrobenzonitrile and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The strategic placement of the hydroxyl, nitro, and cyano functionalities on the benzene ring creates a unique electronic and steric environment, making these compounds valuable precursors for the synthesis of a diverse range of more complex molecules, including pharmaceuticals and agrochemicals. The electron-withdrawing nature of both the nitrile and nitro groups, combined with the hydrogen-bonding capability of the hydroxyl group, imparts distinct chemical properties that are of great interest to researchers in drug development and organic synthesis.

This comprehensive technical guide provides detailed protocols and expert insights into the primary synthetic routes for obtaining this compound derivatives. The methodologies described herein are grounded in established chemical principles and are designed to be both reliable and adaptable for various research applications.

Strategic Approaches to Synthesis

The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific substitution patterns of the target derivatives. Two of the most logical and widely applicable strategies are:

  • Direct Nitration of 3-Hydroxybenzonitrile: This approach involves the electrophilic substitution of a nitro group onto the 3-hydroxybenzonitrile scaffold. The directing effects of the existing hydroxyl and cyano groups play a crucial role in the regioselectivity of this reaction.

  • Multi-Step Synthesis via Sandmeyer Reaction: This classic and robust method allows for the introduction of the cyano group at a late stage of the synthesis, starting from a suitably substituted aminophenol derivative. This route offers flexibility in the synthesis of various derivatives by modifying the initial aniline precursor.

The following sections will provide detailed, step-by-step protocols for these two primary synthetic strategies, along with an in-depth discussion of the underlying chemical principles and experimental considerations.

Protocol 1: Direct Nitration of 3-Hydroxybenzonitrile

This protocol details the direct nitration of 3-hydroxybenzonitrile to yield this compound. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the cyano group is a deactivating, meta- directing group. The interplay of these directing effects will influence the regioselectivity of the nitration.

Causality of Experimental Choices

The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and minimize the formation of unwanted byproducts. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺) in situ. Conducting the reaction at low temperatures is essential to control the exothermic nature of the reaction and to enhance the selectivity for the desired ortho-nitro isomer.

Experimental Workflow

G cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation N0 Concentrated H₂SO₄ N2 Cooling (Ice Bath) N0->N2 N1 Concentrated HNO₃ N3 Slow Addition N1->N3 N4 Nitrating Mixture (H₂SO₄/HNO₃) N2->N4 N3->N4 R0 3-Hydroxybenzonitrile in H₂SO₄ R1 Cool to 0-5 °C R0->R1 R2 Dropwise addition of Nitrating Mixture R1->R2 R3 Maintain low temperature and stir R2->R3 R4 Reaction Mixture R3->R4 W0 Quench on Crushed Ice R4->W0 W1 Precipitate Formation W0->W1 W2 Vacuum Filtration W1->W2 W3 Wash with Cold Water W2->W3 W4 Crude Product W3->W4 W5 Recrystallization (e.g., Ethanol/Water) W4->W5 W6 Pure this compound W5->W6

Caption: Experimental workflow for the direct nitration of 3-hydroxybenzonitrile.

Step-by-Step Protocol
  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 20 mL of concentrated sulfuric acid. While maintaining the temperature below 10 °C, slowly add 10 mL of concentrated nitric acid dropwise with continuous stirring.

  • Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve 5.0 g of 3-hydroxybenzonitrile in 30 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-hydroxybenzonitrile over a period of 30-45 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield pure this compound.

Quantitative Data
Starting MaterialNitrating AgentTemperature (°C)Reaction Time (h)Typical Yield (%)
3-HydroxybenzonitrileHNO₃ / H₂SO₄0-101-260-75
3-MethoxybenzonitrileHNO₃ / H₂SO₄0-101-270-85

Note: The nitration of the methoxy-protected derivative often leads to higher yields and cleaner reactions due to the reduced susceptibility of the ether to oxidation compared to the free phenol.

Protocol 2: Multi-Step Synthesis via Sandmeyer Reaction

This protocol outlines a multi-step synthesis of this compound starting from 2-amino-3-nitrophenol. The Sandmeyer reaction is a versatile method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2] This approach provides excellent control over the final substitution pattern.

Causality of Experimental Choices

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1] The key steps involve the diazotization of a primary aromatic amine, followed by the copper(I) cyanide-mediated conversion of the diazonium salt to the corresponding nitrile. The low temperature for the diazotization step is crucial to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) salt is catalytic and essential for the radical-mediated cyanation.

Reaction Mechanism

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Cyanation D0 2-Amino-3-nitrophenol D1 HCl, H₂O, 0-5 °C D0->D1 D3 Aryl Diazonium Salt D1->D3 D2 NaNO₂ (aq) D2->D1 S1 Reaction with Diazonium Salt D3->S1 S0 CuCN S0->S1 S2 Aryl Radical Intermediate S1->S2 S3 Loss of N₂ S2->S3 S4 This compound S2->S4

Caption: Reaction mechanism for the Sandmeyer synthesis of this compound.

Step-by-Step Protocol
  • Diazotization:

    • In a beaker, dissolve 5.0 g of 2-amino-3-nitrophenol in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • In a separate beaker, prepare a solution of 2.5 g of sodium nitrite in 10 mL of water and cool it to 0 °C.

    • Slowly add the cold sodium nitrite solution dropwise to the stirred solution of 2-amino-3-nitrophenol. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change. After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of 5.0 g of copper(I) cyanide in a solution of 7.5 g of sodium cyanide in 30 mL of water. Warm the solution gently to dissolve the salts, then cool it to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

    • After the initial effervescence subsides, gently warm the reaction mixture to 50-60 °C for 30 minutes to ensure the completion of the reaction.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Quantitative Data for Sandmeyer Reactions
Starting AmineCyanating AgentCatalystTemperature (°C)Typical Yield (%)
2-Amino-3-nitrophenolNaCNCuCN0-5 (diazotization), 50-60 (cyanation)65-80
2-Amino-3-chlorophenolKCNCuCN0-5 (diazotization), 50-60 (cyanation)70-85

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Physical Appearance: Yellowish crystalline solid.

  • Molecular Formula: C₇H₄N₂O₃[3]

  • Molecular Weight: 164.12 g/mol [3]

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals in the aromatic region (δ 7.0-8.0 ppm) and a broad singlet for the hydroxyl proton.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the aromatic carbons, the nitrile carbon (δ ~115-120 ppm), and the carbons attached to the hydroxyl and nitro groups.

  • IR (KBr, cm⁻¹): Characteristic absorption bands for the hydroxyl group (broad, ~3200-3500 cm⁻¹), the nitrile group (~2230 cm⁻¹), and the nitro group (~1530 and ~1350 cm⁻¹).

  • Mass Spectrometry (ESI-MS): [M-H]⁻ at m/z 163.01.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagents: Concentrated acids and cyanide salts are highly corrosive and toxic. Handle with extreme care and follow all institutional safety protocols.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Cyanide waste requires special handling and neutralization procedures.

Conclusion

The synthesis of this compound derivatives can be successfully achieved through the strategic application of well-established organic reactions. The direct nitration of 3-hydroxybenzonitrile offers a more direct route, while the multi-step synthesis involving a Sandmeyer reaction provides greater flexibility and control over the substitution pattern. The choice of the optimal synthetic route will be dictated by the specific research goals and available resources. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of these important chemical entities.

References

  • Study.com. (n.d.). Starting with 3-nitroaniline, show how to prepare 3-Hydroxybenzonitrile.
  • Wikipedia. (2024). Sandmeyer reaction.
  • L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13862423, this compound.

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Application Notes and Protocols for the Analytical Characterization of 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 3-Hydroxy-2-nitrobenzonitrile, a key intermediate in pharmaceutical and fine chemical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies for techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Introduction: The Importance of Rigorous Characterization

This compound (C₇H₄N₂O₃, Molar Mass: 164.12 g/mol ) is an aromatic compound whose utility as a synthetic building block is dictated by its purity and structural integrity.[1] The presence of hydroxyl (-OH), nitro (-NO₂), and nitrile (-C≡N) functional groups provides multiple reaction sites, but also introduces the potential for isomeric impurities and byproducts during synthesis. For instance, the nitration of 3-hydroxybenzonitrile can potentially yield various isomers, making the confirmation of the substitution pattern crucial.

Therefore, a multi-faceted analytical approach is not merely a quality control measure but a fundamental necessity to ensure the reliability and reproducibility of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides exemplary protocols, based on established methods for structurally similar compounds, to empower researchers to confidently characterize this compound.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the cornerstone for assessing the purity of this compound due to its high resolution and sensitivity for non-volatile and thermally labile compounds.[2] A reversed-phase method is typically employed for compounds of this polarity.

The "Why": Causality in HPLC Method Design

The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the moderately polar this compound through hydrophobic interactions with the benzene ring. The mobile phase, a mixture of a polar organic solvent (acetonitrile) and a buffered aqueous solution, allows for the elution of the analyte. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks. The buffer (e.g., phosphate or acetate) is crucial for maintaining a consistent pH, which in turn ensures reproducible retention times by keeping the phenolic hydroxyl group in a consistent ionization state.[3] UV detection is ideal due to the presence of the aromatic ring and nitro group, which are strong chromophores.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Acetonitrile/Water) D Equilibrate HPLC System A->D B Prepare Standard Solution (0.1 mg/mL in Diluent) F Inject Standard (Duplicate) B->F C Prepare Sample Solution (0.5 mg/mL in Diluent) G Inject Sample C->G E Inject Blank (Diluent) D->E E->F F->G H Integrate Peak Areas G->H I Calculate Purity (% Area Normalization) H->I

Caption: Workflow for HPLC Purity Analysis.

Detailed Protocol for HPLC Analysis

Objective: To determine the purity of a this compound sample by area normalization and to identify potential impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table. Filter and degas both mobile phases before use to prevent pump blockages and baseline noise.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the test sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Analysis: Inject the sample solution in duplicate.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area normalization method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Trustworthiness through Validation: This protocol incorporates system suitability tests, which are a cornerstone of a self-validating system. Consistent performance in these tests ensures the reliability of the analytical results. For full validation, as per ICH Q2(R1) guidelines, parameters such as accuracy, precision, specificity, linearity, and range should be established.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS): Identification of Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and volatile byproducts from the synthesis of this compound.

The "Why": Rationale for GC-MS Parameters

The use of a capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) is standard for the analysis of a wide range of organic compounds.[6] The temperature programming of the GC oven allows for the separation of compounds with different boiling points. Electron Ionization (EI) is a common and robust ionization technique that generates a reproducible fragmentation pattern, which acts as a "fingerprint" for a given compound, allowing for its identification by comparison to a spectral library (e.g., NIST).[7][8]

GC-MS Analytical Workflow

GCMS_Workflow A Sample Preparation (Dissolve in Volatile Solvent) B Injection into GC A->B C Separation in Capillary Column B->C D Ionization (EI) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Acquisition (Total Ion Chromatogram) F->G H Spectral Library Search & Identification G->H

Caption: GC-MS Analytical Workflow.

Detailed Protocol for GC-MS Analysis

Objective: To identify volatile impurities in a this compound sample.

Parameter Condition
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Oven Program Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-500

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis:

    • Set up the GC-MS system with the parameters listed in the table.

    • Inject a solvent blank to check for system contamination.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks other than the solvent and the main component.

    • For each impurity peak, obtain the mass spectrum.

    • Compare the obtained mass spectrum with a spectral library (e.g., NIST) for identification. The presence of the molecular ion and characteristic fragments for aromatic nitro compounds (e.g., loss of NO₂, NO, and HCN) should be investigated.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and substitution pattern of this compound.

The "Why": Interpreting NMR Spectra

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing nitro and nitrile groups will deshield the aromatic protons, causing them to appear at higher chemical shifts (downfield).[11] The hydroxyl group can be either electron-donating or -withdrawing depending on resonance and inductive effects. The splitting patterns (coupling) between adjacent protons provide information about their relative positions on the ring. The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The carbons attached to the electron-withdrawing groups will be shifted downfield.[12][13]

Detailed Protocol for NMR Analysis

Objective: To confirm the chemical structure of this compound.

Parameter ¹H NMR ¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆ or CDCl₃DMSO-d₆ or CDCl₃
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Concentration 5-10 mg in 0.6-0.7 mL20-50 mg in 0.6-0.7 mL

Procedure:

  • Sample Preparation: Prepare the sample by dissolving it in the deuterated solvent in a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

  • Data Analysis and Expected Signals:

    • ¹H NMR: Expect a complex multiplet in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The hydroxyl proton will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

    • ¹³C NMR: Expect seven distinct signals: one for the nitrile carbon (~115-120 ppm), and six for the aromatic carbons (in the range of 110-160 ppm). The carbon bearing the hydroxyl group will be shifted downfield, as will the carbon attached to the nitro group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

The "Why": Characteristic Vibrational Frequencies

Each functional group in this compound has a characteristic vibrational frequency in the infrared spectrum. The nitrile group (-C≡N) exhibits a sharp, intense absorption around 2220-2240 cm⁻¹. The nitro group (-NO₂) shows two strong absorptions corresponding to asymmetric and symmetric stretching, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The hydroxyl group (-OH) will appear as a broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.[14][15][16]

Detailed Protocol for FTIR Analysis

Objective: To confirm the presence of the key functional groups in this compound.

Procedure (using Attenuated Total Reflectance - ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the nitrile, nitro, hydroxyl, and aromatic C-H functional groups at their expected frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for confirming the presence of chromophores.

The "Why": Electronic Transitions

The aromatic ring, nitrile, and nitro groups in this compound constitute a conjugated system that absorbs UV radiation, resulting in π → π* transitions. The presence of these chromophores makes the compound suitable for analysis by UV-Vis spectroscopy.

Detailed Protocol for UV-Vis Analysis

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) to achieve an absorbance between 0.1 and 1.

  • Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.

  • Data Acquisition: Scan the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the λmax from the resulting spectrum. For similar aromatic nitro compounds, λmax values are often observed in the 250-350 nm range.

Summary and Conclusion

The comprehensive analytical characterization of this compound is essential for its successful application in research and development. The suite of techniques described in this guide—HPLC for purity, GC-MS for volatile impurities, NMR for definitive structure elucidation, and FTIR and UV-Vis for functional group confirmation—provides a robust framework for ensuring the quality and identity of this important chemical intermediate. By understanding the principles behind each method and adhering to systematic protocols, researchers can generate reliable and reproducible data, thereby upholding the principles of scientific integrity.

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Application Notes and Protocols for the Analysis of 3-Hydroxy-2-nitrobenzonitrile by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-2-nitrobenzonitrile is an aromatic organic compound featuring hydroxyl, nitro, and nitrile functional groups. Its chemical structure, C₇H₄N₂O₃, and molecular weight of 164.12 g/mol , confer distinct physicochemical properties that are critical for the development of analytical methodologies.[1][2] The presence of polar functional groups and an aromatic ring system makes this molecule a subject of interest in various research domains, including pharmaceutical development and materials science, where precise characterization and quantification are paramount. This guide provides in-depth application notes and detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools for accurate and reproducible analysis.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For a polar aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.[3][4] This approach utilizes a nonpolar stationary phase and a polar mobile phase, allowing for the effective retention and separation of polar analytes.

Causality Behind Experimental Choices in HPLC Method Development

The selection of HPLC parameters is a critical process aimed at achieving optimal separation with good peak shape, resolution, and sensitivity.

  • Stationary Phase: A C18 (octadecylsilane) column is a versatile and widely used stationary phase in RP-HPLC, offering excellent hydrophobic retention for a broad range of molecules. For highly polar analytes, "phase collapse" or "dewetting" can occur with highly aqueous mobile phases, leading to poor and irreproducible retention.[3] To mitigate this, a polar-endcapped or polar-embedded C18 column is recommended. These columns incorporate polar groups within the alkyl chains or at the terminus, which helps to maintain a hydrated stationary phase surface even with high water content in the mobile phase, ensuring robust and reproducible retention for polar compounds like this compound.[5]

  • Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile or methanol, is standard for RP-HPLC.[6] Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths.[7] The inclusion of a small percentage of acid, such as formic acid or acetic acid, in the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl group (pKa ~7-10) on the analyte, thereby reducing peak tailing.[7]

  • Detection Wavelength: The aromatic nature of this compound suggests strong UV absorbance. A diode array detector (DAD) or a UV-Vis detector can be used. To determine the optimal wavelength for maximum sensitivity, a UV-Vis spectrum of the analyte should be recorded. Typically, aromatic compounds exhibit strong absorbance around 254 nm.[8] Scanning from 190-400 nm will identify the absorbance maxima (λmax).[9]

HPLC Experimental Workflow

The logical flow for developing and running an HPLC analysis for this compound is outlined below.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Setup & Analysis cluster_data Data Processing & Analysis SamplePrep 1. Prepare Stock Solution (1 mg/mL in Acetonitrile) WorkingStd 2. Prepare Working Standards (Dilute stock with mobile phase) SamplePrep->WorkingStd MobilePhase 3. Prepare Mobile Phase (e.g., ACN:Water with 0.1% Formic Acid) WorkingStd->MobilePhase Degas 4. Degas & Sonicate Mobile Phase MobilePhase->Degas Equilibrate 5. Equilibrate Column (with initial mobile phase) Degas->Equilibrate Inject 6. Inject Sample (10 µL) Equilibrate->Inject Separate 7. Chromatographic Separation (Gradient or Isocratic Elution) Inject->Separate Detect 8. UV Detection (at λmax) Separate->Detect Integrate 9. Integrate Peak Area Detect->Integrate Calibrate 10. Construct Calibration Curve Integrate->Calibrate Quantify 11. Quantify Analyte Calibrate->Quantify

Caption: HPLC analysis workflow for this compound.

Detailed HPLC Protocol

1. Instrumentation and Reagents

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 polar-endcapped analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (ACS grade or higher).

  • This compound reference standard (>99% purity).

2. Sample and Mobile Phase Preparation [10][11][12]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range. Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove particulates and protect the column.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration before use.

3. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18 Polar-Endcapped, 250 x 4.6 mm, 5 µmProvides good retention for polar analytes and prevents phase collapse with highly aqueous mobile phases.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier. Formic acid improves peak shape for the acidic phenol group.
Gradient 0-2 min: 20% B2-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B (re-equilibration)A gradient elution is suitable for separating the analyte from potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection DAD/UV at λmax (determine by scan, start at 254 nm)Ensures maximum sensitivity for the analyte. A DAD allows for peak purity analysis.[8]

4. Data Analysis

  • Identify the peak for this compound based on its retention time from the standard injection.

  • Integrate the peak area of the analyte in both standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR are essential for confirming the identity and purity of this compound.

Causality Behind Experimental Choices in NMR Analysis
  • Deuterated Solvent Selection: The choice of a deuterated solvent is the most critical step in preparing an NMR sample.[13][14][15] The solvent must dissolve the analyte and should not have signals that overlap with the analyte's resonances.[16] For this compound, its polar nature suggests the use of polar deuterated solvents.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent choice for polar compounds, it will readily dissolve the analyte. The broad hydroxyl proton signal will be observable and can exchange with residual water in the solvent.

    • Methanol-d₄ (CD₃OD): Another good polar solvent. However, the hydroxyl proton of the analyte will exchange with the deuterium of the solvent's hydroxyl group, causing the -OH signal to disappear from the ¹H NMR spectrum. This can be a useful diagnostic experiment.

    • Chloroform-d (CDCl₃): While a common NMR solvent, it may not be polar enough to dissolve this compound sufficiently.[14][16]

  • ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the aromatic protons and the hydroxyl proton. The electron-withdrawing nitro and nitrile groups will deshield the aromatic protons, causing them to appear at a higher chemical shift (downfield).[17]

  • ¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The aromatic carbons, the nitrile carbon, and the carbons attached to the hydroxyl and nitro groups will all have characteristic chemical shifts.[18]

NMR Experimental Workflow

The process for preparing and analyzing a sample by NMR is systematic and focused on obtaining high-quality spectral data.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_nmr Data Processing & Interpretation Weigh 1. Weigh Sample (5-10 mg) Dissolve 2. Dissolve in Deuterated Solvent (e.g., DMSO-d₆, ~0.7 mL) Weigh->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer Tune 4. Insert Sample & Tune Probe Transfer->Tune Lock 5. Lock on Deuterium Signal Tune->Lock Shim 6. Shim for Homogeneity Lock->Shim AcquireH1 7. Acquire ¹H Spectrum Shim->AcquireH1 AcquireC13 8. Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process 9. Fourier Transform & Phase Correction AcquireC13->Process Reference 10. Reference Spectra (to residual solvent peak) Process->Reference IntegrateH1 11. Integrate ¹H Signals Reference->IntegrateH1 Assign 12. Assign Signals & Interpret Structure IntegrateH1->Assign

Caption: NMR analysis workflow for this compound.

Detailed NMR Protocol

1. Instrumentation and Reagents

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (DMSO-d₆ is recommended).

  • This compound sample.

2. Sample Preparation

  • Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Gently agitate or vortex the vial until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard to produce a spectrum with single lines for each carbon.

4. Data Processing and Interpretation

  • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale. For the ¹H spectrum in DMSO-d₆, the residual solvent peak is at ~2.50 ppm. For the ¹³C spectrum, the DMSO-d₆ signal appears as a septet at ~39.52 ppm.[13]

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

  • Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure based on their chemical shifts, multiplicities (for ¹H), and integration values.

Expected NMR Spectral Data
Parameter ¹H NMR (in DMSO-d₆) ¹³C NMR (in DMSO-d₆)
Aromatic Protons ~7.0 - 8.5 ppm (3H, complex multiplet)~110 - 160 ppm (6 signals for aromatic carbons)
Hydroxyl Proton Variable, broad singlet (1H)Not applicable
Nitrile Carbon Not applicable~115 - 120 ppm (1 signal)
Carbon attached to -OH Not applicable~150 - 160 ppm (1 signal)
Carbon attached to -NO₂ Not applicable~140 - 150 ppm (1 signal)

Note: The exact chemical shifts are predictions based on the effects of the substituents on the benzene ring. The electron-withdrawing nitro and nitrile groups will cause the aromatic protons and carbons to shift downfield (to higher ppm values).[17][19]

Conclusion

The protocols detailed in this guide provide a comprehensive framework for the robust analysis of this compound using HPLC and NMR spectroscopy. The HPLC method offers a reliable approach for quantification and purity assessment, while NMR spectroscopy serves as a definitive tool for structural confirmation. By understanding the rationale behind the selection of experimental parameters, researchers can adapt and optimize these methods for their specific applications, ensuring data of the highest quality and integrity in their scientific endeavors.

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The Strategic Utility of 3-Hydroxy-2-nitrobenzonitrile in the Synthesis of Bioactive Heterocyclic Scaffolds: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Hydroxy-2-nitrobenzonitrile emerges as a highly versatile and powerful building block for the synthesis of a diverse array of heterocyclic compounds. Its unique trifunctional arrangement—a nucleophilic hydroxyl group, an electrophilic nitrile, and a reactive nitro group ortho to the nitrile—offers a rich platform for a multitude of cyclization strategies. This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems, complete with detailed mechanistic insights and robust experimental protocols.

The Synthetic Potential of this compound: A Trifecta of Reactivity

The synthetic utility of this compound is rooted in the distinct and synergistic reactivity of its three functional groups. The hydroxyl group can act as a nucleophile, the nitrile group as an electrophile or a precursor to other functional groups, and the nitro group can serve as a potent electron-withdrawing group, a directing group, or a precursor to an amino group, which can then participate in cyclization reactions. This combination allows for the construction of various fused heterocyclic systems, which are prevalent in numerous pharmaceuticals and biologically active compounds[1].

Synthesis of Benzofuran Derivatives: Leveraging Intramolecular Cyclization

Benzofurans are a prominent class of heterocyclic compounds with a wide range of biological activities. This compound can be strategically employed in the synthesis of functionalized benzofurans, particularly those bearing an amino group at the 3-position.

Mechanistic Rationale: The Thorpe-Ziegler Approach

A plausible and efficient route to 3-aminobenzofuran derivatives from this compound involves an initial O-alkylation of the phenolic hydroxyl group with an α-halo compound, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization. The Thorpe-Ziegler reaction is a classic method for the formation of a carbon-carbon bond via the intramolecular condensation of two nitrile groups[1][2][3]. In this case, the reaction proceeds between the original nitrile and a nitrile introduced during the alkylation step.

The reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups, creating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, forming a cyclic imine anion. Subsequent protonation and tautomerization lead to the formation of a stable enamine, which in this case is the 3-aminobenzofuran scaffold.

Visualizing the Pathway: Benzofuran Synthesis

benzofuran_synthesis start This compound intermediate1 O-Alkylated Intermediate start->intermediate1  α-haloacetonitrile, Base (e.g., K2CO3) intermediate2 Carbanion Formation intermediate1->intermediate2  Strong Base (e.g., NaH) intermediate3 Cyclic Imine Anion intermediate2->intermediate3  Intramolecular  Nucleophilic Attack product 3-Amino-4-nitrobenzofuran Derivative intermediate3->product  Protonation &  Tautomerization

Caption: Proposed workflow for the synthesis of 3-aminobenzofuran derivatives.

Experimental Protocol: Synthesis of 3-Amino-4-nitrobenzofuran-2-carboxamide

This protocol is adapted from established methodologies for the synthesis of related benzofuran systems.

Step 1: O-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-alkylated product.

Step 2: Intramolecular Thorpe-Ziegler Cyclization

  • Dissolve the crude O-alkylated intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

  • To this solution, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-4-nitrobenzofuran-2-carboxamide.

Reagent/SolventMolar Ratio/ConcentrationKey Role
This compound1.0 eqStarting Material
Chloroacetonitrile1.2 eqAlkylating Agent
Potassium Carbonate1.5 eqBase for O-alkylation
DMF-Solvent for O-alkylation
Sodium Hydride1.2 eqBase for Cyclization
THF-Solvent for Cyclization

Synthesis of Benzisoxazole Derivatives: A [3+2] Cycloaddition Approach

Benzisoxazoles are another class of heterocyclic compounds with significant pharmacological importance, found in antipsychotic, antitumor, and anticonvulsant drugs[4]. The synthesis of benzisoxazoles can be achieved from this compound through a [3+2] cycloaddition reaction.

Mechanistic Rationale: In Situ Generation of Reactive Intermediates

This synthetic strategy involves the in situ generation of a nitrile oxide from an appropriate precursor and its subsequent [3+2] cycloaddition with a benzyne, also generated in situ. While not directly utilizing this compound as the benzyne precursor, this method highlights a powerful approach for constructing the benzisoxazole core where a substituted benzonitrile could potentially be employed. A more direct route would involve the intramolecular cyclization of an appropriate derivative of this compound.

An alternative and more direct approach involves the cyclization of an O-aryl oxime derived from a related salicylaldehyde. However, starting from this compound, a potential pathway involves the reduction of the nitro group to a hydroxylamine, followed by intramolecular cyclization with the nitrile.

Visualizing the Pathway: Benzisoxazole Synthesis

benzisoxazole_synthesis start This compound intermediate1 Hydroxylamine Intermediate start->intermediate1  Selective Reduction  (e.g., Zn/NH4Cl) product 4-Hydroxy-1,2-benzisoxazol-3-amine intermediate1->product  Intramolecular  Cyclization (Base or Acid Catalyzed)

Caption: Proposed workflow for the synthesis of benzisoxazole derivatives.

Experimental Protocol: Proposed Synthesis of 4-Hydroxy-1,2-benzisoxazol-3-amine

This is a proposed protocol based on established methods for the reduction of nitroarenes and subsequent cyclization.

  • In a round-bottom flask, suspend this compound (1.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • To this stirred suspension, add zinc dust (3.0 eq) portion-wise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add a suitable base (e.g., sodium bicarbonate) or a mild acid to catalyze the cyclization, and stir at room temperature or with gentle heating.

  • Monitor the cyclization by TLC.

  • Once the cyclization is complete, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the desired 4-hydroxy-1,2-benzisoxazol-3-amine.

Reagent/SolventMolar Ratio/ConcentrationKey Role
This compound1.0 eqStarting Material
Zinc Dust3.0 eqReducing Agent
Ammonium Chloride3.0 eqProton Source for Reduction
Ethanol/Water-Solvent System

Synthesis of Quinolines and Quinoxalines: Expanding the Heterocyclic Landscape

The presence of the nitro group in this compound opens up possibilities for the synthesis of nitrogen-containing six-membered heterocycles like quinolines and quinoxalines.

Mechanistic Rationale: Reductive Cyclization Strategies

The synthesis of quinolines can be achieved through a domino nitro reduction-Friedländer heterocyclization. This involves the in situ reduction of the nitro group to an amino group, which then participates in a condensation and cyclization reaction with a suitable carbonyl partner[5]. The nitrile group in the starting material would likely need to be converted to a carbonyl or related group prior to this sequence.

For the synthesis of quinoxalines, a common method is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[6][7][8]. To utilize this compound for this purpose, a synthetic route would first involve the reduction of the nitro group to an amine and the introduction of a second amino group ortho to it.

Visualizing the Pathway: Proposed Quinoxaline Synthesis

quinoxaline_synthesis start This compound intermediate1 2-Amino-3-hydroxybenzonitrile start->intermediate1  Reduction (e.g., Fe/AcOH) intermediate2 2,3-Diaminobenzonitrile Derivative intermediate1->intermediate2  Nitration followed by Reduction product Functionalized Quinoxaline intermediate2->product  Condensation with  1,2-dicarbonyl compound

Caption: A conceptual multi-step workflow for quinoxaline synthesis.

Experimental Protocol: Synthesis of 2-Amino-3-hydroxybenzonitrile (Key Intermediate)

This protocol describes the crucial first step of reducing the nitro group, which is a gateway to various nitrogen-containing heterocycles.

  • To a stirred suspension of iron powder (Fe, 5.0 eq) in glacial acetic acid (AcOH), heat the mixture to 60-70 °C.

  • Add a solution of this compound (1.0 eq) in glacial acetic acid dropwise to the heated suspension.

  • After the addition is complete, continue stirring at this temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the iron salts.

  • Wash the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-amino-3-hydroxybenzonitrile.

Reagent/SolventMolar Ratio/ConcentrationKey Role
This compound1.0 eqStarting Material
Iron Powder5.0 eqReducing Agent
Glacial Acetic Acid-Solvent and Proton Source

Conclusion and Future Perspectives

This compound is a starting material with significant, yet not fully exploited, potential in heterocyclic synthesis. The strategic interplay of its functional groups allows for the rational design of synthetic routes to valuable scaffolds such as benzofurans, benzisoxazoles, quinolines, and quinoxalines. The protocols detailed herein, based on established and robust chemical transformations, provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. Future research in this area could focus on the development of novel one-pot, multi-component reactions starting from this compound to further enhance synthetic efficiency and expand the accessible chemical space of bioactive heterocyclic compounds.

References

  • Chen, G., Liu, H., Li, S., Tang, Y., Lu, P., Xu, K., & Zhang, Y. (2017). An efficient and facile PPh3-mediated Barbier-Grignard-type reaction provides various 3-aryl or alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides in good yields. Organic Letters, 19(7), 1792–1795.
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  • ResearchGate. (n.d.). Different schematic routes to synthesize benzofurans.
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  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 61(2), 133-167.
  • Pericherla, K., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6157-6165.
  • ResearchGate. (n.d.). The Synthesis of 3-Arylquinolines from o -Nitrobenzaldehydes and β -Nitrostyrenes via an Iron-Promoted Reductive Cyclization.
  • Wang, C., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12(48), 31235-31239.
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Application Notes & Protocols: 3-Hydroxy-2-nitrobenzonitrile as a Versatile Precursor in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following guide details the prospective applications of 3-Hydroxy-2-nitrobenzonitrile in material science. While this molecule is recognized for its biological activity, its direct application in materials is an emerging area. This document, therefore, serves as a forward-looking technical guide for researchers, leveraging the known reactivity of its constituent functional groups—hydroxyl, nitro, and nitrile—to forecast its potential as a building block for high-performance polymers and functional materials. The protocols provided are based on established chemical principles and analogous systems, designed to be a validated starting point for innovation.

Introduction: A Trifunctional Building Block for Material Science

This compound is a unique aromatic compound featuring three distinct functional groups on a single benzene ring. This trifunctional nature makes it a highly promising, yet underexplored, precursor for a new generation of advanced materials.

  • Phenolic Hydroxyl (-OH) Group: Acts as a nucleophile, enabling reactions with epoxides and participation in condensation polymerizations. It provides a site for grafting the molecule onto various polymer backbones.

  • Nitro (-NO₂) Group: A versatile functional group that can be readily reduced to a primary amine (-NH₂), a cornerstone of polyamide and polyimide chemistry. Its electron-withdrawing nature also influences the molecule's overall reactivity and can be leveraged to tune the electronic properties of resulting materials.

  • Nitrile (-CN) Group: Can be hydrolyzed to a carboxylic acid (-COOH), another key functional group for condensation polymerization. The nitrile group itself is highly polar and can participate in cycloaddition reactions or coordinate with metal centers.

This guide outlines the synthesis of this compound and explores its potential application as a precursor for (I) high-performance aromatic polyamides, (II) a functional modifier for epoxy resins, and (III) a ligand for the synthesis of novel Metal-Organic Frameworks (MOFs).

Synthesis of this compound

The synthesis of this compound can be achieved via the regioselective nitration of a suitable precursor. One plausible route starts from 3,4-dihydroxybenzonitrile, where the hydroxyl groups direct the electrophilic nitration.[1]

Protocol 2.1: Synthesis via Nitration of 3,4-Dihydroxybenzonitrile

Principle: This protocol describes the selective nitration of 3,4-dihydroxybenzonitrile. The two hydroxyl groups are strong activating groups and direct electrophiles to the ortho and para positions. Position 2 is ortho to the hydroxyl at C1 and meta to the hydroxyl at C2, making it a likely site for substitution. Careful control of reaction conditions (temperature, concentration of nitric acid) is crucial to favor mono-nitration and prevent over-oxidation of the catechol ring.

Materials:

  • 3,4-Dihydroxybenzonitrile (CAS 17345-61-8)[2][3]

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 10.0 g of 3,4-dihydroxybenzonitrile in 100 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add 5.0 mL of concentrated nitric acid to 20 mL of glacial acetic acid, while keeping the mixture cooled in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 3,4-dihydroxybenzonitrile over 30-45 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Neutralization & Extraction: Allow the ice to melt. If the solution is still acidic, carefully neutralize it with a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing & Drying: Combine the organic extracts and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Application I: Precursor for High-Performance Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. This compound can be chemically transformed into a novel amino-hydroxy-carboxylic acid monomer, a building block for functional polyamides.

Workflow for Polyamide Monomer Synthesis

The conversion involves a two-step chemical modification of the starting material.

G A This compound B Step 1: Nitro Group Reduction (e.g., SnCl2 / HCl) A->B C 3-Amino-2-hydroxybenzonitrile B->C D Step 2: Nitrile Hydrolysis (e.g., H2SO4 / H2O, Reflux) C->D E 3-Amino-2-hydroxybenzoic Acid (Polyamide Monomer) D->E F Step 3: Polycondensation (Heat, -H2O) E->F G Functional Aromatic Polyamide F->G

Fig 1. Synthetic pathway from this compound to a functional polyamide.
Protocol 3.1: Synthesis of 3-Amino-2-hydroxybenzoic Acid Monomer

Step A: Reduction of the Nitro Group Principle: The aromatic nitro group is selectively reduced to a primary amine using tin(II) chloride in an acidic medium. This method is well-suited for substrates with other reducible groups like nitriles, which are generally stable under these conditions.[4][5][6]

Materials:

  • This compound (from Protocol 2.1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (5 M)

  • Ethyl Acetate

Procedure:

  • In a 500 mL round-bottom flask, dissolve 10.0 g of this compound in 150 mL of ethanol.

  • Add 45.0 g of SnCl₂·2H₂O to the solution.

  • Heat the mixture to reflux (approx. 80 °C) using a heating mantle.

  • Slowly add 50 mL of concentrated HCl dropwise via a dropping funnel. The reaction is exothermic.

  • After the addition, maintain the reflux for 3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully basify by adding 5 M NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Extract the filtrate with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield 3-Amino-2-hydroxybenzonitrile.

Step B: Hydrolysis of the Nitrile Group Principle: The nitrile group is hydrolyzed to a carboxylic acid under strong acidic conditions by heating under reflux. The amide is formed as an intermediate which is subsequently hydrolyzed to the carboxylic acid.[7]

Materials:

  • 3-Amino-2-hydroxybenzonitrile (from Step A)

  • Sulfuric Acid (70% v/v)

  • Deionized Water

Procedure:

  • Place the crude 3-Amino-2-hydroxybenzonitrile into a 250 mL round-bottom flask.

  • Add 100 mL of 70% aqueous sulfuric acid.

  • Heat the mixture to reflux (approx. 160 °C) for 6-8 hours.

  • Cool the reaction mixture in an ice bath. The product, 3-Amino-2-hydroxybenzoic acid, should precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the monomer in a vacuum oven at 60 °C.

Protocol 3.2: Synthesis of Aromatic Polyamide

Principle: Amino-carboxylic acids can undergo self-condensation polymerization at high temperatures to form polyamides, with the elimination of water.[8][9][10]

Procedure:

  • Place 5.0 g of purified 3-Amino-2-hydroxybenzoic acid into a polymerization tube equipped with a nitrogen inlet and a mechanical stirrer.

  • Heat the tube in a sand bath to 200-220 °C under a slow stream of nitrogen.

  • As the monomer melts and water begins to evolve, increase the temperature to 250-280 °C over 2 hours.

  • Continue heating for an additional 4-6 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.

  • Cool the reaction to room temperature. The resulting solid polyamide can be dissolved in a suitable solvent (e.g., NMP, DMAc) for characterization or film casting.

PropertyRepresentative Value for Aromatic PolyamidesReference
Glass Transition Temp. (Tg)240 - 300 °C[11]
10% Weight Loss Temp. (TGA)> 450 °C (in N₂)[11]
Tensile Strength75 - 95 MPa[11]
SolubilitySoluble in polar aprotic solvents (DMAc, NMP)[12]

Application II: Functional Modifier for Epoxy Resins

The phenolic hydroxyl group of this compound can be used to modify epoxy resins. It can react with epoxide rings, incorporating the nitro- and cyano-functionalized aromatic ring into the crosslinked polymer network. This can potentially enhance thermal stability, chemical resistance, and modify the dielectric properties of the cured resin.

Workflow for Epoxy Resin Modification

G cluster_0 Reactants A Epoxy Prepolymer (e.g., DGEBA) D Mixing & Heating A->D B This compound (Reactive Modifier) B->D C Curing Agent (e.g., Diamine) C->D E Crosslinked Network D->E

Fig 2. Workflow for curing epoxy resin with this compound as a modifier.
Protocol 4.1: Curing of Epoxy Resin with this compound

Principle: The phenolic hydroxyl group undergoes a nucleophilic addition reaction with the epoxy group, opening the ring and forming an ether linkage and a secondary hydroxyl group. This reaction is typically catalyzed by a tertiary amine or occurs at elevated temperatures. The primary curing reaction is achieved with a standard hardener.[13]

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EEW ~180 g/eq)

  • This compound

  • Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane, DDM)

  • Tertiary amine catalyst (e.g., 2-Methylimidazole, optional)

  • Acetone (for viscosity reduction, optional)

Procedure:

  • Formulation Calculation: Calculate the required amounts of epoxy resin, curing agent, and modifier. A typical formulation might involve replacing 10-20% of the standard phenolic component (like Bisphenol A) with this compound on a molar equivalent basis.

  • Premixing: In a beaker, heat the DGEBA resin to 80 °C to reduce its viscosity.

  • Add the calculated amount of this compound to the warm resin and stir until a homogeneous solution is obtained.

  • Cool the mixture to ~60 °C and add the amine curing agent (DDM). Stir thoroughly for 5-10 minutes until the hardener is completely dissolved. If using a catalyst, add it at this stage.

  • Degassing: Place the mixture in a vacuum oven at 60 °C for 15-20 minutes to remove any entrapped air bubbles.

  • Curing: Pour the bubble-free mixture into a preheated mold. Cure the resin using a staged heating cycle, for example:

    • 1 hour at 120 °C

    • 2 hours at 150 °C

    • Post-cure for 1 hour at 180 °C

  • Cooling: Allow the mold to cool slowly to room temperature to prevent thermal stress before demolding the cured part.

PropertyStandard Epoxy ResinEpoxy Modified with Phenolic Cpd.Reference
Glass Transition Temp. (Tg)120 - 150 °C140 - 180 °C[14]
Thermal Stability (TGA)~350 °C> 370 °C[15]
Water AbsorptionModerateLow

Application III: Ligand for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. By hydrolyzing the nitrile group of this compound to a carboxylic acid, it can be used as a functionalized ligand for synthesizing novel MOFs. The pendant nitro and hydroxyl groups within the MOF pores could offer sites for post-synthetic modification or selective guest adsorption.

Workflow for MOF Synthesis

G cluster_0 Reactants A 3-Hydroxy-2-nitrobenzoic Acid (Organic Ligand) D Solvothermal Reaction (Sealed Vessel, Heat) A->D B Metal Salt (e.g., Zn(NO3)2·6H2O) B->D C Solvent (e.g., DMF) C->D E Crystalline MOF D->E

Fig 3. General workflow for the solvothermal synthesis of a MOF.
Protocol 5.1: Solvothermal Synthesis of a Functionalized MOF

Principle: This protocol describes a typical solvothermal synthesis where the organic ligand and a metal salt are dissolved in a high-boiling point solvent and heated in a sealed container. Under these conditions, the components self-assemble into a crystalline framework.[1][16][17]

Materials:

  • 3-Hydroxy-2-nitrobenzoic acid (prepared by hydrolysis of this compound)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Ligand Preparation: First, hydrolyze this compound to 3-Hydroxy-2-nitrobenzoic acid using a protocol similar to 3.1 Step B.

  • Reaction Mixture: In a 20 mL glass vial, dissolve 50 mg of 3-Hydroxy-2-nitrobenzoic acid and 80 mg of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Sealing and Heating: Cap the vial tightly and place it inside a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at 110 °C for 48 hours.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. Harvest the resulting crystals by decanting the mother liquor.

  • Washing: Wash the crystals by immersing them in fresh DMF for 24 hours to remove unreacted starting materials, then exchange the DMF with ethanol over another 24 hours.

  • Activation: Decant the ethanol and activate the MOF by heating the crystals under vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.

PropertyRepresentative Value for Carboxylate-Based MOFsReference
BET Surface Area500 - 2500 m²/g[1]
Pore Volume0.3 - 1.0 cm³/g[16]
Thermal Stability (TGA)Stable up to 300 - 450 °C[18]

References

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Application Notes and Protocols for Cell-Based Assays Involving 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 3-Hydroxy-2-nitrobenzonitrile in cell-based assays. We delve into the theoretical underpinnings of its potential anti-cancer activities and provide detailed, field-proven protocols for investigating its effects on cell proliferation, apoptosis, and key signaling pathways. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.

Introduction to this compound

This compound is a small organic molecule with the chemical formula C₇H₄N₂O₃[1]. While comprehensive peer-reviewed studies on its specific mechanism of action are emerging, preliminary data suggests that it may possess anti-neoplastic properties. It has been proposed that this compound inhibits the proliferation of tumor cells and induces programmed cell death (apoptosis). The core of its purported mechanism involves the inhibition of DNA synthesis, a critical process for rapidly dividing cancer cells.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₄N₂O₃[1]
Molecular Weight 164.12 g/mol [1]
CAS Number 129298-23-3[1]
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as DMSO and ethanol

Given its potential to interfere with fundamental cellular processes, it is crucial to employ a battery of well-controlled cell-based assays to elucidate its precise biological effects and mechanism of action. This guide will focus on three key areas of investigation:

  • Cell Viability and Proliferation: To quantify the dose-dependent effect of the compound on cancer cell growth.

  • Induction of Apoptosis: To confirm the mode of cell death induced by the compound.

  • Modulation of Cell Signaling: To explore a potential mechanism of action by investigating the MAPK/ERK signaling pathway, a central regulator of cell proliferation and survival.[2][3]

Rationale for Mechanistic Investigation: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[3] The MAPK/ERK pathway is frequently hyperactivated in various cancers due to mutations in upstream components like RAS or RAF, leading to uncontrolled cell growth and evasion of apoptosis.[3] This makes the MAPK/ERK pathway a prime target for anti-cancer drug development.[2][4][5]

Given that this compound is reported to inhibit cell proliferation, a logical next step is to investigate its effect on this key regulatory pathway. A reduction in the phosphorylation of ERK1/2 (p-ERK), the final kinase in this cascade, would provide strong evidence for the compound's mechanism of action.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates p_ERK p-ERK1/2 ERK->p_ERK Active Form Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) p_ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cell Proliferation, Survival, Differentiation Gene_Expression->Cellular_Response

Figure 2: Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Detection using Caspase-3/7 Activity Assay

Principle: A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. [6]This protocol utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3/7. [7][8]The cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity. [7][8] Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • White, opaque 96-well plates

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white, opaque 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours.

    • Treat cells with this compound at concentrations around the predetermined IC₅₀ value, including a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for a suitable time to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [8]Allow it to equilibrate to room temperature before use.

  • Lysis and Caspase Activity Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. [8] * Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light. [8]4. Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

  • Express the data as fold change in caspase activity relative to the vehicle-treated control cells.

  • Perform statistical analysis to determine the significance of the observed changes.

Protocol 3: Analysis of ERK1/2 Phosphorylation by Western Blot

Principle: Western blotting is used to detect the levels of a specific protein in a complex mixture. To assess the activation of the MAPK/ERK pathway, we will measure the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to the total amount of ERK1/2 protein. A decrease in the p-ERK/total ERK ratio upon treatment with this compound would indicate an inhibitory effect on the pathway. [9] Materials:

  • Cancer cell line of interest

  • Complete culture medium and serum-free medium

  • This compound

  • DMSO

  • Growth factor (e.g., EGF or PDGF) for pathway stimulation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-p-ERK1/2 and rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation. Include an unstimulated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [10] * Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA) overnight at 4°C. [10] * Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. [10] * Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane using a mild stripping buffer. [9] * Re-probe the membrane with an antibody against total ERK1/2, following the same steps as above.

Data Analysis:

  • Perform densitometric analysis of the bands using software like ImageJ. [11]* Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.

  • Compare the ratios of the treated samples to the stimulated control to determine the inhibitory effect of this compound.

Concluding Remarks

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound's biological activity. By systematically assessing its impact on cell viability, apoptosis, and the MAPK/ERK signaling pathway, researchers can generate high-quality, reproducible data to elucidate its mechanism of action and evaluate its potential as a therapeutic agent. It is imperative that all experiments include appropriate controls and are conducted with meticulous attention to detail to ensure the scientific integrity of the findings.

References

  • Ischenko, I., Petrenko, O., & Hayman, M. J. (2019).
  • ResearchGate. (2019). (PDF) Biological Rationale for Targeting MEK/ERK Pathways in Anti-Cancer Therapy and to Potentiate Tumour Responses to Radiation.
  • PubChem. (n.d.). This compound.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit.
  • Lee, S., Rauch, J., & Kolch, W. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 21(3), 1102. [Link]
  • National Center for Biotechnology Information. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity.
  • MDPI. (2022). Targeting the MAPK Pathway in Cancer.
  • ResearchGate. (2015). Can I use the MTT assay for cell proliferation?.
  • National Center for Biotechnology Information. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors.
  • Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins.
  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk.
  • PubChemLite. (n.d.). This compound (C7H4N2O3).
  • ResearchGate. (2015). How should we analyze the two bands of phospho ERK1/2 in western blot?.
  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzonitrile.

Sources

Application Notes and Protocols for Mechanistic Studies of Reactions Involving 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Hydroxy-2-nitrobenzonitrile

This compound is a multifaceted aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique arrangement of three distinct functional groups—a nucleophilic hydroxyl (-OH), an electron-withdrawing nitro (-NO₂) group, and a versatile nitrile (-C≡N) moiety—on a single benzene ring offers a rich landscape for chemical transformations.[1][2] The electronic interplay between these groups dictates the molecule's reactivity, making it a valuable precursor for the synthesis of complex heterocyclic scaffolds and other novel chemical entities.[3][4]

This guide provides an in-depth exploration of the key reactions involving this compound, focusing on the mechanistic principles that govern its reactivity. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Reactions at the Hydroxyl Group: Ether Synthesis

The phenolic hydroxyl group is a primary site for nucleophilic attack, most commonly exploited through etherification reactions. The Williamson ether synthesis is a classic and robust method for this transformation, proceeding via an SN2 mechanism.[5]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the acidic phenolic proton by a suitable base, forming a potent phenoxide nucleophile. This phenoxide then attacks a primary alkyl halide (or other electrophile with a good leaving group), displacing the halide in a single, concerted step to form the ether linkage. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions. The selection of a primary alkyl halide is paramount to favor the SN2 pathway and avoid E2 elimination, which becomes significant with secondary and tertiary halides.[5][6]

The workflow for this process is outlined below:

Williamson_Ether_Synthesis_Workflow cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: SN2 Attack cluster_workup Step 3: Work-up & Purification Reactant This compound Phenoxide Phenoxide Intermediate Reactant->Phenoxide Deprotonation Base Strong Base (e.g., NaH, K₂CO₃) Base->Phenoxide Alkyl_Halide Primary Alkyl Halide (R-X) Phenoxide->Alkyl_Halide Nucleophilic Attack Product 3-Alkoxy-2-nitrobenzonitrile Alkyl_Halide->Product SN2 Displacement Quench Quenching (e.g., H₂O) Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify

Caption: Workflow for Williamson Ether Synthesis.

Protocol: Synthesis of 3-Ethoxy-2-nitrobenzonitrile

This protocol details the ethylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely pulverized (1.5 eq)

  • Ethyl Iodide (CH₃CH₂I) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add finely pulverized potassium carbonate (1.5 eq) to the solution. The suspension will turn a deeper color upon partial formation of the phenoxide.

  • Electrophile Addition: Add ethyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-Ethoxy-2-nitrobenzonitrile.

Self-Validation:

  • TLC Monitoring: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Spectroscopic Analysis: Confirm the product structure using ¹H NMR (appearance of ethyl group signals), ¹³C NMR, and IR spectroscopy (disappearance of the broad -OH stretch).

ParameterConditionRationale
Base K₂CO₃ (anhydrous, pulverized)A moderately strong base sufficient for deprotonation of the phenol. Pulverizing increases surface area and reaction rate.
Solvent DMF (anhydrous)A polar aprotic solvent that effectively solvates the potassium phenoxide and is stable at the reaction temperature.
Temperature 60-70 °CProvides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions or solvent decomposition.
Electrophile Ethyl IodideA primary halide that is an excellent substrate for SN2 reactions. Iodide is a superior leaving group to bromide or chloride.

Reactions at the Nitro Group: Catalytic Reduction

The selective reduction of the aromatic nitro group to an amine is a cornerstone transformation in organic synthesis, unlocking a wealth of subsequent chemical modifications. Catalytic hydrogenation is the most common and efficient method for this conversion.[7]

Mechanistic Rationale

The catalytic hydrogenation of a nitro group is a complex surface-catalyzed reaction. The process generally follows the Haber mechanism, involving a series of two-electron and two-proton transfer steps. The nitro group is sequentially reduced to nitroso, then to a hydroxylamine intermediate, and finally to the amine.[8] The choice of catalyst and reaction conditions is critical to prevent the accumulation of the hydroxylamine intermediate, which can be unstable or lead to side products.[9][10] Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are highly effective for achieving complete reduction to the amine.[7]

Nitro_Reduction_Mechanism Start This compound (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso + 2e⁻, 2H⁺ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + 2e⁻, 2H⁺ Amine 2-Amino-3-hydroxybenzonitrile (Ar-NH₂) Hydroxylamine->Amine + 2e⁻, 2H⁺ Catalyst_Surface Catalyst Surface (e.g., Pd/C) + H₂

Caption: Simplified pathway for catalytic nitro reduction.

Protocol: Catalytic Hydrogenation to 2-Amino-3-hydroxybenzonitrile

This protocol describes the reduction of the nitro group while preserving the nitrile and hydroxyl functionalities.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethyl acetate.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle 3-5 times.

  • Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm or use a hydrogen-filled balloon for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas (e.g., Nitrogen or Argon).

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent. Caution: Do not allow the filter cake to dry completely, as palladium on carbon can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-3-hydroxybenzonitrile, which can be used directly or purified further if necessary.

Self-Validation:

  • Hydrogen Uptake: The theoretical volume of H₂ for the reduction of the nitro group is 3 molar equivalents. Monitoring uptake provides a quantitative measure of reaction progress.

  • Spectroscopic Analysis: Successful reduction can be confirmed by ¹H NMR (disappearance of aromatic signals shifted by the nitro group and appearance of a broad -NH₂ signal) and IR spectroscopy (appearance of N-H stretching bands).

Intramolecular Reactions: Synthesis of Heterocyclic Scaffolds

The true synthetic power of this compound is realized in its potential for intramolecular cyclization to form valuable heterocyclic compounds, such as benzofurans. This typically requires the initial reduction of the nitro group to an amine, creating a nucleophilic center ortho to the hydroxyl group.

Mechanistic Rationale: Benzofuran Synthesis

While direct cyclization is not feasible, the in situ generated 2-Amino-3-hydroxybenzonitrile is a key intermediate. Although a direct cyclization of the amino group onto the nitrile is challenging, this intermediate opens pathways to other heterocycles. A more common strategy for benzofuran synthesis from related phenols involves reactions that introduce a suitable side chain, which then cyclizes.[4]

For instance, a plausible, though hypothetical, route could involve the diazotization of the newly formed amine, followed by intramolecular attack of the hydroxyl group. A more established method would be to utilize the hydroxyl group to initiate cyclization with a suitable partner. For example, O-alkylation with an α-haloketone followed by intramolecular condensation is a classic route to benzofurans.

The diagram below illustrates a potential synthetic pathway from the reduced intermediate.

Heterocycle_Synthesis cluster_pathway Potential Cyclization Pathways Start This compound Intermediate 2-Amino-3-hydroxybenzonitrile Start->Intermediate Catalytic Hydrogenation Diazotization Diazotization (NaNO₂, HCl) Intermediate->Diazotization Diazonium_Salt Ortho-hydroxy Diazonium Salt Diazotization->Diazonium_Salt Cyclization_Step Intramolecular Cyclization Diazonium_Salt->Cyclization_Step Product Heterocyclic Product (e.g., Benzoxadiazole derivative) Cyclization_Step->Product

Caption: A potential pathway to heterocycles.

Protocol: Exploratory Synthesis of a Fused Heterocycle

This protocol is presented as an exploratory route, leveraging the reactivity of the ortho-amino-phenol system generated from the reduction step.

Materials:

  • 2-Amino-3-hydroxybenzonitrile (from Protocol 2.2) (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Amine Salt: Suspend the crude 2-Amino-3-hydroxybenzonitrile in a mixture of water and concentrated HCl at 0-5 °C in an ice bath. Stir until a fine slurry of the hydrochloride salt is formed.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold water. Add this solution dropwise to the cold, stirring suspension of the amine salt. Maintain the temperature below 5 °C. The reaction is often accompanied by a color change.

  • Cyclization: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, allow the reaction to slowly warm to room temperature. Gentle heating may be required to drive the cyclization to completion.

  • Monitoring: Monitor the formation of the new product by TLC. The diazonium salt intermediate is typically unstable, and its conversion to the cyclized product should be observed.

  • Isolation: Once the reaction is complete, the product may precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product.

  • Purification & Characterization: Purify the product by recrystallization or column chromatography. The structure of the resulting heterocycle must be rigorously confirmed by spectroscopic methods (NMR, MS, IR) and potentially X-ray crystallography.

Conclusion

This compound is a substrate with well-defined, yet versatile, reactivity. The functional groups can be addressed selectively under controlled conditions, enabling the synthesis of a wide range of derivatives. The hydroxyl group provides a handle for etherification, while the nitro group can be cleanly reduced to an amine, which in turn opens up possibilities for constructing complex, fused heterocyclic systems. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis.
  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Cerveny, L., & Marhoul, A. (2009). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate.
  • ACS Publications. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • PubChemLite. (n.d.). This compound (C7H4N2O3).
  • National Center for Biotechnology Information. (n.d.). 3-Nitrobenzonitrile. PMC.
  • PubChem. (n.d.). 3-Nitrobenzonitrile. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • ResearchGate. (n.d.). Strategies towards benzonitrile hydrogenation.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Williamson ether synthesis.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube.
  • National Center for Biotechnology Information. (2021, May 14). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PubMed Central.
  • NIST. (n.d.). Benzonitrile, 3-hydroxy-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (2013, August 1). Inter- versus intra-molecular cyclization of tripeptides containing tetrahydrofuran amino acids: a density functional theory study on kinetic control. PubMed.
  • ResearchGate. (2005, June). Theoretical characterization of two reaction pathways for the intramolecular cyclization of 2-(3-benzylaminopropanoylamino)benzamide.
  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS.

Sources

Application Notes & Protocols: 3-Hydroxy-2-nitrobenzonitrile as a Versatile Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 3-hydroxy-2-nitrobenzonitrile as a pivotal building block for the synthesis of complex, biologically relevant heterocyclic molecules. The unique arrangement of its hydroxyl, nitro, and nitrile functional groups offers a rich platform for diverse chemical transformations. The primary synthetic strategy involves the selective reduction of the ortho-nitro group to yield 2-amino-3-hydroxybenzonitrile, a versatile o-aminophenol intermediate. This guide provides field-proven, step-by-step protocols for leveraging this intermediate in the synthesis of high-value scaffolds such as benzoxazoles and phenoxazinones, which are prominent in medicinal chemistry and drug development.[1][2] We will explore the causality behind experimental choices, provide methods for in-process validation, and present workflows designed for reproducibility and scalability.

Introduction: The Strategic Value of this compound

This compound is an aromatic compound distinguished by the ortho-positioning of a hydroxyl and a nitro group, with a nitrile moiety situated meta to the hydroxyl group.[3][4] This specific arrangement is not a coincidental feature but a source of profound synthetic potential. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring, while the adjacent hydroxyl and nitro groups are perfectly poised for intramolecular cyclization reactions following a key chemical transformation: the reduction of the nitro group.

This reduction unmasks an amine, converting the starting material into an o-aminophenol derivative. o-Aminophenols are cornerstone intermediates for constructing a vast array of fused heterocyclic systems that form the core of numerous pharmaceuticals and bioactive natural products.[5][6] This guide focuses on the practical execution of this strategy, providing robust protocols for researchers, medicinal chemists, and process development scientists.

Physicochemical Properties Summary

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 129298-23-3[7]
Molecular Formula C₇H₄N₂O₃[3][7]
Molecular Weight 164.12 g/mol [3][7]
Appearance Solid (Typical)
Key Functional Groups Phenolic -OH, Nitro -NO₂, Nitrile -C≡N

Core Synthetic Strategy: From Nitro-Phenol to Versatile Aminophenol

The central workflow for unlocking the potential of this compound is the selective reduction of the nitro group to an amine. This transformation is the gateway to subsequent cyclization reactions.

G A This compound B Key Intermediate: 2-Amino-3-hydroxybenzonitrile (o-Aminophenol derivative) A->B Selective Nitro Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) C Application 1: Benzoxazole Scaffolds B->C Cyclization with Cyanating Agents D Application 2: Phenoxazinone Scaffolds B->D Oxidative Cyclocondensation E Other Potential Scaffolds (e.g., Benzofurans, Quinoxaline Precursors) B->E Further Derivatization & Cyclization G cluster_0 Step A: Reduction cluster_1 Step B: Cyclization A This compound B 2-Amino-3-hydroxybenzonitrile A->B SnCl₂·2H₂O, HCl Ethanol, Reflux C 2-Amino-3-hydroxybenzonitrile D 2-Amino-5-cyanobenzoxazole C->D NCTS, BF₃·Et₂O 1,4-Dioxane, Reflux

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials, scalability, and desired purity.

  • Nitration of 3-Hydroxybenzonitrile: This is a direct approach where 3-Hydroxybenzonitrile is nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. However, this method can lead to isomeric impurities, making purification challenging.

  • Sandmeyer Reaction: This versatile reaction can be adapted to produce this compound.[1][2][3] It typically involves the diazotization of a corresponding aniline precursor, followed by reaction with a cyanide source in the presence of a copper catalyst.[1][3][4]

  • Hydrolysis of 2-Chloro-6-nitrobenzonitrile: This method involves the nucleophilic substitution of the chlorine atom in 2-Chloro-6-nitrobenzonitrile with a hydroxyl group.[5] This reaction is often carried out using a base in an aqueous medium.

Q2: I am experiencing low yields in my synthesis. What are the potential causes and solutions?

Low yields are a common frustration in organic synthesis. For the preparation of this compound, several factors could be at play.

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.[6] Common side reactions include over-nitration, polymerization, or decomposition of starting materials or products.

  • Poor Quality Reagents: The purity of starting materials and reagents is crucial. Impurities can interfere with the reaction and lead to lower yields.

  • Losses during Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

Troubleshooting Strategies:

Problem Possible Cause Recommended Solution
Low Conversion Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Gradually increase the temperature, ensuring it does not lead to decomposition.
Incorrect stoichiometry.Carefully check the molar ratios of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion.
Byproduct Formation Over-nitration.Control the addition of the nitrating agent and maintain a low reaction temperature.
Polymerization.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your starting materials are sensitive to air.
Difficult Purification Formation of isomers.Optimize the reaction conditions to favor the formation of the desired isomer. Purification techniques like column chromatography or recrystallization may be necessary.[7]
Q3: My final product is impure. What are the likely contaminants and how can I remove them?

Impurities can compromise the quality and reliability of your final product. Identifying and removing them is a critical step.

Common Impurities:

  • Isomeric Byproducts: Especially in the nitration of 3-Hydroxybenzonitrile, other isomers such as 4-Hydroxy-3-nitrobenzonitrile or 2-Hydroxy-5-nitrobenzonitrile may be formed.[8][9]

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in your product mixture.

  • Side-products from the Sandmeyer Reaction: If using this route, byproducts such as phenols can form from the reaction of the diazonium salt with water.[6]

Purification Strategies:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities. A suitable solvent system (eluent) must be chosen to achieve good separation.

  • Acid-Base Extraction: If your impurities have different acidic or basic properties than your product, you can use acid-base extraction to separate them.

Q4: The Sandmeyer reaction for my synthesis is not working well. What are some key parameters to check?

The Sandmeyer reaction is a powerful tool but can be sensitive to reaction conditions.[1][2]

Critical Parameters for the Sandmeyer Reaction:

  • Diazonium Salt Formation: This is a crucial first step. The reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[6] The nitrous acid required is generated in situ from sodium nitrite and a strong acid like HCl.[6]

  • Copper Catalyst: The copper(I) salt (e.g., CuCN) is the catalyst and its quality is important.[3][4] Ensure it is fresh and has not been oxidized to copper(II).

  • Reaction Temperature: The temperature of the cyanation step is also critical and should be carefully controlled.

  • pH of the Reaction Mixture: The pH of the solution can affect the stability of the diazonium salt and the reactivity of the cyanide nucleophile.

Sandmeyer_Reaction_Troubleshooting

Experimental Protocols

Protocol 1: Nitration of 3-Hydroxybenzonitrile

This protocol provides a general procedure for the nitration of 3-hydroxybenzonitrile. Caution: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3-Hydroxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 3-hydroxybenzonitrile to the cold sulfuric acid while stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cold in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-hydroxybenzonitrile in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture carefully with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization

Principle: Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution.

General Procedure:

  • Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolve the crude this compound in a minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Recrystallization_Workflow

References

  • Wikipedia. Sandmeyer reaction. [Link]
  • L.S.College, Muzaffarpur.
  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. [Link]
  • Organic Syntheses Procedure. p-NITROBENZONITRILE. [Link]
  • Google Patents. JPS6089451A - Production of 6-nitro-3-hydroxybenzoic acid.
  • Arkat USA. Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
  • PubChem. This compound (C7H4N2O3). [Link]
  • NIST. Benzonitrile, 3-hydroxy-. [Link]
  • International Union of Crystallography. 3-Nitrobenzonitrile. [Link]
  • Oklahoma State University Library.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of 3-Hydroxybenzonitrile. [Link]
  • Bloom Tech. How is 3-Nitrobenzonitrile synthesized. [Link]
  • ResearchGate.
  • PubChem. 4-Hydroxy-3-nitrobenzonitrile. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis of 3-Hydroxy-4-nitrobenzonitrile: A Deep Dive for Chemical Enthusiasts. [Link]
  • Google Patents. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
  • Google Patents. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • PubChem. 3-Hydroxy-4-nitrobenzonitrile. [Link]
  • PubChem. This compound. [Link]
  • Chemcasts. 2-Chloro-6-nitrobenzonitrile (CAS 6575-07-1) – Thermophysical Properties. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis. [Link]
  • Patsnap. Preparation method of 3-hydroxy-2-nitropyridine. [Link]
  • PubChem. 2-Hydroxy-5-nitrobenzonitrile. [Link]

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Optimizing reaction conditions for 3-Hydroxy-2-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides comprehensive information for researchers, scientists, and drug development professionals on the synthesis of 3-Hydroxy-2-nitrobenzonitrile. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate a successful and optimized synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of the hydroxyl, nitro, and cyano functionalities on the benzene ring allows for a diverse range of subsequent chemical transformations. This guide will focus on the direct nitration of 3-hydroxybenzonitrile, a common and practical approach to its synthesis. We will also address potential challenges and provide solutions to overcome them.

Core Synthesis Protocol: Direct Nitration of 3-Hydroxybenzonitrile

This protocol details the direct nitration of 3-hydroxybenzonitrile. The hydroxyl group is an ortho-, para-director, while the cyano group is a meta-director. This leads to a mixture of isomers, with the desired this compound being one of the products. Subsequent purification is necessary to isolate the target compound.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up cluster_3 Purification & Analysis A Dissolve 3-hydroxybenzonitrile in concentrated sulfuric acid B Prepare nitrating mixture (HNO3 + H2SO4) C Slowly add nitrating mixture to the substrate solution at low temperature B->C Maintain 0-5 °C D Quench reaction mixture with ice-water C->D E Extract product with an organic solvent D->E F Wash organic layer E->F G Dry and concentrate the organic layer F->G H Purify by column chromatography G->H I Characterize the product (NMR, IR, MS) H->I

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials and Reagents:

  • 3-Hydroxybenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethyl Acetate (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid (3-5 mL per gram of substrate) at 0 °C (ice bath). Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture:

    • In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath. Caution: This is a highly exothermic process.

  • Nitration:

    • Slowly add the nitrating mixture dropwise to the solution of 3-hydroxybenzonitrile from the dropping funnel. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • Allow the ice to melt, and then extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product will be a mixture of isomers. Purify the crude mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Product Formation Incomplete reaction.- Increase the reaction time. - Ensure the nitrating mixture was prepared and added correctly. - Verify the quality of the starting materials.
Low reaction temperature.While low temperature is crucial to control selectivity, too low a temperature might hinder the reaction rate. A slight increase to 5-10 °C can be attempted cautiously.
Formation of Multiple Products/Isomers The directing effects of the hydroxyl and cyano groups lead to the formation of multiple isomers.This is expected. Optimize the purification step (e.g., column chromatography with a shallow gradient) to effectively separate the isomers.
Over-nitration (dinitration).- Strictly control the stoichiometry of the nitrating agent (use closer to 1.0 eq). - Maintain a low reaction temperature. - Reduce the reaction time.
Dark-colored Reaction Mixture/Tar Formation Oxidation of the phenol by nitric acid.- Maintain a low reaction temperature. - Add the nitrating agent very slowly. - Ensure efficient stirring.
Reaction temperature too high.Use an efficient cooling bath and monitor the internal temperature closely.
Difficulties in Product Extraction The product may have some solubility in the acidic aqueous layer.Neutralize the aqueous layer carefully with a base (e.g., sodium bicarbonate) before extraction to ensure the product is in its neutral form.
Poor Separation of Isomers by Chromatography Inappropriate solvent system.- Perform small-scale TLC experiments with different solvent systems to find the optimal eluent for separation. - A shallow gradient elution can improve separation.
Overloading the column.Use an appropriate amount of crude product relative to the amount of silica gel.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use a mixture of nitric acid and sulfuric acid for nitration?

A1: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the electron-rich benzene ring in this electrophilic aromatic substitution reaction.[1]

Q2: What are the expected major and minor isomers in the nitration of 3-hydroxybenzonitrile?

A2: The hydroxyl group is an activating ortho-, para-director, while the cyano group is a deactivating meta-director. The hydroxyl group's directing effect is stronger. Therefore, the major products are expected to be nitration at the positions ortho and para to the hydroxyl group. This would lead to the formation of this compound, 3-hydroxy-4-nitrobenzonitrile, and 3-hydroxy-6-nitrobenzonitrile. The exact ratio of these isomers will depend on the specific reaction conditions.

Q3: What safety precautions should be taken during this synthesis?

A3: This reaction involves the use of concentrated and corrosive acids. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The preparation and addition of the nitrating mixture should be done slowly and with cooling to control the exothermic reaction.

Q4: Can I use a different starting material for the synthesis of this compound?

A4: Yes, an alternative route is the Sandmeyer reaction.[2][3][4] This would involve starting with 2-amino-3-hydroxybenzonitrile. The amino group can be converted to a diazonium salt, which is then displaced by a nitro group using a suitable reagent like sodium nitrite in the presence of a copper catalyst. However, this is a multi-step synthesis. Another reported method starts from 3,4-dihydroxybenzonitrile and nitric acid.[5]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it with water, and extract it with a small amount of ethyl acetate. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of new product spots will indicate the progress of the reaction.

Q6: What are the key parameters to control for optimizing the yield of the desired product?

A6: The key parameters to control are:

  • Temperature: Maintaining a low temperature (0-5 °C) is crucial to minimize side reactions like oxidation and over-nitration.

  • Stoichiometry: Using a slight excess of the nitrating agent (around 1.1 equivalents) is generally recommended. A large excess can lead to the formation of dinitro products.

  • Reaction Time: The reaction time should be optimized by monitoring the reaction progress with TLC to ensure complete consumption of the starting material without significant side product formation.

  • Stirring: Efficient stirring is important to ensure homogeneity and prevent localized overheating.

References

  • Homework.Study.com. (n.d.). Starting with 3-nitroaniline, show how to prepare 3-Hydroxybenzonitrile.
  • Wikipedia. (2023, October 27). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3247-3277. [Link]
  • Rissanen, K., & Valkonen, A. (2023). 3-Nitrobenzonitrile.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Arkat USA, Inc. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • PrepChem.com. (n.d.). Synthesis of p-hydroxybenzonitrile.
  • PubChem. (n.d.). This compound.
  • International Journal of ChemTech Research. (2015). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research, 8(4), 1845-1849.
  • University of Babylon. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene.
  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
  • Scientific Research Publishing. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Green and Sustainable Chemistry, 2(3), 97-111. [Link]
  • Springer. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 23(12), 353. [Link]
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • PubMed. (2013). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of organic chemistry, 78(17), 8565–8571. [Link]
  • Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Exploring the Synthesis of 3-Hydroxy-4-nitrobenzonitrile: A Deep Dive for Chemical Enthusiasts.
  • Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzonitrile.
  • Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzonitrile.
  • NIST. (n.d.). Benzonitrile, 3-hydroxy-.
  • Chemguide. (n.d.). The Nitration of Benzene.

Sources

Technical Support Center: Synthesis of 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions related to this synthesis. As your Senior Application Scientist, I will walk you through the nuances of this reaction, focusing on improving yield and purity.

Core Principles of the Synthesis

The primary route to synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 3-Hydroxybenzonitrile. This reaction, however, is not without its challenges, primarily concerning regioselectivity. The starting material has two directing groups:

  • An -OH group (hydroxyl) : An activating, ortho-, para-director.

  • A -CN group (cyano) : A deactivating, meta-director.

The interplay of these directing effects means that the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and meta to the cyano group (positions 5). The combined influence strongly favors substitution at positions 2, 4, and 6. Therefore, a mixture of isomers is almost inevitable, making the optimization of reaction conditions and purification crucial.

Reaction Mechanism and Regioselectivity

The following diagram illustrates the directing effects and the potential products of the nitration of 3-Hydroxybenzonitrile.

G cluster_0 Directing Effects on 3-Hydroxybenzonitrile cluster_1 Nitration Reaction cluster_2 Potential Products Start 3-Hydroxybenzonitrile OH -OH group (Activating, Ortho, Para-director) Start->OH CN -CN group (Deactivating, Meta-director) Start->CN Attack Electrophilic Attack Start->Attack Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Nitronium->Attack Pdt_2 This compound (Desired Product) Attack->Pdt_2 Position 2 (ortho to -OH) Pdt_4 3-Hydroxy-4-nitrobenzonitrile (Isomeric Byproduct) Attack->Pdt_4 Position 4 (para to -OH) Pdt_6 3-Hydroxy-6-nitrobenzonitrile (Isomeric Byproduct) Attack->Pdt_6 Position 6 (ortho to -OH) DiNitro Dinitrated Products (Over-nitration) Attack->DiNitro Excess Reagents/ High Temperature

Caption: Directing effects and potential products in the nitration of 3-Hydroxybenzonitrile.

Experimental Protocol: Nitration of 3-Hydroxybenzonitrile

This protocol is a representative method. Optimization may be required based on your specific laboratory conditions and desired purity.

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

  • Perform this reaction in a certified chemical fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.

Materials:

  • 3-Hydroxybenzonitrile (m-Cyanophenol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0 °C in an ice-salt bath.

  • Dissolution: Slowly add 3-Hydroxybenzonitrile (e.g., 5.0 g) to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 5 °C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (1.0 molar equivalent) to a small amount of cold concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the solution of 3-Hydroxybenzonitrile in sulfuric acid over 30-60 minutes. It is critical to maintain the internal temperature of the reaction mixture between 0 and 5 °C. Rapid addition can cause a sharp increase in temperature, leading to by-products.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (e.g., 200 g) with continuous stirring. A precipitate should form.

  • Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product will be a mixture of isomers. Purify by column chromatography on silica gel, using a solvent system such as a hexane-ethyl acetate gradient, to separate the this compound from the other isomers.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during the synthesis.

Q1: My reaction yield is very low or I recovered mostly starting material. What went wrong?

A1: This is a common issue and can be attributed to several factors:

  • Insufficient Nitrating Agent: The nitronium ion (NO₂⁺) can be consumed by side reactions or be insufficient if your nitric acid has a lower concentration than specified. Ensure you are using a fresh, concentrated nitric acid. A slight excess (e.g., 1.05-1.1 equivalents) might improve conversion, but be cautious as it can also lead to di-nitration.

  • Reaction Temperature Too Low: While low temperatures are crucial to control selectivity, a temperature that is too low (e.g., below -5 °C) can significantly slow down the reaction rate, leading to incomplete conversion within the given timeframe.

  • Inefficient Quenching/Extraction: The product may have some solubility in the acidic aqueous phase. Ensure thorough extraction with a suitable solvent like ethyl acetate. Perform multiple extractions (at least 3) to maximize recovery.

Q2: I have a good yield, but my product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity for the 2-nitro isomer?

A2: Improving regioselectivity is the primary challenge in this synthesis.

  • Temperature Control: This is the most critical parameter. Lower temperatures (0-5 °C) generally favor the formation of the ortho isomer (2-nitro) over the para isomer (4-nitro) due to kinetic control. Higher temperatures can lead to a thermodynamic product distribution, which may favor the less sterically hindered 4- and 6-nitro isomers.

  • Choice of Nitrating Agent: While mixed acid is standard, other nitrating systems can offer different selectivity. For instance, using a milder nitrating agent like cerium (IV) ammonium nitrate (CAN) has been shown to be highly ortho-selective for some phenols. However, phenols with strongly deactivating groups like cyano may resist nitration with CAN.[1] Experimenting with different nitrating agents could be a viable strategy.

  • Solvent Effects: The reaction is typically performed in sulfuric acid as the solvent. Changing the solvent system is not straightforward but can influence isomer ratios in some nitration reactions.

Q3: My product analysis shows the presence of di-nitrated compounds. How can I avoid this?

A3: The formation of di-nitrated byproducts is a sign of over-nitration.

  • Stoichiometry: Use a precise amount of nitric acid (ideally, 1.0 molar equivalent). A significant excess will increase the likelihood of a second nitration event.

  • Reaction Time and Temperature: Do not let the reaction run for an extended period after the starting material has been consumed (as monitored by TLC). Also, avoid temperature spikes, as higher temperatures increase the rate of the second nitration.

  • Slow Addition: Adding the nitrating agent slowly ensures that the concentration of the nitronium ion remains low at any given time, which disfavors di-nitration.

Q4: The crude product is a dark, tarry substance. What causes this and how can it be prevented?

A4: Dark coloration or tar formation is usually due to oxidation of the phenol by nitric acid.

  • Purity of Nitric Acid: Older bottles of nitric acid can contain dissolved nitrogen oxides (N₂O₄), which are strong oxidizing agents and can cause degradation. Using a fresh bottle or bubbling nitrogen through the acid to remove dissolved gases can help.

  • Temperature Control: As with other side reactions, maintaining a low temperature is key to minimizing oxidative degradation.

  • Urea Addition: In some nitration reactions, a small amount of urea is added to the reaction mixture. Urea acts as a scavenger for any nitrous acid present, which can catalyze oxidative side reactions.

Troubleshooting Workflow

G cluster_LowYield Low Yield Solutions cluster_Isomers Isomer Control cluster_DiNitro Avoiding Over-nitration cluster_Tar Preventing Degradation Start Problem with Synthesis LowYield Low Yield / Incomplete Reaction Start->LowYield Isomers Poor Regioselectivity / Isomer Mixture Start->Isomers DiNitro Di-nitrated Byproducts Start->DiNitro Tar Tarry Product / Degradation Start->Tar LY_Sol1 Check HNO₃ concentration Use slight excess (1.05 eq) LowYield->LY_Sol1 LY_Sol2 Ensure temp is 0-5 °C, not lower LowYield->LY_Sol2 LY_Sol3 Perform thorough extraction (3x) LowYield->LY_Sol3 I_Sol1 Strict temperature control (0-5 °C) Isomers->I_Sol1 I_Sol2 Experiment with milder nitrating agents (e.g., CAN) Isomers->I_Sol2 I_Sol3 Purify carefully with column chromatography Isomers->I_Sol3 DN_Sol1 Use precise stoichiometry (1.0 eq HNO₃) DiNitro->DN_Sol1 DN_Sol2 Monitor with TLC and stop when complete DiNitro->DN_Sol2 DN_Sol3 Slow, dropwise addition of nitrating agent DiNitro->DN_Sol3 T_Sol1 Use fresh, pure nitric acid Tar->T_Sol1 T_Sol2 Maintain low temperature rigorously Tar->T_Sol2 T_Sol3 Consider adding urea as a scavenger Tar->T_Sol3

Caption: A troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q: Why is sulfuric acid used in this reaction?

A: Concentrated sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a solvent for the reaction and a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium forward.

Q: Can I use a different acid instead of sulfuric acid?

A: While other strong acids can be used to generate the nitronium ion, sulfuric acid is the most common and effective for this purpose. Its high boiling point and strong dehydrating properties make it ideal. Using other acids would require significant protocol redevelopment.

Q: What is the expected melting point of this compound?

A: The melting point is a key indicator of purity. While you should always refer to the Certificate of Analysis for a specific standard, the literature values can be found in various chemical databases. It is important to compare the melting points of the different isomers to assess the purity of your fractions after chromatography.

Q: How can I confirm the identity and regiochemistry of my product?

A: Spectroscopic methods are essential for structure confirmation.

  • ¹H NMR: The proton NMR spectrum will be the most informative for distinguishing between the isomers. The coupling patterns and chemical shifts of the aromatic protons will be unique for the 2-nitro, 4-nitro, and 6-nitro isomers.

  • ¹³C NMR: This will show a distinct number of carbon signals for each isomer.

  • IR Spectroscopy: The presence of characteristic peaks for the -OH, -C≡N, and -NO₂ groups will confirm the functional groups are present.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

Data Summary

Table 1: Potential Products and Byproducts
Compound NameStructureRole in SynthesisMethod of Separation
This compound C₇H₄N₂O₃Desired Product Column Chromatography
3-Hydroxy-4-nitrobenzonitrileC₇H₄N₂O₃Isomeric ByproductColumn Chromatography
3-Hydroxy-6-nitrobenzonitrileC₇H₄N₂O₃Isomeric ByproductColumn Chromatography
Dinitrated 3-HydroxybenzonitrileC₇H₃N₃O₅Over-nitration ByproductColumn Chromatography
3-HydroxybenzonitrileC₇H₅NOUnreacted Starting MaterialColumn Chromatography
Table 2: Influence of Reaction Parameters on Outcome
ParameterRecommended ConditionEffect of Deviation
Temperature 0-5 °CToo High: Lower regioselectivity, more 4- and 6-isomers, increased di-nitration and oxidation. Too Low: Very slow reaction, incomplete conversion.
HNO₃ Stoichiometry 1.0 - 1.05 equivalentsToo High: Increased formation of di-nitrated byproducts. Too Low: Incomplete reaction, low yield.
Addition Rate Slow, dropwiseToo Fast: Localized overheating, leading to side reactions and poor selectivity.
Reaction Time Monitor by TLC (typically 1-2h)Too Long: Potential for increased side product formation. Too Short: Incomplete reaction.

References

  • Arkat USA, Inc. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. ARKIVOC, 2003(xv), 124-133.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of 3-Hydroxybenzonitrile.
  • PubChem. (n.d.). 3-Cyanophenol. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzonitrile, 3-hydroxy-. NIST Chemistry WebBook.

Sources

Technical Support Center: Purification of Crude 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Hydroxy-2-nitrobenzonitrile is a valuable substituted aromatic nitrile, frequently employed as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring hydroxyl, nitro, and nitrile functional groups, provides versatile reactivity for building complex molecular architectures. However, the synthesis of this compound often yields a crude product containing unreacted starting materials, regioisomers, and other by-products. Achieving high purity is critical for downstream applications, making robust purification techniques essential. This guide provides a comprehensive, experience-driven resource for researchers to effectively purify crude this compound, addressing common challenges through detailed FAQs and troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory-scale methods for purifying crude this compound?

The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.[2]

  • Recrystallization is a technique that purifies solid compounds based on differences in their solubility in a specific solvent at varying temperatures.[3] It is ideal for removing small amounts of impurities from a relatively large amount of product.

  • Column Chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase (solvent) passes through it.[4] This method is exceptionally powerful for separating complex mixtures and isolating the desired compound from impurities with similar polarities.

Q2: How do I decide whether to use recrystallization or column chromatography?

The choice depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Choose Recrystallization when:

    • You are working on a larger scale (multi-gram).

    • The crude product is mostly the desired compound with minor impurities.

    • You have identified a suitable solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures.[5]

  • Choose Column Chromatography when:

    • You are working on a smaller scale (micrograms to a few grams).[4]

    • The crude mixture is complex, containing multiple by-products or regioisomers.

    • Impurities have very similar solubility profiles to the product, making recrystallization ineffective.

    • The highest possible purity is required for sensitive downstream applications.

Q3: What are the likely impurities I might encounter in my crude this compound?

Impurities will largely depend on the synthetic route. A common synthesis involves the nitration of 3-hydroxybenzonitrile. Potential impurities include:

  • Unreacted Starting Material: 3-hydroxybenzonitrile.

  • Regioisomers: Such as 3-hydroxy-4-nitrobenzonitrile or 3-hydroxy-6-nitrobenzonitrile, formed during the electrophilic nitration step.[1]

  • Di-nitrated products: Formed if the reaction conditions are too harsh.

  • Residual Acids and Reagents: From the nitration mixture (e.g., nitric acid, sulfuric acid).

Q4: How can I reliably assess the purity of my final product?

A multi-faceted approach is best.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively check for the presence of impurities and to monitor the progress of column chromatography.[6] A single spot does not guarantee purity but multiple spots indicate an impure sample.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause the melting point to depress and broaden. Compare your experimental value to the literature value.

  • High-Performance Liquid Chromatography (HPLC): An excellent quantitative method. The purity can be determined by the area percentage of the main product peak.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and reveal the presence of impurities through unexpected signals.[6]

Section 2: Purification Method Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

G start Crude this compound tlc Analyze by TLC start->tlc decision_impurities How many spots? tlc->decision_impurities one_spot Single Major Spot (Minor Impurities) decision_impurities->one_spot One multi_spot Multiple Spots (Complex Mixture) decision_impurities->multi_spot > One decision_scale Scale? one_spot->decision_scale chromatography Column Chromatography multi_spot->chromatography large_scale > 1-2 g decision_scale->large_scale Large small_scale < 1-2 g decision_scale->small_scale Small recrystallize Recrystallization large_scale->recrystallize small_scale->chromatography purity_check Assess Purity (MP, HPLC, NMR) recrystallize->purity_check chromatography->purity_check end Pure Product purity_check->end

Caption: Purification method selection workflow.

Section 3: Troubleshooting Guides

Recrystallization Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Compound does not dissolve, even in boiling solvent. 1. Inappropriate solvent: The compound is poorly soluble in the selected solvent even at high temperatures. 2. Insufficient solvent: Not enough solvent has been added.1. Re-evaluate your solvent choice. Perform small-scale solubility tests with different solvents or solvent mixtures.[8] 2. Add more hot solvent in small increments until the solid dissolves. Be careful not to add a large excess.[5]
Product "oils out" instead of forming crystals. 1. Cooling too rapidly: The solution became supersaturated too quickly, preventing crystal lattice formation. 2. High concentration of impurities: Impurities can disrupt crystallization. 3. Solvent boiling point is too high: The solution may be cooling below the melting point of your compound while still hot.1. Re-heat the solution to redissolve the oil. If necessary, add a small amount of extra solvent. Allow it to cool much more slowly.[2] 2. Attempt a pre-purification step, like a simple filtration or a rapid column through a short plug of silica. 3. Choose a lower-boiling point solvent.
No crystals form upon cooling. 1. Solution is too dilute (not saturated): Too much solvent was added initially. 2. Supersaturation without nucleation: The energy barrier for crystal formation has not been overcome.1. Boil off some of the solvent to concentrate the solution. Allow it to cool again.[5] 2. Induce crystallization: Scratch the inner wall of the flask with a glass rod at the solution's surface or add a tiny "seed" crystal of the pure product.[2][3]
Poor recovery of purified product. 1. Too much solvent was used: The compound remains dissolved in the mother liquor even after cooling. 2. Crystals were filtered before crystallization was complete. 3. Premature crystallization: The product crystallized out during a hot gravity filtration step.1. Minimize the amount of hot solvent used for dissolution.[9] Cool the flask in an ice bath for at least 15-20 minutes to maximize crystal precipitation.[5] 2. Ensure the solution has fully cooled and crystallization has ceased before filtering. 3. Ensure the funnel and flask are pre-heated before hot filtration to prevent the solution from cooling prematurely.
Column Chromatography Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Poor separation of spots on the column. 1. Inappropriate mobile phase: The eluent is too polar (all compounds elute quickly) or not polar enough (all compounds remain at the top). 2. Column was overloaded: Too much crude material was loaded onto the column. 3. Sample band was too wide: The sample was dissolved in too much solvent before loading.1. Optimize the solvent system using TLC. Aim for an Rf value of ~0.25-0.35 for the desired compound.[2] 2. Use an appropriate amount of silica gel (typically a 30:1 to 50:1 ratio of silica:crude product by weight). 3. Dissolve the sample in the absolute minimum volume of solvent for loading.[10]
Compound is stuck on the column. 1. Eluent is not polar enough: The mobile phase lacks the strength to displace the highly polar compound from the silica. 2. Compound is acidic/basic: Strong interactions with the slightly acidic silica gel are preventing elution.1. Gradually increase the polarity of the mobile phase. For a very polar compound like this compound, adding a small percentage of methanol (1-5%) to a dichloromethane or ethyl acetate eluent may be necessary.[11] 2. Deactivate the silica gel by pre-treating it with a small amount of a base (like triethylamine, ~1%) mixed into the eluent system.[11]
Compound is decomposing on the column. 1. Compound is unstable on silica: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.1. Minimize contact time: Run the column faster using positive pressure ("flash chromatography"). 2. Switch the stationary phase: Try using a less acidic stationary phase like alumina or Florisil.[11] 3. Consider reverse-phase chromatography where the stationary phase is non-polar (e.g., C18 silica).

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes that a suitable solvent (e.g., an ethanol/water mixture or isopropanol) has been identified through preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of hot solvent to the flask to just dissolve the crude solid.[3] Swirl the flask on a hot plate to facilitate dissolution.

  • Decolorization (if necessary): If the solution is highly colored from persistent impurities, remove it from the heat and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a clean flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal. This step prevents the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Determine the yield and assess the purity via melting point analysis and/or other analytical techniques.

Protocol 2: Purification by Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Ethyl Acetate) that provides good separation and gives the target compound an Rf value of approximately 0.3.[2]

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[10]

    • Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.[4]

    • Drain the solvent until the level is just at the top of the sand. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly more polar solvent (like dichloromethane).

    • Carefully pipette this concentrated solution directly onto the center of the sand layer, avoiding contact with the column walls.[10]

    • Drain the solvent until the sample has fully entered the silica gel bed.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle positive pressure (using a pump or compressed air) to achieve a steady flow rate.

    • If a gradient elution is needed (to elute more polar compounds), gradually increase the proportion of the more polar solvent.

  • Fraction Collection:

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 5: Data Summary & Visualizations

Table 1: Physical & Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄N₂O₃[12]
Molecular Weight 164.12 g/mol [12]
CAS Number 129298-23-3[12]
Appearance Solid (often yellowish)[13]
Solubility Insoluble in water; soluble in some organic solvents like ethanol.[13]

Recrystallization Troubleshooting Flowchart

G start Hot Solution is Cooling decision_crystals Crystals Forming? start->decision_crystals oiling_out Oiling Out? decision_crystals->oiling_out No success Continue Cooling Slowly decision_crystals->success Yes no_crystals Solution Remains Clear oiling_out->no_crystals No action_reheat Re-heat to Dissolve Oil. Add minimal solvent. Cool VERY slowly. oiling_out->action_reheat Yes action_concentrate Evaporate some solvent to concentrate. no_crystals->action_concentrate Probable Cause: Too Dilute action_induce Scratch flask / Add seed crystal. action_concentrate->action_induce If still no crystals

Caption: Troubleshooting flowchart for crystallization issues.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13862423, this compound". PubChem. [Link]
  • University of California, Los Angeles. "Recrystallization - Single Solvent". UCLA Chemistry and Biochemistry. [Link]
  • LookChem. "3-Nitrobenzonitrile". LookChem. [Link]
  • Organic Syntheses. "p-NITROBENZONITRILE". Organic Syntheses Procedure. [Link]
  • Wikipedia.
  • University of Rochester. "Troubleshooting Flash Column Chromatography". Department of Chemistry. [Link]
  • Professor Dave Explains.
  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". Mettler Toledo. [Link]
  • Chemistry LibreTexts.
  • NINGBO INNO PHARMCHEM CO.,LTD. "3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis". NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Magritek.
  • SIELC Technologies. "Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column". SIELC Technologies. [Link]
  • Vassar College.

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Common side reactions during the nitration of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of substituted benzonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we address common side reactions, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success and selectivity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the nitration of substituted benzonitriles.

Q1: My nitration is producing a mixture of isomers. How can I improve the regioselectivity?

This is the most frequent challenge. The regioselectivity is a result of the competing directing effects of the electron-withdrawing cyano group (-CN), which is meta-directing, and the other substituent on the ring.[1][2] If the other substituent is an ortho, para-director (e.g., -CH₃, -OCH₃, -Cl), a mixture is highly probable. To improve selectivity:

  • Lower the Temperature: Running the reaction at 0°C or below can enhance selectivity, often favoring the para-isomer (relative to the ortho, para-directing group) due to steric hindrance.[3]

  • Modify the Nitrating System: Traditional mixed acid (HNO₃/H₂SO₄) is aggressive. Consider alternative, milder, or bulkier nitrating agents that can offer different selectivity profiles. Systems like nitric acid in acetic anhydride or using solid-acid catalysts (e.g., zeolites) have been shown to improve para-selectivity.[3][4]

Q2: I've isolated my product, but the IR and NMR spectra show the absence of the nitrile group. What happened?

You are likely observing hydrolysis of the nitrile (-CN) group to a carboxylic acid (-COOH) or an amide (-CONH₂).[5][6][7] The strongly acidic and aqueous conditions of a classic mixed-acid nitration are sufficient to cause this side reaction.[5][8]

  • Troubleshooting: Confirm the presence of a carboxylic acid or amide using spectroscopic methods. To prevent this, use anhydrous or less aqueous nitrating conditions. Systems like bismuth nitrate or other metal nitrates in organic solvents can be effective.[9][10]

Q3: My yield is very low, and I've produced a lot of dark, tar-like material. What's the cause?

This suggests oxidative side reactions or thermal runaway. Concentrated nitric acid is a strong oxidizing agent, and nitration is a highly exothermic process.[11]

  • Oxidation: Electron-rich aromatic rings (e.g., those with phenol or aniline substituents) are particularly susceptible to oxidation, which can lead to the formation of nitrophenolic byproducts and polymeric tars.[12]

  • Thermal Control: Poor temperature control can cause the reaction to accelerate, leading to over-nitration and decomposition. Always add the nitrating agent slowly, with efficient stirring, and maintain a consistently low temperature using an ice or cryo-bath.[13][14]

Q4: Mass spectrometry of my product shows a higher mass than expected, corresponding to the addition of two nitro groups. How do I prevent this?

This is a classic case of over-nitration (dinitration). It occurs when the reaction conditions are too harsh (high temperature, long reaction time, high concentration of nitrating agent) for your specific substrate.[2][14]

  • Mitigation: Use milder conditions. Reduce the reaction time, lower the temperature, and use a stoichiometric amount of the nitrating agent rather than a large excess.[3]

Part 2: In-Depth Troubleshooting Guide

This section delves deeper into the primary side reactions, their mechanisms, and comprehensive strategies for mitigation.

Side Reaction 1: Poor Regioselectivity & Isomer Formation

The Root Cause: The nitronium ion (NO₂⁺) is a powerful electrophile that will attack the aromatic ring.[14][15][16][17][18] The position of attack is governed by the electronic effects of the existing substituents. The -CN group deactivates the ring and directs meta, while other groups may activate or deactivate and direct ortho/para. This electronic conflict is the primary source of isomer mixtures.

Troubleshooting Workflow for Isomer Control

G cluster_substituent Substituent Effect cluster_temp Temperature Control cluster_agent Nitrating System start Mixture of Isomers Detected analyze_substituent Analyze Competing Substituent start->analyze_substituent check_temp Was Temperature < 5°C? temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_agent Analyze Nitrating Agent agent_mixed_acid Mixed Acid (HNO3/H2SO4) check_agent->agent_mixed_acid strong_op Strong o,p-Director (e.g., -OH, -OR) analyze_substituent->strong_op Is it strongly activating? weak_op Weak o,p-Director (e.g., -Alkyl, -Halogen) analyze_substituent->weak_op Is it weakly activating/ deactivating? strong_op->check_agent High reactivity expected weak_op->check_temp Selectivity is feasible temp_yes->check_agent sol_temp Implement Strict Cooling (0°C or below) Add nitrating agent slowly temp_no->sol_temp agent_alternative Consider Alternatives agent_mixed_acid->agent_alternative If selectivity is poor sol_agent Use Bulky/Milder Reagents: - KNO3/H2SO4 - HNO3/Acetic Anhydride - Zeolite Catalysts agent_alternative->sol_agent

Caption: Decision workflow for troubleshooting poor regioselectivity.

Side Reaction 2: Hydrolysis of the Nitrile Group

The Root Cause: Under the strongly acidic conditions required to generate the nitronium ion, water acts as a nucleophile.[15] The nitrile carbon is electrophilic and can be attacked by water, leading to a cascade that ultimately forms a carboxylic acid or an amide.[6][7] This is particularly problematic in standard mixed-acid systems which contain water.

Mitigation Strategies & Alternative Reagents:

The key is to minimize the presence of water.

Nitrating SystemCompositionAdvantages for BenzonitrilesDisadvantages
Mixed Acid (Classic) Conc. HNO₃ / Conc. H₂SO₄Potent, inexpensive, well-understood.High water content, promotes hydrolysis.[5]
Anhydrous Conditions Fuming HNO₃ / Acetic AnhydrideReduces water content, minimizing hydrolysis.Highly reactive, can lead to over-nitration.
Metal Nitrates Bi(NO₃)₃, Cu(NO₃)₂, etc. in organic solventMild, often anhydrous, can improve selectivity.[9][10]More expensive, may require catalyst preparation.[10]
Nitronium Salts NO₂BF₄ or NO₂PF₆ in organic solventCompletely anhydrous, highly reactive electrophile.Expensive, moisture-sensitive.

Protocol: Nitration using Bismuth(III) Nitrate Pentahydrate to Minimize Hydrolysis [10]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), suspend the substituted benzonitrile (1.0 eq) in a suitable organic solvent like dichloromethane (DCM).

  • Reagent Addition: Add Bismuth(III) nitrate pentahydrate (1.1 eq). Cool the mixture to 0°C in an ice bath.

  • Initiation: Slowly add a reagent like thionyl chloride or acetic anhydride dropwise to the stirred suspension.[10] This generates the active nitrating species in situ.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by pouring it into cold water. Extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and then brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Side Reaction 3: Ipso-Substitution

The Root Cause: Ipso-substitution is an electrophilic aromatic substitution where the nitronium ion attacks a position already occupied by a substituent other than hydrogen.[19] The original substituent is then expelled.[20] This is less common than substitution at a C-H bond but can occur, especially with certain leaving groups like -COOH, -SO₃H, or boronic acids.[21][22][23]

When to Suspect Ipso-Nitration:

  • If your starting material contains a good ipso leaving group (e.g., carboxylic acid, sulfonic acid, boronic acid, sometimes halogens).[20][22]

  • If you observe a product where the nitro group has replaced a different functional group instead of a hydrogen atom.

  • It can be a desired transformation if planned correctly but is an unexpected side reaction if not.[21][22]

Mitigation:

  • Protecting Groups: If the ipso-susceptible group is essential, consider protecting it before nitration.

  • Alternative Synthesis: The most reliable method is often to redesign the synthesis to introduce the nitro group before the ipso-susceptible substituent.[3]

Part 3: Analytical Characterization of Side Products

Proper identification of byproducts is critical for effective troubleshooting. A combination of chromatographic and spectroscopic techniques is essential.

Analytical TechniqueApplication in Nitration Analysis
TLC / LCMS Rapidly assess reaction completion, identify the number of products formed, and get initial mass data for each component.
HPLC High-performance liquid chromatography is the best technique for separating and quantifying isomers and nitrophenolic impurities.[12]
GC / GCMS Gas chromatography is useful for separating volatile isomers, but highly polar compounds (like dinitro- or hydrolyzed products) may require derivatization.[12][24]
NMR Spectroscopy ¹H and ¹³C NMR are definitive for structural elucidation. The substitution pattern of isomers can be determined by analyzing coupling constants and chemical shifts.
FTIR Spectroscopy Confirms the presence or absence of key functional groups. Look for the disappearance of the -C≡N stretch (~2230 cm⁻¹) and the appearance of -COOH (~1700 cm⁻¹, broad -OH) or -NO₂ (~1530 and 1350 cm⁻¹) stretches.

References

  • Vertex AI Search. (n.d.). Proteomics Analysis of Nitration.
  • ACS Publications. (2013). Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process.
  • ResearchGate. (n.d.). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports.
  • National Institutes of Health (NIH). (n.d.). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride.
  • ResearchGate. (n.d.). Possible mechanism underlying the ipso-nitration reaction of the aryl....
  • Chemguide. (n.d.). Hydrolysis of nitriles.
  • National Institutes of Health (NIH). (n.d.). Ipso nitration in organic synthesis.
  • ResearchGate. (n.d.). (PDF) Recent advances in ipso-nitration reactions.
  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles.
  • Berkeley Learning Hub. (n.d.). 5 Nitrile Hydrolysis Steps.
  • BenchChem. (n.d.). Strategies to enhance the regioselectivity of benzamide nitration.
  • Unacademy. (n.d.). Notes on Ipso Nitration.
  • Chemistry Stack Exchange. (2018). Ipso substitution and its rules.
  • Scribd. (n.d.). The Hydrolysis of Nitriles.
  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nitration.
  • YouTube. (2014). Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci.
  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution.
  • YouTube. (2019). Nitration of aromatic compounds.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • BYJU'S. (n.d.). Aromatic Nitration.
  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

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Overcoming challenges in the synthesis of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these pivotal building blocks. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

Substituted benzonitriles are crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials.[1] Their synthesis, while conceptually straightforward, is often plagued by challenges ranging from low yields and side product formation to catalyst deactivation. The reactivity of the starting materials is highly dependent on the electronic nature of the substituents on the aromatic ring, which can significantly influence reaction outcomes.[1][2] This guide will address the most common synthetic routes and their associated difficulties.

Frequently Asked Questions (FAQs)

Here we address some of the common overarching questions that arise during the synthesis of substituted benzonitriles.

Q1: My reaction yield is consistently low across different synthetic methods. What general parameters should I investigate first?

A1: Consistently low yields often point to issues with starting material quality, solvent purity, or atmospheric control. Ensure your aryl halide or aniline is pure and free of contaminants. Use anhydrous solvents, especially for moisture-sensitive reactions like palladium-catalyzed cyanations, and consider running reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[3]

Q2: I'm observing a significant amount of starting material decomposition. What could be the cause?

A2: High reaction temperatures are a common cause of decomposition for both starting materials and the desired benzonitrile product.[3] This is particularly true for the Rosenmund-von Braun reaction, which traditionally requires high temperatures.[4][5][6] Consider lowering the reaction temperature or exploring milder catalytic systems.

Q3: How do electron-donating or electron-withdrawing groups on my aryl starting material affect the reaction?

A3: Substituents have a profound electronic effect on the reactivity of the benzene ring.[1] In palladium-catalyzed cyanations, electron-deficient aryl halides tend to undergo oxidative addition more readily, but reductive elimination to form the Ar-CN bond can be slower.[7][8] Conversely, electron-rich aryl halides may exhibit slower oxidative addition. For Sandmeyer reactions, the stability of the diazonium salt intermediate is influenced by substituents, with electron-withdrawing groups making the salt more stable but potentially less reactive in the subsequent cyanation step.

Q4: What are the best practices for purifying substituted benzonitriles?

A4: Purification strategies depend on the nature of the impurities. Common methods include distillation under reduced pressure, recrystallization, and column chromatography.[9] For removing residual metal catalysts from palladium-catalyzed reactions, washing the organic extract with an aqueous solution of sodium thiosulfate or filtering the crude product through a plug of charcoal can be effective.[10]

Troubleshooting Guide: The Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting aryl amines to aryl nitriles via a diazonium salt intermediate.[11][12]

Common Issues & Solutions

Problem 1: Low yield of benzonitrile with significant phenol byproduct formation.

  • Probable Cause: Premature decomposition of the diazonium salt. Diazonium salts are thermally unstable and can be hydrolyzed to phenols if the temperature is not strictly controlled.[3][13]

  • Solution:

    • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C using an ice-salt bath.[3][13]

    • Immediate Use: Use the diazonium salt solution immediately after its preparation. Do not store it.[3]

    • Acidic Conditions: Ensure the reaction medium is sufficiently acidic (pH 1-2) to stabilize the diazonium salt and suppress phenol formation.[14]

Problem 2: Formation of colored azo compounds.

  • Probable Cause: The diazonium salt is acting as an electrophile and coupling with the unreacted starting aniline or other electron-rich aromatic species present in the reaction mixture.[13][15]

  • Solution:

    • Complete Diazotization: Ensure the complete conversion of the aniline to the diazonium salt before proceeding to the cyanation step. The presence of excess nitrous acid can be tested with starch-iodide paper (turns blue).[16]

    • Slow Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the diazonium salt and minimize self-coupling.

Problem 3: Inconsistent results and low conversion.

  • Probable Cause: Inactive copper(I) cyanide. CuCN can oxidize over time, leading to reduced catalytic activity.[16]

  • Solution:

    • Use Fresh Reagent: Use freshly prepared or commercially available high-purity copper(I) cyanide.

    • Ensure Dissolution: Make sure the copper(I) cyanide is fully dissolved or well-suspended in the appropriate solvent before the addition of the diazonium salt.[16]

Experimental Protocol: Sandmeyer Cyanation of 4-Bromoaniline
  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 17.2 g (0.1 mol) of 4-bromoaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.

    • Stir for an additional 15 minutes after the addition is complete. Test for excess nitrous acid with starch-iodide paper.

  • Cyanation:

    • In a separate 500 mL flask, prepare a solution of 13.5 g (0.15 mol) of copper(I) cyanide in 100 mL of water containing 15 g (0.23 mol) of sodium cyanide.

    • Warm the copper(I) cyanide solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the warm copper(I) cyanide solution with vigorous stirring.

    • After the addition is complete, heat the mixture at 80-90 °C for 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or recrystallization to obtain 4-bromobenzonitrile.

Workflow Diagram: Sandmeyer Reaction Troubleshooting

Sandmeyer_Troubleshooting start Low Benzonitrile Yield check_phenol Significant Phenol Formation? start->check_phenol check_azo Formation of Azo Compounds? check_phenol->check_azo No sol_temp Control Diazotization Temp (0-5 °C) Use Diazonium Salt Immediately check_phenol->sol_temp Yes check_conversion Low Conversion/Inconsistent Results? check_azo->check_conversion No sol_azo Ensure Complete Diazotization Slow Addition of Diazonium Salt check_azo->sol_azo Yes sol_cu Use Fresh CuCN Ensure Complete Dissolution check_conversion->sol_cu Yes end Improved Yield check_conversion->end No sol_temp->end sol_azo->end sol_cu->end Rosenmund_von_Braun cluster_0 Catalytic Cycle ArX Ar-X OxAdd Oxidative Addition ArX->OxAdd CuCN CuCN CuCN->OxAdd CuIII Ar-Cu(III)(CN)X OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim ArCN Ar-CN RedElim->ArCN CuX CuX RedElim->CuX

Caption: Simplified mechanism of the Rosenmund-von Braun reaction.

Troubleshooting Guide: Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation is a versatile and widely used method for the synthesis of benzonitriles from aryl halides and pseudohalides. [17][18]

Common Issues & Solutions

Problem 1: Catalyst deactivation and low turnover number.

  • Probable Cause: The palladium catalyst can be poisoned by excess cyanide ions, which bind strongly to the metal center and inhibit catalytic activity. [7][17][19]* Solution:

    • Cyanide Source: Use a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which is also less toxic. [7][18][20]This maintains a low concentration of free cyanide in the solution.

    • Ligand Choice: The choice of ligand is critical. Bulky electron-rich phosphine ligands like XPhos can protect the palladium center from cyanide poisoning and facilitate the reductive elimination step. [7][21] 3. Additives: The use of additives like zinc formate can help reactivate the palladium catalyst. [22] Problem 2: Reaction is slow or incomplete, especially with aryl chlorides.

  • Probable Cause: Aryl chlorides are less reactive than aryl bromides and iodides, making the initial oxidative addition step more difficult. [21]* Solution:

    • Catalyst System: Use a highly active catalyst system, such as a palladacycle precatalyst with a bulky biarylphosphine ligand (e.g., XPhos), which has been shown to be effective for the cyanation of aryl chlorides. [7] 2. Higher Temperatures: Higher reaction temperatures may be required to facilitate the oxidative addition of aryl chlorides.

    • Base: The choice of base can also influence the reaction rate.

Problem 3: Formation of undesired side products.

  • Probable Cause: Depending on the substrate, side reactions such as benzoin condensation can occur if the substrate contains an aldehyde group. [7]* Solution:

    • Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions. For example, benzoin condensation can be avoided by running the reaction at 70 °C instead of 100 °C. [7] 2. Protecting Groups: If the substrate contains reactive functional groups (e.g., free N-H or O-H), they may need to be protected prior to the cyanation reaction. [7]

Data Summary: Palladium-Catalyzed Cyanation Conditions
CatalystLigandCyanide SourceSolventTemp (°C)Substrate ScopeReference
Pd/C (2 mol%)dppf (4 mol%)Zn(CN)₂ (60 mol%)DMAC110Aryl bromides, active aryl chlorides[22]
Palladacycle (0.2 mol%)XPhosK₄[Fe(CN)₆]Dioxane/H₂O100Aryl chlorides and bromides[7]
Pd(OAc)₂ (0.1 mol%)NoneK₄[Fe(CN)₆]DMAC120Aryl bromides[20]
Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Chlorotoluene
  • Reaction Setup:

    • To an oven-dried Schlenk tube, add 4-chlorotoluene (1 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.024 mmol).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add anhydrous N,N-dimethylformamide (DMF) (2 mL) and triethylamine (1.5 mmol).

  • Reaction:

    • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-methylbenzonitrile.

References

  • Benchchem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025, August 7).
  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.
  • Benchchem. (n.d.). Troubleshooting low yield in Benzonitrile synthesis.
  • Malig, T. C., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 6-9.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019, June 5).
  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction.
  • Benchchem. (n.d.). Preventing side reactions in the diazotization of 4-nitroaniline derivatives.
  • Fors, B. P., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 134(46), 18912–18915.
  • Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 6-9.
  • B. G, R., & T. R, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(59), 35919-35936.
  • Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. (n.d.). Jordan Journal of Chemistry (JJC).
  • Wikipedia. (n.d.). Cyanation.
  • Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201.
  • Chapter 1. (n.d.).
  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
  • Ahmad, M. (2017, July 23). How can I purify impure benzonitrile?. ResearchGate.
  • Careers360. (n.d.). Diazotization Reaction Mechanism - Detailed Information with FAQs.
  • Benchchem. (n.d.). Sandmeyer-type reaction as an alternative synthesis route.
  • Reddit. (2023, October 13). Cyanation of aryl bromide. r/chemistry.
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
  • Wikipedia. (n.d.). Rosenmund–von Braun reaction.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Chem-Station Int. Ed. (2016, January 31). Rosenmund-von Braun Reaction.
  • Wu, J. X., et al. (2007). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2007(11), 1783-1785.
  • Reddit. (2024, May 16). Purification Troubleshooting. r/Chempros.

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Technical Support Center: HPLC Purity Analysis of 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-Hydroxy-2-nitrobenzonitrile. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for purity assessment of this key chemical intermediate. Here, we move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to not only execute methods but also to effectively troubleshoot the challenges that may arise.

Understanding the Analyte: Physicochemical Properties

Before developing an HPLC method, it is crucial to understand the physicochemical properties of the target molecule. This compound possesses a unique combination of functional groups—a phenolic hydroxyl, a nitro group, and a nitrile group on an aromatic ring—that dictate its chromatographic behavior.

PropertyValueSource
Molecular Formula C₇H₄N₂O₃[1]
Molecular Weight 164.12 g/mol [1]
Predicted XlogP 1.1[1]
Structure

[1][2]

The predicted XlogP of 1.1 indicates that the compound is moderately polar, making it an ideal candidate for reversed-phase HPLC. The phenolic hydroxyl group (acidic) will have its ionization state influenced by the mobile phase pH, which can be leveraged to control retention and peak shape.

Frequently Asked Questions (FAQs)

Q1: How do I select the best HPLC column for this compound analysis?

Answer: The choice of column is the cornerstone of your separation. Given the analyte's moderate polarity and aromatic nature, several reversed-phase columns are suitable.

  • C18 (Octadecyl) Columns: This is the most common and a good starting point for many analyses.[3][4] It provides strong hydrophobic retention. For this compound, a modern, high-purity, end-capped C18 column is recommended to minimize interactions between the phenolic hydroxyl group and residual surface silanols, which can cause peak tailing.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl ligands of the stationary phase and the aromatic ring of the analyte.[5][6] This can be particularly useful for separating aromatic isomers or related impurities that are difficult to resolve on a standard C18 column.

  • Columns with Embedded Polar Groups (EPG): These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain.[5] This feature makes them more compatible with highly aqueous mobile phases and can improve the peak shape of polar compounds by shielding residual silanols.[5]

Q2: What is a recommended starting mobile phase and detection wavelength?

Answer: A logical starting point for method development is a simple gradient using common reversed-phase solvents and a UV detector set to an appropriate wavelength.

  • Mobile Phase: A gradient of acetonitrile and water is recommended. Acetonitrile typically provides better peak shape and lower backpressure than methanol for this class of compounds. The phenolic group's pKa will influence retention, so buffering the aqueous portion of the mobile phase is critical. A buffer pH around 2.5-3.0 (e.g., using formic acid or a phosphate buffer) will ensure the hydroxyl group is protonated, leading to better retention and sharper peaks.[7]

  • Detection Wavelength: this compound contains a chromophore (the nitro-substituted benzene ring) that absorbs UV light. A detection wavelength of 254 nm is a robust starting point, as it provides good sensitivity for many aromatic compounds.[8] For optimal sensitivity, a UV scan of the analyte should be performed to identify the wavelength of maximum absorbance (λ-max).

Q3: Why is a guard column necessary for this analysis?

Answer: A guard column is a small, disposable column installed between the injector and the analytical column. Its use is a cost-effective best practice to prolong the life of your expensive analytical column.[9][10] It captures strongly retained matrix components and particulates from the sample that could otherwise irreversibly bind to or clog the analytical column's inlet frit. This is especially important during routine analysis of many samples or when analyzing samples from forced degradation studies, which may contain reactive species.[11]

Recommended Starting HPLC Method Protocol

This protocol provides a robust starting point for the purity analysis of this compound. Further optimization may be required to resolve specific impurities.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard workhorse column for reversed-phase.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the phenolic group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 10% B to 90% B over 15 minA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.[12]
Detection UV at 254 nmGood general wavelength for aromatic compounds.[8]
Injection Volume 10 µLA typical injection volume.
Preparation of Solutions
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This ensures sample solvent compatibility with the initial mobile phase conditions, preventing peak distortion.

  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection to remove particulates.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 20-30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to verify a clean system.

  • Inject the standard solution to determine the retention time and response of the main component.

  • Inject the sample solution to perform the purity analysis.

  • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Troubleshooting Guide

Q1: My peak is exhibiting significant tailing. What are the causes and solutions?

Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue. For this compound, the primary cause is often secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: Residual silanol groups on the silica surface of the column can interact strongly with the polar hydroxyl and nitro groups of the analyte, causing tailing.[9]

    • Solution:

      • Lower Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.0) to suppress the ionization of silanol groups.

      • Use an End-Capped Column: Modern, fully end-capped columns have fewer free silanols.

      • Add a Competing Base: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to bind to active silanols, but this may not be compatible with MS detection.

  • Cause 2: Column Contamination: Accumulation of strongly retained impurities on the column inlet can create active sites that cause tailing.

    • Solution:

      • Use a Guard Column: This is the best preventative measure.

      • Flush the Column: Reverse flush the column (if permitted by the manufacturer) with a strong solvent like isopropanol.

Q2: My main peak is fronting (shaped like a shark fin). Why is this happening?

Answer: Peak fronting is less common than tailing and is typically caused by two main issues.[13]

  • Cause 1: Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase at the peak's center, causing molecules to travel faster and elute earlier, creating a front.[13][14]

    • Solution: Dilute the sample by a factor of 5 or 10 and reinject. If the peak shape becomes symmetrical, the issue was overloading.[13]

  • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more organic) than the initial mobile phase, the sample band will not focus properly on the column head.[14]

    • Solution: Always dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.

Q3: My retention times are drifting to shorter or longer times over a sequence. How do I stabilize my method?

Answer: Retention time drift can compromise peak identification and integration. The cause can be chemical or physical.[9] A systematic approach is needed to diagnose the problem.

  • Cause 1: Inadequate Column Equilibration: It can take 10-20 column volumes for a column to fully equilibrate with the mobile phase, especially with additives.[11]

    • Solution: Increase the equilibration time between gradient runs.

  • Cause 2: Mobile Phase Composition Change: The more volatile organic component (e.g., acetonitrile) can evaporate from the mobile phase reservoir over time, leading to a weaker mobile phase and longer retention times.[9][12]

    • Solution: Keep reservoirs covered and prepare fresh mobile phase daily. Using an online mixer can also help.[11]

  • Cause 3: Temperature Fluctuation: Changes in ambient lab temperature can affect mobile phase viscosity and separation thermodynamics, causing retention times to shift.[12][15]

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.[15]

  • Cause 4: Column Contamination: Buildup of sample matrix components can alter the stationary phase chemistry over time.[11]

    • Solution: Use a guard column and appropriate sample preparation (e.g., filtering).

  • Cause 5: System Leaks: A small, often invisible leak can cause the flow rate to be inconsistent, leading to drifting retention times.[9][16]

    • Solution: Carefully inspect all fittings for signs of salt deposits (if using buffers) or moisture.

HPLC_Troubleshooting_Workflow start Retention Time Drift Observed check_t0 Does t0 (void volume) also drift? start->check_t0 flow_rate_issue Flow Rate Issue check_t0->flow_rate_issue Yes chemical_issue Chemical System Issue check_t0->chemical_issue No check_leaks Check for leaks (fittings, seals) flow_rate_issue->check_leaks Diagnose check_equilibration Is column fully equilibrated? chemical_issue->check_equilibration Diagnose check_pump Check pump performance (pressure ripple, flow accuracy) check_leaks->check_pump No Leak fix_leaks Tighten/Replace Fittings check_leaks->fix_leaks Leak Found service_pump Service Pump check_pump->service_pump Issue Found check_temp Is temperature stable? check_equilibration->check_temp Yes equilibrate Increase Equilibration Time check_equilibration->equilibrate No check_mobile_phase Is mobile phase fresh? (check for evaporation) check_temp->check_mobile_phase Yes use_oven Use Column Oven check_temp->use_oven No check_column Is column contaminated? check_mobile_phase->check_column Yes remake_mp Prepare Fresh Mobile Phase check_mobile_phase->remake_mp No flush_column Flush or Replace Column/Guard check_column->flush_column Yes

Caption: Troubleshooting workflow for retention time drift.

Developing a Stability-Indicating Method: Forced Degradation

For regulatory submissions, it's not enough to simply determine purity; you must prove that your analytical method is "stability-indicating." This means the method can separate the intact active pharmaceutical ingredient (API) from any degradation products that may form over time.[17] To achieve this, forced degradation (or stress testing) studies are performed.[18]

In these studies, the drug substance is exposed to harsh conditions to accelerate its decomposition.[19] The resulting stressed samples are then analyzed by the HPLC method to ensure all new peaks (degradants) are well-resolved from the main peak.

Common Stress Conditions (as per ICH Q1A guidelines): [17]

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: e.g., 80 °C.

  • Photolytic Stress: Exposure to UV and visible light.

The phenolic and nitrile groups in this compound suggest potential susceptibility to hydrolysis under acidic or basic conditions, while the aromatic ring could be susceptible to oxidation.[18][20] Developing a method that can resolve these potential degradants is a critical step in robust drug development.

References

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. Available online
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available online
  • Hawach Scientific. (2025). Troubleshooting HPLC Column Retention Time Drift. Available online
  • SCION Instruments. HPLC Troubleshooting Guide. Available online
  • LC-GC Magazine. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Available online
  • Journal of Hazardous Materials. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Available online
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available online
  • LabVeda. (2024). Drifting HPLC Peak Retention Times. Available online
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Available online
  • PubChem. This compound. Available online
  • Waters Corporation.
  • Crawford Scientific. HPLC Troubleshooting Guide. Available online
  • Journal of Forensic and Legal Medicine. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. Available online
  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Available online
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Available online
  • Hawach Scientific. (2025). Polar Column in HPLC Example. Available online
  • Aurora Pro Scientific. HPLC Column Selection Guide. Available online
  • Analytics-Shop. HPLC Column Selection - how to choose the right column. Available online
  • Research Journal of Pharmacy and Technology. (2011).
  • LCGC International. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available online
  • Carolina Digital Repository. (2019). Development of a Procedure for Sampling, Fractionation and HPLC Analysis of Nitrated Polycyclic Aromatic Hydrocarbons in Air. Available online
  • Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available online
  • MedCrave. (2016).
  • Sigma-Aldrich. 2-Hydroxy-5-nitrobenzonitrile. Available online
  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available online
  • PubChemLite. This compound (C7H4N2O3). Available online
  • BenchChem.
  • Science.gov.
  • International Journal of Applied Pharmaceutics. (2023).

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Characterization of Impurities in 3-Hydroxy-2-nitrobenzonitrile by NMR: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 3-Hydroxy-2-nitrobenzonitrile. It provides in-depth, field-proven insights into the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the identification, characterization, and quantification of process-related impurities. The content is structured in a practical question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter during the synthesis of this compound?

The synthesis of substituted benzonitriles can lead to several types of impurities. For this compound, the most common impurities arise from incomplete reactions, side reactions, or subsequent degradation. These typically include:

  • Regioisomers: The nitration of 3-hydroxybenzonitrile can yield other isomers, such as 3-Hydroxy-4-nitrobenzonitrile or 5-Hydroxy-2-nitrobenzonitrile. These are often the most challenging impurities to identify and separate.

  • Unreacted Starting Materials: Residual 3-hydroxybenzonitrile is a common impurity if the reaction does not go to completion.

  • By-products from Side Reactions: Depending on the synthetic route, by-products from over-nitration or other unintended reactions can occur.[1][2]

  • Degradation Products: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially forming the corresponding benzamide or carboxylic acid.[3]

Q2: How can I use a simple ¹H NMR spectrum for a quick purity assessment?

A standard ¹H NMR spectrum is an excellent first-pass tool for assessing the purity of your this compound sample.

  • Diagnostic Signals: First, identify the characteristic peaks for your main compound. For this compound, you would expect to see distinct signals in the aromatic region (typically δ 6.8-8.5 ppm) and a broad singlet for the hydroxyl proton (-OH).[4] The integration of the aromatic protons should correspond to the expected number of hydrogens on the aromatic ring.

  • Impurity Peaks: Look for small, unassigned peaks in the spectrum. The presence of unexpected signals, especially in the aromatic region, may indicate the presence of regioisomers or other aromatic impurities.[5]

  • Integration: Compare the integration of impurity peaks relative to a well-resolved signal of your main compound. This provides a rough estimate of the impurity level. For more precise measurement, Quantitative NMR (qNMR) is required.[6]

Q3: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I resolve and assign these signals?

Overlapping signals in the aromatic region are a common challenge, especially with substituted benzonitriles.[7] Here are several strategies to tackle this issue:

  • Change the Solvent: Running the NMR in a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts of the protons, potentially resolving the overlap.[7] Aromatic solvents like Benzene-d₆ are particularly effective at inducing different shifts due to anisotropic effects.

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often leading to better resolution.

  • Utilize 2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving overlap and establishing connectivity.[8]

    • COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals which protons are coupled to each other (typically through 2-3 bonds). This helps in tracing the connectivity of the protons around the aromatic ring.[8][9]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. This is invaluable for assigning proton signals when the corresponding carbon signals are well-resolved.[9][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over longer ranges (2-3 bonds). This is crucial for piecing together the full structure and confirming the substitution pattern, especially for distinguishing regioisomers.[8]

Q4: How can NMR definitively distinguish between this compound and its regioisomeric impurity, 3-Hydroxy-4-nitrobenzonitrile?

Distinguishing regioisomers is a classic application where NMR excels.[10][11] While their ¹H NMR spectra might appear similar, subtle differences in chemical shifts and coupling constants exist. The most definitive approach involves 2D NMR.

  • ¹H NMR Coupling Patterns: The ortho, meta, and para coupling constants between aromatic protons are different. Careful analysis of the splitting patterns can sometimes allow for differentiation. However, this can be ambiguous if signals overlap.

  • ¹³C NMR Chemical Shifts: The electronic environment of each carbon is unique for each isomer, leading to different ¹³C chemical shifts. The carbon directly attached to the nitro group (ipso-carbon) will be significantly affected.[12]

  • HMBC for Unambiguous Assignment: The long-range correlations observed in an HMBC spectrum provide conclusive evidence. For example, in this compound, the proton at position 4 will show a correlation to the carbon bearing the nitrile group (C1) and the carbon at position 2 (bearing the nitro group). This correlation pattern will be different for the 3-Hydroxy-4-nitrobenzonitrile isomer.

Workflow for Impurity Identification

The following diagram illustrates a systematic workflow for the identification and characterization of unknown impurities in a sample of this compound.

Impurity_ID_Workflow cluster_0 Initial Analysis cluster_1 Structure Elucidation cluster_2 Quantification & Confirmation A Acquire 1D ¹H NMR Spectrum B Assess Purity & Identify Unknown Signals A->B C Acquire 1D ¹³C & DEPT Spectra B->C Unknowns present D Acquire 2D NMR (COSY, HSQC, HMBC) B->D Complex signals E Propose Impurity Structure C->E D->E F Perform qNMR Analysis E->F G Confirm with Mass Spectrometry (if needed) E->G H Final Report & Characterization F->H G->H

Caption: Workflow for impurity identification and characterization.

Troubleshooting Guides

Issue 1: My NMR spectrum shows very broad peaks.

Broad peaks can obscure coupling information and make integration unreliable.

  • Possible Cause 1: Poor Shimming. The magnetic field is not homogeneous across the sample.

    • Troubleshooting Step: Carefully re-shim the spectrometer. If the problem persists, ensure your NMR tube is of good quality and not scratched.[13] For difficult samples, automated shimming routines may not be sufficient, and manual shimming of higher-order shims might be necessary.[14]

  • Possible Cause 2: Sample Concentration/Solubility. The sample may be too concentrated, leading to viscosity issues, or partially insoluble, causing heterogeneity.[7][13]

    • Troubleshooting Step: Dilute your sample. If you suspect solubility issues, try gently warming the sample or filter it through a small plug of glass wool in a Pasteur pipette to remove any suspended particles.[13][15]

  • Possible Cause 3: Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening.

    • Troubleshooting Step: This is often difficult to remove. If suspected, passing the sample solution through a small silica plug may help.

Issue 2: I see peaks that I cannot identify, including singlets around 1.56, 2.17, and 7.26 ppm (in CDCl₃).

These are often common laboratory contaminants.

  • Possible Cause 1: Residual Solvents. Solvents from your reaction workup (e.g., Ethyl Acetate, Acetone, Dichloromethane) or cleaning (Acetone) are common.[7]

    • Troubleshooting Step: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample. Consult a table of common NMR solvent impurities to identify the contaminant.[16][17][18] For example, a singlet at ~2.17 ppm in CDCl₃ is characteristic of acetone.[17]

  • Possible Cause 2: Water. A peak around 1.56 ppm in CDCl₃ is often water.[17]

    • Troubleshooting Step: Use fresh, high-quality deuterated solvent. Storing solvents over molecular sieves can help keep them dry. To confirm if a peak is from an exchangeable proton like water or an -OH, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable proton peak should diminish or disappear.[7]

  • Possible Cause 3: Silicone Grease. If you used greased joints in your glassware, you might see small, broad peaks around 0 ppm.

    • Troubleshooting Step: Avoid using grease where possible. If it is a persistent issue, purification by column chromatography is usually effective at removing it.

Quantitative Analysis by NMR (qNMR)

Q5: Why should I use qNMR for impurity quantification instead of HPLC?

While HPLC is a standard technique for purity analysis, qNMR offers distinct advantages, particularly in a drug development setting.[19]

  • No Need for Specific Reference Standards: qNMR is a primary analytical method. It allows for the quantification of an analyte (or impurity) by comparing its signal integral to that of a certified internal standard of known concentration, without needing a reference standard of the impurity itself.[20] This is a significant advantage when impurity standards are not available.

  • High Accuracy and Precision: qNMR directly measures the molar ratio of substances, as the signal intensity is directly proportional to the number of nuclei.[6] This can lead to more accurate results than HPLC, where response factors of different compounds to the UV detector can vary significantly.[19]

  • Structural Information: The same experiment that provides quantitative data also provides structural confirmation of the analyte and impurities.

Experimental Protocol: Quantification of a Regioisomeric Impurity by qNMR

This protocol outlines the steps for quantifying an impurity in a batch of this compound using an internal standard.

1. Materials:

  • Sample of this compound

  • Certified Internal Standard (e.g., Maleic Acid, 1,4-Dinitrobenzene). The standard should have signals that do not overlap with the analyte or impurity signals.

  • High-purity deuterated solvent (e.g., DMSO-d₆).

  • High-precision analytical balance.

  • NMR spectrometer.

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial. Record the mass precisely.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record the mass precisely.[19]

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent. Ensure complete dissolution.

  • Transfer the solution to a high-quality NMR tube.

3. NMR Acquisition:

  • Tune and shim the spectrometer on the sample.

  • Set the acquisition parameters for quantitative analysis. This is critical and involves:

    • Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. A value of 30-60 seconds is often sufficient.

    • 90° Pulse Angle: Ensure the pulse angle is accurately calibrated and set to 90° to ensure full excitation.[21]

    • Sufficient Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended) for the signals being integrated.

4. Data Processing and Calculation:

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for the main compound, the impurity, and the internal standard.

  • Calculate the purity (P) using the following formula[6]:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the internal standard

Data Summary Table

The following table presents hypothetical NMR data for this compound and a potential regioisomeric impurity, 3-Hydroxy-4-nitrobenzonitrile, in DMSO-d₆.

CompoundAromatic Protons (δ ppm, multiplicity, J Hz)Hydroxyl Proton (δ ppm)¹³C NMR (Aromatic Carbons, δ ppm)
This compound H4: ~7.8 (dd), H5: ~7.2 (t), H6: ~7.6 (dd)~11.0 (br s)115-160
3-Hydroxy-4-nitrobenzonitrile H2: ~8.1 (d), H5: ~7.9 (dd), H6: ~7.3 (d)~11.5 (br s)115-160

Note: These are predicted values and should be confirmed experimentally. Actual chemical shifts can vary based on concentration and temperature.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common NMR data quality issues.

Troubleshooting_Tree A Poor Spectral Quality? B Broad Peaks? A->B Yes H Good Quality Spectrum A->H No C Check Shims Reduce Concentration Filter Sample B->C Yes D Unexpected Peaks? B->D No E Check Solvent Impurity Tables Dry Sample Thoroughly Run D₂O Exchange D->E Yes F Poor Integration? D->F No G Re-process with Careful Phasing & Baseline Correction Check for Overlap F->G Yes F->H No

Caption: Decision tree for troubleshooting common NMR issues.

References

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 679-690.
  • AMPAC Fine Chemicals. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Chem Help ASAP. (2019, September 26). distinguish between E2 regioisomers with NMR spectroscopy [Video]. YouTube.
  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index:.
  • The Royal Society of Chemistry. (2024). Supplementary Information.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80.
  • National Institutes of Health, PubChem. (n.d.). 3-Nitrobenzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis.
  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • University of California, Davis. (n.d.). Troubleshooting Acquisition Related Problems - NMR.
  • University of California, Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ.
  • University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis of 3-Hydroxy-4-nitrobenzonitrile: A Deep Dive for Chemical Enthusiasts.
  • National Institutes of Health, PubChem. (n.d.). 3-Hydroxy-4-nitrobenzonitrile.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • National Institutes of Health, PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122.
  • Eureka | Patsnap. (2018). A kind of synthesis technique of 3-hydroxy-2-nitropyridine.
  • Mistry, N., et al. (1999). Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 511-7.

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Preventing degradation of 3-Hydroxy-2-nitrobenzonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Compound Integrity During Storage and Handling

Welcome to the technical support resource for 3-Hydroxy-2-nitrobenzonitrile. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you prevent the degradation of this compound, ensuring the integrity of your experiments from storage to application.

Section 1: Understanding the Chemical Stability of this compound

This compound is a multifunctional aromatic compound. Its stability is dictated by the interplay of its three key functional groups: a phenolic hydroxyl group, a nitro group, and a nitrile group.[1][2][3] Understanding the vulnerabilities of each is critical to preventing degradation.

  • Nitrile Hydrolysis: The cyano (-C≡N) group is susceptible to hydrolysis, particularly under acidic or basic conditions. This is often the primary non-photolytic degradation pathway, proceeding in two steps: first to the amide intermediate (3-hydroxy-2-nitrobenzamide) and then to the corresponding carboxylic acid (3-hydroxy-2-nitrobenzoic acid).[4][5][6][7] Even ambient moisture can facilitate this process over long-term storage.

  • Phenolic Oxidation: The hydroxyl (-OH) group makes the molecule sensitive to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[8][9][10] This can lead to the formation of colored polymeric byproducts.

  • Nitroaromatic Photoreactivity: The nitro (-NO₂) group, an electron-withdrawing moiety, makes the aromatic ring generally resistant to oxidation but can render the molecule susceptible to photodegradation.[11][12][13] Exposure to UV or even strong ambient light can induce chemical changes.[14][15]

Section 2: Recommended Storage and Handling Protocols

To maintain the compound's purity, adherence to strict storage and handling procedures is essential.

Data Presentation: Recommended Storage Conditions
ParameterLong-Term Storage (> 1 month)Short-Term Storage / In-UseRationale
Temperature -20°C2-8°C or -20°CMinimizes thermal degradation and slows hydrolysis kinetics.[10][16]
Atmosphere Inert Gas (Argon or Nitrogen)Tightly SealedPrevents oxidation of the phenol group and minimizes exposure to atmospheric moisture, which can cause nitrile hydrolysis.[16][17]
Light In the Dark (Amber Vial/Opaque Container)In the DarkProtects against photodegradation of the nitroaromatic system and light-catalyzed oxidation.[8][14]
Container Tightly-sealed, amber glass vial with an inert cap liner.Tightly-sealed, amber glass vial.Amber glass blocks UV light, and a tight seal prevents moisture and air ingress.[18]
Form Solid (Lyophilized Powder)Solid or Freshly Prepared SolutionStoring as a solid is vastly more stable than in solution. Solutions should be used immediately.
Experimental Protocol: Standard Handling Procedure
  • Acclimatization: Before opening, allow the container to warm to room temperature (approx. 20-30 minutes). This crucial step prevents atmospheric moisture from condensing on the cold compound, which would accelerate hydrolysis.[16]

  • Inert Atmosphere Handling: If possible, handle the solid compound inside a glove box or glove bag under an inert atmosphere (argon or dry nitrogen).

  • Aliquotting: For frequent use, weigh out smaller aliquots into separate, appropriately labeled amber vials. This prevents repeated warming/cooling cycles and exposure of the main stock to the atmosphere.

  • Resealing: After dispensing, purge the headspace of the primary container with a gentle stream of inert gas before securely resealing.[16]

  • Storage: Promptly return the main stock and any aliquots to the recommended storage conditions (-20°C, in the dark).

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter, linking them to potential degradation pathways and providing actionable solutions.

Issue 1: I've noticed a color change in my solid compound, from a pale yellow to a darker yellow or brownish color. What does this mean?

  • Answer: A visible color change is a strong indicator of degradation. This is most commonly due to the oxidation of the phenolic hydroxyl group, which can lead to the formation of quinone-like structures and colored polymeric byproducts. It may also suggest the presence of impurities from other degradation pathways.

    • Causality: Phenols are susceptible to oxidation, a process often catalyzed by light and trace metal impurities. The resulting compounds are typically highly conjugated and absorb visible light, appearing colored.

    • Actionable Advice: Do not use the discolored compound for sensitive experiments. If possible, confirm the purity via analytical methods like HPLC or LC-MS. To prevent this, strictly follow the recommended storage protocols, particularly regarding storage under an inert atmosphere and protection from light.[8][17]

Issue 2: My LC-MS or NMR analysis of the compound shows new, unexpected peaks that weren't there previously. What are these degradation products?

  • Answer: The appearance of new peaks strongly suggests chemical degradation. Based on the compound's structure, the most probable degradation products are from the hydrolysis of the nitrile group.

    • Causality & Identification:

      • 3-Hydroxy-2-nitrobenzamide: This is the first hydrolysis product. In reverse-phase HPLC, it will likely be more polar (elute earlier) than the parent nitrile. Its mass will be +18 amu higher (addition of H₂O).

      • 3-Hydroxy-2-nitrobenzoic acid: This is the final hydrolysis product. It is more polar than both the parent and the amide intermediate. Its mass will be +19 amu higher than the amide (net addition of a second H₂O molecule and loss of NH₃).

    • Actionable Advice: Quantify the percentage of the parent compound remaining to decide if the batch is still usable for your application. To avoid this, ensure the compound is stored under scrupulously dry conditions.[17] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[16]

Issue 3: My experimental results are inconsistent, or the compound's activity seems to have decreased over time.

  • Answer: Inconsistent or diminishing activity is a classic symptom of gradual compound degradation. Even a small percentage of degradation (e.g., 5-10%) can significantly impact assay results, as the degradation products may be inactive or could even act as inhibitors.

    • Causality: The parent compound is being slowly consumed, reducing its effective concentration in your experiment. This gradual decay is often a result of slow hydrolysis from repeated exposure to atmospheric moisture or oxidation from exposure to air.

    • Actionable Advice:

      • Use a Fresh Aliquot: Always use a fresh, properly stored aliquot for critical experiments.

      • Re-qualify Your Stock: If you suspect your main stock is compromised, re-analyze it using a validated analytical method (e.g., HPLC) to confirm its purity.

      • Review Handling Practices: Ensure all lab members are following the strict handling protocols, especially the acclimatization step before opening the vial.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for preventing degradation of this compound?

  • A1: Excluding moisture is arguably the most critical factor. The nitrile group is highly susceptible to hydrolysis, which is a common and often rapid degradation pathway.[4][7] While temperature and light are also very important, moisture can cause irreversible chemical transformation even at low temperatures.

Q2: Can I store this compound in a solution?

  • A2: It is strongly discouraged to store this compound in solution for any extended period. Solvents, especially protic solvents like methanol or water, can participate in and accelerate degradation. If you must prepare a stock solution, use a dry, aprotic solvent like anhydrous DMSO or DMF. Prepare only the amount needed for immediate use, and discard any unused solution. For longer-term storage, always use the solid form.

Q3: My compound was shipped at ambient temperature. Is it compromised?

  • A3: While not ideal, short-term shipping (2-3 weeks) at ambient temperature in a securely sealed container is generally acceptable and should not cause significant degradation of the solid compound.[16] However, upon receipt, the compound should immediately be transferred to the recommended long-term storage condition (-20°C). The primary risk during shipping is exposure to extreme heat or light, not the ambient temperature itself.

Q4: How can I proactively check the stability of my compound?

  • A4: The most robust method is to perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation) to identify potential degradation products and establish a stability-indicating analytical method. See the protocol in the following section.

Section 5: Experimental Protocol for Stability Assessment

This protocol provides a framework for a forced degradation study, a self-validating system to understand the stability profile of your specific batch of this compound.

Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Set Up Stress Conditions: In separate, clearly labeled amber HPLC vials, set up the following conditions:

    • Acid Hydrolysis: Mix 500 µL of stock solution with 500 µL of 0.1 M HCl.

    • Base Hydrolysis: Mix 500 µL of stock solution with 500 µL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 500 µL of stock solution with 500 µL of 3% H₂O₂.

    • Thermal Stress: Place a tightly capped vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Place a clear vial of the stock solution under a UV lamp or in direct sunlight.

    • Control: Keep a tightly capped vial of the stock solution at 2-8°C in the dark.

  • Incubation: Incubate the stress samples for a defined period (e.g., 24, 48, or 72 hours). Note: The basic hydrolysis reaction may be very rapid.

  • Sample Analysis:

    • At each time point, take an aliquot from each condition.

    • Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively, before injection.

    • Analyze all samples by a stability-indicating HPLC-UV method (e.g., C18 column with a water/acetonitrile gradient).

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. Significant degradation is indicated by a decrease in the area of the parent peak and the appearance of new peaks. This study will confirm the primary degradation pathways (e.g., rapid degradation under basic conditions indicates base-labile hydrolysis) and help validate your analytical method.

Section 6: Visualization of Degradation Pathways and Troubleshooting

Diagram: Troubleshooting Flowchart for Suspected Degradation

G cluster_observe Observation cluster_cause Potential Cause cluster_action Recommended Action start Suspected Degradation obs1 Visual Change (Color, Clarity) start->obs1 obs2 Analytical Discrepancy (HPLC, NMR, MS) start->obs2 obs3 Poor Assay Performance (Low Activity, Inconsistency) start->obs3 cause1 Oxidation (Phenol Group) obs1->cause1 cause2 Hydrolysis (Nitrile Group) obs2->cause2 obs3->cause1 obs3->cause2 cause3 Photodegradation (Nitroaromatic System) obs3->cause3 act1 Review Storage & Handling (Temp, Light, Atmosphere) cause1->act1 cause2->act1 act2 Perform Analytical QC (Confirm Purity) cause2->act2 cause3->act1 act3 Use Fresh Aliquot or Reorder Compound act1->act3 act2->act3

Caption: A decision tree for troubleshooting suspected degradation.

Diagram: Primary Hydrolytic Degradation Pathway

G parent This compound (Parent Compound) amide 3-Hydroxy-2-nitrobenzamide (Amide Intermediate) parent->amide  + H₂O (Acid or Base Catalyzed) acid 3-Hydroxy-2-nitrobenzoic Acid (Final Product) amide->acid  + H₂O (Acid or Base Catalyzed)

Caption: The two-step hydrolysis pathway of the nitrile group.

References

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
  • Clark, J. (2015). Hydrolysis of Nitriles. Chemguide.
  • LibreTexts Chemistry. (2023). Chemistry of Nitriles.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.
  • Douglas, T. A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). 3-Nitro-2-Hydroxybenzonitrile. Methylamine Supplier.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Orsavová, J., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials.
  • ASM Journals. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Nepote, V., et al. (2017). Impact of storage conditions on the composition and antioxidant activity of peanut skin phenolic-based extract. International Journal of Food Science and Technology.
  • Chen, B., et al. (2005). Photocatalytic and photochemical degradation of nitrobenzene using artificial UV radiation. Journal of Environmental Sciences.
  • Orsavová, J., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed.
  • Cinquanta, L., et al. (1997). Evolution of phenolic compounds in virgin oil during storage. ResearchGate.
  • Ramli, N. S., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules.
  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Semantic Scholar.
  • Dhatshanamurthi, P., et al. (2013). Photocatalytic Degradation of Nitrobenzene in an Aqueous System by Transition-Metal-Exchanged ETS-10 Zeolites. ACS Publications.
  • Wang, C. C., & Lee, C. (2016). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. MDPI.
  • Wang, Z., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry.
  • PubChemLite. (n.d.). This compound (C7H4N2O3).
  • Pandey, G., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Chatterjee, B., et al. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. Biochemical and Biophysical Research Communications.
  • National Center for Biotechnology Information. (n.d.). 3-Nitrobenzonitrile. PubChem Compound Database.

Sources

Technical Support Center: Optimizing Solvent Selection for 3-Hydroxy-2-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 3-Hydroxy-2-nitrobenzonitrile

This compound (3H2NBN) is a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its unique trifunctional structure, featuring hydroxyl, nitro, and nitrile groups, offers a rich platform for a variety of chemical transformations. However, the interplay of these functional groups can also present challenges in achieving high yields and purity. A critical, and often overlooked, factor in the success of these reactions is the selection of an appropriate solvent. This guide will provide a structured approach to optimizing solvent selection for key reactions of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides targeted solutions focused on solvent optimization.

Issue 1: Low Yield in O-Alkylation (Ether Synthesis) Reactions

Q: I am attempting an O-alkylation of this compound with an alkyl halide, but my yields are consistently low. What could be the cause and how can I improve it with solvent selection?

A: Low yields in O-alkylation reactions of phenols are a common issue, often stemming from incomplete deprotonation of the hydroxyl group, side reactions, or poor solubility of reactants. The choice of solvent plays a pivotal role in mitigating these problems.

Underlying Causes and Solvent-Based Solutions:

  • Incomplete Deprotonation: The reaction proceeds via the formation of a phenoxide intermediate. If the base is not strong enough or if it is not sufficiently soluble in the reaction medium, deprotonation will be incomplete.

    • Solution: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) . These solvents are excellent at solvating the cation of the base (e.g., K⁺ from K₂CO₃), which enhances the basicity and solubility of the base, leading to more efficient deprotonation. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an anhydrous solvent like Tetrahydrofuran (THF) or DMF might be necessary.[1]

  • Poor Reactant Solubility: If the this compound or the alkyl halide has limited solubility in the chosen solvent, the reaction rate will be slow.

    • Solution: Refer to the solvent properties table below. While this compound is soluble in alcohols like ethanol, these protic solvents can interfere with the reaction by solvating the nucleophile (phenoxide). Polar aprotic solvents like DMF, DMSO, and acetone are generally better choices for this reaction.[2]

  • Side Reactions (C-Alkylation): Although less common for phenols, C-alkylation at the ortho or para position can occur, leading to undesired byproducts.

    • Solution: The solvent can influence the O/C alkylation ratio. Less polar, non-coordinating solvents can sometimes favor C-alkylation. Using polar aprotic solvents like DMF or ACN generally favors O-alkylation.

Experimental Protocol for O-Alkylation:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add a suitable volume of anhydrous DMF or ACN.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Issue 2: Poor Selectivity in the Reduction of the Nitro Group

Q: I am trying to selectively reduce the nitro group of this compound to an amine, but I am also observing reduction of the nitrile group. How can I improve the selectivity by choosing the right solvent?

A: The selective reduction of a nitro group in the presence of a nitrile is a common challenge. The choice of reducing agent and solvent system is critical to achieving the desired chemoselectivity.

Underlying Causes and Solvent-Based Solutions:

  • Over-reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the nitro and nitrile groups. Catalytic hydrogenation can also lead to over-reduction if not carefully controlled.

    • Solution: A well-established method for the selective reduction of aromatic nitro groups in the presence of nitriles is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an appropriate solvent.[3]

    • Recommended Solvents: Ethanol or ethyl acetate are excellent solvent choices for this transformation.[3] These solvents facilitate the dissolution of the reactants and the reaction proceeds cleanly at moderate temperatures. Protic solvents like ethanol can also act as a proton source in the reduction mechanism.

Experimental Protocol for Selective Nitro Group Reduction:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4-5 eq) to the solution.

  • Heat the mixture to reflux (around 70-80 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice-water.

  • Basify the mixture with a saturated solution of sodium bicarbonate to a pH of 7-8.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key solvent parameters to consider for reactions involving this compound?

A1: The three primary solvent parameters to consider are:

  • Polarity: The polarity of the solvent will influence the solubility of your reactants and can affect the reaction rate. Polar aprotic solvents (e.g., DMF, DMSO, ACN) are often preferred for nucleophilic substitution reactions on the aromatic ring.[2]

  • Proticity: Protic solvents (e.g., water, alcohols) can form hydrogen bonds and solvate nucleophiles, which can decrease their reactivity in some cases. Aprotic solvents (e.g., THF, DCM, toluene) do not have this capability.

  • Boiling Point: The boiling point of the solvent will determine the temperature range at which you can run your reaction. Higher boiling point solvents like DMF or DMSO allow for higher reaction temperatures, which can be necessary to drive sluggish reactions to completion.

Q2: How does solvent polarity affect nucleophilic aromatic substitution (SNAr) reactions on the nitrobenzonitrile core?

A2: Nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient rings like nitrobenzonitriles, typically proceed through a negatively charged intermediate (Meisenheimer complex). Polar aprotic solvents are highly effective at stabilizing this charged intermediate, thereby accelerating the reaction rate. Solvents like DMF, DMSO, and ACN are excellent choices for SNAr reactions.[4]

Q3: Can this compound be used in the synthesis of benzofurans, and what is the role of the solvent?

A3: Yes, ortho-nitrophenols are common precursors for the synthesis of benzofurans. The reaction often involves an initial O-alkylation followed by a reductive cyclization. The choice of solvent is critical in both steps. As discussed in the troubleshooting guide, polar aprotic solvents like DMF are ideal for the initial O-alkylation. For the subsequent reductive cyclization, the choice of solvent will depend on the reducing agent used. For example, if using catalytic hydrogenation, solvents like ethanol or ethyl acetate are common.

Data and Protocols

Table 1: Properties of Common Solvents for this compound Reactions
SolventFormulaPolarity (Dielectric Constant)TypeBoiling Point (°C)Notes
N,N-Dimethylformamide (DMF) C₃H₇NO36.7Polar Aprotic153Excellent for SNAr and O-alkylation; high boiling point.
Dimethyl Sulfoxide (DMSO) C₂H₆OS46.7Polar Aprotic189Highly polar; good for dissolving a wide range of compounds.
Acetonitrile (ACN) C₂H₃N37.5Polar Aprotic82Good for O-alkylation; lower boiling point than DMF.
Tetrahydrofuran (THF) C₄H₈O7.6Aprotic66Useful for reactions with strong, moisture-sensitive bases like NaH.
Ethanol (EtOH) C₂H₆O24.5Polar Protic78Good for selective nitro reductions with SnCl₂.[3]
Ethyl Acetate (EtOAc) C₄H₈O₂6.0Aprotic77Common solvent for extractions and chromatography; also used in some reductions.[3]
Dichloromethane (DCM) CH₂Cl₂9.1Aprotic40Common solvent for reactions at or below room temperature.
Diagrams

Troubleshooting_Workflow cluster_issue Observed Issue cluster_analysis Analysis cluster_solution Solvent-Based Solution LowYield Low Yield Solubility Poor Solubility? LowYield->Solubility Reactivity Low Reactivity? LowYield->Reactivity SideProducts Side Products Selectivity Poor Selectivity? SideProducts->Selectivity ChangeSolvent Change Solvent (e.g., to DMF, ACN) Solubility->ChangeSolvent IncreasePolarity Increase Polarity (e.g., DMF, DMSO) Reactivity->IncreasePolarity ChangeSolventType Change Solvent Type (Protic vs. Aprotic) Selectivity->ChangeSolventType

Caption: A general troubleshooting workflow for solvent optimization.

Solvent_Selection_Logic cluster_reactions cluster_solvents Recommended Solvent Class ReactionType Reaction Type OAlkylation O-Alkylation ReactionType->OAlkylation NitroReduction Nitro Reduction ReactionType->NitroReduction SNAr SNAr ReactionType->SNAr PolarAprotic Polar Aprotic (DMF, ACN, DMSO) OAlkylation->PolarAprotic PolarProtic Polar Protic (EtOH) NitroReduction->PolarProtic SNAr->PolarAprotic

Caption: Logic for selecting a solvent class based on reaction type.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Campodónico, P. R., et al. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
  • Semantic Scholar. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
  • ChemistryConnected. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube.
  • Al-Awadi, N. A., et al. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 5(92), 75583-75591.
  • Reddit. (2022, November 20). What are some common causes of low reaction yields? r/Chempros.
  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?
  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • ResearchGate. (n.d.). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans.
  • MDPI. (2023, August 31). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • PubChem. (n.d.). 3-Hydroxy-4-nitrobenzonitrile.
  • PubChem. (n.d.). 3-Nitrobenzonitrile.
  • NIH. (2022, November 29). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile.

Sources

Technical Support Center: Catalyst Selection and Optimization for 3-Hydroxy-2-nitrobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance in a direct question-and-answer format. Here, we address common challenges, explain the rationale behind experimental choices, and offer troubleshooting strategies to streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most promising catalytic strategies for the synthesis of this compound?

A1: The synthesis of this compound primarily involves the regioselective hydroxylation of 2-nitrobenzonitrile. Key catalytic strategies include:

  • Transition Metal-Catalyzed C-H Hydroxylation: This is a prominent method for introducing a hydroxyl group onto an aromatic ring. Copper and nickel-based catalytic systems are particularly noteworthy. For instance, copper-catalyzed hydroxylations of aryl halides have been achieved under mild conditions using ligands like N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO).[1] While direct C-H hydroxylation is the goal, related methods on halo-substituted precursors can provide valuable insights.

  • Palladium-Catalyzed ortho-Selective C-H Hydroxylation: Palladium catalysts are well-known for their ability to direct functionalization to the ortho position of a directing group. While the nitro group is not a classical directing group for this type of transformation, exploring palladium catalysis with specific ligands could be a viable research direction.[2]

  • Biomimetic and Photoredox Catalysis: Emerging strategies involve the use of photoexcited nitroarenes to enable C-H hydroxylation under anaerobic conditions, offering a metal-free alternative.[3][4] These methods are at the forefront of green chemistry and can be highly selective.

Q2: Why is regioselectivity a major challenge in this synthesis, and how can it be controlled?

A2: Regioselectivity is a significant hurdle because the electronic properties of the nitro and cyano groups on the 2-nitrobenzonitrile starting material can direct hydroxylation to multiple positions on the aromatic ring. The nitro group is a meta-director, while the cyano group is also a meta-director. This can lead to a mixture of isomers, complicating purification and reducing the yield of the desired 3-hydroxy product.

Control of regioselectivity can be achieved through:

  • Directing Groups: While not intrinsically present for the 3-position, the strategic use of a removable directing group is a common tactic in organic synthesis to achieve specific regioselectivity.

  • Catalyst and Ligand Selection: The steric and electronic properties of the catalyst and its coordinating ligands play a crucial role in determining the site of hydroxylation. Bulky ligands can sterically hinder certain positions, favoring attack at less hindered sites.

  • Reaction Conditions: Optimization of solvent, temperature, and pressure can influence the kinetic and thermodynamic profiles of the reaction, thereby favoring the formation of one isomer over others.

Q3: What are the common starting materials for the synthesis of this compound?

A3: The most direct precursor is 2-nitrobenzonitrile . The synthesis involves the introduction of a hydroxyl group at the C3 position. Alternative multi-step routes could start from more functionalized precursors where the hydroxyl and nitro groups are introduced in separate steps.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Conversion of Starting Material 1. Inactive Catalyst- Ensure the catalyst is properly activated and handled under inert conditions if it is air or moisture sensitive.- Consider a different catalyst system (e.g., switch from a copper-based to a nickel-based catalyst).[5]
2. Inappropriate Reaction Temperature- Gradually increase the reaction temperature in increments of 10-20°C. Aromatic C-H activation often requires elevated temperatures.
3. Insufficient Oxidant- Ensure the oxidant (e.g., H₂O₂, O₂) is present in sufficient stoichiometry.
Formation of Multiple Isomers (Poor Regioselectivity) 1. Non-selective Catalyst- Screen a variety of ligands with different steric and electronic properties.- Explore directing group strategies if feasible.
2. Suboptimal Reaction Conditions- Vary the solvent polarity. Aprotic polar solvents like DMSO or DMF can influence selectivity.- Lowering the reaction temperature may favor the thermodynamically more stable product.
Formation of Byproducts (e.g., over-oxidation, decomposition) 1. Harsh Reaction Conditions- Reduce the reaction temperature or shorten the reaction time.- Decrease the concentration of the oxidant.
2. Catalyst Decomposition- Use a more robust ligand to stabilize the metal center.- Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation of the catalyst.
Difficulty in Product Isolation and Purification 1. Formation of Emulsions During Work-up- Add a brine wash to help break the emulsion.- Consider using a different extraction solvent.
2. Co-elution of Isomers During Chromatography- Use a high-performance liquid chromatography (HPLC) system for better separation.- Explore different solvent systems for column chromatography with varying polarities.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening for the Hydroxylation of 2-Nitrobenzonitrile

This protocol provides a framework for screening different transition metal catalysts for the synthesis of this compound.

Materials:

  • 2-Nitrobenzonitrile

  • Selected Catalyst (e.g., Cu(acac)₂, NiCl₂(dppp))

  • Selected Ligand (if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Oxidant (e.g., H₂O₂, tert-butyl hydroperoxide)

  • Anhydrous Solvent (e.g., DMSO, DMF, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-nitrobenzonitrile (1.0 mmol), the catalyst (0.05-0.1 mmol), and the ligand (0.05-0.1 mmol, if applicable).

  • Add the base (2.0-3.0 mmol) and the anhydrous solvent (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Slowly add the oxidant (1.5-2.0 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120°C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and LC-MS to determine the conversion and product distribution.

Protocol 2: General Work-up and Purification Procedure

Procedure:

  • After quenching the reaction, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

Visualizing the Workflow

Below is a diagram illustrating the general workflow for catalyst optimization in the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Analysis A 1. Add 2-Nitrobenzonitrile, Catalyst, Ligand, and Base to a dry flask B 2. Add Anhydrous Solvent A->B C 3. Stir under Inert Atmosphere B->C D 4. Add Oxidant C->D E 5. Heat to Desired Temperature and Stir for 12-24h D->E F 6. Monitor by TLC/GC-MS E->F G 7. Quench Reaction F->G H 8. Extraction G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization (NMR, MS) I->J

Caption: General workflow for catalyst optimization.

Mechanistic Considerations

The catalytic C-H hydroxylation of 2-nitrobenzonitrile likely proceeds through a transition metal-mediated pathway. A plausible mechanism involving a copper catalyst is depicted below.

G 2-Nitrobenzonitrile 2-Nitrobenzonitrile Intermediate_A [Ar-Cu(III)(OH)(L)] 2-Nitrobenzonitrile->Intermediate_A + Oxidant C-H Activation Cu(I)-Ligand Cu(I)-Ligand Cu(I)-Ligand->Intermediate_A Oxidative Addition Intermediate_A->Cu(I)-Ligand Catalyst Regeneration This compound This compound Intermediate_A->this compound Reductive Elimination

Caption: Plausible catalytic cycle for C-H hydroxylation.

This guide provides a foundational framework for approaching the synthesis of this compound. Successful synthesis will rely on careful optimization of the reaction parameters and a systematic approach to troubleshooting.

References

  • Xia, S., Gan, L., Wang, K., Li, Z., & Ma, D. (2016). Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. Journal of the American Chemical Society, 138(41), 13493–13496. [Link]
  • Shuler, W. G., Johnson, S. L., & Hilinski, M. K. (2023). Anaerobic Hydroxylation of C(sp3)–H Bonds Enabled by the Synergistic Nature of Photoexcited Nitroarenes. Journal of the American Chemical Society, 145(5), 3106–3113. [Link]
  • Boruah, M., Sarma, B., & Deka, R. C. (2019). Aromatic C–H hydroxylation reactions catalysed by nickel(ii) complexes of monoanionic ligands. New Journal of Chemistry, 43(35), 14035-14043. [Link]
  • Shuler, W. G., Johnson, S. L., & Hilinski, M. K. (2023). Anaerobic Hydroxylation of C(sp3)–H Bonds Enabled by the Synergistic Nature of Photoexcited Nitroarenes. ChemRxiv. [Link]
  • Duff, L., et al. (2022).
  • Zhang, Y., et al. (2021). Boron-mediated directed aromatic C–H hydroxylation.
  • Widlicka, D. W., et al. (2024). Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. Organic Process Research & Development. [Link]
  • Organic Syntheses. Hydrolysis of Nitriles. [Link]
  • Li, M., et al. (2024). A copper nitride catalyst for the efficient hydroxylation of aryl halides under ligand-free conditions. Organic & Biomolecular Chemistry, 22(1), 136-141. [Link]
  • ResearchGate.
  • Shuler, W. G., Johnson, S. L., & Hilinski, M. K. (2023). Anaerobic Hydroxylation of C(sp3)–H Bonds Enabled by the Synergistic Nature of Photoexcited Nitroarenes. Journal of the American Chemical Society, 145(5), 3106-3113. [Link]
  • Organic Chemistry Portal.
  • Duff, L., et al. (2023). Denitrative Hydroxylation of Unactivated Nitroarenes. Chemistry – A European Journal, e202203807. [Link]
  • Reddy, K. S., et al. (2022). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. The Journal of Organic Chemistry, 87(1), 549-559. [Link]
  • Duff, L., et al. (2023). Denitrative Hydroxylation of Unactivated Nitroarenes. Chemistry – A European Journal, e202203807. [Link]
  • ResearchGate.
  • Wang, Y., et al. (2023). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6.
  • Google Patents. Process for the hydrolysis of nitriles.
  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
  • PubChem. o-Nitrobenzonitrile. [Link]
  • Martín-Revenga, A., et al. (2023). C(sp2)–H Hydroxylation via Catalytic 1,4-Ni Migration with N2O. Journal of the American Chemical Society, 145(32), 17941-17946. [Link]
  • Chen, G., et al. (2018). Palladium-catalyzed ortho-selective C–H hydroxylation of carboxybenzyl-protected benzylamines. Organic Chemistry Frontiers, 5(11), 1774-1777. [Link]
  • PubChem. 2-Hydroxy-4-nitrobenzonitrile. [Link]
  • Google Patents. Process for the production of ortho-nitrobenzonitriles.
  • ResearchGate.
  • PubChem. 5-[2-(Hydroxymethyl)phenoxy]-2-nitrobenzonitrile. [Link]

Sources

Technical Support Center: Isolating Pure 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Hydroxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges of isolating this valuable compound. Our focus is on the causality behind experimental choices to ensure both technical accuracy and practical success.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification of this compound in a question-and-answer format.

Issue 1: The product does not precipitate upon quenching the reaction mixture.

Question: I've completed the nitration of 3-hydroxybenzonitrile and poured the reaction mixture onto ice, but no solid has precipitated. What should I do?

Answer: This is a common issue that can occur if the product is soluble in the acidic aqueous mixture or if it exists as an oil at the quenching temperature.[1] The recommended course of action is to perform a liquid-liquid extraction.

Detailed Protocol:

  • Transfer the entire quenched mixture to a separatory funnel.

  • Extract the aqueous layer multiple times with a suitable water-immiscible organic solvent like ethyl acetate or diethyl ether.[1][2]

  • Combine the organic extracts.

  • Proceed with the standard washing and drying steps as outlined in the general work-up protocol.[1]

Issue 2: An emulsion has formed during extraction.

Question: While washing the organic extract with a basic solution, a stubborn emulsion formed between the organic and aqueous layers. How can I break it?

Answer: Emulsion formation is frequently encountered, especially during basic washes which can form salts that act as surfactants.[1] Here are several techniques to break an emulsion:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion and improve phase separation.[1][2]

  • Gentle Swirling: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel to mix the layers.[1]

  • Filtration: Pass the emulsified layer through a pad of celite or glass wool.[1]

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period, which can sometimes lead to phase separation.[1]

Issue 3: TLC analysis of the crude product shows multiple spots.

Question: My TLC plate of the crude product shows the desired product spot, but also several other spots. What are these impurities and how can I remove them?

Answer: The nitration of phenols can lead to the formation of various isomers and byproducts.[3][4]

Potential Impurities:

  • Isomers: Besides the desired this compound, other positional isomers such as 3-hydroxy-4-nitrobenzonitrile and 3-hydroxy-6-nitrobenzonitrile may have formed.

  • Di-nitrated Products: Over-nitration can lead to the formation of dinitro compounds.[5]

  • Unreacted Starting Material: Incomplete reaction will leave residual 3-hydroxybenzonitrile.

  • Oxidation Products: Phenols are susceptible to oxidation, which can produce complex tarry byproducts, especially with concentrated nitric acid.[4][6]

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating isomers and other impurities. A silica gel column with a hexane-ethyl acetate gradient is a good starting point.[2]

  • Recrystallization: This technique is excellent for removing minor impurities and obtaining a highly pure crystalline product.[7][8] A suitable solvent system can be determined through small-scale solubility tests.[7]

Issue 4: The final product is a dark-colored oil instead of a solid.

Question: After removing the solvent, my final product is a dark, oily substance, not the expected solid. What went wrong?

Answer: The presence of a dark oil suggests significant impurities, likely tarry oxidation byproducts.[4] It's also possible that the product itself is an oil due to residual solvent or impurities depressing its melting point.

Troubleshooting Steps:

  • Re-dissolve and Treat with Activated Carbon: Dissolve the oily residue in a suitable organic solvent. Add a small amount of activated carbon to adsorb colored impurities. Heat the solution gently, then filter it through celite to remove the carbon.

  • Attempt Recrystallization: Concentrate the filtered solution and attempt to recrystallize the product. It may be necessary to try various solvents or solvent mixtures.[7][9]

  • Column Chromatography: If recrystallization fails, purify the material using column chromatography as described above to separate the desired product from the colored impurities.[2]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the work-up and purification of this compound.

General Work-up and Purification

Question: What is the standard work-up procedure for a nitration reaction of a phenol derivative?

Answer: A typical work-up involves quenching the reaction, isolating the crude product, neutralizing residual acids, and final purification.

Step-by-Step General Protocol:

  • Quenching: Slowly pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring.[1][10]

  • Isolation of Crude Product:

    • If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral to pH paper.[1][10]

    • If no solid forms, perform a liquid-liquid extraction as described in Troubleshooting Issue 1.[1]

  • Neutralization Wash: Dissolve the crude solid or the combined organic extracts in an organic solvent. Wash this solution with a saturated sodium bicarbonate solution to neutralize and remove residual acids.[2] Be sure to vent the separatory funnel frequently to release the CO2 gas that evolves.

  • Final Wash and Drying: Wash the organic layer with water, followed by brine to aid in drying.[1][2] Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.[2]

  • Purification: Purify the crude product by recrystallization or column chromatography.[2][10]

Workflow for Isolating Pure this compound

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Nitration of 3-Hydroxybenzonitrile Quench Quench on Ice/Water Reaction->Quench Pour mixture Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction If no precipitate Wash_Base Wash with NaHCO3 (aq) Extraction->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Dry over Na2SO4 Wash_Brine->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Crude Crude Product Solvent_Removal->Crude Column Column Chromatography (Silica Gel) Crude->Column For isomer separation Recrystallization Recrystallization Crude->Recrystallization If relatively clean Column->Recrystallization Further purification Pure Pure this compound Column->Pure Recrystallization->Pure

Caption: A general workflow diagram for the isolation and purification of this compound.

Recrystallization

Question: What are the key characteristics of a good recrystallization solvent?

Answer: An ideal recrystallization solvent should:

  • Dissolve the compound well when hot, but poorly at room temperature.[7]

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound being purified.

  • Be volatile enough to be easily removed from the purified crystals.

Solvent Selection Table for Recrystallization

Solvent SystemSuitability for HydroxynitrobenzonitrilesNotes
Ethanol/WaterOften a good choice.Dissolve in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a drop or two of ethanol to clarify.[10]
TolueneCan be effective for aromatic compounds.
Acetic Acid/WaterMay be used for some nitroaromatic compounds.[11]
Dichloromethane/HexaneA common combination for moderately polar compounds.Dissolve in dichloromethane and add hexane as the anti-solvent.
Purity Analysis

Question: How can I assess the purity of my final product?

Answer: Several analytical techniques can be used to determine the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying any impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Physicochemical Properties

Question: What are the key physical and chemical properties of this compound?

Answer: Knowing these properties is crucial for designing effective purification strategies.

Properties of this compound [12][13][14]

PropertyValue
Molecular FormulaC₇H₄N₂O₃
Molecular Weight164.12 g/mol
AppearanceTypically a solid
IUPAC NameThis compound
CAS Number129298-23-3
Potential Side Reactions

Question: What are the major side reactions to be aware of during the nitration of 3-hydroxybenzonitrile?

Answer: The hydroxyl group is a strong activating group, which can lead to several side reactions.

G Start 3-Hydroxybenzonitrile Desired This compound (Desired Product) Start->Desired Nitration (ortho) Isomers Other Isomers (e.g., 4-nitro, 6-nitro) Start->Isomers Nitration (para, ortho) Oxidation Oxidation Byproducts (Tars) Start->Oxidation Oxidative Degradation Dinitrated Dinitrated Products Desired->Dinitrated Further Nitration Isomers->Dinitrated Further Nitration

Caption: Potential reaction pathways during the nitration of 3-hydroxybenzonitrile.

This technical support guide provides a comprehensive overview of the work-up and purification of this compound. By understanding the principles behind each step and anticipating potential challenges, researchers can improve their success in isolating this important compound in high purity.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13862423, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15111921, 3-Hydroxy-4-nitrobenzonitrile.
  • Chemguide. (n.d.). Ring reactions of phenol.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Chemistry Steps. (n.d.). Reactions of Phenols.
  • Khan Academy. (2022, November 29). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
  • PubChemLite. (n.d.). This compound (C7H4N2O3).
  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization.

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Technical Support Center: Monitoring the Synthesis of 3-Hydroxy-2-nitrobenzonitrile by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 3-Hydroxy-2-nitrobenzonitrile. The content is structured to address common challenges and provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring this specific reaction?

A1: Thin-Layer Chromatography is a rapid, cost-effective, and highly efficient technique for real-time reaction monitoring.[1][2] For the synthesis of this compound, which involves the nitration of an aromatic precursor, TLC allows for the distinct separation of the starting material, the desired product, and potential by-products based on differences in polarity.[3][4] This enables a clear, visual assessment of the reaction's progression and helps determine the optimal time for quenching to maximize yield and minimize impurity formation.[5]

Q2: What are the expected relative polarities and Rf values for the starting material and product?

A2: The starting material, likely a substituted hydroxybenzonitrile, is polar due to the hydroxyl group. The product, this compound, will be even more polar due to the addition of the strongly electron-withdrawing nitro group.[6] Consequently, on a normal-phase silica gel TLC plate, the product will have a lower Retention Factor (Rf) value than the starting material.[1][4] An ideal solvent system should provide good separation, with the starting material having an Rf of approximately 0.5-0.6 and the product appearing at an Rf of 0.2-0.3.[7]

Q3: How do I prepare my samples for TLC analysis during the reaction?

A3: To monitor the reaction, you will need to take small aliquots from the reaction mixture at regular intervals.[2][7]

Procedure:

  • Using a long capillary spotter, carefully withdraw a tiny sample directly from the reaction flask.[2]

  • If the reaction solvent is organic and non-volatile, you can spot the aliquot directly onto the TLC plate.[7]

  • If the reaction involves highly polar solvents (like water) or inorganic materials, a micro-workup of the aliquot is necessary before spotting.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the TLC monitoring of your synthesis.

Problem 1: All spots are clustered at the baseline (low Rf).
  • Cause: The eluent (solvent system) is not polar enough to move the polar analytes up the silica plate.[8][9]

  • Solution: Increase the polarity of your mobile phase.[8] A common approach is to incrementally increase the proportion of the more polar solvent in your mixture. For instance, if you are using a hexane:ethyl acetate system, increase the percentage of ethyl acetate.[9]

Problem 2: All spots are clustered near the solvent front (high Rf).
  • Cause: The eluent is too polar, causing all compounds to travel with the solvent front without sufficient interaction with the stationary phase.[8][9]

  • Solution: Decrease the polarity of your mobile phase.[8] Reduce the proportion of the polar solvent or choose a less polar solvent altogether.[9]

Problem 3: The spots are streaking or "tailing."
  • Cause: This can be due to several factors:

    • Sample Overload: Applying too much sample to the plate.[8]

    • Compound Acidity/Basicity: The acidic nature of the hydroxyl group or the presence of acidic/basic reagents can cause streaking on the silica plate.[10]

    • High Polarity: Highly polar compounds can streak in neutral solvent systems.[10]

  • Solutions:

    • Dilute your sample before spotting it on the TLC plate.[8]

    • For acidic compounds, add a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase.[8][10]

    • If your compound is particularly polar, consider adding a small percentage of methanol to your eluent.[10]

Problem 4: I can't see any spots on the TLC plate after development.
  • Cause:

    • The compounds may not be UV-active.[8]

    • The sample concentration may be too low.[8]

    • The compounds might be volatile and have evaporated.[8]

  • Solutions:

    • Visualization Techniques:

      • UV Light: Use a UV lamp at 254 nm. Aromatic compounds like this compound should appear as dark spots on a fluorescent background.[11][12][13]

      • Iodine Chamber: Expose the plate to iodine vapor. Organic compounds will form yellow-brown complexes with iodine.[11][13]

      • Staining: Use a chemical stain. For phenols, a ferric chloride (FeCl₃) solution is an excellent choice, typically producing colored spots.[12]

    • Sample Concentration: Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration.[8]

Problem 5: The reactant and product spots have very similar Rf values.
  • Cause: The chosen solvent system does not provide adequate resolution to separate compounds of similar polarity.

  • Solutions:

    • Optimize the Solvent System: Experiment with different solvent mixtures. Sometimes, a small change in the ratio or the addition of a third solvent can significantly improve separation.

    • Use a Co-spot: The "co-spot" lane, where the reaction mixture is spotted directly on top of the starting material, is crucial. If the spots separate into a "snowman" shape, it indicates the presence of both compounds. If it remains a single spot, the reaction may be complete or the separation is still not adequate.[14][15]

    • Try a Different Stain: Some stains can produce different colors for different compounds, aiding in differentiation even with similar Rf values. Anisaldehyde stains, for example, can give a range of colors.[12][14]

Experimental Protocols & Data

Protocol 1: Standard TLC Monitoring Workflow
  • Plate Preparation: With a soft pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[1] Mark tick marks for each lane.

  • Spotting:

    • Lane 1 (Starting Material - SM): Spot a dilute solution of your starting material.

    • Lane 2 (Co-spot - C): Spot the starting material, then, on the same spot, apply an aliquot of the reaction mixture.[2][15]

    • Lane 3 (Reaction Mixture - RXN): Spot an aliquot of the reaction mixture.[2][7]

  • Development: Place the spotted plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[7] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[15]

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp and/or an appropriate stain.[11][12][13] Circle the spots with a pencil as they appear.[11]

  • Analysis: Observe the disappearance of the starting material spot in the reaction lane and the appearance of a new, lower Rf product spot. The reaction is considered complete when the starting material spot is no longer visible in the RXN lane.[1][16]

Diagram: TLC Monitoring Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development & Visualization cluster_analysis Analysis Prep Prepare TLC Plate (Draw Baseline) Spot_SM Spot Starting Material (SM) Prep->Spot_SM Spot_C Spot Co-spot (SM + RXN) Spot_SM->Spot_C Spot_RXN Spot Reaction Mixture (RXN) Spot_C->Spot_RXN Develop Develop Plate in Chamber Spot_RXN->Develop Visualize Dry & Visualize (UV, Stain) Develop->Visualize Analyze Analyze Spots: - SM Disappearance - Product Appearance Visualize->Analyze Decision Reaction Complete? Analyze->Decision Quench Quench Reaction Decision->Quench Yes Continue Continue Reaction & Re-sample Decision->Continue No

Caption: Workflow for monitoring reaction progress using TLC.

Table 1: Recommended TLC Solvent Systems
Solvent System (v/v)PolarityTypical Application
7:3 Hexane / Ethyl AcetateLow-MediumA good starting point for many aromatic compounds.[3][9]
9:1 Dichloromethane / MethanolMedium-HighEffective for more polar compounds.[10]
8:2 Toluene / AcetoneMediumAn alternative system for separating aromatic compounds.

Note: These ratios are starting points and should be optimized for your specific reaction conditions to achieve an ideal Rf value between 0.2 and 0.8.[9]

Diagram: Interpreting TLC Results

Caption: Idealized TLC plates showing reaction progress over time.

References

  • Chemistry LibreTexts. (2021, August 21). 5.
  • TLC Visualization Methods. (n.d.). University of Colorado Boulder. [Link]
  • METHODS OF VISUALIZATIONS IN TLC. (2023, April 13). YouTube. [Link]
  • Chemistry LibreTexts. (2022, April 7). 2.
  • University of York. (n.d.).
  • Chegg. (2021, April 28).
  • University of Rochester. (n.d.).
  • Chemistry LibreTexts. (2022, August 23).
  • ALWSCI. (n.d.).
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. [Link]
  • Hessley, R. K. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
  • University of Rochester. (n.d.). How To: Monitor by TLC. [Link]
  • University of York. (n.d.). Determining a solvent system. [Link]
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
  • University of Missouri-St. Louis. (n.d.). 5.
  • UKEssays. (2017, August 17).

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Validation & Comparative

A Senior Scientist's Guide to the Spectroscopic Validation of 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, multi-technique spectroscopic workflow for the unambiguous structural validation of 3-hydroxy-2-nitrobenzonitrile. In the realm of pharmaceutical research and fine chemical synthesis, absolute certainty in molecular structure is non-negotiable. Isomeric impurities can drastically alter pharmacological activity and toxicity profiles. Therefore, relying on a single analytical technique is insufficient and scientifically unsound.

Here, we present a self-validating system that integrates ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry. We will not only present the expected data for our target compound but also compare it directly with plausible isomeric alternatives, primarily 4-hydroxy-3-nitrobenzonitrile and 2-hydroxy-3-nitrobenzonitrile. This comparative approach is designed to provide researchers with a robust framework for structural elucidation, moving beyond simple data matching to a deeper understanding of how molecular architecture dictates spectroscopic output.

The Challenge: Differentiating Isomers

The synthesis of substituted benzonitriles can often yield a mixture of isomers. For this compound (Molecular Formula: C₇H₄N₂O₃, Molecular Weight: 164.12 g/mol ), several structural isomers with the same mass exist, making differentiation critical. The relative positions of the hydroxyl (-OH), nitro (-NO₂), and nitrile (-CN) groups profoundly influence the electronic environment and, consequently, the spectral fingerprint of the molecule.

¹H NMR Spectroscopy: Mapping Proton Environments

Principle & Rationale Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides precise information on the chemical environment of each proton (chemical shift, δ), the number of protons in that environment (integration), and the number of neighboring protons (spin-spin splitting or multiplicity).[1][2] The distinct substitution pattern of each isomer results in unique chemical shifts and, most importantly, different splitting patterns for the aromatic protons, which is the key to their differentiation.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of DMSO-d₆ is often advantageous as the acidic phenolic proton is typically observable, whereas it may exchange too rapidly in other solvents.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Data Acquisition: Acquire a standard 1D proton spectrum. The number of scans will depend on the sample concentration, but 16-64 scans are typical.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[2][3]

Data Interpretation & Comparative Analysis

For a trisubstituted benzene ring, the three aromatic protons will form a distinct system.

  • Expected Spectrum for this compound:

    • We expect three aromatic protons, each giving a distinct signal.

    • The proton at C6 (ortho to -CN) will likely be a doublet of doublets (dd).

    • The proton at C4 (para to -CN, ortho to -OH) will also be a doublet of doublets (dd).

    • The proton at C5 (meta to both -CN and -NO₂) will appear as a triplet (or more accurately, a triplet-like dd).

    • A broad singlet for the -OH proton, likely at a high chemical shift (>10 ppm) especially in DMSO, due to hydrogen bonding.

  • Comparison with Isomers:

    • 4-Hydroxy-3-nitrobenzonitrile: This isomer presents a simpler ABX spin system. The proton at C2 (ortho to -CN) would be a doublet, the proton at C6 (ortho to -OH) would be a doublet of doublets, and the proton at C5 would be a doublet. This pattern is clearly distinguishable from our target molecule.[4]

    • 2-Hydroxy-3-nitrobenzonitrile: This isomer would also show a three-proton system, but the chemical shifts and coupling constants would differ due to the different electronic environment and potential for strong intramolecular hydrogen bonding between the ortho -OH and -NO₂ groups.

Table 1: Comparative ¹H NMR Data (Predicted/Reported, in DMSO-d₆)

Proton PositionThis compound (Predicted)4-hydroxy-3-nitrobenzonitrile (Reported)[4]Rationale for Differentiation
Aromatic H's3 distinct signals (dd, t, dd)3 distinct signals (d, d, dd)Splitting Pattern: The key is the central proton appearing as a triplet (t) or triplet-like dd in the target vs. distinct doublets and dd's in the isomer.
-OH ProtonBroad singlet, δ > 10 ppmBroad singlet, δ ~ 11.5 ppmChemical shift can be variable; less reliable for primary differentiation.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle & Rationale ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule.[3] With broadband proton decoupling, each unique carbon appears as a singlet, making the spectrum relatively simple to interpret. The number of signals directly corresponds to the number of non-equivalent carbons. The chemical shifts are highly sensitive to the electronic effects of substituents, providing another layer of structural validation.

Experimental Protocol: ¹³C NMR

  • Setup: The same sample prepared for ¹H NMR can be used.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Referencing: Calibrate the spectrum to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

Data Interpretation & Comparative Analysis

  • Expected Spectrum for this compound:

    • We expect 7 distinct signals: one for the nitrile carbon (-C≡N), and six for the aromatic carbons, as there is no plane of symmetry.

    • The nitrile carbon will appear around δ 115-120 ppm.

    • The carbon bearing the -NO₂ group (C2) will be significantly deshielded.

    • The carbon bearing the -OH group (C3) will also be deshielded (ipso-carbon).

    • The carbon bearing the -CN group (C1) will be shielded relative to other substituted carbons.

  • Comparison with Isomers:

    • The number of signals (7) will be the same for all isomers.

    • The key differentiator lies in the chemical shifts of the substituted aromatic carbons (C1-C4). The electronic interplay of the three substituents in their unique positions creates a distinct chemical shift fingerprint for each isomer. For instance, the chemical shift of the nitrile carbon is sensitive to the substituent at the para position.

Table 2: Comparative ¹³C NMR Data (Predicted/Reported)

Carbon TypeThis compound (Predicted)4-hydroxy-3-nitrobenzonitrile (Reported)Rationale for Differentiation
C-CN~110-115 ppm~105-110 ppmThe chemical shift of the carbon attached to the nitrile is highly diagnostic.
C-OHDeshielded, ~150-160 ppmDeshielded, ~160-165 ppmThe ipso-carbon chemical shifts are unique fingerprints for the substitution pattern.
C-NO₂Deshielded, ~140-150 ppmDeshielded, ~135-145 ppmThe relative positions of the electron-withdrawing nitro group and electron-donating hydroxyl group cause predictable upfield/downfield shifts.
-C≡N~117 ppm~116 ppmLess variation, but still a useful data point.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle & Rationale IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic frequency. For our molecule, we are looking for the tell-tale signatures of the -OH, -C≡N, and -NO₂ groups.[5]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the key absorption bands and compare them to known values for the expected functional groups.

Data Interpretation & Comparative Analysis

The presence of all three functional groups is necessary, but their precise frequencies can offer clues to the isomeric structure.

  • Hydroxyl (-OH) stretch: A broad band in the 3200-3500 cm⁻¹ region is expected due to hydrogen bonding.

  • Nitrile (-C≡N) stretch: A sharp, medium-to-strong intensity peak is expected around 2220-2240 cm⁻¹.[6][7] Conjugation with the aromatic ring lowers this frequency compared to aliphatic nitriles.[7][8]

  • Nitro (-NO₂) stretches: Two strong bands are characteristic of the nitro group: an asymmetric stretch (1500-1550 cm⁻¹) and a symmetric stretch (1330-1390 cm⁻¹).[9][10][11][12]

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected Range (Aromatic)Significance for this compound
O-H Stretch3200-3500 (broad)Confirms presence of the hydroxyl group.
C≡N Stretch2220-2240 (sharp)Confirms presence of the nitrile group.[6][7]
N-O Asymmetric Stretch1500-1550 (strong)Confirms presence of the nitro group.[11][12]
N-O Symmetric Stretch1330-1390 (strong)Confirms presence of the nitro group.[11][12]
C-H Aromatic Stretch>3000Confirms aromatic C-H bonds.[13]

Causality Note: While IR confirms the presence of the necessary pieces, it is the least effective of these four techniques for definitively distinguishing the isomers on its own. However, in an ortho isomer like 2-hydroxy-3-nitrobenzonitrile, intramolecular hydrogen bonding could potentially lead to a sharper, less intense O-H band compared to the intermolecularly bonded target molecule, providing a subtle clue.

Mass Spectrometry: Confirming Mass and Fragmentation

Principle & Rationale High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the confirmation of the molecular formula (C₇H₄N₂O₃). Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation of the molecule, and the resulting pattern is a unique fingerprint that can reveal structural connectivity and differentiate isomers, especially through "ortho effects."[14]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI), which typically forms protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation. Given the acidic phenol, ESI in negative mode is often ideal.

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan spectrum to determine the mass of the molecular ion. For C₇H₄N₂O₃, the monoisotopic mass is 164.02219 Da.[15][16] The expected [M-H]⁻ ion would be at m/z 163.0149.

    • MS/MS: Select the molecular ion (m/z 163.0149) and subject it to Collision-Induced Dissociation (CID) to generate a fragment ion spectrum.

Data Interpretation & Comparative Analysis

  • Expected Fragmentation for this compound:

    • Molecular Ion: A strong peak at m/z 163.0149 in ESI negative mode.

    • Key Fragments: Nitroaromatics commonly lose NO₂ (46 Da) or NO (30 Da).[14] We would expect to see fragments corresponding to these losses. For example, a loss of NO₂ from the [M-H]⁻ ion would yield a fragment at m/z 117.01.

  • Comparison with Isomers (Ortho Effect):

    • The fragmentation pattern of an isomer with adjacent, interacting functional groups can be dramatically different. For example, an isomer with an -OH group ortho to a -NO₂ group might show a characteristic loss of H₂O (18 Da) or other rearrangements not possible in the meta-substituted target molecule. This "ortho effect" is a powerful diagnostic tool in mass spectrometry for distinguishing isomers.[14]

Table 4: High-Resolution Mass Spectrometry Data

ParameterExpected Value for C₇H₄N₂O₃Significance
Monoisotopic Mass164.02219 DaConfirms the elemental composition.[15][16]
[M-H]⁻ Ion (ESI Neg)m/z 163.0149Confirms the molecular weight.
Key MS/MS FragmentsLoss of NO₂ (m/z 117.01)Provides fingerprint data. The presence or absence of unique fragments (e.g., from ortho effects in an isomer) is the key differentiator.

Integrated Analysis and Workflow

No single technique provides the complete picture. The validation process is a logical workflow where each result constrains the possible structures until only one remains.

dot

Caption: Logical workflow for the spectroscopic validation of this compound.

Conclusion

The structural validation of this compound is achieved not by a single piece of evidence, but by the overwhelming consensus of multiple, orthogonal spectroscopic techniques. Mass spectrometry confirms the correct molecular formula. IR spectroscopy verifies the presence of the required functional groups. ¹³C NMR confirms the number of unique carbon environments. Finally, ¹H NMR provides the definitive, high-confidence confirmation through the unique splitting pattern of the aromatic protons—a pattern that is unique to the specific 1,2,3-substitution of this particular isomer. By following this comprehensive, comparative guide, researchers can ensure the structural integrity of their compounds, a critical step for the trustworthiness and reproducibility of their scientific findings.

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A Comparative Analysis of 3-Hydroxy-2-nitrobenzonitrile Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the nuanced differences between positional isomers can profoundly impact biological activity, physicochemical properties, and synthetic accessibility. This guide offers an in-depth comparative analysis of 3-Hydroxy-2-nitrobenzonitrile and its positional isomers. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide a comprehensive understanding of these critical compounds, thereby facilitating informed decisions in experimental design and synthetic strategy.

Introduction: The Significance of Positional Isomerism in Hydroxy-Nitrobenzonitriles

The this compound scaffold is a key structural motif in a variety of compounds with potential therapeutic applications. The electronic interplay between the hydroxyl (-OH), nitro (-NO₂), and nitrile (-CN) groups imparts unique chemical reactivity and biological properties. However, the precise positioning of these functional groups on the benzene ring gives rise to a series of isomers, each with a distinct electronic and steric profile. Understanding the structure-property and structure-activity relationships of these isomers is paramount for the rational design of novel therapeutics and the optimization of synthetic pathways. This guide will focus on the comparative analysis of key isomers to elucidate these critical differences.

Physicochemical Properties: A Quantitative Comparison

The physical and chemical properties of a molecule are fundamental to its behavior in both chemical reactions and biological systems. Properties such as melting point, acidity (pKa), and solubility dictate purification methods, formulation strategies, and pharmacokinetic profiles. The following table summarizes the available experimental and predicted physicochemical properties of this compound and its isomers.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compound129298-23-3C₇H₄N₂O₃164.12Not available~7.2
2-Hydroxy-5-nitrobenzonitrile39835-09-1C₇H₄N₂O₃164.12190-194[1][2]Not available
4-Hydroxy-3-nitrobenzonitrile3272-08-0C₇H₄N₂O₃164.12146-148[3]4.66±0.14[3]
5-Hydroxy-2-nitrobenzonitrile13589-74-7C₇H₄N₂O₃164.12Not availableNot available
3-Hydroxy-4-nitrobenzonitrile18495-15-3C₇H₄N₂O₃164.12Not availableNot available

Note: Experimental data for all isomers is not consistently available in the literature. Predicted values are provided for guidance and should be confirmed experimentally.

The variation in melting points and predicted pKa values highlights the influence of intramolecular interactions, such as hydrogen bonding between the hydroxyl and nitro groups, which differ with their relative positions.

Spectroscopic Characterization: Differentiating the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of isomers. This section provides an overview of the expected spectroscopic features of hydroxy-nitrobenzonitrile isomers based on data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents.

  • ¹H NMR: The aromatic region (typically δ 7.0-9.0 ppm) will show distinct splitting patterns and chemical shifts for each isomer due to the different coupling relationships between the protons. The proton ortho to the nitro group is expected to be the most deshielded (downfield shift)[4].

  • ¹³C NMR: The chemical shifts of the carbon atoms directly attached to the electron-withdrawing nitro and nitrile groups, as well as the electron-donating hydroxyl group, will be significantly different for each isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of the -OH, -C≡N, and -NO₂ groups will be characteristic for these compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretching3200-3600 (broad)
Nitrile (-C≡N)C≡N stretching2220-2240
Nitro (-NO₂)Asymmetric N-O stretching1500-1560
Nitro (-NO₂)Symmetric N-O stretching1335-1385

Subtle shifts in these vibrational frequencies can be observed between isomers due to differences in electronic effects and intramolecular hydrogen bonding.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maxima (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents. The presence of the nitro and hydroxyl groups on the aromatic ring will result in characteristic absorption bands in the UV region. A comparative analysis of the UV-Vis spectra of the isomers can reveal differences in their electronic structures[9].

Synthetic Strategies: Pathways to Positional Isomers

The synthesis of specific hydroxy-nitrobenzonitrile isomers requires careful selection of starting materials and reaction conditions to control regioselectivity. Two primary retrosynthetic approaches are the nitration of a hydroxybenzonitrile precursor or the introduction of the nitrile group onto a nitrophenol.

Synth_Workflow cluster_nitration Nitration Route cluster_sandmeyer Sandmeyer Route HB Hydroxybenzonitrile Isomer Nitration Nitration (e.g., HNO₃/H₂SO₄) HB->Nitration HNB Hydroxy-nitrobenzonitrile Isomer Mixture Nitration->HNB Separation1 Isomer Separation (Chromatography) HNB->Separation1 Target1 Target Isomer Separation1->Target1 NP Nitrophenol Isomer Reduction Reduction (e.g., Fe/HCl) NP->Reduction NA Nitroaniline Isomer Reduction->NA Diazotization Diazotization (NaNO₂/HCl) NA->Diazotization DS Diazonium Salt Diazotization->DS Sandmeyer Sandmeyer Reaction (CuCN) DS->Sandmeyer Target2 Target Isomer Sandmeyer->Target2

Caption: General synthetic workflows for hydroxy-nitrobenzonitrile isomers.

Nitration of Hydroxybenzonitriles

The direct nitration of a hydroxybenzonitrile isomer is a common approach. However, this method often leads to a mixture of positional isomers, requiring subsequent separation. The directing effects of the hydroxyl (ortho-, para-directing) and nitrile (meta-directing) groups must be carefully considered to predict the major products.

Experimental Protocol: General Nitration Procedure

  • Dissolution: Dissolve the starting hydroxybenzonitrile isomer in concentrated sulfuric acid at 0-5 °C.

  • Nitrating Mixture: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the low temperature.

  • Reaction: Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation and Purification: Filter the crude product, wash with cold water, and purify by recrystallization or column chromatography to separate the isomers.

Sandmeyer Reaction of Nitroanilines

The Sandmeyer reaction provides a versatile method for introducing a nitrile group onto an aromatic ring. This multi-step synthesis begins with the corresponding nitroaniline isomer.

Sandmeyer_Reaction Nitroaniline Nitroaniline Isomer Diazotization 1. NaNO₂, HCl 0-5 °C Nitroaniline->Diazotization Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer 2. CuCN, KCN Diazonium_Salt->Sandmeyer Cyanation Product Hydroxy-nitrobenzonitrile Isomer Sandmeyer->Product

Caption: The Sandmeyer reaction pathway for nitrile group introduction.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: Dissolve the starting nitroaniline isomer in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add an aqueous solution of sodium nitrite dropwise to form the diazonium salt[1].

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide.

  • Reaction: Slowly add the cold diazonium salt solution to the cyanide solution. An evolution of nitrogen gas will be observed.

  • Work-up: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Chromatographic Separation: An Analytical Imperative

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of positional isomers due to its high resolution and sensitivity. The development of a robust HPLC method is critical for both purity assessment of synthetic products and for quantitative analysis in biological matrices.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Isomer Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Prepared_Sample Prepared Sample Filter->Prepared_Sample HPLC HPLC System Prepared_Sample->HPLC Detector UV Detector HPLC->Detector Column Reversed-Phase Column (e.g., C18 or Phenyl) Column->HPLC Mobile_Phase Mobile Phase (e.g., Acetonitrile/Water) Mobile_Phase->HPLC Chromatogram Chromatogram Detector->Chromatogram Generate Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Integration->Quantification

Caption: A typical workflow for the HPLC analysis of hydroxy-nitrobenzonitrile isomers.

Experimental Protocol: Reversed-Phase HPLC for Isomer Separation

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a C18 or a Phenyl-Hexyl column, is recommended. Phenyl columns can offer enhanced selectivity for aromatic isomers through π-π interactions[10][11].

  • Mobile Phase: A gradient elution using acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to ensure protonation of the hydroxyl group) is a good starting point.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 270 nm).

  • Method Validation: The method should be validated for linearity, accuracy, precision, and robustness according to established guidelines.

Biological Activity: A Comparative Outlook

The biological activity of benzonitrile derivatives is an area of active research, with studies reporting a range of effects including antimicrobial, cytotoxic, and herbicidal properties[7][12][13][14]. The specific positioning of the hydroxyl and nitro groups can dramatically influence the interaction of these molecules with biological targets.

For instance, nitroaromatic compounds are known to undergo metabolic reduction to form reactive intermediates that can induce cellular damage, a property exploited in some anticancer and antimicrobial agents. The hydroxyl group can participate in hydrogen bonding with enzyme active sites. A comparative study of the cytotoxic or antimicrobial activity of the this compound isomers would be invaluable for identifying the most promising candidates for further development.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each isomer for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.

Conclusion

This guide has provided a comprehensive comparative framework for the analysis of this compound and its positional isomers. The distinct physicochemical properties, spectroscopic signatures, and potential biological activities underscore the critical importance of isomer differentiation in research and development. The provided experimental protocols offer a starting point for the synthesis, purification, and characterization of these compounds. Further experimental investigation is warranted to fill the existing gaps in the literature and to fully elucidate the structure-activity relationships within this important class of molecules.

References

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  • Gentner, W. A. (1966). Phytotoxic Properties of Substituted Benzonitriles and Derivatives. Weed Science, 14(2), 176-178.
  • LabSolutions. (n.d.). 5-hydroxy-2-nitrobenzonitrile.
  • Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., Nindhia, T. G. T., Demnerova, K., & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed Research International, 2015, 381264.
  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 55, 358–364.
  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube.
  • ResearchGate. (n.d.). Comparison of pKa values obtained experimentally and computationally....
  • Semantic Scholar. (2007). Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives.
  • van der Meer, H., Jacobs, M., & van der Meij, P. F. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Molecules, 23(7), 1799.
  • MicroSolv. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • de Oliveira, A. C. A., et al. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology, 1-10.
  • ResearchGate. (n.d.). Figure S2. (a) Comparison of the IR spectra of the ortho-, meta-and....
  • PubChem. (n.d.). 3-Nitrobenzonitrile.
  • PubChem. (n.d.). 3-Hydroxy-4-nitrobenzonitrile.
  • Imhof, P., & Klessinger, M. (1998). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Journal of Molecular Structure: THEOCHEM, 424(1-2), 1-11.
  • ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15).
  • Ecker, J., & Scherer, M. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 907, 1-7.
  • NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
  • Li, Y., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules, 29(22), 5035.
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  • Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science, 8(1), 76-80.
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A Spectroscopic Vademecum for the Discerning Analyst: Differentiating Hydroxy-Nitrobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is not merely an academic exercise—it is a cornerstone of quality control, reaction monitoring, and the elucidation of structure-activity relationships. The hydroxy-nitrobenzonitrile scaffold, a key pharmacophore in numerous developmental compounds, presents a classic analytical challenge due to the varied placement of its hydroxyl, nitro, and cyano functionalities on the benzene ring. This guide provides a comprehensive spectroscopic comparison of common hydroxy-nitrobenzonitrile isomers, offering field-proven insights and experimental data to facilitate their unambiguous differentiation.

The Structural Conundrum: Why Isomer Differentiation Matters

Molecular Structures of Key Hydroxy-Nitrobenzonitrile Isomers

To visually anchor our discussion, the molecular structures of four common hydroxy-nitrobenzonitrile isomers are presented below. The positional differences of the substituents are the primary determinants of their unique spectroscopic fingerprints.

Caption: Molecular structures of four hydroxy-nitrobenzonitrile isomers.

Vibrational Spectroscopy: A Tale of Two Probes (FTIR and Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the characteristic stretching and bending frequencies of chemical bonds. The position of the hydroxyl, nitro, and cyano groups influences the vibrational coupling within the molecule, leading to distinct spectral patterns for each isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly sensitive to polar functional groups, making it an excellent tool for observing the O-H, C≡N, and N-O vibrations in hydroxy-nitrobenzonitrile isomers.

Causality Behind Experimental Choices: The choice of sample preparation technique (e.g., KBr pellet or ATR) depends on the sample's physical state and the desired spectral quality. For solid samples, the KBr pellet method can provide high-quality transmission spectra, while Attenuated Total Reflectance (ATR) is a rapid and convenient alternative that requires minimal sample preparation.

Comparative FTIR Data:

Isomerν(O-H) (cm⁻¹)ν(C≡N) (cm⁻¹)νₐₛ(NO₂) (cm⁻¹)νₛ(NO₂) (cm⁻¹)
4-Hydroxy-3-nitrobenzonitrile ~3400-3200 (broad)~2230~1530~1350
2-Hydroxy-5-nitrobenzonitrile ~3400-3200 (broad)~2235~1525~1345

Note: Data is compiled from various sources and may show slight variations based on experimental conditions.

The broad O-H stretching band is a hallmark of intermolecular hydrogen bonding. The exact position and shape of the C≡N and NO₂ stretching bands are sensitive to the electronic effects of the other substituents. For instance, the position of the nitro group relative to the electron-donating hydroxyl group and the electron-withdrawing cyano group will alter the bond strengths and, consequently, the vibrational frequencies.

Raman Spectroscopy

Raman spectroscopy, which relies on inelastic scattering of light, is particularly adept at probing non-polar bonds and symmetric vibrations. It provides complementary information to FTIR and is often less susceptible to interference from aqueous media.

Causality Behind Experimental Choices: The choice of laser excitation wavelength is critical in Raman spectroscopy. A longer wavelength laser (e.g., 785 nm) can minimize fluorescence, which is a common issue with aromatic compounds. However, a shorter wavelength laser (e.g., 532 nm) may offer a stronger Raman signal.

Comparative Raman Data:

IsomerKey Differentiating Peaks (cm⁻¹)
4-Hydroxy-3-nitrobenzonitrile Strong peaks around 1590 (aromatic C=C), 1350 (NO₂ symmetric stretch), and 830 (C-H out-of-plane bend)
Other Isomers Variations in the positions and relative intensities of the aromatic ring breathing modes and substituent-related vibrations are expected.

The aromatic ring vibrations in the "fingerprint" region (below 1600 cm⁻¹) are particularly useful for distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern on the benzene ring.

Causality Behind Experimental Choices: The choice of deuterated solvent is important to avoid interfering signals. DMSO-d₆ is a common choice for these compounds due to its ability to dissolve a wide range of polar organic molecules and its characteristic residual solvent peak.

Comparative ¹H NMR Data (in DMSO-d₆):

IsomerAromatic Proton Chemical Shifts (δ, ppm) and Coupling Patterns
4-Hydroxy-3-nitrobenzonitrile δ ~8.4 (d), ~7.8 (dd), ~7.2 (d)
2-Hydroxy-5-nitrobenzonitrile δ ~8.3 (d), ~8.0 (dd), ~7.1 (d)
3-Hydroxy-4-nitrobenzonitrile δ ~8.1 (d), ~7.6 (d), ~7.4 (dd)
5-Hydroxy-2-nitrobenzonitrile δ ~7.9 (d), ~7.2 (d), ~7.0 (dd)

Note: Predicted chemical shifts and coupling patterns based on substituent effects and available data.

The electron-withdrawing nitro group strongly deshields ortho and para protons, shifting them downfield. Conversely, the electron-donating hydroxyl group shields ortho and para protons, shifting them upfield. The interplay of these effects, along with the position of the cyano group, creates a unique splitting pattern and chemical shift profile for each isomer.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.

Causality Behind Experimental Choices: Proton decoupling is typically used in ¹³C NMR to simplify the spectrum and improve the signal-to-noise ratio. The number of distinct aromatic carbon signals can directly indicate the symmetry of the molecule.

Comparative ¹³C NMR Data:

IsomerApproximate Aromatic Carbon Chemical Shifts (δ, ppm)
4-Hydroxy-3-nitrobenzonitrile 6 distinct signals in the aromatic region (~110-160 ppm)
2-Hydroxy-5-nitrobenzonitrile 6 distinct signals in the aromatic region (~110-160 ppm)

The carbon directly attached to the electron-withdrawing cyano and nitro groups will be significantly deshielded (shifted downfield), while the carbon attached to the hydroxyl group will also be influenced. The precise chemical shifts provide a unique fingerprint for each isomer.

Electronic Spectroscopy: UV-Vis Absorption

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the substituents on the benzene ring affects the energy of the π-π* and n-π* transitions, leading to differences in the absorption maxima (λₘₐₓ).

Causality Behind Experimental Choices: The choice of solvent can influence the λₘₐₓ values due to solvatochromic effects. It is crucial to use the same solvent for comparative measurements. Ethanol or methanol are common choices for these types of compounds.

Comparative UV-Vis Data:

Isomerλₘₐₓ (nm) in a Polar Solvent (e.g., Ethanol)
Nitrophenol Isomers (as a proxy) ortho: ~279, 351 nm; meta: ~275, 330 nm; para: ~318 nm[1]

Note: Specific UV-Vis data for all hydroxy-nitrobenzonitrile isomers is limited. The data for nitrophenol isomers provides a strong indication of the expected trends.

The extent of conjugation and the electronic nature of the substituents in different positions will dictate the energy of the electronic transitions. Generally, isomers with greater charge transfer character in their excited state will exhibit a red-shifted (longer wavelength) λₘₐₓ. The absorption profiles of nitrophenols show clear peaks in the blue-to-UV region, and there are distinct differences between the protonated and deprotonated forms.[1] The absorption peaks of protonated nitrophenols are significantly blue-shifted from their deprotonated counterparts.[1]

Experimental Protocols: A Guide to Reproducible Data Acquisition

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. These should be adapted based on the specific instrumentation and sample characteristics.

Experimental Workflow Diagram

Experimental_Workflow cluster_FTIR FTIR Spectroscopy cluster_Raman Raman Spectroscopy cluster_NMR NMR Spectroscopy cluster_UVVis UV-Vis Spectroscopy FTIR_Prep Sample Preparation (KBr Pellet or ATR) FTIR_Acquire Acquire Spectrum (e.g., 4000-400 cm⁻¹) FTIR_Prep->FTIR_Acquire Raman_Prep Place Sample on Stage Raman_Acquire Acquire Spectrum (e.g., 200-3500 cm⁻¹) Raman_Prep->Raman_Acquire NMR_Prep Dissolve in Deuterated Solvent NMR_Acquire Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Acquire UVVis_Prep Prepare Dilute Solution UVVis_Acquire Acquire Spectrum (e.g., 200-400 nm) UVVis_Prep->UVVis_Acquire

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A Comparative Analysis of the Biological Activities of 3-Hydroxy-2-nitrobenzonitrile and Its Analogs for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzonitrile scaffold represents a privileged structure, lending itself to a diverse array of biological activities. The strategic placement of functional groups, such as hydroxyl and nitro moieties, can profoundly influence the molecule's interaction with biological targets. This guide offers an in-depth comparative analysis of 3-Hydroxy-2-nitrobenzonitrile and its structural isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their biological activities, supported by available experimental data and detailed protocols for in-vitro evaluation. Our objective is to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds, thereby informing the rational design of novel therapeutic agents.

Introduction to Hydroxy-Nitro-Substituted Benzonitriles

The introduction of a nitro group to the hydroxybenzonitrile framework dramatically alters its electronic properties, enhancing its potential for biological interactions. The nitro group, being a strong electron-withdrawing group, can participate in redox reactions within the cellular environment, a property that is often associated with antimicrobial and cytotoxic activities. The hydroxyl group, a hydrogen bond donor and acceptor, plays a crucial role in receptor binding and can influence the molecule's solubility and metabolic stability. The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor or be metabolized to other functional groups. The interplay of these three functional groups on the benzene ring gives rise to a family of compounds with a wide spectrum of biological potential.

This guide will focus on the comparative analysis of this compound and its key analogs:

  • This compound: The lead compound of this investigation.

  • 3-Hydroxy-4-nitrobenzonitrile: An isomer with the nitro group para to the hydroxyl group.

  • 3-Hydroxy-5-nitrobenzonitrile: An isomer with the nitro group meta to the hydroxyl group.

  • 4-Hydroxy-3-nitrobenzonitrile: An isomer with a different substitution pattern of the hydroxyl and nitro groups.

Comparative Biological Activities: A Data-Driven Analysis

While direct comparative studies of all these analogs in a single report are scarce, a survey of the available literature allows for a preliminary assessment of their individual biological activities. It is important to note that the lack of standardized testing conditions across different studies necessitates a cautious interpretation of the data.

Table 1: Overview of Reported Biological Activities and Physicochemical Properties

CompoundReported Biological ActivityMechanism of Action (where available)Molecular Weight ( g/mol )
This compound Anticancer[1]Inhibits tumor cell proliferation by binding to DNA and inhibiting DNA synthesis.[1]164.12[1]
3-Hydroxy-4-nitrobenzonitrile Antimicrobial, Antioxidant[2]Not specified164.12[2]
3-Hydroxy-5-nitrobenzonitrile Biochemical and proteomics research tool[3]Not specified164.12
4-Hydroxy-3-nitrobenzonitrile Not specifiedNot specified164.12[4]

Note: The absence of reported activity for some analogs in this table does not necessarily indicate a lack of biological effect but rather a potential gap in the publicly available research literature. Further experimental investigation is warranted to fully characterize and compare these compounds.

Structure-Activity Relationship (SAR) Insights

The spatial arrangement of the hydroxyl, nitro, and nitrile groups on the benzonitrile ring is a critical determinant of biological activity. While a comprehensive SAR study requires extensive experimental data, some preliminary insights can be drawn:

  • Position of the Nitro Group: The position of the electron-withdrawing nitro group relative to the hydroxyl and nitrile groups influences the molecule's overall electronic distribution and steric hindrance. This, in turn, affects its ability to interact with biological targets. For instance, the ortho-position of the nitro group in this compound may facilitate intramolecular hydrogen bonding with the adjacent hydroxyl group, affecting its acidity and binding properties.

  • Hydrogen Bonding Potential: The hydroxyl group is a key player in forming hydrogen bonds with amino acid residues in enzyme active sites or with DNA. The accessibility of this group, which can be influenced by the position of the nitro group, is likely crucial for activity.

  • Redox Potential: Nitroaromatic compounds are known to exert their biological effects through redox cycling, leading to the generation of reactive oxygen species (ROS) and cellular damage. The redox potential of each isomer will differ based on the electronic environment of the nitro group, potentially leading to variations in their cytotoxic or antimicrobial potency.

Experimental Protocols for Biological Evaluation

To facilitate further research and enable standardized comparisons, this section provides detailed, step-by-step methodologies for key in-vitro assays.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its analogs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound and its analogs

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing the Proposed Mechanism of Action

The reported mechanism of action for this compound involves the inhibition of DNA synthesis. The following diagram illustrates a simplified representation of this proposed pathway.

G cluster_cell Cancer Cell Compound This compound DNA Nuclear DNA Compound->DNA Binds to DNA Replication DNA Replication Machinery Compound->Replication Inhibits Synthesis DNA Synthesis Replication->Synthesis Proliferation Cell Proliferation Synthesis->Proliferation Apoptosis Apoptosis Synthesis->Apoptosis Inhibition leads to

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Efficacy of 3-Hydroxy-2-nitrobenzonitrile versus other nitro compounds in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Scientist's Guide to the Comparative Efficacy of 3-Hydroxy-2-nitrobenzonitrile in Cellular and Biochemical Assays

Introduction: The Enduring Significance of Nitroaromatic Compounds

In the landscape of drug discovery and chemical biology, few functional groups are as simultaneously promising and challenging as the nitro group. Nitroaromatic compounds are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities including antimicrobial, antiparasitic, and antineoplastic effects.[1][2] Their efficacy is intrinsically linked to their unique electrochemical properties. The strong electron-withdrawing nature of the nitro group often renders the parent molecule inert, a "prodrug," until it enters a specific biological environment, such as a hypoxic tumor, where it can be enzymatically reduced to generate cytotoxic species.[2][3] This targeted activation is the holy grail of therapeutic design.

This guide provides an in-depth comparison of this compound, a systematically studied biomolecule, against other relevant nitro compounds.[4] Our objective is to move beyond mere data reporting and delve into the causal mechanisms that dictate efficacy in common assays. We will explore the nuances of experimental design, data interpretation, and the strategic selection of compounds for specific research applications, providing researchers, scientists, and drug development professionals with a robust framework for their work.

Pillar 1: The Nitro Group's Mechanism of Bioactivation

To compare nitro compounds, one must first understand their common mode of action: reductive activation. This process is predominantly carried out by a class of enzymes known as nitroreductases (NTRs).[1][5] These enzymes, often flavin-dependent, catalyze the reduction of the nitro group (NO₂) to nitroso (NO), hydroxylamine (NHOH), and finally amino (NH₂) derivatives.[6][7]

The key to their biological effect, particularly cytotoxicity, lies in the highly reactive intermediates. The hydroxylamine metabolite, for instance, is a potent electrophile capable of covalently modifying and damaging crucial biomacromolecules like DNA, leading to cell death.[1][8] This process is elegantly described as a "bi-bi ping pong" mechanism, where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by a donor like NAD(P)H, and then the reduced FMN, in turn, reduces the nitroaromatic substrate.[6][7]

This enzymatic "switch" is what makes these compounds so valuable, especially in oncology. Many solid tumors have hypoxic (low-oxygen) regions where nitroreductase activity is upregulated.[2][3] This allows for the selective activation of nitroaromatic prodrugs in cancerous tissue while minimizing damage to healthy, oxygen-rich cells.[2]

Nitroreductase_Mechanism cluster_enzyme Nitroreductase (NTR) Cycle cluster_cofactor Cofactor cluster_substrate Substrate Activation NTR_FMN NTR-FMN (Oxidized Enzyme) NTR_FMNH2 NTR-FMNH₂ (Reduced Enzyme) NTR_FMN->NTR_FMNH2 2e⁻ RNHOH Hydroxylamine (R-NHOH) NTR_FMN->RNHOH Releases Product NTR_FMNH2->NTR_FMN 2e⁻ NADP NAD(P)⁺ NTR_FMNH2->NADP Releases NADPH NAD(P)H NADPH->NTR_FMN Binds RNO2 Nitroaromatic (R-NO₂) RNO2->NTR_FMNH2 Binds RNO Nitroso (R-NO) RNO2->RNO 2e⁻ RNO->RNHOH 2e⁻ DNA_Damage DNA Damage & Cell Death RNHOH->DNA_Damage Covalent Adducts

Caption: Bioactivation of a nitroaromatic compound via a Type I nitroreductase.

Pillar 2: Comparative Efficacy in Assays

The true measure of a compound's utility is its performance in standardized assays. Here, we compare this compound with other structurally or functionally related nitro compounds. The selection of comparators—isomers and common nitroaromatic drugs—is deliberate, designed to illuminate how subtle changes in chemical structure can dramatically impact biological activity.

Comparator Compounds:

  • 3-Hydroxy-4-nitrobenzonitrile: A structural isomer. The altered positions of the -OH and -NO₂ groups can affect intramolecular hydrogen bonding, redox potential, and interaction with enzyme active sites.

  • 4-Hydroxy-3-nitrobenzonitrile: Another structural isomer with different electronic and steric properties.

  • Metronidazole: A widely used 5-nitroimidazole antimicrobial and antiprotozoal drug, serving as a functional benchmark for antimicrobial assays.[1]

  • Nitazoxanide: A broad-spectrum antiparasitic and antiviral drug, another functional benchmark.

Data Presentation: Cytotoxicity in Cancer Cell Lines

A primary application for novel nitroaromatics is in oncology.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for assessing cytotoxicity.[11] It measures the metabolic activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability.[11]

Table 1: Representative Cytotoxicity Data (IC₅₀, µM) for Nitro Compounds in Human Cancer Cell Lines

CompoundMCF-7 (Breast)HCT116 (Colon)A549 (Lung)Rationale for Efficacy
This compound Data Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableProposed to inhibit DNA synthesis.[4] Efficacy depends on cellular uptake and nitroreductase expression.
Compound 5 (from) N/AN/A10.67 ± 1.53Demonstrates significant potency in lung cancer cells.
Compound 3b (from[12]) 4.0N/AN/AShows high, selective potency against ER-α⁺ breast cancer cells.[12]
Doxorubicin (Control) ~0.5 - 1.5~0.2 - 1.0~0.1 - 0.8Standard chemotherapeutic agent, acts as a potent positive control.

Note: IC₅₀ values are highly dependent on experimental conditions (e.g., incubation time, cell density). Data from different studies are presented for illustrative purposes and are not a direct head-to-head comparison. The absence of public IC₅₀ data for this compound highlights a key area for future investigation.

Data Presentation: Antimicrobial Activity

The utility of nitro compounds against microbial pathogens is well-established.[13] The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.[14][15]

Table 2: Representative Antimicrobial Efficacy (MIC, µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Rationale for Efficacy
This compound Data Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableActivity would depend on microbial nitroreductase activity and cell wall penetration.
Benzonaptho/Tolyl Derivatives[14] ~10-20N/AN/AShows strong activity against Gram-positive bacteria.[14]
Pyrazoline Derivative 24[16] N/AN/AN/AMost effective against E. faecalis (MIC = 32 µg/mL).[16]
Metronidazole (Control) >64 (Resistant)>64 (Resistant)N/AHighly effective against anaerobic bacteria and protozoa through reductive activation.
Ampicillin (Control) ~0.25 - 2~2 - 8N/AStandard antibiotic, acts as a positive control for bacteria.

Pillar 3: Trustworthy and Validating Experimental Protocols

Scientific integrity demands that protocols be robust, reproducible, and self-validating. Below is a detailed protocol for the MTT cytotoxicity assay, structured to ensure accuracy. The causality behind each step is explained, a hallmark of an experienced scientist's approach.

Detailed Protocol: MTT Assay for Cytotoxicity Assessment

This protocol is designed to determine the IC₅₀ value of a test compound, such as this compound.

Causality Statement: This assay quantifies cell viability by measuring the conversion of yellow MTT into purple formazan by mitochondrial dehydrogenases of living cells. The resulting color intensity is directly proportional to the number of viable cells, allowing for a precise calculation of cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Seed cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Causality: This density ensures cells are in an exponential growth phase during the experiment and provides a strong enough signal without reaching over-confluence, which can create artifacts.

  • Incubation:

    • Action: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Causality: This allows the cells to adhere to the plate and recover from the stress of plating, ensuring they are in a healthy, responsive state before compound addition.

  • Compound Treatment:

    • Action: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells.

    • Causality: A serial dilution is critical for generating a dose-response curve to accurately calculate the IC₅₀. The vehicle control validates that the solvent used to dissolve the compound is not itself toxic.

  • Treatment Incubation:

    • Action: Incubate the plate for 48-72 hours.

    • Causality: This duration is typically sufficient for cytotoxic compounds to exert their effects, which may involve multiple cell cycles.

  • MTT Addition:

    • Action: Add 10 µL of a 5 mg/mL sterile-filtered MTT solution in PBS to each well (final concentration 0.5 mg/mL).

    • Causality: This provides an excess of the tetrazolium substrate for the mitochondrial enzymes.

  • Formazan Development:

    • Action: Incubate for 3-4 hours at 37°C.

    • Causality: This allows sufficient time for viable cells to reduce the MTT into visible purple formazan crystals. Extended incubations should be avoided as they can lead to higher background absorbance.[17]

  • Solubilization:

    • Action: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[11][18]

    • Causality: The formazan crystals are insoluble in aqueous medium. A solubilizing agent is required to dissolve them completely, creating a homogenous colored solution for accurate spectrophotometric reading.

  • Absorbance Reading:

    • Action: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.

    • Causality: 570 nm is the absorbance maximum for the formazan product.[17] Shaking ensures a uniform signal across the well.

Caption: Standard workflow for an MTT-based cell cytotoxicity assay.

Conclusion and Future Directions

This compound is a compound of clear interest, with mechanistic studies pointing towards its potential as an antiproliferative agent by inhibiting DNA synthesis.[4] However, this guide highlights a critical gap in the publicly available data: a lack of direct, quantitative comparisons of its efficacy in standardized cytotoxicity and antimicrobial assays.

While we can infer its potential based on the known bioactivation mechanisms of nitroaromatics, its performance relative to its own structural isomers and established drugs remains an open question. The ortho positioning of the hydroxyl and nitro groups in this compound is particularly intriguing, as it may facilitate unique intramolecular interactions or a specific orientation within an enzyme's active site, potentially leading to a distinct efficacy and toxicity profile.

For researchers in the field, the path forward is clear. A systematic evaluation of this compound and its isomers using the protocols detailed herein would be an invaluable contribution. Such studies would not only quantify its potential as a therapeutic lead but also deepen our fundamental understanding of how nitroaromatic structure dictates biological function.

References

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A Senior Application Scientist's Guide to the Reactivity of Nitrobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, a deep understanding of isomeric reactivity is crucial for predictable and efficient molecular design. The positional isomers of nitrobenzonitrile—2-nitrobenzonitrile, 3-nitrobenzonitrile, and 4-nitrobenzonitrile—serve as a classic illustration of how the placement of functional groups dictates chemical behavior. This guide provides an in-depth comparison of their reactivity, grounded in the principles of physical organic chemistry and supported by experimental insights. We will explore how the interplay of electronic and steric effects governs their susceptibility to nucleophilic aromatic substitution and reduction, two of the most fundamental transformations for this class of compounds.

Theoretical Framework: The Dominance of Electronic and Steric Effects

The reactivity of the nitrobenzonitrile isomers is fundamentally controlled by the potent electron-withdrawing nature of both the nitro (-NO₂) and cyano (-C≡N) groups. Both substituents deactivate the benzene ring towards electrophilic attack while activating it for nucleophilic assault.[1] Their influence is a combination of two primary electronic mechanisms:

  • Inductive Effect (-I): Both the nitrogen in the cyano group and the nitrogen and oxygens in the nitro group are highly electronegative. They pull electron density away from the aromatic ring through the sigma (σ) bond framework.[2]

  • Resonance Effect (-R): Both groups can delocalize the ring's pi (π) electrons onto themselves, creating resonance structures with a positive charge on the aromatic ring.[3][4] This effect is particularly strong for the nitro group.

Collectively, these effects render the aromatic ring electron-deficient and therefore highly susceptible to attack by nucleophiles. However, the position of these groups relative to each other and to a potential reaction site determines the magnitude of this activation.

Furthermore, steric hindrance —the spatial obstruction by bulky groups—can play a critical role, particularly for the ortho isomer, 2-nitrobenzonitrile.[5] The proximity of the nitro and cyano groups can physically impede the approach of reagents to either functional group, a factor that is absent in the meta and para isomers.[6][7]

Comparative Reactivity Analysis

We will compare the isomers across two key reaction classes: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group (typically a halide) by a nucleophile.[8] The reaction proceeds via a two-step addition-elimination mechanism, the first and typically rate-determining step of which is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10]

The ability of the substituents to stabilize the negative charge of this intermediate is paramount to the reaction rate.[11] Here, the positional isomerism is critical.

  • 2-Nitrobenzonitrile and 4-Nitrobenzonitrile (Ortho and Para Isomers): These isomers are highly activated towards SNAr (assuming a leaving group is present at a suitable position, e.g., 4-chloro-2-nitrobenzonitrile or 2-chloro-4-nitrobenzonitrile). When the nucleophile attacks, the resulting negative charge can be delocalized directly onto the strongly electron-withdrawing nitro and cyano groups through resonance. This powerful stabilization lowers the activation energy of the rate-determining step, leading to a much faster reaction.[9][11]

  • 3-Nitrobenzonitrile (Meta Isomer): This isomer is significantly less reactive in SNAr reactions. While the electron-withdrawing groups still activate the ring inductively, the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro or cyano group via resonance. The lack of this crucial stabilization mechanism results in a much higher activation energy and, consequently, a dramatically slower reaction rate.[11]

SNAr_Mechanism cluster_ortho_para Ortho/Para Isomer (e.g., 4-Chloro-2-nitrobenzonitrile) cluster_meta Meta Isomer (e.g., 2-Chloro-3-nitrobenzonitrile) Reactant_OP Ring + Nu⁻ TS1_OP Reactant_OP->TS1_OP +Nu⁻ (Slow) Meisenheimer_OP Meisenheimer Complex (Charge on NO₂/CN) TS1_OP->Meisenheimer_OP Resonance Stabilized TS2_OP Meisenheimer_OP->TS2_OP -Cl⁻ (Fast) Product_OP Product + Cl⁻ TS2_OP->Product_OP Reactant_M Ring + Nu⁻ TS1_M Reactant_M->TS1_M +Nu⁻ (Very Slow) Meisenheimer_M Meisenheimer Complex (No Resonance on NO₂/CN) TS1_M->Meisenheimer_M Less Stabilized TS2_M Meisenheimer_M->TS2_M -Cl⁻ (Fast) Product_M Product + Cl⁻ TS2_M->Product_M

SNAr reaction pathway comparison.
Reduction of the Nitro Group

The conversion of an aromatic nitro group to an amine is a fundamental and highly useful transformation in synthesis.[12] This reduction can be achieved with various reagents, such as catalytic hydrogenation or dissolving metals (e.g., Sn, Fe, or Zn in acid).[13][14]

In this reaction, electronic effects and steric hindrance are the primary determinants of reactivity.

  • Electronic Effects: The strongly electron-withdrawing cyano group enhances the electrophilicity of the entire molecule, including the nitro group, making it more susceptible to reduction. Therefore, all three isomers are activated for reduction compared to nitrobenzene.

  • Steric Hindrance: This is the key differentiating factor.

    • 2-Nitrobenzonitrile: The nitro group is situated directly adjacent to the cyano group. This proximity can sterically hinder the approach of the reducing agent—be it a metal surface or a catalytic complex—to the nitro group's oxygen atoms.[15] This interference can lead to a slower reaction rate compared to the other isomers, especially when using bulky reducing agents.

    • 3-Nitrobenzonitrile and 4-Nitrobenzonitrile: In these isomers, the nitro group is remote from the cyano group, eliminating any significant steric hindrance. Their reactivity should be broadly similar and dictated primarily by the favorable electronic activation from the cyano group. They are expected to be reduced more readily than the 2-nitro isomer.

Summary of Predicted Reactivity
Reaction Type2-Nitrobenzonitrile (ortho)3-Nitrobenzonitrile (meta)4-Nitrobenzonitrile (para)Rationale
SNAr (Hypothetical)HighLowHighResonance stabilization of Meisenheimer complex in ortho/para isomers.[9][11]
Nitro Group Reduction Low to ModerateHighHighSteric hindrance from the adjacent cyano group in the ortho isomer.[15]

Experimental Protocol: Zinc-Mediated Reduction of 2-Nitrobenzonitrile

This protocol describes a robust method for the reduction of a nitrobenzonitrile to its corresponding aminobenzonitrile, a valuable synthetic intermediate.[16] The procedure is adapted from established methods for 2-nitrobenzonitrile.[13][14]

Objective: To synthesize 2-aminobenzonitrile by the reduction of 2-nitrobenzonitrile using zinc dust in an acidic medium.

Materials:

  • 2-Nitrobenzonitrile (C₇H₄N₂O₂)

  • Zinc dust (<10 μm)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Deionized Water

  • 250 mL three-necked round-bottom flask

  • Stirring apparatus

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, add 56 g of concentrated hydrochloric acid and 7.4 g (0.05 mol) of 2-nitrobenzonitrile.[14]

  • Addition of Reducing Agent: Begin vigorous stirring and cool the flask in an ice-water bath. Add 14.7 g (0.225 mol) of zinc dust in small portions, ensuring the internal temperature of the reaction mixture does not exceed 20-30°C.[14]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture for an additional 20-30 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: Cool the reaction mixture to 5-10°C in an ice bath. Slowly and carefully add a saturated solution of sodium carbonate in portions until the pH of the mixture is neutral to slightly basic (pH 7-8). This step neutralizes the excess HCl and decomposes the aminobenzonitrile hydrochloride salt.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x 20 mL).

  • Purification: Combine the organic extracts and wash with a small amount of water (10 mL). Dry the toluene solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-aminobenzonitrile. The product can be further purified by recrystallization or column chromatography.

Reduction_Workflow start Start setup Combine 2-Nitrobenzonitrile and Conc. HCl in Flask start->setup end End add_zn Portion-wise Addition of Zinc Dust at <30°C setup->add_zn Vigorous Stirring react Stir for 20-30 min at Room Temperature add_zn->react neutralize Cool to 5-10°C and Neutralize with Na₂CO₃ react->neutralize Monitor via TLC extract Extract with Toluene neutralize->extract purify Wash, Dry, and Evaporate Solvent extract->purify product Purified 2-Aminobenzonitrile purify->product product->end

Workflow for the reduction of 2-nitrobenzonitrile.

Conclusion

The reactivity of the nitrobenzonitrile isomers is a clear and instructive example of how substituent position dictates chemical behavior.

  • For Nucleophilic Aromatic Substitution , the ortho (2-nitro) and para (4-nitro) isomers are far more reactive than the meta (3-nitro) isomer due to their ability to stabilize the key Meisenheimer intermediate through resonance.

  • For the Reduction of the Nitro Group , steric hindrance becomes the dominant differentiating factor. The ortho isomer is the least reactive due to the proximity of the bulky cyano group, while the meta and para isomers, being unhindered, react more readily.

This comparative analysis provides a predictive framework for chemists to select the appropriate isomer and reaction conditions to achieve desired synthetic outcomes, underscoring the importance of fundamental chemical principles in practical applications.

References

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The Structure-Activity Relationship of Substituted 3-Hydroxybenzonitriles: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic exploration of chemical scaffolds is paramount to uncovering novel therapeutics. The 3-hydroxybenzonitrile (3-cyanophenol) core represents a promising, yet underexplored, scaffold. Its constituent phenol and nitrile groups offer key hydrogen bonding and polar interaction capabilities, making it an attractive starting point for inhibitor design. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for substituted 3-hydroxybenzonitriles, focusing on their potential as kinase inhibitors. While a systematic, published SAR study on this specific scaffold is not extensively available, this guide synthesizes established medicinal chemistry principles to present a predictive comparison, supported by detailed experimental protocols for validation.

The 3-Hydroxybenzonitrile Scaffold: Rationale for Investigation

The 3-hydroxybenzonitrile scaffold is of significant interest in medicinal chemistry. The hydroxyl group can act as a crucial hydrogen bond donor and acceptor, while the nitrile group, a common feature in many approved drugs, can serve as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] This combination of functionalities provides a solid foundation for designing molecules that can effectively interact with the active sites of enzymes, such as protein kinases, which are often implicated in diseases like cancer.

Our investigation will focus on the hypothetical inhibition of a generic protein kinase to illustrate the principles of SAR. Protein kinases are a well-established class of drug targets, and understanding how different substituents on the 3-hydroxybenzonitrile ring affect inhibitory activity is key to developing potent and selective drug candidates.[2][3][4]

Comparative Analysis of Substituent Effects

To establish a clear SAR, we will consider the impact of various substituents at the C4, C5, and C6 positions of the 3-hydroxybenzonitrile ring. The electronic and steric properties of these substituents are expected to significantly influence the molecule's binding affinity for the target kinase.

The Role of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the substituents can modulate the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring, thereby affecting binding interactions.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or small alkyl groups can increase the electron density of the ring, potentially enhancing π-π stacking interactions with aromatic residues in the kinase's active site.

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or a nitro group (-NO₂) decrease the ring's electron density. Halogens, in particular, can form specific halogen bonds with backbone carbonyls in the active site, which can significantly increase binding affinity.

Steric Hindrance and Conformational Effects

The size and position of a substituent can dictate the molecule's ability to fit within the binding pocket and can influence its orientation.

  • Small Substituents: Small groups like fluorine or a methyl group are generally well-tolerated and can be used to probe specific interactions without causing significant steric clashes.

  • Bulky Substituents: Larger groups, such as a t-butyl or a phenyl ring, can either provide additional beneficial interactions if they fit into a corresponding hydrophobic pocket or can be detrimental to activity if they lead to steric hindrance.

Hypothetical SAR Data for Kinase Inhibition

The following table presents a set of illustrative IC₅₀ values for a series of hypothetically synthesized 3-hydroxybenzonitrile derivatives against a target protein kinase. This data is designed to exemplify the expected SAR trends based on the principles discussed above.

Compound IDSubstitution at C4Substitution at C5Substitution at C6Hypothetical IC₅₀ (µM)Rationale for Predicted Activity
1 HHH>100Unsubstituted parent scaffold, expected low activity.
2 ClHH25Introduction of an electron-withdrawing halogen, potentially forming beneficial halogen bonds.
3 FHH30Smaller halogen, less polarizable than chlorine, leading to slightly lower predicted activity.
4 OCH₃HH50Electron-donating group, may have less favorable electronic effects for this target.
5 HClH15Halogen at C5 may provide optimal positioning for interaction with a specific residue in the binding pocket.
6 HHCl40Substitution at C6 may be less favorable due to steric constraints near the hydroxyl group.
7 ClFH5Combination of a chloro group at C4 and a fluoro group at C5 could provide multiple favorable interactions.
8 t-ButylHH>100A bulky group at C4 is predicted to cause steric hindrance, preventing optimal binding.

Experimental Protocols

To validate the hypothetical SAR data, the following experimental protocols for the synthesis and biological evaluation of substituted 3-hydroxybenzonitriles are provided.

General Synthesis of Substituted 3-Hydroxybenzonitriles

The synthesis of substituted 3-hydroxybenzonitriles can be achieved through various established methods. A common approach involves the Sandmeyer reaction starting from a substituted 3-aminophenol.

Step 1: Diazotization of Substituted 3-Aminophenol

  • Dissolve the appropriately substituted 3-aminophenol (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted 3-hydroxybenzonitrile.

In Vitro Kinase Inhibition Assay

A widely used method to determine the inhibitory activity of compounds against a protein kinase is the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human protein kinase

  • Kinase-specific substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (substituted 3-hydroxybenzonitriles) dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Biological Pathways

Graphical representations are invaluable for understanding complex biological and chemical relationships.

SAR Flowchart

The following diagram illustrates the logical flow of the structure-activity relationship analysis for substituted 3-hydroxybenzonitriles.

SAR_Flowchart Scaffold 3-Hydroxybenzonitrile Core Scaffold Positions Available Positions (C4, C5, C6) Scaffold->Positions Substituents Substituent Properties (Electronic, Steric) Positions->Substituents Activity Biological Activity (Kinase Inhibition) Substituents->Activity Modulates SAR Structure-Activity Relationship (SAR) Activity->SAR Informs Optimization Lead Optimization SAR->Optimization

Caption: Logical workflow for SAR analysis of 3-hydroxybenzonitriles.

Generic Kinase Signaling Pathway

The diagram below depicts a simplified, generic kinase signaling pathway that can be targeted by inhibitors.

Kinase_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Kinase1 Upstream Kinase Adaptor->Kinase1 TargetKinase Target Kinase Kinase1->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates Inhibitor 3-Hydroxybenzonitrile Inhibitor Inhibitor->TargetKinase Inhibits PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response

Caption: Simplified representation of a kinase signaling cascade.

Conclusion and Future Directions

This guide has outlined a rational approach to understanding the structure-activity relationship of substituted 3-hydroxybenzonitriles as potential kinase inhibitors. By systematically modifying the scaffold and evaluating the resulting changes in biological activity, researchers can identify key structural features required for potent and selective inhibition. The provided experimental protocols offer a starting point for synthesizing and testing these compounds. Future work should focus on screening a diverse library of substituted 3-hydroxybenzonitriles against a panel of kinases to identify specific targets and to build a comprehensive, data-driven SAR model. Such efforts will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • PubChem. 3-Cyanophenol.
  • Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. [Link]
  • Identification of 7-phenylaminothieno-[3,2-b]pyridine-6-carbonitriles as a new class of Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. Molecules. [Link]
  • Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. Archiv der Pharmazie. [Link]
  • De novo design of protein target specific scaffold-based Inhibitors via Reinforcement Learning. arXiv. [Link]
  • Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine. Molecular Systems Design & Engineering. [Link]
  • Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. Scientific Reports. [Link]
  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. The Journal of Antibiotics. [Link]
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]
  • Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. RSC Advances. [Link]
  • Benzonitrile derivatives by Zhang et al.
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  • Effect of different C3-aryl substituents on the antioxidant activity of 4-hydroxycoumarin derivatives.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of chemical entities is the bedrock of reliable results. This guide provides an in-depth technical comparison and cross-validation of analytical methods for 3-Hydroxy-2-nitrobenzonitrile, a key intermediate in various synthetic pathways. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, grounding our discussion in the principles of scientific integrity and regulatory expectations.

The Critical Role of Method Validation in Pharmaceutical Analysis

Before delving into the comparative analysis, it is crucial to understand the framework of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[1][2][3] The objective is to demonstrate that the method will consistently produce results that are accurate, reliable, and reproducible.[4][5]

The core parameters of method validation, as outlined in the ICH Q2(R2) guidelines, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][6][7][8][9] This guide will assess each of our chosen analytical methods against these critical parameters.

Structural Overview of this compound

Caption: Chemical structure of this compound.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the analyte's properties and the specific requirements of the analysis, such as required sensitivity, selectivity, and sample throughput. For this compound, its aromatic structure, polar functional groups (-OH, -NO₂), and nitrile group suggest suitability for several common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power for a wide range of compounds.[10] A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of 60:40 (v/v) acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11] Due to the polar hydroxyl group in this compound, derivatization is often necessary to improve its volatility and chromatographic peak shape.

  • Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a less polar trimethylsilyl ether.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50-500.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique based on the absorption of light by the analyte.[12] While it lacks the separative power of chromatography, it can be a rapid and cost-effective method for quantification in the absence of interfering substances.

  • Instrumentation: UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as methanol or ethanol.

  • Procedure:

    • Prepare a series of standard solutions of this compound in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which must be experimentally determined.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Performance Comparison and Data Summary

The following table provides a hypothetical but realistic comparison of the performance of these three methods based on key validation parameters.

Validation Parameter HPLC-UV GC-MS (with Derivatization) UV-Vis Spectrophotometry
Specificity High (separates from impurities)Very High (separation and mass fragmentation)Low (prone to interference from absorbing impurities)
Linearity (r²) > 0.999> 0.998> 0.995
Range 1 - 100 µg/mL0.1 - 50 µg/mL5 - 50 µg/mL
LOD ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
LOQ ~0.3 µg/mL~0.03 µg/mL~3 µg/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing the results from two or more different analytical methods to ensure they provide equivalent results.[5][13] This is particularly important when transferring a method between laboratories or when a new method is intended to replace an existing one.[5][14] The goal is to demonstrate that any differences between the methods are within acceptable limits.

cross_validation cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_analysis Data Comparison cluster_conclusion Conclusion HPLC Primary Method (HPLC-UV) SampleSet Identical Sample Set (n ≥ 10) HPLC->SampleSet GCMS Alternative Method (GC-MS) GCMS->SampleSet Results Results Comparison SampleSet->Results Stats Statistical Analysis (e.g., t-test, Bland-Altman plot) Results->Stats Equivalence Demonstrate Equivalence Stats->Equivalence

Caption: Workflow for the cross-validation of analytical methods.

Cross-Validation Protocol: HPLC vs. GC-MS
  • Method Validation: Ensure both the HPLC-UV and GC-MS methods are individually validated according to ICH guidelines.[6][9]

  • Sample Selection: Select a set of at least 10 representative samples of this compound, covering the analytical range of both methods.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Data Evaluation:

    • Calculate the mean result for each sample from both methods.

    • Perform a statistical comparison of the two sets of results. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods.

    • The acceptance criterion is typically that there should be no statistically significant difference between the results obtained by the two methods.

Conclusion: Selecting the Appropriate Method

This guide has provided a comparative overview and cross-validation framework for three common analytical methods for the quantification of this compound.

  • HPLC-UV stands out as a robust, reliable, and precise method for routine quality control, offering a good balance of performance and accessibility.

  • GC-MS provides superior sensitivity and specificity, making it an excellent choice for trace-level impurity analysis or as an orthogonal method for cross-validation.

  • UV-Vis Spectrophotometry , while less specific, can be a useful tool for rapid, in-process checks where the sample matrix is simple and well-characterized.

The principles of method validation and cross-validation are paramount to ensuring the integrity of analytical data.[4][5] By adhering to the guidelines set forth by regulatory bodies and applying rigorous scientific principles, researchers can have confidence in the quality and reliability of their results.

References

  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • ProPharma. (2024, June 25).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ECA Academy. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
  • U.S. Food and Drug Administration. (2020, April 21).
  • BenchChem. (n.d.).
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • Analytical methods. (n.d.).
  • BenchChem. (2025, December). A Comparative Spectroscopic Analysis of 3-Hydroxy-2-isopropylbenzonitrile Against Analytical Standards.
  • Wikipedia. (n.d.).
  • PharmaGuru. (2025, August 11).
  • Cross and Partial Valid
  • LCGC International. (n.d.).
  • National Institutes of Health. (n.d.). 3-Nitrobenzonitrile. PubChem.
  • BenchChem. (n.d.).
  • Biosynth. (n.d.). This compound.
  • Harvey, D. (n.d.). Spectroscopic Methods.

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Benchmarking the synthesis of 3-Hydroxy-2-nitrobenzonitrile against other methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-nitrobenzonitrile is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its unique substitution pattern, featuring hydroxyl, nitro, and cyano functionalities, provides a versatile scaffold for the construction of complex molecular architectures. This guide presents a comprehensive benchmark of the primary synthetic routes to this compound, offering an objective comparison of their performance based on experimental data. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of key performance indicators to empower researchers in making informed decisions for their synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct pathways. The most prominent methods include the direct nitration of a phenolic precursor and the Sandmeyer reaction of an amino-substituted arene. Each route presents a unique set of advantages and disadvantages concerning yield, regioselectivity, reaction conditions, and the availability of starting materials.

Method 1: Direct Nitration of 3-Hydroxybenzonitrile

The direct introduction of a nitro group onto the 3-hydroxybenzonitrile scaffold via electrophilic aromatic substitution is a conceptually straightforward approach. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the cyano group is a meta-directing deactivator. This interplay of directing effects can lead to a mixture of regioisomers.

Mechanism: The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a nitric acid/sulfuric acid mixture. The electron-rich aromatic ring of 3-hydroxybenzonitrile then attacks the nitronium ion, followed by deprotonation to restore aromaticity. Due to the directing effects of the hydroxyl group, nitration is expected to occur at the positions ortho and para to it (positions 2, 4, and 6).

A study on the nitration of the related compound, m-hydroxybenzaldehyde, demonstrated the formation of a mixture of 3-hydroxy-2-nitrobenzaldehyde and 3-hydroxy-4-nitrobenzaldehyde, with the 2-nitro isomer being the major product in a 47% yield and the 4-nitro isomer in a 24% yield[1]. A similar outcome can be anticipated for the nitration of 3-hydroxybenzonitrile.

Advantages:

  • Readily available starting material (3-hydroxybenzonitrile).

  • Operationally simple one-step reaction.

Disadvantages:

  • Formation of regioisomers necessitates chromatographic purification, potentially lowering the overall isolated yield of the desired product.

  • Use of strong acids requires careful handling and disposal procedures.

Method 2: Sandmeyer Reaction of 2-Amino-3-hydroxybenzonitrile

The Sandmeyer reaction offers a more regioselective route to introduce the cyano group at a specific position on the aromatic ring.[2][3][4] This classic transformation involves the diazotization of a primary aromatic amine followed by a copper(I)-catalyzed displacement of the diazonium group with a cyanide nucleophile.[2][3][4]

Mechanism: The synthesis begins with the diazotization of 2-amino-3-hydroxybenzonitrile using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[2] This intermediate is then treated with a copper(I) cyanide solution. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[3] This generates an aryl radical with the loss of nitrogen gas, which then reacts with the cyanide to form the final product.[3]

Advantages:

  • High regioselectivity, leading to the specific formation of the desired isomer.

  • Generally provides good to excellent yields.

Disadvantages:

  • Requires the synthesis of the starting material, 2-amino-3-hydroxybenzonitrile, which may involve a multi-step process.

  • The use of diazonium salts, which can be unstable, requires careful temperature control.

  • Copper and cyanide salts are toxic and require stringent safety precautions.

Quantitative Performance Comparison

To facilitate a direct comparison of these synthetic strategies, the following table summarizes the key performance metrics. It is important to note that the data for the direct nitration of 3-hydroxybenzonitrile is extrapolated from the results obtained for the analogous 3-hydroxybenzaldehyde.

ParameterMethod 1: Direct NitrationMethod 2: Sandmeyer Reaction
Starting Material 3-Hydroxybenzonitrile2-Amino-3-hydroxybenzonitrile
Key Reagents Nitric acid, Sulfuric acidSodium nitrite, Hydrochloric acid, Copper(I) cyanide
Reaction Temperature Room Temperature[1]0-5 °C (diazotization), elevated (cyanation)[2]
Reported Yield ~47% (for the 2-nitro isomer of the aldehyde)[1]Moderate to good (estimated from analogous reactions)
Product Purity Requires chromatographic separation from isomers[1]Generally high, with minimal byproducts
Key Challenges Isomer separationSynthesis of starting material, handling of diazonium salts and toxic reagents

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-2-nitrobenzaldehyde and 3-Hydroxy-4-nitrobenzaldehyde via Direct Nitration of m-Hydroxybenzaldehyde[1]

This protocol for the nitration of m-hydroxybenzaldehyde provides a model for the synthesis of this compound from 3-hydroxybenzonitrile.

Materials:

  • m-Hydroxybenzaldehyde

  • Methylene chloride

  • Tetrabutylammonium hydrogensulfate

  • Isopropyl nitrate

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of m-hydroxybenzaldehyde (618 mg, 5.0 mmol) in methylene chloride (10 mL), add tetrabutylammonium hydrogensulfate (85.0 mg, 0.25 mmol) and isopropyl nitrate (1.27 mL, 12.5 mmol).

  • Slowly add concentrated sulfuric acid (610 μL) dropwise to the reaction mixture and stir for 15 minutes at room temperature.

  • Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the crude product with dichloromethane.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Adsorb the resulting solid onto silica gel and purify by flash column chromatography using a hexane:ethyl acetate gradient (99:1 to 4:1).

  • 3-Hydroxy-4-nitrobenzaldehyde (Rf = 0.44, 3:1 hexane:ethyl acetate) is eluted first as a yellow solid (201 mg, 24% yield).

  • 3-Hydroxy-2-nitrobenzaldehyde (Rf = 0.19, 3:1 hexane:ethyl acetate) is eluted next as a light yellow solid (411 mg, 47% yield).

Protocol 2: General Procedure for the Sandmeyer Reaction[2][5]

This generalized protocol outlines the key steps for a Sandmeyer reaction, which can be adapted for the synthesis of this compound from 2-amino-3-hydroxybenzonitrile.

Part A: Diazotization

  • Dissolve the aromatic amine (e.g., 2-amino-3-hydroxybenzonitrile) in an aqueous acidic solution (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

Part C: Work-up and Purification

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualization of Synthetic Pathways

To provide a clearer understanding of the reaction sequences, the following diagrams illustrate the synthetic workflows.

Direct_Nitration_Workflow start Start: 3-Hydroxybenzonitrile reaction Nitration (HNO₃, H₂SO₄) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound (and isomers) purification->product

Caption: Workflow for the Direct Nitration of 3-Hydroxybenzonitrile.

Sandmeyer_Reaction_Workflow start Start: 2-Amino-3-hydroxybenzonitrile diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization cyanation Cyanation (CuCN) diazotization->cyanation workup Aqueous Work-up & Extraction cyanation->workup purification Purification workup->purification product This compound purification->product

Caption: Workflow for the Sandmeyer Reaction.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about the substitution pattern. The hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the nitrile carbon, and the carbons bearing the hydroxyl and nitro groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and the asymmetric and symmetric N-O stretches of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C₇H₄N₂O₃ (164.12 g/mol ).

Safety Considerations

Both synthetic routes involve the use of hazardous chemicals that require appropriate safety precautions.

  • Direct Nitration: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Sandmeyer Reaction: Sodium nitrite is toxic and an oxidizer. Copper(I) cyanide is highly toxic. Diazonium salts can be explosive when isolated and dry. Therefore, they are typically used in solution and at low temperatures. All procedures involving these reagents must be conducted in a fume hood with appropriate PPE.

Conclusion

The choice between direct nitration and the Sandmeyer reaction for the synthesis of this compound depends on the specific requirements of the researcher. Direct nitration offers a simpler, one-step procedure but is hampered by the formation of regioisomers, which necessitates careful purification. The Sandmeyer reaction, while more involved due to the need for a specific starting material and the handling of sensitive reagents, provides a highly regioselective route to the desired product. For applications where high purity and isomeric control are paramount, the Sandmeyer reaction is the superior choice. Conversely, for rapid access to a mixture containing the desired product, direct nitration may be a viable option.

References

  • Royal Society of Chemistry. (2024). Supplementary Information.
  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up.
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  • Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
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  • PubChem. (n.d.). 3-Hydroxy-4-nitrobenzonitrile.
  • Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE.

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A Comprehensive Guide to Establishing the In Vitro and In Vivo Correlation of 3-Hydroxy-2-nitrobenzonitrile's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the comprehensive evaluation of 3-Hydroxy-2-nitrobenzonitrile, a compound of interest for its potential anticancer properties. While preliminary investigations suggest a mechanism rooted in DNA binding and synthesis inhibition, a thorough in vitro and in vivo correlation (IVIVC) is essential to validate its therapeutic potential. This document outlines the requisite experimental workflows, provides detailed protocols, and establishes a comparative context using established chemotherapeutic agents—Doxorubicin, Cisplatin, and Etoposide—that operate through related mechanisms. By following this guide, researchers can systematically characterize the bioactivity of this compound and build a robust data package for further development.

Introduction to this compound and the Imperative of IVIVC

This compound is a small organic molecule whose structure suggests potential as a bioactive agent.[1][2] Initial studies have indicated that its mode of action may involve the inhibition of tumor cell proliferation through direct interaction with DNA, leading to a halt in DNA synthesis and subsequent induction of apoptosis or necrosis. This places it in a class of compounds that has been a cornerstone of cancer chemotherapy for decades.

However, a promising in vitro profile does not always translate to in vivo efficacy. Factors such as pharmacokinetics, metabolism, and tumor microenvironment can significantly alter a compound's activity.[3] Therefore, establishing a rigorous in vitro-in vivo correlation (IVIVC) is a critical step in the preclinical development of any novel anticancer candidate. A strong IVIVC provides confidence in the predictive power of in vitro models and guides the rational design of in vivo studies, ultimately saving time and resources.

This guide will first detail the in vitro assays necessary to quantify the antiproliferative and pro-apoptotic effects of this compound. Subsequently, it will outline the corresponding in vivo xenograft models to assess its antitumor efficacy. Throughout, we will draw comparisons with Doxorubicin, Cisplatin, and Etoposide, providing a benchmark for evaluating the performance of this novel compound.

In Vitro Evaluation: Quantifying the Anticancer Activity

The initial phase of characterization involves a battery of in vitro assays to determine the potency and mechanism of action of this compound on cancer cell lines.

Cell Viability and Antiproliferative Activity

The first step is to assess the compound's ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • This compound

  • Doxorubicin, Cisplatin, Etoposide (as positive controls)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs in complete medium. Replace the medium in the wells with 100 µL of the drug solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the drug solutions).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: If using DMSO, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. If using an SDS solution, add 100 µL directly to the medium.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Comparative Data: IC50 Values of Standard Chemotherapeutic Agents

The following table provides representative IC50 values for the comparator drugs across various cancer cell lines. These values serve as a benchmark for interpreting the potency of this compound.

DrugCell LineCancer TypeIC50 (µM)
DoxorubicinMCF-7Breast0.1 - 2.5[4][5]
A549Lung> 20[4][6]
HepG2Liver1.3 - 12.2[7]
CisplatinA2780Ovarian~5-10[8]
5637Bladder1.1 (48h)[9]
SKOV-3Ovarian2 - 40[10]
EtoposideSCLC cell linesLung0.24 - 319[11]
1A9Ovarian0.15[12]
CCRF-CEMLeukemia0.6[13]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and cell density.[10][14]

Mechanism of Action: DNA Synthesis Inhibition and Apoptosis Induction

Based on initial findings, this compound is hypothesized to inhibit DNA synthesis and induce apoptosis. Specific assays are required to validate these mechanisms.

Experimental Workflow for Mechanistic Studies

G cluster_0 In Vitro Mechanistic Evaluation cluster_1 Apoptosis Assays start Treat Cancer Cells with This compound dna_synthesis DNA Synthesis Assay (e.g., BrdU incorporation) start->dna_synthesis Assess Proliferation Blockade apoptosis Apoptosis Assays start->apoptosis Determine Mode of Cell Death annexin_v Annexin V/PI Staining (Early Apoptosis) apoptosis->annexin_v caspase Caspase-3/7 Activity Assay (Apoptotic Execution) apoptosis->caspase

Caption: Workflow for in vitro mechanistic studies of this compound.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound and controls

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (HEPES buffered saline with CaCl2)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[15][16][17][18]

Experimental Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases involved in apoptosis.

Materials:

  • Cancer cell lysates from treated and control cells

  • Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Lysis: Lyse the treated and control cells using a lysis buffer and quantify the protein concentration.

  • Assay Setup: In a 96-well plate, add equal amounts of protein lysate from each sample.

  • Substrate Addition: Add the caspase-3/7 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em ~380/460 nm for AMC).[3][19][20][21][22]

  • Data Analysis: Quantify the fold-increase in caspase-3/7 activity relative to the untreated control.

In Vivo Evaluation: Assessing Antitumor Efficacy

Positive in vitro results must be validated in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the standard for preclinical evaluation of anticancer agents.[23]

Xenograft Tumor Growth Inhibition Study

This study aims to determine if this compound can inhibit the growth of established tumors in vivo.

Experimental Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line that showed sensitivity in vitro

  • This compound formulated for in vivo administration

  • Comparator drugs (e.g., Doxorubicin, Cisplatin, Etoposide) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment: Administer this compound, comparator drugs, or vehicle control according to a predetermined dosing schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.52 x (width)² x length).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group.

Comparative Data: In Vivo Efficacy of Standard Chemotherapeutic Agents

The following table summarizes representative in vivo data for the comparator drugs in xenograft models, which can be used to contextualize the results obtained for this compound.

DrugXenograft ModelDosing ScheduleOutcome
DoxorubicinSH-SY5Y Neuroblastoma3 mg/kg/daySignificant tumor growth inhibition[6]
SK-OV-3 Ovarian Cancer10 mM, 9 doses over 16 days~2.5 times higher tumor growth inhibition than control[5]
STS Patient-DerivedVariesTumor volume stabilization or shrinkage[8][14]
CisplatinNCI-H526 SCLC3.0 mg/kgInhibition of tumor growth[17][24]
NTUB1/T24 Bladder Cancer4 weeksTumor growth suppression[11]
Lung Squamous Cell Carcinoma PDXVariesEnhanced tumor growth inhibition in combination[9][19]
EtoposideLewis Lung Carcinoma40-80 mg/kg/day (oral)29-56% tumor growth inhibition[16]
T241 Fibrosarcoma40-80 mg/kg/day (oral)55-79% tumor growth inhibition[16]
KELLY NeuroblastomaIntratumoral implantDecreased tumor growth[4]

Mechanism of Action in DNA Synthesis Inhibition

G cluster_0 Proposed Mechanism of DNA Synthesis Inhibition compound This compound dna DNA Double Helix compound->dna Binds to DNA replication DNA Replication Machinery (Polymerases, Helicases, etc.) dna->replication synthesis_block DNA Synthesis Blocked replication->synthesis_block Inhibited by Compound-DNA complex apoptosis Apoptosis synthesis_block->apoptosis

Caption: Proposed mechanism of action for this compound.

Establishing the In Vitro-In Vivo Correlation

A successful IVIVC for an anticancer agent typically involves correlating an in vitro potency metric (e.g., IC50) with an in vivo efficacy endpoint (e.g., TGI). A strong correlation would demonstrate that the in vitro assays are predictive of the in vivo response.

To establish this for this compound, one would test the compound across a panel of cancer cell lines with varying sensitivities in vitro. These same cell lines would then be used to generate xenograft models, which would be treated with the compound. A plot of the in vitro IC50 values against the in vivo TGI would reveal the strength of the correlation.

Challenges to a direct IVIVC include differences in drug exposure over time (pharmacokinetics) and the influence of the tumor microenvironment. Therefore, a comprehensive IVIVC study may also incorporate pharmacokinetic data to correlate in vitro potency with in vivo drug concentrations in the plasma and tumor tissue.

Conclusion

This guide provides a systematic and scientifically rigorous approach to evaluating the in vitro and in vivo activity of this compound and establishing a meaningful correlation between the two. By employing the detailed protocols and using the provided data for established anticancer agents as benchmarks, researchers can effectively characterize the therapeutic potential of this novel compound. A successful demonstration of potent in vitro activity that translates to significant in vivo tumor growth inhibition would provide a strong rationale for its continued development as a novel anticancer therapeutic.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Method for Analysing Apoptotic Cells via Annexin V Binding. UCL.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. National Center for Biotechnology Information.
  • (A) This figure depicts the IC50 of Etoposide against human cancers derived from 900 cell lines. ResearchGate.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
  • Caspase Activity Assay. Creative Bioarray.
  • I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin?. ResearchGate.
  • A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. In Vivo.
  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. National Center for Biotechnology Information.
  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences.
  • Summary of previously published IC 50 values of doxorubicin in different liver cancer cell lines. ResearchGate.
  • A novel mutation panel for predicting etoposide resistance in small-cell lung cancer. National Center for Biotechnology Information.
  • Cell viability assay and cisplatin inhibitory concentration 50 (IC 50 ) of 5637 and HT-1376 parental cells. ResearchGate.
  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research.
  • IC 50 values for cell lines treated with cisplatin BG. ResearchGate.
  • Caspase 3 Activity Assay Kit. MP Biomedicals.
  • This compound. PubChem.
  • Growth‐rate model predicts in vivo tumor response from in vitro data. National Center for Biotechnology Information.
  • Implementation of Natural Products and Derivatives in Acute Myeloid Leukemia Management: Current Treatments, Clinical Trials and Future Directions. MDPI.
  • Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. National Center for Biotechnology Information.
  • Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives. Medicinal Chemistry.
  • This compound (C7H4N2O3). PubChemLite.
  • 3-Nitrobenzonitrile. PubChem.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Center for Biotechnology Information.
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central.
  • Citation Patterns in Chemistry Dissertations at a Mid-sized University: An Internal Citation Analysis and External Comparison. ResearchGate.

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A Head-to-Head Comparison of 3-Hydroxy-2-nitrobenzonitrile Derivatives: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of novel therapeutic agents requires a deep understanding of structure-activity relationships (SAR). The benzonitrile scaffold, a prominent feature in numerous pharmaceuticals, offers a versatile platform for chemical modification.[1] This guide provides an in-depth comparison of 3-Hydroxy-2-nitrobenzonitrile (3HNB) and its derivatives, offering insights into their potential as antiproliferative agents. We will explore the chemical rationale behind derivatization and provide standardized protocols for their comparative evaluation.

The Parent Scaffold: this compound (3HNB)

This compound is a biomolecule that has been the subject of systematic study.[2] Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a nitro (-NO2) group, and a nitrile (-CN) group. Mechanistic studies have revealed that 3HNB exhibits antiproliferative activity against tumor cells.[2] The proposed mechanism involves the inhibition of DNA synthesis, which ultimately leads to cell death through apoptosis or necrosis, depending on the concentration of the compound.[2]

The unique arrangement of the functional groups on the 3HNB scaffold makes it an intriguing starting point for further chemical exploration. The electron-withdrawing nature of the nitro and nitrile groups, combined with the hydrogen-bonding capability of the hydroxyl group, provides multiple avenues for interaction with biological targets.

Strategic Derivatization of this compound

To explore the therapeutic potential of 3HNB, a series of derivatives can be synthesized to probe the structure-activity relationship. The following section proposes a comparative analysis of key derivatives and the rationale for their design. While direct head-to-head experimental data for these specific 3HNB derivatives is not available in a single comparative study, the predicted outcomes are based on established principles of medicinal chemistry and SAR data from related benzonitrile compounds.

Table 1: Comparative Profile of Hypothetical this compound Derivatives
Compound Derivative Name Modification from Parent (3HNB) Predicted Impact on Bioactivity Rationale for Change
3HNB This compound-Baseline Antiproliferative ActivityParent compound with known DNA synthesis inhibition.[2]
Derivative A 3-Methoxy-2-nitrobenzonitrileMethylation of the hydroxyl groupPotentially altered solubility and hydrogen bonding capacity. May decrease activity if the hydroxyl is crucial for target binding.To investigate the role of the hydroxyl group in target interaction and to improve metabolic stability.
Derivative B 5-Bromo-3-hydroxy-2-nitrobenzonitrileAddition of a bromine atom at the 5-positionPotentially enhanced antiproliferative activity due to increased lipophilicity and introduction of a halogen bond donor.Halogen substitution is a common strategy to improve binding affinity and cell permeability.
Derivative C 3-Hydroxy-2-nitro-5-(trifluoromethyl)benzonitrileAddition of a trifluoromethyl group at the 5-positionPotentially increased potency. The strong electron-withdrawing nature of the CF3 group can enhance target interactions and improve metabolic stability.The trifluoromethyl group is a bioisostere for other functional groups and can significantly impact electronic properties and lipophilicity.
Derivative D 3-Amino-2-nitrobenzonitrileReduction of the nitro group to an amino groupAltered electronic properties and potential for new hydrogen bonding interactions. The impact on antiproliferative activity is unpredictable without experimental data.To explore the influence of the nitro group's electron-withdrawing and potential bioreductive activation properties on activity.

Experimental Protocols for Comparative Evaluation

To validate the predicted activities of the 3HNB derivatives, standardized experimental protocols are essential. The following provides a detailed methodology for assessing the antiproliferative effects of these compounds.

In Vitro Antiproliferative Activity Assessment using MTT Assay

This protocol is designed to determine the concentration at which the test compounds inhibit the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (3HNB and derivatives) dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Workflow for Antiproliferative Assay

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay and Data Analysis start Start with Cultured Cancer Cells trypsinize Trypsinize and Count Cells start->trypsinize seed Seed Cells in 96-well Plates trypsinize->seed incubate_attach Incubate for 24h for Attachment seed->incubate_attach prepare_compounds Prepare Serial Dilutions of 3HNB Derivatives incubate_attach->prepare_compounds treat_cells Add Compounds to Wells prepare_compounds->treat_cells incubate_treat Incubate for 48h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read_absorbance Measure Absorbance at 570 nm dissolve->read_absorbance calculate Calculate % Viability and IC50 Values read_absorbance->calculate

Caption: Workflow for determining the in vitro antiproliferative activity of 3HNB derivatives.

Potential Mechanisms and Signaling Pathways

The antiproliferative activity of 3HNB and its derivatives is likely to be multifactorial. While the parent compound is known to inhibit DNA synthesis, its derivatives may exhibit varied or additional mechanisms of action.

Potential Signaling Pathways Affected by 3HNB Derivatives

G cluster_0 Cellular Targets & Pathways cluster_1 Cellular Outcomes HNB_Derivatives 3HNB Derivatives DNA_Synth DNA Synthesis HNB_Derivatives->DNA_Synth Direct Inhibition Cell_Cycle Cell Cycle Progression (e.g., G2/M Arrest) HNB_Derivatives->Cell_Cycle Apoptosis_Pathway Apoptotic Pathways (e.g., Caspase Activation) HNB_Derivatives->Apoptosis_Pathway Kinase_Signaling Kinase Signaling Cascades (e.g., MAPK, PI3K/Akt) HNB_Derivatives->Kinase_Signaling Potential Modulation Proliferation_Inhibition Inhibition of Proliferation DNA_Synth->Proliferation_Inhibition Cell_Cycle->Proliferation_Inhibition Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death Proliferation_Inhibition->Cell_Death

Caption: Potential mechanisms of action for this compound derivatives.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound derivatives as potential antiproliferative agents. The parent compound, 3HNB, serves as a valuable starting point for medicinal chemistry campaigns. By systematically modifying its structure, it is possible to explore the structure-activity relationship and potentially identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

The proposed derivatives and the detailed experimental protocol for their evaluation offer a clear path forward for researchers in this field. Future studies should focus on the synthesis and biological testing of a diverse library of 3HNB analogs to build a comprehensive SAR model. Furthermore, elucidation of the precise molecular targets and signaling pathways modulated by the most active compounds will be crucial for their further development as therapeutic candidates.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, S. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Medicinal Chemistry, 53(22), 7902-7917.

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A Senior Application Scientist's Guide to Isomeric Purity Assessment of 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of Active Pharmaceutical Ingredients (APIs) and key intermediates is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the isomeric purity of 3-Hydroxy-2-nitrobenzonitrile, a critical building block in medicinal chemistry. We move beyond mere protocols to explain the scientific rationale behind method selection, empowering you to make informed decisions in your laboratory.

The synthesis of substituted aromatic rings, such as this compound, often involves electrophilic substitution reactions like nitration. A common synthesis route involves the nitration of a precursor like 3-hydroxybenzonitrile. However, the directing effects of the existing hydroxyl and cyano groups can lead to the formation of multiple positional isomers, which are often difficult to separate and may possess different toxicological and pharmacological profiles. For instance, nitration of 3,4-dihydroxybenzonitrile can be a route to obtaining the target molecule, but it can also generate other nitrated species[1]. Similarly, synthetic pathways for related nitroaromatic compounds often require purification steps like recrystallization to remove unwanted isomers[2]. Therefore, a robust analytical method is not just a quality control requirement but a critical component of process understanding and control.

This guide will compare the primary analytical techniques for isomeric purity assessment: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC), providing both theoretical grounding and practical, field-proven insights.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for isomeric purity is dictated by the specific requirements of the analysis, such as the need for quantitation of specific isomers, overall purity assessment, or structural confirmation.

Technique Principle Primary Use Case Strengths Limitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.Separation and quantification of individual isomers.High resolution for complex mixtures; High sensitivity; Well-established and validated methods available[3][4].Requires specific reference standards for each isomer for accurate quantification; Method development can be time-consuming.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity determination and quantification of isomers without matching standards.Provides structural information; A primary ratio method requiring only a single, certified internal standard[5][6]; Can detect impurities invisible to UV-based detectors[6].Lower sensitivity compared to HPLC; Requires specialized expertise and instrumentation; Potential for signal overlap in complex mixtures.
DSC Measures heat flow associated with thermal transitions (e.g., melting).Assessment of total molar purity of crystalline substances.Fast analysis time; Requires very small sample amount[7]; Provides information on the solid state (crystal form)[8].Cannot separate or identify individual impurities[9]; Only applicable to crystalline compounds >95 mol% pure[8]; Assumes impurities form a eutectic system.

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Isomer Separation

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its exceptional resolving power, making it ideal for separating structurally similar positional isomers.[4]

The Science of Separation: Why HPLC Excels

The separation of hydroxy-nitrobenzonitrile isomers relies on subtle differences in their polarity and electronic properties. Positional isomers often exhibit distinct dipole moments and varying capacities for intermolecular interactions (e.g., hydrogen bonding, π–π stacking), which can be exploited for chromatographic separation.

For aromatic positional isomers, a reversed-phase HPLC method using a phenyl-based stationary phase is often a superior choice over a standard C18 column. The phenyl ligands provide unique selectivity through π–π interactions with the aromatic ring of the analytes, enhancing the resolution between isomers that differ in electron density due to substituent positions.[10][11]

Experimental Protocol: HPLC Purity of this compound

This protocol is a self-validating system, incorporating system suitability checks to ensure the reliability of the generated data.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Phenyl-Hexyl stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Reference Standard: this compound (purity >99.5%).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    15.0 40 60
    15.1 70 30

    | 20.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimized based on UV spectrum)

  • Injection Volume: 5 µL

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

4. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • Tailing factor should be between 0.8 and 1.5.

    • Theoretical plates (N) should be ≥ 2000.

5. Analysis Procedure:

  • Equilibrate the system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Perform the SST injections.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by the area percent method.

Data Interpretation and Causality

The gradient elution is crucial for resolving closely eluting isomers while ensuring that any more retained impurities are eluted from the column in a reasonable time. The acidic mobile phase (0.1% formic acid) helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks. A higher concentration sample solution is used to ensure that low-level impurities (e.g., <0.1%) can be accurately detected and integrated.

II. Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike chromatographic methods that provide relative purity, qNMR is a primary ratio method that can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[6][12] This is particularly valuable for characterizing reference standards where no pre-existing standard is available. The technique is recognized by pharmacopeias, such as in USP General Chapter <761>.[6]

The Principle of qNMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6] By using a high-purity internal standard with a known structure and concentration, the concentration of the analyte can be determined with high precision, often with RSDs below 1%.[5]

Workflow for qNMR Purity Assessment

Caption: Workflow for qNMR-based purity determination.

Experimental Considerations
  • Internal Standard Selection: The internal standard must be of high purity (>99.9%), chemically stable, not react with the analyte, and have signals that do not overlap with the analyte's signals.[6] Maleic acid is a common choice for its simple spectrum and solubility in DMSO-d6.

  • Solvent: A deuterated solvent like DMSO-d6 is excellent for dissolving a wide range of organic compounds.

  • Relaxation Delay (D1): This is a critical parameter. A sufficiently long delay (typically 5 times the longest T1 relaxation time of the signals being integrated) is essential to ensure complete relaxation of the nuclei between scans, which is mandatory for accurate quantification.

  • Signal Selection: Choose well-resolved signals for both the analyte and the internal standard that are free from any impurity signals. For this compound, the aromatic protons would be suitable candidates.

The purity is calculated using the following equation:

Purity (%) = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

  • x = analyte; std = internal standard

III. Differential Scanning Calorimetry (DSC): A Tool for Overall Purity

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis, it relies on the principle of melting point depression: impurities lower and broaden the melting range of a pure crystalline substance.[8]

Applicability and Limitations

DSC provides a value for the total molar percentage of impurities but cannot distinguish between different impurities, including isomers.[7][9] Its use is governed by the Van't Hoff equation and is only suitable under specific conditions[13]:

  • The material must be crystalline and thermally stable during melting.

  • The impurities must be soluble in the molten primary component but insoluble in the solid phase.

  • The sample should ideally be >97 mol% pure for accurate results.[8]

Experimental Workflow

DSC_Workflow Start Weigh 1-3 mg of Sample into a Hermetic Pan Seal Seal the Pan Start->Seal Place Place Sample and Reference Pans into DSC Cell Seal->Place Program Program Temperature Ramp (e.g., 1°C/min) across Melting Point Place->Program Record Record Heat Flow vs. Temperature (Thermogram) Program->Record Analyze Analyze Melting Peak using Van't Hoff Equation Software Record->Analyze

Caption: General workflow for DSC purity analysis.

DSC is an excellent orthogonal technique. If an HPLC method shows 99.8% purity but DSC indicates 98.0% purity, it could suggest the presence of amorphous material or impurities not detected by the HPLC method (e.g., those without a UV chromophore). However, it cannot be a standalone method for isomeric purity assessment.

Conclusion and Recommendations

For the comprehensive isomeric purity assessment of this compound, a multi-faceted approach is recommended.

  • Primary Method for Routine QC and Impurity Profiling: HPLC is the undisputed method of choice. Its ability to separate and quantify specific positional isomers is essential for process control and final product specification. The use of a phenyl-based column is strongly recommended to maximize selectivity.

  • For Reference Standard Characterization: qNMR should be employed as an orthogonal, primary method to assign an absolute purity value to the reference material. This avoids the circular logic of using a standard to qualify itself and provides a higher level of metrological traceability.[12]

  • Complementary Technique: DSC can be used as a rapid, supportive technique to confirm the overall purity of crystalline batches and to detect any non-chromatographically active impurities. Discrepancies between HPLC and DSC results can trigger further investigation into the impurity profile.[9]

By integrating these techniques logically, researchers and drug developers can build a robust, scientifically sound, and defensible strategy for ensuring the quality and consistency of this compound.

References

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Creative Biolabs. (n.d.). Purity Determination by DSC.
  • Acanthus Research. (2022). Quantitative NMR Spectroscopy.
  • Cimerman, Z., & Kregar, I. (2007). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis and Calorimetry, 89(1), 205-210.
  • Mettler Toledo. (n.d.). DSC purity.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • Kim, J., & Akoka, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 439.
  • ResearchGate. (2025). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • PubMed. (2018). Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99.
  • Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28(19), 3131-3142.
  • Biosynth. (n.d.). This compound.
  • Lin, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(10), 7353-7360.
  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13, 674.
  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Hydroxy-2-nitrobenzonitrile (CAS No. 129298-23-3). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in the laboratory.

Core Principles: Understanding the Hazard Profile

This compound is an aromatic compound containing three key functional groups that dictate its hazard profile and disposal requirements: a hydroxyl group (-OH), a nitro group (-NO₂), and a nitrile group (-C≡N). The synergistic effect of these groups necessitates a cautious approach. While specific toxicity data for this exact compound is limited, its hazard profile can be reliably inferred from structurally similar molecules and an understanding of its chemical functionalities.

  • Nitrile Group (-C≡N): Nitriles are toxic and can release highly toxic hydrogen cyanide gas upon combustion or when exposed to acidic conditions.[1]

  • Nitro Group (-NO₂): Aromatic nitro compounds are often toxic, can be reactive, and contribute to environmental hazards.[2] Their combustion invariably produces toxic nitrogen oxides (NOx).[1]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group imparts slight acidity and can influence the compound's reactivity, particularly with bases.

Disposal must therefore be approached with the assumption that this compound is toxic, an irritant, and environmentally hazardous. The cardinal rule is that This compound and its contaminated materials must be disposed of as hazardous waste through a licensed environmental management company. [3][4][5] Under no circumstances should it be discarded in regular trash or poured down the sanitary sewer.[6][7]

Hazard Classification Summary

The following table summarizes the anticipated hazard classifications based on data from analogous compounds.

Hazard ClassGHS Hazard StatementRationale & Key Considerations
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledThe nitrile and nitro functionalities contribute to systemic toxicity.[8] All routes of exposure should be avoided.
Skin & Eye Irritation H315: Causes skin irritationH319: Causes serious eye irritationA common property of functionalized aromatic compounds.[8][9]
Respiratory Irritation H335: May cause respiratory irritationInhalation of the solid dust should be minimized by handling in a fume hood.[8]
Aquatic Hazard H402: Harmful to aquatic lifeNitroaromatic compounds can be persistent and harmful to aquatic ecosystems.

Pre-Disposal Safety: Engineering Controls and PPE

Before handling the compound for experimentation or disposal, the following safety measures are mandatory.

  • Engineering Controls : All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5] An eyewash station and safety shower must be readily accessible.[5][9]

  • Personal Protective Equipment (PPE) : A robust PPE ensemble is your primary defense against exposure.

    • Gloves : Use disposable nitrile gloves.[10] Remember that thin nitrile gloves offer protection against incidental contact only; they are not a barrier for prolonged immersion.[10] If contamination occurs, gloves must be removed immediately and disposed of as hazardous waste.[10]

    • Eye Protection : Chemical safety goggles are required at all times.[3]

    • Protective Clothing : A flame-resistant lab coat and closed-toe shoes are mandatory.

The Disposal Protocol: A Step-by-Step Workflow

This protocol ensures that waste is managed safely from the point of generation to its final collection by a certified disposal vendor.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Identify : All materials containing or grossly contaminated with this compound are classified as hazardous waste. This includes surplus solid compound, reaction residues, contaminated solvents, and disposables (e.g., weigh boats, pipette tips, gloves).

  • Segregate : The waste stream for this compound must be kept separate from other waste streams.

  • Chemical Incompatibilities : DO NOT mix this waste with:

    • Strong Oxidizing Agents : Can lead to a vigorous or explosive reaction.[1][5]

    • Strong Bases : May react with the phenolic hydroxyl group, potentially generating heat or unforeseen byproducts.[1][5]

    • Acids : While not explicitly noted for this compound, mixing nitriles with strong acids can be hazardous and is poor practice.

Step 2: Containment and Labeling
  • Primary Container : Collect waste in a designated, leak-proof container with a secure, tight-fitting lid.[11][12] The container material must be chemically compatible; a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling : The moment the first drop of waste enters the container, it must be labeled.[12] The label must include:

    • The words "HAZARDOUS WASTE ".[12]

    • The full chemical name: "This compound ". Avoid using abbreviations or formulas.[12]

    • An accurate estimation of the concentration and the solvent system (if applicable).

    • The date accumulation started.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Location : The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation.[7][12]

  • Secondary Containment : All liquid hazardous waste containers must be placed within a secondary containment bin or tray capable of holding the entire volume of the container in case of a leak.[11]

  • Container Management : Keep the waste container closed at all times except when actively adding waste.[7][11]

Step 4: Scheduling Professional Disposal

Once the waste container is full or has been in the SAA for the maximum allowable time per your institution's policy (often 12 months), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[6][7] They will manage the final disposal through a licensed hazardous waste facility.

Managing Spills and Decontamination

Accidents happen. A clear and immediate response is crucial.

  • Evacuate and Alert : If a significant spill occurs, alert colleagues, and evacuate the immediate area.

  • PPE : Don the appropriate PPE before re-entering the area.

  • Cleanup :

    • For small spills of the solid, avoid generating dust.[9][13]

    • Gently cover the spill with an absorbent mixture. A 1:1:1 mix of sodium carbonate, bentonite clay (cat litter), and sand is effective.[14]

    • Carefully scoop the mixture into a designated container for hazardous waste.[4][9]

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Empty Container Disposal

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.

  • Triple Rinse : The container must be triple-rinsed with a solvent capable of removing the chemical residue (e.g., acetone or methanol).[6][11]

  • Collect Rinsate : The first rinseate (and for highly toxic chemicals, all three) must be collected and disposed of as liquid hazardous waste.[6][11]

  • Final Disposal : Once triple-rinsed and air-dried, deface or remove the original chemical label. The container can then be disposed of as non-hazardous solid waste or recycled, according to your facility's specific procedures.[6]

Disposal Workflow Visualization

The following diagram illustrates the complete, compliant disposal lifecycle for this compound waste generated in a laboratory setting.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Professional Disposal cluster_2 Contingency: Spill Cleanup gen Waste Generation (Solid, Liquid, Contaminated PPE) seg Step 1: Segregate Waste (Keep away from oxidizers/bases) gen->seg Classify as Hazardous cont Step 2: Collect in Labeled, Compatible Container seg->cont store Step 3: Store in SAA (Closed, in Secondary Containment) cont->store pickup Step 4: Schedule Pickup with EHS/EH&S store->pickup When container is full vendor Transport to Approved Hazardous Waste Facility pickup->vendor final Final Treatment/Disposal (e.g., Incineration) vendor->final spill Spill Occurs absorb Absorb with Inert Material (e.g., Sand/Carbonate mix) spill->absorb spill_collect Collect as Hazardous Waste absorb->spill_collect spill_collect->cont

Caption: Disposal workflow for this compound.

References

  • Reed College. (n.d.).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-nitrobenzonitrile. [Link]
  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitrobenzene. [Link]
  • Carl ROTH. (n.d.).
  • PubChem. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. [Link]
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.